molecular formula C12H16O2 B1307334 5-Isopropyl-4-methoxy-2-methylbenzaldehyde CAS No. 105337-42-6

5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1307334
CAS No.: 105337-42-6
M. Wt: 192.25 g/mol
InChI Key: UREBGRBNUQCTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBGRBNUQCTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390938
Record name 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105337-42-6
Record name 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Isopropyl-4-methoxy-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-4-methoxy-2-methylbenzaldehyde, registered under CAS number 105337-42-6, is a polysubstituted aromatic aldehyde.[1][2] Its molecular structure, featuring a benzaldehyde core with isopropyl, methoxy, and methyl substituents, makes it a compound of significant interest in various chemical and biological disciplines. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic data for characterization, and its current and potential applications, particularly as a versatile building block in organic synthesis and drug discovery. The substitution pattern is reminiscent of thymol, a well-known natural monoterpenoid, suggesting potential for this benzaldehyde as a scaffold in medicinal chemistry.

Chemical and Physical Properties

This compound is typically available as a liquid.[2] A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 105337-42-6[1][2]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol
IUPAC Name 4-methoxy-5-isopropyl-2-methylbenzaldehyde[1]
Appearance Liquid[2]
Purity ≥ 95% (by NMR)[2]
Storage Conditions 0-8°C[2]

Synthesis and Mechanistic Considerations

The proposed starting material for this synthesis is 4-isopropyl-1-methoxy-2-methylbenzene. This precursor can be formylated using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

Reaction:

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloromethyleniminium salt. Maintain the temperature below 10°C during the addition.

  • Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-isopropyl-1-methoxy-2-methylbenzene dropwise, ensuring the reaction temperature is maintained.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base, such as sodium hydroxide, to hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of an electron-rich aromatic substrate, 4-isopropyl-1-methoxy-2-methylbenzene, is crucial as the Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The methoxy and alkyl groups activate the ring towards formylation.

  • The reaction is performed under anhydrous conditions to prevent the premature decomposition of the Vilsmeier reagent and the phosphorus oxychloride.

  • The dropwise addition and temperature control during the formation of the Vilsmeier reagent and the subsequent addition of the aromatic substrate are critical to manage the exothermic nature of the reaction and prevent side reactions.

  • The aqueous work-up with neutralization is essential for the hydrolysis of the intermediate iminium salt to the final aldehyde product.

Diagram of the Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of this compound start Start: 4-isopropyl-1-methoxy-2-methylbenzene reaction Electrophilic Aromatic Substitution start->reaction reagent Vilsmeier-Haack Reagent (POCl₃/DMF) reagent->reaction hydrolysis Aqueous Work-up & Hydrolysis reaction->hydrolysis purification Extraction & Column Chromatography hydrolysis->purification product Product: this compound purification->product

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Structural Elucidation and Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its structure can be confirmed using a combination of spectroscopic techniques. Below are the predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

  • Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring.

  • Methoxy Protons (-OCH₃): A singlet corresponding to the three methyl protons of the methoxy group should appear around δ 3.8-4.0 ppm.

  • Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six equivalent methyl protons are expected.

  • Methyl Protons (-CH₃): A singlet for the protons of the methyl group attached to the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically δ 190-200 ppm.

  • Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with those attached to oxygen and the aldehyde group being the most downfield.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Isopropyl Carbons (-CH(CH₃)₂): Signals for the methine and methyl carbons.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon attached to the ring.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

  • C-O Stretch (Aryl Ether): An absorption band in the region of 1200-1275 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Alkyl): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.25 g/mol ).

  • Common fragmentation patterns would include the loss of the aldehyde group (-CHO), methyl groups (-CH₃), and potentially the isopropyl group.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis, with potential applications in several fields.

  • Fragrance and Flavor Industry: Its aromatic nature makes it a candidate for use in the formulation of fragrances and as a flavoring agent.[1][2]

  • Agrochemicals: As a substituted benzaldehyde, it can be a precursor for the synthesis of novel pesticides and herbicides.[2]

  • Pharmaceuticals and Medicinal Chemistry: This compound is explored as an intermediate in the development of new drugs.[1][2] The structural similarity to thymol and its derivatives, which exhibit a wide range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties, makes this benzaldehyde an attractive starting point for the synthesis of new therapeutic agents. The aldehyde functional group is particularly useful as it can be readily converted into a variety of other functionalities, such as amines, alcohols, and carboxylic acids, allowing for the generation of diverse chemical libraries for biological screening.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory tract. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established formylation methods. The structural features of this compound, particularly its relation to thymol, make it a promising scaffold for the development of new molecules with potential biological activity. Further research into its synthesis and applications is warranted to fully explore its potential in various scientific and industrial fields.

References

  • Duff reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Human Metabolome Database. [Link]

  • This compound (C12H16O2). PubChemLite. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]

  • 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

  • 5-hydroxy-4-methoxy-2-methylbenzaldehyde. ChemSynthesis. [Link]

  • 4-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 283285. PubChem. [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. National Institutes of Health. [Link]

  • 4-Isopropyl-1-methoxy-2-methylbenzene | C11H16O | CID 13396116. PubChem. [Link]

  • Duff reaction using 4-methoxyphenol. Reddit. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. [Link]

  • Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

  • Esmirtazapine. CAS Common Chemistry. [Link]

  • New CAS BioFinder Discovery Platform empowers drug discovery scientists to reveal insights, drive innovation, and save time. Chemotargets. [Link]

  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness Discussion Board. [Link]

  • 4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0. Chemsrc. [Link]

  • The covalent docking software landscape: features and applications in drug design. PubMed. [Link]

  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. The Royal Society of Chemistry. [Link]

  • Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

  • Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

  • 2-isopropyl-5-methylphenol. Stenutz. [Link]

  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... ResearchGate. [Link]

  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. PubChem. [Link]

  • US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • 2-isopropyl-4-methyl anisole, 31574-44-4. The Good Scents Company. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes available data with established methodologies for the experimental determination of key physicochemical parameters. Given the limited publicly available experimental data for this specific molecule, this guide also serves as a practical framework for its empirical characterization.

Introduction

This compound is a substituted aromatic aldehyde of interest in various chemical research and development sectors, including the fragrance, flavor, and pharmaceutical industries.[1][2] Its unique substitution pattern, featuring isopropyl, methoxy, and methyl groups on the benzaldehyde core, suggests a nuanced physicochemical profile that can influence its reactivity, solubility, and formulation characteristics.[1] Understanding these properties is paramount for its effective application and for the rational design of synthetic routes and formulations.

This guide presents a compilation of the available data for this compound, supplemented with established protocols for the experimental determination of its fundamental physical properties.

Molecular Structure and Identification

A foundational aspect of understanding a compound's physical properties is its molecular structure. The structural details of this compound are crucial for interpreting its spectroscopic data and predicting its behavior in various environments.

Caption: 2D representation of this compound.

Table 1: Chemical Identification of this compound

IdentifierValueSource
CAS Number 105337-42-6[1][3]
Molecular Formula C₁₂H₁₆O₂[1][3]
Molecular Weight 192.25 g/mol [3]
IUPAC Name 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde[2]
InChI Key UREBGRBNUQCTAF-UHFFFAOYSA-N[2][4]
SMILES CC1=CC(=C(C=C1C=O)C(C)C)OC[2][4]

Known and Predicted Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is important to note that much of the data is predicted and awaits experimental verification.

Table 2: Summary of Physical Properties

PropertyValueMethodSource
Physical State Liquid-[1]
Appearance ---
Melting Point Not available--
Boiling Point Not available--
Density Not available--
Solubility Enhances solubility of formulationsImplied[1]
XlogP 2.8Predicted[4]

Experimental Protocols for Property Determination

Given the absence of comprehensive experimental data, this section provides standardized, step-by-step methodologies for determining the key physical properties of this compound.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.

Workflow for Melting and Boiling Point Determination

cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Microscale) mp_sample Sample Preparation: Load a small, dry sample into a capillary tube. mp_instrument Instrumentation: Use a calibrated melting point apparatus. mp_sample->mp_instrument mp_heat Heating: Heat slowly (1-2 °C/min) near the expected melting point. mp_instrument->mp_heat mp_observe Observation: Record the temperature range from the first liquid droplet to complete liquefaction. mp_heat->mp_observe bp_sample Sample Preparation: Place a small amount of the liquid in a Thiele tube with an inverted capillary. bp_instrument Heating: Heat the Thiele tube with a suitable heat source. bp_sample->bp_instrument bp_observe1 Observation 1: Note the temperature at which a rapid stream of bubbles emerges from the capillary. bp_instrument->bp_observe1 bp_observe2 Observation 2: Remove heat and note the temperature at which the liquid re-enters the capillary. This is the boiling point. bp_observe1->bp_observe2

Caption: Standard workflows for determining melting and boiling points.

Detailed Protocol for Boiling Point Determination (Microscale):

  • Apparatus Setup: Assemble a Thiele tube apparatus. Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil).

  • Sample Preparation: Attach a small test tube containing approximately 0.5 mL of this compound to a thermometer. Place a sealed-end capillary tube, open end down, into the liquid.

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation.

Protocol for Qualitative Solubility Testing:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: To a series of small test tubes, add approximately 10 mg of this compound.

  • Solvent Addition: Add the selected solvent dropwise to each test tube, vortexing after each addition, up to a total volume of 1 mL.

  • Observation: Record whether the compound dissolves completely, is partially soluble, or is insoluble. Classify solubility as:

    • Soluble: > 10 mg/mL

    • Slightly Soluble: 1-10 mg/mL

    • Insoluble: < 1 mg/mL

The implied ability of this compound to enhance the solubility of formulations suggests it may possess amphiphilic characteristics.[1]

Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. While quantitative physical properties are the focus of this guide, a brief overview of the expected spectroscopic features is relevant.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aldehyde proton (singlet, ~9-10 ppm), aromatic protons, the methoxy group (singlet, ~3.8-4.0 ppm), the isopropyl group (septet and doublet), and the methyl group (singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the aliphatic carbons of the methoxy, isopropyl, and methyl groups.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent around 1700 cm⁻¹. C-H stretches of the aromatic and aliphatic groups, as well as C-O stretches, will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.25 m/z).[3][4] Fragmentation patterns can provide further structural information.

Conclusion

While this compound is a compound of growing interest, its fundamental physical properties are not yet well-documented in publicly accessible literature. This guide provides the currently available information and, more importantly, outlines the standard, validated experimental procedures necessary for researchers to determine these properties in their own laboratories. The provided protocols for determining melting/boiling points and assessing solubility, along with an overview of expected spectroscopic features, offer a solid foundation for the comprehensive characterization of this molecule. Such empirical data is invaluable for ensuring the quality, reproducibility, and success of research and development endeavors involving this compound.

References

  • This compound (C12H16O2) - PubChemLite. [Link]

Sources

5-Isopropyl-4-methoxy-2-methylbenzaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Introduction and Strategic Importance

This compound is a substituted aromatic aldehyde that holds significant value as a versatile building block in organic synthesis and as a functional ingredient in various industries. Its unique molecular architecture, featuring an aldehyde group ortho to a methyl substituent and para to a methoxy group, imparts specific reactivity and desirable organoleptic properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, synthesis, applications, and spectroscopic characterization. The compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, and is also utilized for its pleasant aroma in the fragrance and cosmetics industries.[1][2]

Physicochemical and Structural Properties

The identity and purity of this compound are defined by its specific physicochemical properties. A purity of ≥ 95% as determined by NMR is standard for research and synthesis applications.[1]

PropertyValueReference(s)
IUPAC Name 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde[2]
CAS Number 105337-42-6[1][2][3]
Molecular Formula C₁₂H₁₆O₂[1][3]
Molecular Weight 192.25 g/mol [3]
Appearance Liquid[1]
PubChem CID 3276129[1][2]
InChI Key UREBGRBNUQCTAF-UHFFFAOYSA-N[2]
SMILES CC1=CC(=C(C=C1C=O)C(C)C)OC[2]
Storage Store at 0-8°C[1]

Strategic Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound is most effectively achieved through the formylation of its precursor, 2-isopropyl-1-methoxy-4-methylbenzene (also known as thymol methyl ether). While several formylation methods exist, the Vilsmeier-Haack reaction is particularly well-suited for this transformation due to the electron-rich nature of the substituted benzene ring.[4][5] The methoxy and alkyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution.[6]

The Gattermann-Koch reaction, another common formylation method, is generally not applicable to phenolic ethers, making the Vilsmeier-Haack approach the superior choice.[7][8] The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a self-validating system for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 2-isopropyl-1-methoxy-4-methylbenzene (Thymol methyl ether)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate solution, saturated

  • Hydrochloric acid (2M)

  • Sodium bicarbonate solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.[5] Slow, cooled addition is critical to control the reaction rate and prevent degradation of the reagent.

  • Electrophilic Aromatic Substitution: To the freshly prepared Vilsmeier reagent, add a solution of 2-isopropyl-1-methoxy-4-methylbenzene (1 equivalent) in anhydrous DCM dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Causality: The electron-rich aromatic ring of the thymol methyl ether acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism to form an iminium salt intermediate.[4][6]

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a saturated sodium acetate solution until the mixture is basic. Stir vigorously for 1-2 hours at room temperature.

    • Causality: The iminium salt intermediate is hydrolyzed to the final aldehyde product.[5] The basic aqueous work-up neutralizes the acidic byproducts and facilitates the hydrolysis.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄.

    • Causality: The washing steps remove unreacted reagents and byproducts. HCl removes any remaining basic nitrogen compounds, NaHCO₃ neutralizes any residual acid, and brine helps to remove water from the organic phase.

  • Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude product can be purified further by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Core Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Substrate Thymol Methyl Ether Substrate->Iminium Electrophilic Attack Product 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Iminium->Product Hydrolysis Hydrolysis (H₂O Work-up) Hydrolysis->Iminium

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Applications and Industrial Significance

The molecular structure of this compound makes it a valuable compound across multiple sectors.

  • Fragrance and Flavors: It possesses a unique aromatic profile, making it a desirable ingredient in perfumes, cosmetics, and complex fragrance formulations to enhance the overall scent experience.[1][2] It can also serve as a flavoring agent in some food products.[2]

  • Pharmaceutical Synthesis: As a functionalized aldehyde, it is a crucial intermediate for building more complex molecules. The aldehyde group can be readily transformed into other functional groups, enabling its use in the development of new pharmaceutical drugs.[1][2]

  • Agrochemicals and Materials Science: Its reactivity allows it to be a precursor in the synthesis of novel agrochemicals. Furthermore, it is employed in research for the development of specialty chemicals and new materials with tailored properties.[1]

  • Organic Synthesis Research: In both academic and industrial labs, it serves as a versatile building block for creating diverse derivatives and complex chemical structures.[2]

Logical Map of Applications

Applications Core 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Fragrance Fragrance & Cosmetics Core->Fragrance Aromatic Properties Pharma Pharmaceutical Intermediate Core->Pharma Reactive Aldehyde Group Research Chemical Synthesis & Research Core->Research Versatile Building Block Agro Agrochemicals Research->Agro Materials Specialty Materials Research->Materials

Caption: Key application areas for the title compound.

Spectroscopic and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on its chemical structure.

Technique Expected Observations
¹H NMR δ (ppm): ~10.2 (s, 1H, -CHO), ~7.5 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), ~3.2 (sept, 1H, -CH(CH₃)₂), ~2.5 (s, 3H, Ar-CH₃), ~1.2 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm): ~192 (C=O), ~160-165 (Ar-C-O), ~120-145 (other Ar-C), ~55 (-OCH₃), ~34 (-CH(CH₃)₂), ~23 (-CH(CH₃)₂), ~18 (Ar-CH₃)
IR (Infrared) ν (cm⁻¹): ~2960 (Aliphatic C-H stretch), ~2870 & ~2770 (Aldehyde C-H stretch), ~1685 (Aromatic C=O stretch), ~1600 & ~1480 (Aromatic C=C stretch), ~1250 (Aryl-O-CH₃ stretch)
Mass Spec. Formula: C₁₂H₁₆O₂; Exact Mass: 192.1150; [M]⁺: m/z 192.12

Predicted Collision Cross Section data is available on PubChem for various adducts, such as [M+H]⁺ at 140.3 Ų.[9]

Conclusion

This compound is a compound of significant utility, bridging the gap between fine chemicals and functional products. Its synthesis via the Vilsmeier-Haack reaction is a robust and logical choice for formylating the electron-rich thymol methyl ether precursor. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers and developers to confidently synthesize and utilize this versatile chemical intermediate in their work, from creating novel fragrances to building the next generation of pharmaceutical agents.

References

  • This compound | 105337-42-6. J&K Scientific. [Link]

  • Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]

  • Gattermann Reaction. Unacademy. [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. [Link]

  • Organic Chemistry – Specific Name Reactions. Department of School Education, Government of Tamil Nadu. [Link]

  • Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • This compound (C12H16O2). PubChemLite. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

Sources

5-Isopropyl-4-methoxy-2-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 105337-42-6), a substituted aromatic aldehyde of significant interest in various scientific and industrial domains. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it outlines a representative synthetic pathway and presents detailed protocols for its analytical characterization, adhering to principles of scientific integrity and experimental reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's properties and handling for applications in organic synthesis, fragrance chemistry, and pharmaceutical research.

Compound Identification and Physicochemical Properties

This compound is a multifunctional aromatic compound. Its identity is unequivocally established by its CAS Registry Number, 105337-42-6. The unique arrangement of its substituents—isopropyl, methoxy, and methyl groups on the benzaldehyde core—imparts specific reactivity and physical characteristics that are valuable in chemical synthesis and product formulation.[1]

The molecular formula of the compound is C₁₂H₁₆O₂.[1][2] Based on this composition, the calculated molecular weight is a critical parameter for all stoichiometric calculations in experimental work.

Table 1: Core Physicochemical and Identification Data

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 105337-42-6[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [2]
Alternate MW Value 192.3 g/mol [1]
Appearance Liquid[1]
Storage Conditions 0-8°C[1]
Purity (Typical) ≥ 95% (by NMR)[1]

Synthesis Pathway: The Vilsmeier-Haack Reaction

While multiple synthetic routes to substituted benzaldehydes exist, the Vilsmeier-Haack reaction is a highly effective and widely adopted method for the formylation of electron-rich aromatic rings. The precursor for this compound would be 2-isopropyl-1-methoxy-4-methylbenzene. The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the activated aromatic ring, leading to the formation of the aldehyde after aqueous workup.

The choice of this method is dictated by the activating nature of the methoxy and alkyl groups on the benzene ring, which direct the electrophilic substitution. The regiochemistry is controlled by the steric and electronic effects of these substituents.

G cluster_reagents Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reacts with Precursor 2-Isopropyl-1-methoxy-4-methylbenzene Precursor->Intermediate Electrophilic Attack Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Proceeds to Product This compound Workup->Product Yields G Sample Sample in Solution Injector GC Injector (250°C) Sample->Injector Inject Column GC Column (Temperature Programmed Separation) Injector->Column Vaporize & Transfer MS Mass Spectrometer (Ionization & Fragmentation) Column->MS Elute Detector Detector MS->Detector Detect Ions Data Data System (Chromatogram & Mass Spectrum) Detector->Data Process Signal

Sources

An In-depth Technical Guide to the Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways for 5-isopropyl-4-methoxy-2-methylbenzaldehyde, a valuable aromatic aldehyde. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed mechanistic insights and actionable experimental protocols.

Introduction and Strategic Overview

This compound is an aromatic aldehyde with potential applications in the fragrance, pharmaceutical, and specialty chemical industries.[1] Its substituted benzene ring structure makes it a versatile intermediate for the synthesis of more complex molecules.[1] This guide will explore the primary synthetic strategies for its preparation, focusing on the logical flow of bond formation and functional group interconversion.

The retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two main synthetic strategies:

  • Strategy A: Late-stage Formylation: This approach involves the initial synthesis of the substituted aromatic precursor, 2-isopropyl-1-methoxy-4-methylbenzene, followed by the introduction of the aldehyde group in a final formylation step.

  • Strategy B: Oxidation of a Benzyl Alcohol Intermediate: This alternative pathway involves the synthesis of 5-isopropyl-4-methoxy-2-methylbenzyl alcohol, which is then oxidized to the desired aldehyde.

This guide will delve into the practical execution of these strategies, providing a rationale for the selection of reagents and reaction conditions.

Synthesis of the Core Precursor: 2-Isopropyl-1-methoxy-4-methylbenzene

The common precursor for many synthetic routes to the target aldehyde is 2-isopropyl-1-methoxy-4-methylbenzene.[2][3][4][5] Two robust methods for its synthesis are the Friedel-Crafts alkylation and a Grignard-based approach.

Method 1: Friedel-Crafts Alkylation

This classic electrophilic aromatic substitution reaction introduces the isopropyl group onto the p-cresol methyl ether (1-methoxy-4-methylbenzene) ring.

Causality of Experimental Choices: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for generating the isopropyl cation (an electrophile) from an isopropyl halide or propene. The reaction is typically performed at low temperatures to control the regioselectivity and minimize side reactions like polyalkylation.

Experimental Protocol: Friedel-Crafts Alkylation [2]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of p-cresol methyl ether (1-methoxy-4-methylbenzene) in the same solvent from the dropping funnel.

  • Add the alkylating agent (e.g., 2-chloropropane or propene gas) dropwise or via bubbling, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it over ice and an aqueous acid solution (e.g., dilute HCl).

  • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Grignard Reaction Approach

This method offers an alternative for constructing the isopropyl group on the aromatic ring.[2]

Causality of Experimental Choices: This approach begins with 2-bromo-1-methoxy-4-methylbenzene. The bromine atom facilitates the formation of a Grignard reagent upon reaction with magnesium metal. This organometallic intermediate acts as a potent nucleophile. Acetone is selected as the electrophile to introduce the two methyl groups of the isopropyl moiety.[2]

Experimental Protocol: Grignard Reagent Formation and Reaction [2]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a solution of 2-bromo-1-methoxy-4-methylbenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary with a small crystal of iodine or gentle heating. Reflux the mixture until the magnesium is consumed.

  • Reaction with Acetone: Cool the Grignard reagent to 0°C, and add a solution of dry acetone (1.1 eq) in anhydrous ether or THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The resulting tertiary alcohol is then reduced to the desired isopropyl group, for example, by treatment with a strong acid to effect dehydration, followed by catalytic hydrogenation.

Pathway A: Direct Formylation of 2-Isopropyl-1-methoxy-4-methylbenzene

With the precursor in hand, the next critical step is the introduction of the aldehyde group. The electron-rich nature of the substituted benzene ring makes it amenable to electrophilic aromatic substitution via formylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9]

Mechanistic Insight: The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9][10] This electrophilic species then attacks the aromatic ring. The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde.[7][10]

Diagram: Vilsmeier-Haack Reaction Mechanism

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene 2-Isopropyl-1-methoxy- 4-methylbenzene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Iminium_Intermediate->Aldehyde + H2O (Hydrolysis) H2O H2O (workup) G Benzyl_Alcohol 5-Isopropyl-4-methoxy- 2-methylbenzyl alcohol Aldehyde 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Benzyl_Alcohol->Aldehyde Oxidation Oxidizing_Agent Mild Oxidizing Agent (e.g., PCC, MnO2) Oxidizing_Agent->Benzyl_Alcohol

Sources

An In-depth Technical Guide to 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde, a substituted aromatic aldehyde of significant interest in various scientific and industrial domains. The document delineates its chemical identity, properties, and detailed protocols for its synthesis and characterization. Furthermore, it explores the compound's applications, particularly in the fragrance industry and as a versatile intermediate in pharmaceutical synthesis. The guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Chemical Identity

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is an organic compound characterized by a benzene ring substituted with an aldehyde, a methoxy group, a methyl group, and an isopropyl group. Its structural complexity and the interplay of its functional groups impart unique chemical and olfactory properties, making it a valuable molecule in synthetic chemistry.

IUPAC Name: 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde

This name is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), prioritizing the aldehyde functional group.

Molecular Structure and Properties

The molecular structure of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is fundamental to its reactivity and physical characteristics.

Table 1: Physicochemical Properties of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde

PropertyValueSource
CAS Number 105337-42-6[1]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [1]
Appearance Liquid[2]
Purity ≥ 95% (NMR)[2]
Storage Conditions 0-8°C[2]

Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes like 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde can be approached through various established organic chemistry methodologies. A common strategy involves the formylation of a correspondingly substituted benzene ring. One plausible synthetic route is the Vilsmeier-Haack reaction, which is a reliable method for introducing an aldehyde group to an activated aromatic ring.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from commercially available precursors.

G cluster_start Starting Materials cluster_reaction Vilsmeier-Haack Reaction cluster_product Final Product 4-Isopropylanisole 4-Isopropylanisole Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution on 4-Isopropylanisole 4-Isopropylanisole->Electrophilic Aromatic Substitution N,N-Dimethylformamide (DMF) N,N-Dimethylformamide (DMF) Vilsmeier Reagent Formation Formation of Vilsmeier Reagent (Electrophile) N,N-Dimethylformamide (DMF)->Vilsmeier Reagent Formation Phosphorus oxychloride (POCl3) Phosphorus oxychloride (POCl3) Phosphorus oxychloride (POCl3)->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Electrophilic Aromatic Substitution Electrophile Hydrolysis Hydrolysis of Iminium Salt Electrophilic Aromatic Substitution->Hydrolysis Product 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde Hydrolysis->Product

Caption: Proposed synthesis workflow for 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack reaction and is provided as a guideline.[3]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Electrophilic Aromatic Substitution: To the prepared Vilsmeier reagent, add 4-isopropylanisole dropwise at a controlled rate to maintain the reaction temperature. The methoxy and isopropyl groups on the aromatic ring are ortho, para-directing, and the steric hindrance from the isopropyl group will favor the formylation at the ortho position to the methoxy group.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Hydrolysis: Upon completion, the reaction mixture is carefully poured into ice-water to hydrolyze the intermediate iminium salt to the corresponding aldehyde.

  • Work-up and Purification: The aqueous mixture is then neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the final product.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. The low-temperature conditions during the addition of reagents are crucial to control the exothermic nature of the reactions and prevent the formation of byproducts. The choice of solvent for extraction is based on the polarity of the product and its immiscibility with water.

Spectroscopic Characterization

The structural elucidation of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound.[4][5]

Table 2: Predicted ¹H and ¹³C NMR Data for 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aldehyde Proton9.8 - 10.0s1H-CHO
Aromatic Protons6.8 - 7.5m2HAr-H
Methoxy Protons3.8 - 4.0s3H-OCH₃
Isopropyl Methine2.8 - 3.2septet1H-CH(CH₃)₂
Isopropyl Methyl1.2 - 1.4d6H-CH(CH₃)₂
Methyl Protons2.2 - 2.5s3HAr-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aldehyde Carbonyl190 - 195-CHO
Aromatic Carbons110 - 160Ar-C
Methoxy Carbon55 - 60-OCH₃
Isopropyl Methine30 - 35-CH(CH₃)₂
Isopropyl Methyl20 - 25-CH(CH₃)₂
Methyl Carbon15 - 20Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic Peaks:

  • C=O stretch (aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-O stretch (methoxy): A characteristic absorption band is expected in the region of 1250-1000 cm⁻¹.

  • Aromatic C=C stretches: Medium intensity bands will appear in the 1600-1450 cm⁻¹ region.

  • Aromatic and Aliphatic C-H stretches: These will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 192.

  • [M-1]⁺ Peak: Loss of the aldehydic hydrogen, resulting in a peak at m/z = 191.

  • [M-15]⁺ Peak: Loss of a methyl group from the isopropyl moiety, leading to a peak at m/z = 177.

  • [M-29]⁺ Peak: Loss of the entire aldehyde group (-CHO), giving a peak at m/z = 163.

  • [M-43]⁺ Peak: Loss of the isopropyl group, resulting in a peak at m/z = 149.

Applications

The unique structure of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde makes it a valuable compound in several industrial and research applications.

Fragrance and Flavor Industry

Substituted benzaldehydes are widely used in the fragrance industry to impart a variety of scents.[6][7][8] The combination of the methoxy, methyl, and isopropyl groups in this particular molecule is likely to contribute to a complex and unique aroma profile, potentially with spicy, woody, or sweet notes. Aldehydes are known to add a "sparkle" and lift to fragrance compositions.[9]

Pharmaceutical Intermediate

Benzaldehyde derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[7] The aldehyde group is a versatile functional handle that can be readily transformed into other functionalities such as alcohols, carboxylic acids, and amines, which are common in active pharmaceutical ingredients (APIs). The substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This compound can serve as a precursor for the synthesis of novel therapeutic agents, potentially in areas such as asymmetric synthesis of chiral molecules.[10][11]

Organic Synthesis

In a broader context, 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is a useful intermediate in organic synthesis for the creation of more complex molecules.[12][13][14] Its aldehyde functionality allows for participation in various carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol condensation, and Grignard reactions.

Safety, Handling, and Storage

As with all chemical compounds, proper safety precautions must be observed when handling 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde.

Hazard Identification

While specific toxicity data for this compound is limited, it should be handled with the care afforded to other aromatic aldehydes. Potential hazards include:

  • Skin and eye irritation.

  • Respiratory tract irritation upon inhalation of vapors.

  • Harmful if swallowed.

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.[15][16][17][18][19]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent oxidation and evaporation. The recommended storage temperature is between 0-8°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is a substituted aromatic aldehyde with significant potential in various fields, particularly in the fragrance and pharmaceutical industries. Its synthesis can be achieved through established methods in organic chemistry, and its structure can be unequivocally confirmed using modern spectroscopic techniques. This guide provides a foundational understanding of this compound, from its fundamental properties to its practical applications and safe handling, serving as a valuable resource for scientists and researchers.

References

  • Oreate AI Blog. (2025, December 16). Fragrance Notes: A Study on the Application of Aldehydes in Perfume. [Link]

  • Source of Beauty Fragrance. (2024, December 5). The Enduring Role of Aldehydes in Perfume Creation. [Link]

  • Bon Parfumeur. Perfume aldehydes. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Acetaldehyde. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • IRIS Unibas. (2024, October 21). Aldehydes: What We Should Know About Them. [Link]

  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?[Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Undergraduate Research and Creative Activity. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • ResearchGate. Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • BMRB. bmse010130 4-methoxy Benzaldehyde. [Link]

  • National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • University of California, Santa Barbara. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Yale University. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • ResearchGate. (2011, July 27). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

  • PubChem. 4-Methoxy-2-methylbenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methoxypropane. [Link]

  • ResearchGate. (2025, August 5). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. [Link]

Sources

Spectroscopic Characterization of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-isopropyl-4-methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural features through proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The interpretation of predicted spectral data is supported by established principles and comparative analysis with related molecular structures.

Introduction

This compound, with the molecular formula C₁₂H₁₆O₂, is a polysubstituted aromatic aldehyde. Its structural elucidation is paramount for confirming its identity, purity, and for predicting its reactivity in synthetic applications. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and functional groups present in this compound. This guide will detail the expected spectroscopic signatures and provide the underlying rationale for their interpretation.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
1~10.2Singlet1HAldehyde proton (-CHO)
2~7.5Singlet1HAromatic proton (H-6)
3~6.8Singlet1HAromatic proton (H-3)
4~3.9Singlet3HMethoxy protons (-OCH₃)
5~3.3Septet1HIsopropyl methine proton (-CH(CH₃)₂)
6~2.5Singlet3HMethyl protons (-CH₃)
7~1.2Doublet6HIsopropyl methyl protons (-CH(CH₃)₂)
Interpretation and Rationale

The predicted ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule.

  • Aldehyde Proton (~10.2 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the benzene ring, resulting in a characteristic downfield singlet.

  • Aromatic Protons (~7.5 and ~6.8 ppm): The two aromatic protons are in different chemical environments. The proton at the 6-position is deshielded by the adjacent aldehyde group, while the proton at the 3-position is shielded by the electron-donating methoxy and methyl groups, leading to a more upfield chemical shift. Their singlet multiplicity is due to the absence of adjacent protons for coupling.

  • Methoxy Protons (~3.9 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet, with a chemical shift typical for methoxy groups attached to an aromatic ring.

  • Isopropyl Group Protons (~3.3 and ~1.2 ppm): The methine proton of the isopropyl group is a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons appear as a doublet due to coupling with the single methine proton.

  • Methyl Protons (~2.5 ppm): The protons of the methyl group at the 2-position of the aromatic ring appear as a singlet in a region characteristic of benzylic methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][2]

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Caption: Standard workflow for ¹H NMR spectroscopy.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
SignalPredicted Chemical Shift (ppm)Assignment
1~192Aldehyde carbon (C=O)
2~160Aromatic carbon (C-4, attached to -OCH₃)
3~140Aromatic carbon (C-5, attached to isopropyl)
4~135Aromatic carbon (C-2, attached to -CH₃)
5~130Aromatic carbon (C-1, attached to -CHO)
6~125Aromatic carbon (C-6)
7~110Aromatic carbon (C-3)
8~55Methoxy carbon (-OCH₃)
9~34Isopropyl methine carbon (-CH(CH₃)₂)
10~23Isopropyl methyl carbons (-CH(CH₃)₂)
11~20Methyl carbon (-CH₃)
Interpretation and Rationale

The predicted ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.[3][4]

  • Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.

  • Aromatic Carbons (~110-160 ppm): The six aromatic carbons have distinct chemical shifts influenced by the attached substituents. The carbon attached to the electron-donating methoxy group (C-4) is the most shielded among the substituted carbons, while the carbons attached to the electron-withdrawing aldehyde group (C-1) and the other substituents (C-2, C-5) are more deshielded. The unsubstituted aromatic carbons (C-3, C-6) resonate at intermediate chemical shifts.

  • Aliphatic Carbons (~20-55 ppm): The methoxy carbon appears around 55 ppm. The isopropyl methine and methyl carbons, and the methyl carbon on the ring, appear in the upfield aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Instrumentation and Acquisition: The experiment is run on an NMR spectrometer, often with broadband proton decoupling to simplify the spectrum to single peaks for each carbon.[3][4]

  • Processing: Similar to ¹H NMR, the data is processed by Fourier transformation and phasing.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960Medium-StrongC-H stretch (aliphatic)
~2870MediumC-H stretch (aliphatic)
~2720WeakC-H stretch (aldehyde)
~1690StrongC=O stretch (aldehyde)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~800-900Medium-StrongC-H bend (aromatic, out-of-plane)
Interpretation and Rationale

The predicted FT-IR spectrum exhibits characteristic absorption bands for the functional groups in this compound.

  • C-H Stretching: The aliphatic C-H stretching vibrations of the isopropyl and methyl groups appear around 2960 and 2870 cm⁻¹. A weak but characteristic C-H stretching band for the aldehyde proton is expected around 2720 cm⁻¹.

  • C=O Stretching: A strong absorption band around 1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the aromatic aldehyde.

  • C=C Stretching: Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1480 cm⁻¹ region.

  • C-O Stretching: The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring are expected in the 800-900 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) method is common.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small drop of the liquid sample is placed on the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded.

  • Cleaning: The ATR crystal is cleaned with an appropriate solvent after the measurement.[5]

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[6][7]

Predicted Mass Spectrum Data (Electron Ionization)
m/zPredicted Relative IntensityAssignment
192ModerateMolecular ion [M]⁺
177High[M - CH₃]⁺
163Moderate[M - C₂H₅]⁺ or [M - CHO]⁺
149Moderate[M - C₃H₇]⁺
135Low[M - CHO - CO]⁺
Interpretation and Rationale

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for substituted aromatic aldehydes.

  • Molecular Ion ([M]⁺, m/z 192): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.

  • [M - CH₃]⁺ (m/z 177): Loss of a methyl radical from the isopropyl group is a favorable fragmentation pathway, leading to a stable benzylic carbocation. This is often a prominent peak.

  • Other Fragments: Other significant fragments can arise from the loss of the entire isopropyl group ([M - C₃H₇]⁺, m/z 149), the aldehyde group ([M - CHO]⁺, m/z 163), or subsequent loss of carbon monoxide from fragment ions.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[8]

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established chemical principles, provides a robust framework for the structural characterization of this compound. The detailed interpretation of ¹H NMR, ¹³C NMR, FT-IR, and MS data offers a valuable resource for researchers in synthetic chemistry and drug development, ensuring the confident identification and utilization of this important chemical intermediate.

References

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Chemistry LibreTexts. How an FTIR Spectrometer Operates. [Link]

  • Pharma Beginners. FTIR-Operation and Calibration SOP. [Link]

  • Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link]

  • Stothers, J. B. Carbon-13 NMR Spectroscopy. Academic Press.
  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

  • University of California, Irvine. 13-C NMR Protocol for beginners AV-400. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • de Graaf, R. A., et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. [Link]

  • Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

  • SlideShare. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • The Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

  • NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC]. [Link]

  • NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, a polysubstituted aromatic aldehyde with applications in fragrance, flavor, and pharmaceutical synthesis.[1][2] In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed, theoretically-grounded prediction and interpretation of its NMR data. By leveraging established principles of NMR spectroscopy and comparative analysis with structurally related compounds, this guide serves as a valuable resource for researchers working with this molecule or similar chemical structures.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a benzene ring substituted with five different groups: an aldehyde, a methyl group, a methoxy group, an isopropyl group, and a hydrogen atom. Its molecular formula is C₁₂H₁₆O₂.[3] The spatial arrangement and electronic nature of these substituents create a unique magnetic environment for each nucleus, resulting in a distinct and interpretable NMR fingerprint. Understanding these spectral features is crucial for confirming the compound's identity, assessing its purity, and elucidating its role in various chemical reactions.

Fundamental Principles of NMR Spectroscopy for Aromatic Systems

The chemical shifts observed in the NMR spectrum of an aromatic compound are primarily influenced by the circulation of π-electrons in the benzene ring, a phenomenon known as the ring current.[4] This effect generally causes protons attached to the aromatic ring to be deshielded, shifting their resonance signals downfield (typically in the 6.5-8.5 ppm range in ¹H NMR).[4]

Substituents on the benzene ring further modulate the chemical shifts of both proton and carbon nuclei through electronic effects (inductive and resonance) and steric effects. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and alkyl groups, tend to increase electron density on the ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values). Conversely, electron-withdrawing groups (EWGs), like the aldehyde group (-CHO), decrease electron density, causing downfield shifts (higher ppm values) for the ortho and para protons and carbons.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The analysis below details the predicted chemical shift (δ), multiplicity, and integration for each signal.

Aldehyde Proton

The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen. This results in a characteristic singlet far downfield.

  • Predicted Chemical Shift (δ): 9.5 - 10.5 ppm

  • Multiplicity: Singlet (s)

  • Integration: 1H

Aromatic Protons

The benzene ring has two aromatic protons. Their chemical shifts are influenced by the surrounding substituents.

  • H-3: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methyl and isopropyl groups. The deshielding effect of the aldehyde group is expected to be dominant, placing this signal downfield.

    • Predicted Chemical Shift (δ): ~7.5 ppm

    • Multiplicity: Singlet (s)

  • H-6: This proton is ortho to the electron-donating methyl group and meta to the aldehyde and methoxy groups. The net effect is a more shielded environment compared to H-3.

    • Predicted Chemical Shift (δ): ~7.0 ppm

    • Multiplicity: Singlet (s)

Isopropyl Group Protons

The isopropyl group consists of a methine proton and two equivalent methyl groups.

  • Methine Proton (-CH(CH₃)₂): This proton will appear as a septet due to coupling with the six equivalent protons of the two methyl groups.

    • Predicted Chemical Shift (δ): 3.0 - 3.5 ppm

    • Multiplicity: Septet (sept)

    • Integration: 1H

  • Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups are equivalent and will appear as a doublet due to coupling with the methine proton.

    • Predicted Chemical Shift (δ): ~1.2 ppm

    • Multiplicity: Doublet (d)

    • Integration: 6H

Methoxy Group Protons

The three protons of the methoxy group are equivalent and will appear as a singlet.

  • Predicted Chemical Shift (δ): 3.8 - 4.0 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

Methyl Group Protons

The protons of the methyl group on the aromatic ring will appear as a singlet.

  • Predicted Chemical Shift (δ): 2.2 - 2.5 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

Table 1: Predicted ¹H NMR Data for this compound
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H9.5 - 10.5Singlet (s)1H
Aromatic-H3~7.5Singlet (s)1H
Aromatic-H6~7.0Singlet (s)1H
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)3H
Isopropyl-CH3.0 - 3.5Septet (sept)1H
Methyl (-CH₃)2.2 - 2.5Singlet (s)3H
Isopropyl-CH₃~1.2Doublet (d)6H

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Carbonyl Carbon

The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule.

  • Predicted Chemical Shift (δ): 190 - 195 ppm

Aromatic Carbons

There are six distinct aromatic carbon signals.

  • C-1 (ipso- to -CHO): ~135 ppm

  • C-2 (ipso- to -CH₃): ~140 ppm

  • C-3: ~128 ppm

  • C-4 (ipso- to -OCH₃): ~160 ppm

  • C-5 (ipso- to -CH(CH₃)₂): ~145 ppm

  • C-6: ~110 ppm

Alkyl Carbons
  • Methoxy Carbon (-OCH₃): ~55 ppm

  • Isopropyl Methine Carbon (-CH(CH₃)₂): ~34 ppm

  • Methyl Carbon (-CH₃): ~20 ppm

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): ~24 ppm

Table 2: Predicted ¹³C NMR Data for this compound
Signal AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 195
Aromatic C-4~160
Aromatic C-5~145
Aromatic C-2~140
Aromatic C-1~135
Aromatic C-3~128
Aromatic C-6~110
Methoxy (-OCH₃)~55
Isopropyl-CH~34
Isopropyl-CH₃~24
Methyl (-CH₃)~20

Experimental Protocols

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean, dry NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A spectral width of at least 12 ppm is recommended to cover all expected signals.

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

    • Spectral Width: A spectral width of approximately 220 ppm is necessary to encompass all carbon resonances.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

Visualizations

Molecular Structure and Proton/Carbon Numbering

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr Insert into Spectrometer c13_nmr Acquire 13C NMR transfer->c13_nmr phase_correct Phase Correction h1_nmr->phase_correct c13_nmr->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration (1H) baseline_correct->integrate peak_pick Peak Picking baseline_correct->peak_pick integration_analysis Integration Analysis integrate->integration_analysis chem_shift Chemical Shift Analysis peak_pick->chem_shift multiplicity Multiplicity Analysis peak_pick->multiplicity structure_elucidation Structure Elucidation chem_shift->structure_elucidation multiplicity->structure_elucidation integration_analysis->structure_elucidation

Caption: A typical workflow for NMR spectral analysis.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and drawing comparisons with structurally similar molecules, a comprehensive set of predicted spectral data has been generated. This information, coupled with the outlined experimental protocols, will be invaluable to researchers in the fields of synthetic chemistry, natural product analysis, and drug development for the unambiguous identification and characterization of this compound.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Carvacrol. National Center for Biotechnology Information. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Sabour, A., El asbahani, A., Bentahar, S., Ait taleb, M., Lacherai, A., & Jilale, A. (2019). Synthesis of some Thymol derivatives for enhanced antibacterial activity. Moroccan Journal of Chemistry, 7(4), 748-757. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is an aromatic aldehyde with a unique substitution pattern that makes it a compound of interest in the fragrance, flavor, and pharmaceutical industries.[1] Its molecular structure, characterized by an aldehyde functional group, a polysubstituted benzene ring, and alkyl (isopropyl and methyl) and ether (methoxy) moieties, gives rise to a distinct infrared (IR) spectrum. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the identification and characterization of such organic molecules.[2] This guide provides a comprehensive analysis of the theoretical principles, experimental protocols, and spectral interpretation for the FTIR analysis of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Vibrational Analysis

The foundation of interpreting an IR spectrum lies in understanding the molecule's structure and the vibrations of its constituent functional groups.[3] The structure of this compound contains several key groups, each with characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

Key Functional Groups:

  • Aromatic Aldehyde: This group is defined by the carbonyl (C=O) and the aldehyde C-H bonds directly attached to the benzene ring.

  • Tetrasubstituted Benzene Ring: The aromatic ring's C=C and C-H bonds have characteristic absorptions. The substitution pattern influences the out-of-plane bending vibrations.

  • Isopropyl Group: Consists of sp³ hybridized C-H bonds and a characteristic split bending pattern.

  • Methoxy Group: Features sp³ C-H bonds and a prominent C-O ether linkage.

Theoretical Infrared Spectral Predictions

Before acquiring a spectrum, it is crucial to predict the expected absorption bands. This theoretical framework guides the subsequent spectral interpretation. The conjugation of the aldehyde with the aromatic ring is expected to lower the C=O stretching frequency compared to a saturated aldehyde.[4][5]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-H Stretch (sp²)Aromatic Ring3100 - 3000Medium to WeakAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp² carbons.[6][7]
C-H Stretch (sp³)Isopropyl, Methyl, Methoxy3000 - 2850StrongMultiple bands are expected from the various alkyl groups.[4][6]
C-H StretchAldehyde2850 - 2800 and 2750 - 2700Weak to MediumTwo distinct bands, often called a "Fermi doublet," are highly diagnostic for aldehydes.[5][7][8] The lower frequency band is particularly useful.[4]
C=O StretchAromatic Aldehyde1710 - 1685Strong, SharpThis is one of the most intense and easily identifiable peaks in the spectrum.[4][8] Conjugation with the aromatic ring lowers the frequency from the typical 1730 cm⁻¹ of saturated aldehydes.[5]
C=C StretchAromatic Ring1600 - 1475Medium to WeakAromatic rings typically show a pair of sharp bands in this region.[7][9]
C-H BendIsopropyl, Methyl1470 - 1450 and 1390 - 1370MediumThe isopropyl group often shows a characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹.
C-O StretchMethoxy (Aryl Ether)1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)StrongAryl ethers typically show a strong, characteristic absorption band.
C-H Out-of-Plane BendAromatic Ring900 - 690Strong to MediumThe specific pattern is highly dependent on the ring's substitution pattern.

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

Obtaining a high-quality, interpretable FTIR spectrum is contingent upon meticulous sample preparation and proper instrument operation.[10][11] Attenuated Total Reflectance (ATR) is often the preferred method for liquids and solids due to its minimal sample preparation.[11] However, the traditional KBr pellet method remains a gold standard for solid samples.[3][10]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is the most direct method for analyzing a liquid sample like this compound.[1]

Step-by-Step Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂ and H₂O) and the crystal itself.

  • Sample Application: Place a single drop of the liquid this compound directly onto the center of the ATR crystal.

  • Sample Scan: Acquire the sample spectrum. A typical scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.[3]

  • Cleaning: Clean the sample from the crystal surface immediately after the measurement using an appropriate solvent.

Method 2: KBr Pellet Transmission (for solid form or non-volatile liquids)

If the compound is a solid or can be adsorbed onto a solid matrix, the KBr pellet method provides excellent results.[2][10]

Step-by-Step Protocol:

  • Sample Preparation: Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[10] The mixture should be a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet die and press it under a hydraulic press (typically 7-10 tons of pressure) to form a thin, transparent, or translucent pellet.[10]

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the instrument's beam path. Acquire the spectrum using the same parameters as the background scan.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow from sample preparation to final data interpretation.

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Spectral Analysis Sample Compound: 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Prep_Choice Choose Method Sample->Prep_Choice ATR ATR Method: Place drop on crystal Prep_Choice->ATR Liquid KBr KBr Pellet Method: Grind with KBr & press Prep_Choice->KBr Solid Background 1. Run Background Scan (Clean ATR or empty holder) ATR->Background KBr->Background Sample_Scan 2. Run Sample Scan Background->Sample_Scan Process Process Spectrum (Baseline & ATR Correction) Sample_Scan->Process Assign Peak Assignment & Interpretation Process->Assign Report Final Report Assign->Report

Caption: Workflow for FTIR analysis of the target compound.

Spectral Interpretation: A Self-Validating Approach

Interpreting the spectrum involves assigning the observed absorption bands to the predicted vibrational modes. The trustworthiness of the identification comes from the corroboration of multiple characteristic peaks.

  • The Aldehyde Signatures: The first check is for the aldehyde-specific peaks. Look for the strong, sharp C=O stretch between 1710-1685 cm⁻¹.[5] Its presence should be confirmed by finding the pair of weaker C-H stretching bands between 2850-2700 cm⁻¹.[7][12] The presence of all three is a definitive confirmation of an aldehyde functional group.

  • Aromatic and Alkyl C-H Stretches: Observe the region from 3100-2850 cm⁻¹. The spectrum should show weaker peaks just above 3000 cm⁻¹ (aromatic C-H) and stronger, more complex absorptions just below 3000 cm⁻¹ (isopropyl, methyl, methoxy C-H).[6]

  • The Fingerprint Region (below 1500 cm⁻¹): This region is complex but contains highly diagnostic information.[6]

    • Aromatic C=C: Identify the sharp bands around 1600-1475 cm⁻¹.[9]

    • Alkyl C-H Bending: Locate the medium-intensity bands around 1465 cm⁻¹ and the characteristic split peak for the isopropyl group around 1380 cm⁻¹.

    • Methoxy C-O Stretch: A very strong, prominent band should be present in the 1275-1200 cm⁻¹ range, confirming the aryl ether linkage.

By systematically identifying these key groups of peaks, the structure of this compound can be confirmed with a high degree of confidence. The absence of other major peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) further validates the compound's purity and identity.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of this compound. A thorough understanding of the molecule's functional groups allows for the prediction of its characteristic IR absorption bands. By following a rigorous experimental protocol, a high-quality spectrum can be obtained. The final identification is achieved through a systematic, self-validating interpretation process, where the presence of multiple key absorption bands for the aldehyde, aromatic, and alkyl/ether moieties corroborates the molecular structure. This guide provides the foundational knowledge for researchers to confidently employ FTIR for the characterization of this compound and its derivatives.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Stoyanov, E. S., et al. (2016). Experimental frequencies and IR assignments of the isopropyl cation. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

  • Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • AIP Publishing. (2017, October 17). Infrared absorption spectra of partially deuterated methoxy radicals CH2DO and CHD2O isolated in solid para-hydrogen. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Key Aromatic Aldehyde

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a substituted aromatic aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries.[1] Its unique molecular architecture, characterized by an aldehyde functional group and isopropyl, methoxy, and methyl substituents on the benzene ring, gives rise to its distinct chemical properties and aroma profile. The precise characterization of this molecule is paramount for quality control, impurity profiling, and metabolic studies. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, serves as an indispensable tool for the structural elucidation and quantification of such compounds.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound. We will delve into the predicted fragmentation patterns under electron ionization (EI), outline detailed protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and present the expected data in a clear, accessible format. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric analysis of this important aromatic aldehyde.

Molecular Structure and Properties

A thorough understanding of the molecule's structure is fundamental to predicting its behavior in a mass spectrometer.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol
CAS Number 105337-42-6[1]
Appearance Liquid[1]
Key Structural Features Aromatic ring, Aldehyde group, Isopropyl group, Methoxy group, Methyl group

digraph "5_Isopropyl_4_methoxy_2_methylbenzaldehyde" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_aldehyde [label="C"]; O_aldehyde [label="O"]; H_aldehyde [label="H"]; C_methyl [label="CH3"]; C_isopropyl1 [label="C"]; C_isopropyl2 [label="CH3"]; C_isopropyl3 [label="CH3"]; H_isopropyl [label="H"]; O_methoxy [label="O"]; C_methoxy [label="CH3"];

// Positioning the nodes for the benzene ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

// Positioning substituents C_aldehyde [pos="0,2!"]; O_aldehyde [pos="-0.5,2.5!"]; H_aldehyde [pos="0.5,2.5!"]; C_methyl [pos="-1.74,1!"]; C_isopropyl1 [pos="1.74,-1!"]; C_isopropyl2 [pos="2.61,-0.5!"]; C_isopropyl3 [pos="1.74,-2!"]; H_isopropyl [pos="1.2, -1!"]; O_methoxy [pos="0,-2!"]; C_methoxy [pos="0,-2.87!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C_aldehyde -- H_aldehyde; C2 -- C_methyl; C5 -- C_isopropyl1; C_isopropyl1 -- C_isopropyl2; C_isopropyl1 -- C_isopropyl3; C_isopropyl1 -- H_isopropyl; C4 -- O_methoxy; O_methoxy -- C_methoxy;

}

Caption: Chemical structure of this compound.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint. Based on established fragmentation patterns of aromatic aldehydes, and substituted benzene derivatives, the following section outlines the predicted mass spectrum of this compound.[2][3]

Expected Major Fragments:

m/zProposed FragmentProposed Fragmentation Pathway
192[M]⁺ (Molecular Ion)Ionization of the parent molecule.
191[M-H]⁺ Loss of the aldehydic hydrogen, a common fragmentation for aromatic aldehydes.[2]
177[M-CH₃]⁺ Loss of a methyl radical from the isopropyl group or the methoxy group.
163[M-CHO]⁺ Loss of the formyl radical (CHO).[2]
149[M-C₃H₇]⁺ Loss of the isopropyl radical.
121[M-C₃H₇ - CO]⁺ Subsequent loss of carbon monoxide from the [M-C₃H₇]⁺ fragment.

Fragmentation Rationale:

The fragmentation of this compound under EI-MS is governed by the stability of the resulting carbocations. The aromatic ring and the various functional groups direct the fragmentation pathways.

  • α-Cleavage: The bond between the carbonyl carbon and the aromatic ring can cleave, although the loss of the aldehydic hydrogen (M-1) is more typical for aromatic aldehydes.[4]

  • Benzylic Cleavage: The isopropyl group provides a site for benzylic cleavage, leading to the loss of a methyl radical (CH₃) to form a stable secondary benzylic carbocation.

  • Loss of Neutral Molecules: Following initial fragmentation, the subsequent loss of stable neutral molecules like carbon monoxide (CO) is a common pathway for acylium ions.[5]

fragmentation_pathway M [C12H16O2]⁺ m/z = 192 (Molecular Ion) M_minus_H [C12H15O2]⁺ m/z = 191 M->M_minus_H - H• M_minus_CH3 [C11H13O2]⁺ m/z = 177 M->M_minus_CH3 - CH₃• M_minus_CHO [C11H15O]⁺ m/z = 163 M->M_minus_CHO - CHO• M_minus_C3H7 [C9H9O2]⁺ m/z = 149 M->M_minus_C3H7 - C₃H₇• M_minus_C3H7_minus_CO [C8H9O]⁺ m/z = 121 M_minus_C3H7->M_minus_C3H7_minus_CO - CO

Caption: Predicted major fragmentation pathways of this compound under EI.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like substituted benzaldehydes.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., fragrance mixtures, biological extracts), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Injector: Split/splitless injector. For trace analysis, splitless injection is preferred.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[7]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Standard_Solution Standard_Solution Working_Solutions Working_Solutions Standard_Solution->Working_Solutions Injection Injection Working_Solutions->Injection Sample_Matrix Sample_Matrix Extraction Extraction Sample_Matrix->Extraction Extraction->Injection GC_Separation GC_Separation Injection->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Spectral_Interpretation Spectral_Interpretation Data_Acquisition->Spectral_Interpretation Quantification Quantification Spectral_Interpretation->Quantification

Caption: Experimental workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a valuable alternative, particularly for less volatile compounds or when derivatization is not desirable. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions in the initial mobile phase composition.

  • Sample Matrix: For complex samples, protein precipitation (for biological fluids) or solid-phase extraction may be necessary.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A C18 reversed-phase column is suitable for this compound (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Initial: 95% A, 5% B

    • Ramp to 5% A, 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 3500 V

    • Scan Range: m/z 100-500

Rationale for ESI: In positive ion mode ESI, protonated molecules [M+H]⁺ are typically observed. Due to the presence of the carbonyl oxygen, this compound is expected to readily form a protonated molecule at m/z 193. It is also important to be aware of potential in-source reactions, such as aldolization with methanol, which can lead to unexpected adducts like [M+15]⁺.[8]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Standard_Solution Standard_Solution Working_Solutions Working_Solutions Standard_Solution->Working_Solutions Injection Injection Working_Solutions->Injection Sample_Matrix Sample_Matrix Extraction_Cleanup Extraction_Cleanup Sample_Matrix->Extraction_Cleanup Extraction_Cleanup->Injection LC_Separation LC_Separation Injection->LC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization MS_Detection MS_Detection ESI_Ionization->MS_Detection Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for LC-MS analysis.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a robust framework for the identification and quantification of this compound. While the predicted data is based on well-established principles of mass spectrometry, empirical data from the analysis of a certified reference standard is always recommended for definitive structural confirmation and method validation. Future work could involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragment ions and tandem mass spectrometry (MS/MS) to further elucidate fragmentation pathways. Such studies will contribute to a more complete understanding of this commercially and scientifically important molecule.

References

  • CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

  • PubMed. (n.d.). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • ACS Publications. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution | Accounts of Chemical Research. Retrieved from [Link]

  • JoVE. (2024, December 5). Chemical Ionization (CI) Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • PubMed Central. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Scirp.org. (2018, January 18). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • PubMed Central. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • UND Scholarly Commons. (2015, August 7). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • SpringerLink. (2021, November 24). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Material Safety of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the material safety data for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the compound's hazard profile, handling protocols, and emergency procedures. The information is synthesized from multiple sources to ensure a robust and reliable reference for laboratory and industrial applications.

Section 1: Compound Identification and Physicochemical Profile

This compound is an aromatic aldehyde valued in several industries. Its unique structure makes it a useful intermediate in organic synthesis and a component in the formulation of fragrances and flavors[1][2]. Understanding its fundamental properties is the first step in ensuring its safe handling.

Chemical Identity
IdentifierValueSource
IUPAC Name 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde[1]
CAS Number 105337-42-6[1][2][3]
Molecular Formula C₁₂H₁₆O₂[2][3]
Molecular Weight 192.25 g/mol [2][3]
Synonyms Not widely available
Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior under various laboratory conditions, from storage to reaction. While specific data for this exact isomer is limited, data from closely related structural analogs provide valuable guidance.

PropertyValueSource & Context
Appearance Liquid[2]
Boiling Point 143 °C (289 °F) at 67 hPa (Data for a related isomer)
Density ~1.117 g/cm³ at 20 °C (68 °F) (Data for a related isomer)
Chemical Structure

The arrangement of functional groups in this compound dictates its reactivity and toxicological profile. The aldehyde group, in particular, is a key feature influencing its chemical behavior.

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and GHS Classification

While a specific Safety Data Sheet for CAS 105337-42-6 is not publicly available, a consistent hazard profile can be established by examining data for its structural isomers, such as 4-Methoxy-2-methylbenzaldehyde. This process, known as read-across, is a scientifically accepted method for predicting toxicity. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system[4].

  • GHS Classification:

    • Skin Irritation, Category 2 (H315)[4]

    • Serious Eye Irritation, Category 2A (H319)[4]

    • Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System) (H335)[4]

  • Signal Word: Warning

First_Aid_Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_1 Immediately remove all contaminated clothing. eye_1 Rinse cautiously with water for several minutes. inhale_1 Move person to fresh air. ingest_1 Rinse mouth thoroughly. skin_2 Rinse skin with copious amounts of water/shower. skin_1->skin_2 skin_3 If irritation persists, seek medical advice. skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Call an ophthalmologist immediately. eye_2->eye_3 inhale_2 Keep comfortable for breathing. inhale_1->inhale_2 inhale_3 If unwell, call a POISON CENTER or doctor. inhale_2->inhale_3 ingest_2 Give 1-2 glasses of water to drink. ingest_1->ingest_2 ingest_3 Do NOT induce vomiting. Consult a physician. ingest_2->ingest_3

Caption: First-aid workflow for exposure incidents.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist or the person feels unwell, seek immediate medical attention.[5]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation develops or persists, get medical advice.[6]

  • Eye Contact: Flush eyes cautiously with plenty of water for at least 15 minutes. If contact lenses are worn, remove them if it is safe to do so and continue rinsing. It is imperative to consult an ophthalmologist.[7]

  • Ingestion: Rinse the mouth with water. Administer one to two glasses of water. Do not induce vomiting. Seek immediate medical consultation.[5]

Section 4: Safe Handling, Storage, and Personal Protection

Proactive measures are the cornerstone of laboratory safety. Adherence to proper handling, storage, and personal protective equipment (PPE) protocols is non-negotiable.

Engineering Controls and Handling
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][6]

  • Safe Handling: Avoid all direct contact with the substance. Prevent the formation of aerosols or mists. Wash hands and face thoroughly after handling. An eyewash station and safety shower must be readily accessible.[8]

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] A recommended storage temperature is between 0-8°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[5][9] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. For an irritant like this compound, comprehensive protection is required.

PPE_Requirements ppe_center Required PPE eye_face Eye & Face Protection (Safety glasses with side-shields or chemical goggles) ppe_center->eye_face hand Hand Protection (Chemically resistant gloves, e.g., Nitrile rubber) ppe_center->hand body Body Protection (Laboratory coat) ppe_center->body respiratory Respiratory Protection (Use NIOSH/MSHA approved respirator if ventilation is inadequate) ppe_center->respiratory

Caption: Essential Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear tight-sealing safety goggles or safety glasses with side-shields that conform to NIOSH (US) or EN 166 (EU) standards.[5][7]

  • Skin and Body Protection: A standard laboratory coat and impervious gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before use.[5][7]

  • Respiratory Protection: Under normal use with adequate engineering controls (fume hood), respiratory protection may not be necessary. However, if irritation is experienced or exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[5][8]

Section 5: Stability, Reactivity, and Fire Safety

Chemical Stability and Reactivity
  • Stability: The product is chemically stable under standard ambient laboratory conditions (room temperature).

  • Reactivity: Vapors may form explosive mixtures with air upon intense heating.

  • Conditions to Avoid: Exposure to air, excess heat, open flames, and sources of ignition.[9]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[9][10]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide. There are no specified limitations on extinguishing agents.

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion products such as carbon monoxide (CO) and carbon dioxide (CO₂) may be released. Vapors are heavier than air and can travel along the ground, posing a risk of distant ignition.

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Contaminated fire-extinguishing water should be prevented from entering surface water or groundwater systems.[6]

Section 6: Accidental Release and Disposal

  • Accidental Release: For spills, ensure adequate ventilation and evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert, liquid-absorbent material (e.g., vermiculite, sand, or Chemizorb®). Collect the material in a suitable, closed container for disposal. Do not allow the product to enter drains.[6]

  • Disposal: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of at a licensed and approved waste disposal plant.[5]

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Bio-Connect. Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem. 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186. [Link]

  • ScienceDirect. o-methoxybenzaldehyde, CAS Registry Number 135-02-4. [Link]

  • PubChem. 4-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 283285. [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest due to its applications as a key intermediate in the synthesis of pharmaceuticals and as a component in the fragrance and flavor industries.[1] This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, its structural elucidation through modern spectroscopic techniques, and a discussion of its potential applications in drug discovery and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically derived from well-established organic chemistry principles. This document serves as a practical and theoretical resource for professionals engaged in synthetic chemistry and drug development.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, functioning as versatile building blocks in the synthesis of a wide array of complex molecules.[2] Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, dyes, and fragrances.[2] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation, making these compounds invaluable synthons.

This compound (IUPAC Name: 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde) is a notable member of this family.[3] Its unique substitution pattern, featuring an isopropyl, a methoxy, and a methyl group, contributes to its distinct chemical properties and potential biological activities. This guide will focus on a robust and industrially scalable synthetic route, detailed characterization methods, and an exploration of its utility for research and development.

Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction

The synthesis of polysubstituted benzaldehydes is often achieved through electrophilic aromatic substitution, where a formyl group is introduced onto an activated aromatic ring.[4] Among the various formylation methods, the Vilsmeier-Haack reaction is particularly well-suited for electron-rich arenes, such as the proposed precursor to our target molecule.[2][4][5]

The logical starting material for the synthesis of this compound is 2-Isopropyl-1-methoxy-4-methylbenzene , also known as isothymol methyl ether.[6][7] This precursor is an electron-rich aromatic ether, making it an ideal substrate for the Vilsmeier-Haack reaction. The reaction proceeds by treating the substituted anisole with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][5]

Mechanism of the Vilsmeier-Haack Reaction

The reaction mechanism can be described in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][8]

  • Electrophilic Aromatic Substitution: The electron-rich ring of 2-Isopropyl-1-methoxy-4-methylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group is a strong activating group and, along with the alkyl substituents, directs the formylation to the sterically accessible position para to the methoxy group.[2]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[2][5][8]

Vilsmeier_Haack_Mechanism cluster_reagents Reagents Start 2-Isopropyl-1-methoxy-4-methylbenzene Intermediate1 Iminium Salt Intermediate Start->Intermediate1 Electrophilic Attack Vilsmeier Vilsmeier Reagent (from DMF + POCl₃) Product This compound Intermediate1->Product Hydrolysis (H₂O)

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[4]

Materials and Reagents:

  • 2-Isopropyl-1-methoxy-4-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (5% aqueous solution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Formation of Vilsmeier Reagent: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of Substrate: Dissolve 2-Isopropyl-1-methoxy-4-methylbenzene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of crushed ice, followed by a 5% HCl solution. Stir the mixture for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Structural Characterization and Data

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods.

Property Value
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
CAS Number 105337-42-6
Appearance Expected to be a liquid or low-melting solid.
Predicted XlogP 2.8

Data sourced from PubChem and commercial supplier information.[8][9]

Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the aldehydic proton (CHO) is expected around δ 9.8-10.5 ppm.

    • Two singlets for the two aromatic protons.

    • A septet for the isopropyl CH proton and a doublet for the two isopropyl CH₃ groups.

    • A singlet for the methoxy (OCH₃) protons.

    • A singlet for the methyl (CH₃) group attached to the ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the aldehyde carbonyl carbon is expected around δ 190-195 ppm.

    • Signals for the aromatic carbons in the region of δ 110-165 ppm.

    • Signals for the isopropyl, methoxy, and methyl carbons in the aliphatic region.

  • IR (Infrared) Spectroscopy:

    • A strong C=O stretching band for the aldehyde is expected around 1690-1715 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C-O stretching for the methoxy group.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) would be observed at m/z = 192.25.

    • Characteristic fragmentation patterns would include the loss of the isopropyl group and the formyl group.

Potential Applications in Drug Development and Other Industries

This compound is not just a synthetic target but also a molecule with potential applications in several fields.

  • Pharmaceutical Intermediate: As a polysubstituted benzaldehyde, it serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic properties.[1][3][11] The specific arrangement of substituents can be leveraged to create novel scaffolds for drug discovery programs.

  • Fragrance and Flavor Industry: Its aromatic nature and likely pleasant odor make it a candidate for use in perfumes and as a flavoring agent in food products.[1][3][11]

  • Materials Science: The reactivity of the aldehyde group allows for its incorporation into polymers and other materials, potentially imparting unique properties.[11]

Conclusion

While the formal "discovery" of this compound is not documented as a singular event, its synthesis is readily achievable through established and reliable synthetic methodologies like the Vilsmeier-Haack reaction. This guide provides a scientifically sound framework for its preparation and characterization, empowering researchers and drug development professionals to access this valuable chemical entity. The exploration of its potential applications highlights the continued importance of substituted benzaldehydes in advancing science and technology.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Gattermann, L. (1898). Synthese aromatischer Oxyaldehyde. Berichte der deutschen chemischen Gesellschaft, 31(2), 1765-1769.
  • Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • This compound (C12H16O2). PubChemLite. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering.
  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]

  • Gattermann reaction. In Wikipedia. Retrieved from [Link]

  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. PubChem. Retrieved from [Link]

  • 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). Chemistry LibreTexts. Retrieved from [Link]

Sources

The Enigmatic Presence of Substituted Benzaldehydes in Nature: A Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the intriguing world of substituted benzaldehydes, focusing on the potential natural occurrence of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde and its structurally related analogs. While direct evidence for the natural existence of this specific molecule remains elusive in currently available literature, its constituent chemical motifs are well-represented in the vast repository of plant secondary metabolites. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known landscape of similar natural products, plausible biosynthetic origins, and robust methodologies for their discovery and characterization. By understanding the biosynthesis and occurrence of related compounds, we can infer the potential for and guide the search for novel benzaldehyde derivatives in the plant kingdom.

The Aromatic Landscape: Natural Occurrence of Substituted Benzaldehydes

Aromatic aldehydes are significant contributors to the flavor and fragrance of many plants and their essential oils[1][2][3]. Benzaldehyde itself is well-known for its characteristic almond scent and is found in almonds, cherries, and peaches[4]. The substitution patterns on the benzene ring give rise to a diverse array of aromatic aldehydes with unique sensory and biological properties.

While this compound has not been explicitly identified from a natural source, several of its structural analogs are known plant metabolites. These analogs share key substituent groups, namely isopropyl, methoxy, and methyl moieties, which are common in plant secondary metabolism.

Table 1: Naturally Occurring Benzaldehyde Analogs with Isopropyl, Methoxy, and Methyl Substitutions

Compound NameSubstitution PatternNatural Source(s)Reference(s)
Cuminaldehyde4-isopropylbenzaldehydeCumin (Cuminum cyminum), Eucalyptus, Myrrh[5]
p-Anisaldehyde4-methoxybenzaldehydeAnise, Fennel, Star Anise, Basil, Black currants, Cinnamon, Cranberries, Vanilla[6]
2-Methylbenzaldehyde2-methylbenzaldehydeIdentified in various plant essential oils[7]
2-Hydroxy-4-methoxybenzaldehyde2-hydroxy, 4-methoxyRoots and rhizomes of medicinal plants like Decalepis hamiltonii and Hemidesmus indicus[8][9]
4-Isopropyl-3-methylbenzaldehyde4-isopropyl, 3-methyl-[10]

The existence of these analogs in nature strongly suggests that the enzymatic machinery required for the synthesis of this compound could exist in certain plant species. The Lamiaceae family, known for its rich diversity of aromatic compounds, is a particularly promising source for such discoveries[1][2][3][11][12].

Biosynthetic Blueprint: Unraveling the Path to Substituted Benzaldehydes

The biosynthesis of aromatic aldehydes in plants predominantly follows the phenylpropanoid pathway, starting from the amino acid L-phenylalanine[7]. While the specific biosynthetic route to this compound is unknown, we can propose a plausible pathway based on the well-characterized biosynthesis of structurally related monoterpenes like thymol and carvacrol, which also feature an isopropyl and a methyl group on an aromatic ring[13][14][15][16][17].

The biosynthesis of these compounds initiates with the cyclization of geranyl diphosphate (GDP) to γ-terpinene. A series of oxidation and dehydrogenation steps, catalyzed by cytochrome P450 monooxygenases and short-chain dehydrogenases, respectively, leads to the formation of the aromatic ring of thymol and carvacrol[13][14][17]. A key intermediate in this pathway is p-cymene, which possesses the core isopropyl and methyl-substituted benzene skeleton.

A hypothetical biosynthetic pathway for this compound could diverge from a p-cymene-like intermediate or a related aromatic precursor derived from the shikimate pathway. Subsequent enzymatic modifications, such as hydroxylation, methylation (O-methylation), and oxidation of a methyl group to an aldehyde, would be required to yield the final product.

Biosynthetic_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monoterpene Monoterpene Pathway cluster_modification Proposed Modifications Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Aromatic_Precursor Aromatic Precursor (e.g., p-Cymene derivative) p_Coumaric_Acid->Aromatic_Precursor Hypothetical Steps GDP Geranyl Diphosphate gamma_Terpinene γ-Terpinene GDP->gamma_Terpinene Terpene Synthase p_Cymene p-Cymene gamma_Terpinene->p_Cymene Aromatase p_Cymene->Aromatic_Precursor Further processing Hydroxylated_Intermediate Hydroxylated Intermediate Aromatic_Precursor->Hydroxylated_Intermediate Hydroxylase (P450) Methoxylated_Intermediate Methoxylated Intermediate Hydroxylated_Intermediate->Methoxylated_Intermediate O-Methyltransferase (OMT) Methylated_Intermediate Methylated Intermediate Methoxylated_Intermediate->Methylated_Intermediate C-Methyltransferase Target_Compound 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Methylated_Intermediate->Target_Compound Oxidase/ Dehydrogenase

Caption: Proposed biosynthetic pathways leading to this compound.

Methodologies for Discovery and Characterization

The identification of novel substituted benzaldehydes from natural sources requires a systematic and multi-faceted analytical approach. The following protocols outline a robust workflow for the extraction, isolation, and structural elucidation of these target compounds.

Extraction of Volatile and Semi-Volatile Compounds

The choice of extraction method is critical and depends on the volatility and stability of the target compounds.

Protocol 1: Hydrodistillation for Essential Oil Extraction

  • Plant Material Preparation: Fresh or dried plant material is coarsely ground to increase the surface area for extraction.

  • Hydrodistillation: The plant material is placed in a distillation flask with water and heated. The steam carries the volatile compounds, which are then condensed and collected in a receiving vessel.

  • Separation: The essential oil, being immiscible with water, is separated from the aqueous phase (hydrosol).

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark vial at low temperature to prevent degradation.

Protocol 2: Solvent Extraction for a Broader Range of Metabolites

  • Plant Material Preparation: Air-dried and powdered plant material is used.

  • Maceration: The powdered material is soaked in a suitable organic solvent (e.g., hexane, dichloromethane, ethyl acetate, or methanol) for a specified period with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

Extraction_Workflow Plant_Material Plant Material (Fresh or Dried) Grinding Grinding/Powdering Plant_Material->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Solvent_Extraction Solvent Extraction (e.g., Maceration) Grinding->Solvent_Extraction Essential_Oil Essential Oil Hydrodistillation->Essential_Oil Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract GC_MS GC-MS Analysis Essential_Oil->GC_MS Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions LC_MS LC-MS Analysis Fractions->LC_MS NMR NMR Spectroscopy Fractions->NMR

Caption: General workflow for the extraction and analysis of substituted benzaldehydes.

Chromatographic Separation and Spectroscopic Identification

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the analysis of volatile and semi-volatile compounds in essential oils and extracts. The separation of compounds is achieved on a capillary column, and identification is based on the mass spectrum and retention time, often by comparison with spectral libraries (e.g., NIST, Wiley).

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. Different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase gradients can be employed for optimal separation. High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) provides accurate mass measurements for elemental composition determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of novel compounds, isolation of the pure compound followed by NMR analysis is essential. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule.

Conclusion and Future Perspectives

The natural occurrence of this compound remains an open question, but the existence of its structural analogs in the plant kingdom provides a strong rationale for its potential discovery. The biosynthetic machinery for creating such substituted aromatic aldehydes is clearly present in nature. Future research efforts should focus on the systematic screening of plant species, particularly from aromatic families like Lamiaceae, using advanced analytical techniques. The isolation and characterization of novel benzaldehyde derivatives will not only expand our knowledge of plant secondary metabolism but may also provide lead compounds for the development of new fragrances, flavors, and pharmaceuticals.

References

  • Krause, S. T., Liao, P., Crocoll, C., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PNAS, 118(52), e2110092118. [Link]

  • University of Copenhagen. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. University of Copenhagen Research Portal. [Link]

  • Tohidi, B., et al. (2020). Biosynthetic pathway of carvacrol and thymol in Thymus species. ResearchGate. [Link]

  • Crocoll, C. (2010). Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme. Doctoral dissertation, Martin-Luther-Universität Halle-Wittenberg. [Link]

  • Krause, S. T., Liao, P., Crocoll, C., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PubMed. [Link]

  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace. [Link]

  • Wikipedia. (n.d.). Cuminaldehyde. Wikipedia. [Link]

  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

  • Sârbu, C., et al. (2021). Chemical and Biochemical Characterization of Essential Oils and Their Corresponding Hydrolats from Six Species of the Lamiaceae Family. MDPI. [Link]

  • The Fragrance Conservatory. (n.d.). p-Methoxybenzaldehyde. The Ingredient Directory. [Link]

  • Al-Hijazeen, M. (2017). Biological Activities of Three Essential Oils of the Lamiaceae Family. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. [Link]

  • Nadeem, H. R., et al. (2017). Identification of Aroma Compounds of Lamiaceae Species in Turkey Using the Purge and Trap Technique. PubMed Central. [Link]

  • Guimarães, R., et al. (2023). Chemical and Bioactive Evaluation of Essential Oils from Edible and Aromatic Mediterranean Lamiaceae Plants. MDPI. [Link]

  • Evocative Perfumes. (n.d.). Buy Benzaldehyde for Perfumery. Evocative Perfumes. [Link]

  • Rather, M. A., et al. (2016). ESSENTIAL OILS FROM LAMIACEAE SPECIES - A REVIEW. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). benzaldehyde artificial bitter almond oil. The Good Scents Company. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. NIST WebBook. [Link]

  • Hermitage Oils. (n.d.). Benzaldehyde Natural Isolate. hermitageoils.com. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Benzaldehyde. ATSDR. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropyl-3-methylbenzaldehyde. PubChem. [Link]

Sources

An In-depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-isopropyl-4-methoxy-2-methylbenzaldehyde, a thymol-derived aromatic aldehyde with significant potential in medicinal chemistry, fragrance, and synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its synthesis, characterization, and prospective uses.

Introduction and Molecular Overview

This compound (CAS No. 105337-42-6) is a substituted benzaldehyde featuring a scaffold derived from thymol, a naturally occurring phenolic monoterpenoid.[1][2] Thymol and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3] The structural modification of the thymol core, such as methylation of the hydroxyl group and formylation of the aromatic ring, provides a versatile platform for the synthesis of novel bioactive molecules.[4]

The subject of this guide, this compound, combines the lipophilic isopropyl and methyl groups with a methoxy and a reactive aldehyde functionality. This unique combination of structural features makes it a valuable intermediate in organic synthesis, particularly for the development of new pharmaceutical entities.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105337-42-6[5][6]
Molecular Formula C₁₂H₁₆O₂[6][7]
Molecular Weight 192.25 g/mol [6]
IUPAC Name 4-methoxy-5-isopropyl-2-methylbenzaldehyde[2]
Appearance Liquid
Purity ≥ 95% (by NMR)
Storage Conditions 0-8°C

Proposed Synthesis: The Rieche Formylation Approach

The proposed synthetic pathway involves two main steps starting from the readily available natural product, thymol.

Synthesis_Workflow Thymol Thymol TME Thymol Methyl Ether (2-Isopropyl-1-methoxy-4-methylbenzene) Thymol->TME Methylation (e.g., CH₃I, K₂CO₃) Target This compound TME->Target Rieche Formylation (Cl₂CHOMe, TiCl₄)

Figure 1: Proposed two-step synthesis of this compound from thymol.

Step 1: Methylation of Thymol to Thymol Methyl Ether

The initial step involves the protection of the phenolic hydroxyl group of thymol via methylation to form thymol methyl ether (2-isopropyl-1-methoxy-4-methylbenzene). This is a standard Williamson ether synthesis, which can be achieved in high yield using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Experimental Protocol: Methylation of Thymol

  • To a solution of thymol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously and add methyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude thymol methyl ether.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ether.

Step 2: Rieche Formylation of Thymol Methyl Ether

The second and key step is the formylation of thymol methyl ether. The Rieche formylation is particularly well-suited for this transformation, as it is known to favor ortho-formylation of activated aromatic rings.[8][10] The methoxy group in thymol methyl ether is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The steric hindrance from the adjacent isopropyl group is expected to favor formylation at the less hindered ortho position, leading to the desired product.

Experimental Protocol: Rieche Formylation of Thymol Methyl Ether [10][11]

Caution: Dichloromethyl methyl ether is a potential carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood. Titanium tetrachloride is corrosive and reacts violently with water.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve thymol methyl ether (1.0 eq) in anhydrous dichloromethane (DCM).

  • Purge the flask with argon or nitrogen and cool the solution to 0°C in an ice bath.

  • Slowly add titanium tetrachloride (2.2 eq) dropwise to the stirred solution. The mixture may develop a deep color.

  • Stir the reaction mixture at 0°C for 30-60 minutes.

  • Add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 1-2 hours, monitoring the reaction by TLC.

  • Slowly quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 0.1 N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Rieche_Mechanism cluster_0 Activation of Formylating Agent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Cl2CHOMe Cl₂CHOMe Electrophile [Cl=CHOMe]⁺[TiCl₅]⁻ Cl2CHOMe->Electrophile + TiCl₄ TiCl4 TiCl₄ TME Thymol Methyl Ether Intermediate Wheland Intermediate TME->Intermediate + [Cl=CHOMe]⁺ Iminium Iminium Salt Intermediate Intermediate->Iminium - H⁺ Target Target Aldehyde Iminium->Target + H₂O Hydrolysis H₂O Workup

Figure 2: Simplified mechanism of the Rieche formylation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the methyl, methoxy, and isopropyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde proton (-CHO)
~7.5s1HAromatic proton (H-6)
~6.8s1HAromatic proton (H-3)
~3.9s3HMethoxy protons (-OCH₃)
~3.3septet1HIsopropyl methine proton (-CH(CH₃)₂)
~2.6s3HAromatic methyl protons (-CH₃)
~1.2d6HIsopropyl methyl protons (-CH(CH₃)₂)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl (C=O)
~160Aromatic carbon attached to -OCH₃ (C-4)
~145Aromatic carbon attached to isopropyl (C-5)
~138Aromatic carbon attached to -CH₃ (C-2)
~130Aromatic carbon (C-6)
~125Aromatic carbon (C-1)
~110Aromatic carbon (C-3)
~55Methoxy carbon (-OCH₃)
~26Isopropyl methine carbon (-CH(CH₃)₂)
~23Isopropyl methyl carbons (-CH(CH₃)₂)
~19Aromatic methyl carbon (-CH₃)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and other functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretching (aliphatic)
~2870, ~2770MediumC-H stretching (aldehyde)
~1685StrongC=O stretching (aromatic aldehyde)
~1600, ~1480MediumC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) should show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 192

  • Major Fragments:

    • m/z = 177 (M⁺ - CH₃)

    • m/z = 163 (M⁺ - CHO)

    • m/z = 149 (M⁺ - C₃H₇)

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and heterocycles.

The thymol scaffold itself is a privileged structure in medicinal chemistry. Numerous studies have demonstrated that derivatives of thymol exhibit enhanced or novel biological activities.[4] For instance, thymol derivatives have been investigated as:

  • Antimicrobial Agents: The inherent antibacterial and antifungal properties of thymol can be modulated and enhanced through chemical modification.

  • Anticancer Agents: Thymol and its derivatives have shown cytotoxic effects against various cancer cell lines.[3]

  • Antimalarial Agents: The thymol scaffold has been used as a starting point for the development of new antimalarial compounds.[8]

While specific drug candidates derived directly from this compound are not yet prominent in the literature, its structural features make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Applications cluster_0 Potential Therapeutic Areas Target This compound ReductiveAmination Reductive Amination Target->ReductiveAmination Wittig Wittig Reaction Target->Wittig SchiffBase Schiff Base Formation Target->SchiffBase Heterocycles Heterocycle Synthesis Target->Heterocycles Antimicrobial Antimicrobial Agents ReductiveAmination->Antimicrobial Anticancer Anticancer Agents SchiffBase->Anticancer Antimalarial Antimalarial Agents Heterocycles->Antimalarial

Figure 3: Potential synthetic transformations and therapeutic applications of this compound.

Conclusion

This compound is a valuable, thymol-derived synthetic intermediate with considerable potential for applications in medicinal chemistry and other fields. Although a detailed, peer-reviewed synthesis is not currently available, a robust synthetic route via the Rieche formylation of thymol methyl ether can be confidently proposed. The predicted spectroscopic data provides a basis for the characterization and quality control of this compound. As the interest in natural product-derived scaffolds for drug discovery continues to grow, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of novel therapeutic agents.

References

  • Sabour, A., El asbahani, A., Bentahar, S., Ait taleb, M., Lacherai, A., & Jilale, A. (2019). Synthesis of some Thymol derivatives for enhanced antibacterial activity. Moroccan Journal of Chemistry, 7(4), 748-757.
  • Gottam, N., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 312.
  • Sahoo, A., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Archiv der Pharmazie, 354(9), 2100115.
  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.
  • NIST. (n.d.). Thymol. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Thymol. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kumar, P., et al. (2000). An improved procedure for the synthesis of methyl ethers from alcohols. Indian Journal of Chemistry - Section B, 39B(11), 887-889.
  • Sahoo, A., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Archiv der Pharmazie, 354(9), 2100115.
  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for Catalytic C–H activation of benzonitriles and benzaldehydes by a copper(I) complex. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mesitaldehyde. Retrieved from [Link]

  • European Patent Office. (2011). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide (Patent No. EP 1704140 B1). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-isopropylcyclohexylmethanol (Patent No. US 8889920 B2).
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its unique substitution pattern, featuring a blend of electron-donating and sterically influential groups, makes it a valuable building block in medicinal chemistry, fragrance development, and materials science.[1][2] The strategic placement of the formyl group ortho to the methyl group and para to the isopropyl group allows for regioselective transformations, enabling the construction of complex molecular architectures. This document provides a comprehensive guide to the synthesis of this key aldehyde and its subsequent derivatization, offering detailed protocols and insights into the underlying chemical principles.

Strategic Synthesis of the Core Aldehyde

The synthesis of this compound commences with the readily available precursor, thymol. The synthetic strategy involves the protection of the phenolic hydroxyl group, followed by an electrophilic formylation reaction on the activated aromatic ring.

Step 1: Preparation of the Starting Material: 2-Isopropyl-1-methoxy-4-methylbenzene (Thymol Methyl Ether)

To prevent the acidic phenolic proton from interfering with the subsequent formylation step and to enhance the electron-donating ability of the oxygen atom, the hydroxyl group of thymol is methylated. The Williamson ether synthesis is a classic and efficient method for this transformation.

Protocol: Methylation of Thymol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thymol (1 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Methylation: To the stirred suspension, add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the thymol is consumed.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution to remove any unreacted thymol, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude thymol methyl ether can be purified by vacuum distillation to yield a colorless oil.

Electrophilic Formylation: Introducing the Aldehyde Functionality

With the activated aromatic ether in hand, the next critical step is the introduction of the formyl group (-CHO). Several classic organic reactions can be employed for this purpose, with the choice often depending on the desired regioselectivity, substrate reactivity, and available reagents. The electron-donating methoxy and alkyl groups strongly activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds.[3][4] It employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5] The Vilsmeier reagent is a relatively mild electrophile, which often leads to high regioselectivity.

Causality of Experimental Choices: The V-H reaction is well-suited for this synthesis due to the high electron density of the thymol methyl ether ring. The directing effects of the methoxy and alkyl groups will favor substitution at the position ortho to the methyl group and para to the isopropyl group, which is the desired C-5 position.

Protocol: Vilsmeier-Haack Formylation of Thymol Methyl Ether

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3-4 equivalents) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add 2-isopropyl-1-methoxy-4-methylbenzene (1 equivalent) dropwise, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Method B: Rieche Formylation

The Rieche formylation is another effective method for introducing a formyl group onto electron-rich aromatic rings.[6] This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[7]

Causality of Experimental Choices: The Rieche formylation often provides excellent regioselectivity, particularly for ortho-formylation of phenols and their ethers, due to the coordinating effect of the Lewis acid with the oxygen atom of the methoxy group.[8] This can enhance the substitution at the desired position.

Protocol: Rieche Formylation of Thymol Methyl Ether

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-isopropyl-1-methoxy-4-methylbenzene (1 equivalent) in an anhydrous chlorinated solvent like dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (TiCl₄, 1.1-1.5 equivalents) dropwise via a syringe. A color change is typically observed.

  • Formylating Agent Addition: To the stirred mixture, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute hydrochloric acid. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.

Method C: Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like glycerol-boric acid or trifluoroacetic acid.[9][10] This reaction is generally effective for electron-rich phenols and some of their ethers.

Causality of Experimental Choices: The Duff reaction offers an alternative to the V-H and Rieche reactions, avoiding the use of phosphorus oxychloride or highly reactive dichloromethyl methyl ether. The regioselectivity is often directed to the ortho position of a hydroxyl or methoxy group.

Protocol: Duff Reaction of Thymol Methyl Ether

  • Reaction Mixture: In a round-bottom flask, combine 2-isopropyl-1-methoxy-4-methylbenzene (1 equivalent) and hexamethylenetetramine (HMTA, 1.5-2 equivalents).

  • Acidic Medium: Add trifluoroacetic acid as the solvent and catalyst.

  • Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it into water. Heat the aqueous mixture to hydrolyze the intermediate Schiff base.

  • Extraction and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer with water and brine, dry it, and concentrate it. Purify the crude product by column chromatography.

Characterization of this compound

The synthesized product should be thoroughly characterized to confirm its identity and purity.

Technique Expected Data
¹H NMR Signals corresponding to the aldehydic proton (~9.8-10.5 ppm), aromatic protons, methoxy group protons (~3.8 ppm), isopropyl group protons (septet and doublet), and methyl group protons (~2.5 ppm).
¹³C NMR Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (including quaternary carbons), methoxy carbon, and aliphatic carbons of the isopropyl and methyl groups.[11][12]
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1680-1700 cm⁻¹, and C-H stretching vibrations of the aromatic ring and alkyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆O₂ = 192.25 g/mol ).[1]

Synthesis of Derivatives: Expanding Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

A. Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[13]

Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates out of the reaction mixture.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the benzylidenemalononitrile derivative.

B. Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[14][15]

Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base, such as n-butyllithium or potassium tert-butoxide, dropwise to generate the ylide (a color change is typically observed).

  • Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting aldehyde is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the organic layer, dry it, and concentrate it. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography to yield the corresponding stilbene derivative.

C. Reductive Amination

Reductive amination is a method to convert aldehydes and ketones into amines. It involves the initial formation of an imine or enamine, which is then reduced in situ to the amine.

Protocol: Reductive Amination with a Primary Amine

  • Imine Formation: In a flask, dissolve this compound (1 equivalent) and a primary amine (e.g., benzylamine, 1.1 equivalents) in a solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: To the solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

  • Reaction: Stir the reaction at room temperature for several hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. The resulting secondary amine can be purified by column chromatography.

D. Oxime Formation

Aldehydes react with hydroxylamine to form oximes, which are useful intermediates and can also exhibit biological activity.

Protocol: Synthesis of the Oxime Derivative

  • Reaction Mixture: In a flask, dissolve this compound (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents) in water.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: The oxime may precipitate upon cooling or upon addition of water. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol-water.

Visualizing the Synthetic Pathways

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Core Aldehyde Synthesis cluster_derivatives Derivative Synthesis Thymol Thymol Thymol_Ether Thymol Methyl Ether Thymol->Thymol_Ether Methylation Aldehyde 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Thymol_Ether->Aldehyde Formylation (V-H, Rieche, Duff) Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel Knoevenagel Condensation Wittig Wittig Product Aldehyde->Wittig Wittig Reaction Amine Secondary Amine Aldehyde->Amine Reductive Amination Oxime Oxime Aldehyde->Oxime Oxime Formation

Caption: Synthetic overview from thymol to the target aldehyde and its derivatives.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Aromatic_Ring Thymol Methyl Ether Aromatic_Ring->Intermediate Electrophilic Attack Aldehyde Target Aldehyde Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Safety Considerations

  • Reagents: Many of the reagents used in these syntheses are hazardous. Phosphorus oxychloride, titanium tetrachloride, and strong bases should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: Some of these reactions can be exothermic. Proper temperature control is crucial, especially during the addition of reagents.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound and its derivatives offers a rich area for chemical exploration. The formylation of thymol methyl ether can be achieved through several reliable methods, each with its own advantages. The resulting aldehyde is a versatile intermediate that can be readily converted into a variety of functionalized molecules. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2). Available at: [Link]

  • Kaur, N. (2017). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Caruso, F., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Pharmaceuticals, 14(3), 269. Available at: [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College. Available at: [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available at: [Link]

  • Wikipedia. (2023). Rieche formylation. Available at: [Link]

  • Patil, S. S., et al. (2014). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, 53B, 1044-1048. Available at: [Link]

  • Khan, I., et al. (2023). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Molecules, 28(14), 5369. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Cambridge University Press. Available at: [Link]

  • SynArchive. (n.d.). Rieche Formylation. Available at: [Link]

  • Niederl, J. B., & Natelson, S. (1931). THE SYNTHESIS OF THYMOL, CHLOROTHYMOL AND HOMOLOGS OF THYMOL BY THE INTRAMOLECULAR REARRANGEMENT OF META-CRESYL ETHERS. Journal of the American Chemical Society, 53(5), 1928–1935. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of thymol.
  • Kokotos, C. G., et al. (2019). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. European Journal of Organic Chemistry, 2019(26), 4171-4176. Available at: [Link]

  • Wikipedia. (2023). Duff reaction. Available at: [Link]

  • Patil, V. S., & Dandawate, Y. H. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3576. Available at: [Link]

  • Chemchart. (n.d.). Thymol methyl ether. Available at: [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. Available at: [Link]

  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available at: [Link]

  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

  • Liggett, W. B., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-196. Available at: [Link]

  • Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Available at: [Link]

  • García, O., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 23(11), 2993. Available at: [Link]

  • ScienceMadness Discussion Board. (2012). less common formylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Royal Society of Chemistry. (2013). Light Induced Protein-DNA Conjugation - Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Available at: [Link]

  • ScienceMadness Discussion Board. (2009). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Available at: [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Available at: [Link]

Sources

The Synthetic Versatility of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Valuable Aromatic Aldehyde

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest in the fields of fragrance, flavor, and medicinal chemistry.[1][2] Its unique substitution pattern, featuring a sterically accessible aldehyde functionality and a richly substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to aid researchers in leveraging its full potential. While specific, published protocols for the synthesis and reactions of this exact molecule are not abundant in publicly available literature, this document outlines highly plausible and well-established methodologies based on the reactivity of analogous structures.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its successful application in synthesis. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 105337-42-6[2]
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol ---
IUPAC Name 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde[2][3]
SMILES CC1=CC(=C(C=C1C=O)C(C)C)OC[2][3]
Predicted XlogP 2.8[3]

Synthesis of this compound

The synthesis of polysubstituted benzaldehydes often relies on the electrophilic formylation of an appropriately substituted aromatic precursor. A highly effective and regioselective method for this transformation is the Rieche formylation .[4][5][6] This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄), to introduce an aldehyde group onto an electron-rich aromatic ring.

The logical precursor for the synthesis of this compound is 4-isopropyl-1-methoxy-2-methylbenzene . The electron-donating nature of the methoxy and alkyl groups activates the aromatic ring towards electrophilic substitution. The directing effects of these substituents would favor formylation at the position para to the isopropyl group and ortho to the methoxy group, which is the desired C5 position.

Protocol 1: Synthesis of this compound via Rieche Formylation

This protocol is a representative procedure based on the Rieche formylation of electron-rich aromatic compounds.[6][7]

Materials:

  • 4-Isopropyl-1-methoxy-2-methylbenzene

  • Dichloromethyl methyl ether (DCME)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, dissolve 4-isopropyl-1-methoxy-2-methylbenzene (1.0 eq) in anhydrous dichloromethane.

  • Inert Atmosphere: Purge the flask with nitrogen or argon to establish an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Lewis Acid: While stirring vigorously, add titanium tetrachloride (2.2 eq) dropwise via the dropping funnel over 20-30 minutes. The reaction mixture will likely develop a deep color.

  • Stirring: Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Dichloromethyl methyl ether is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Titanium tetrachloride is corrosive and reacts violently with water. All additions should be performed carefully under an inert atmosphere.

  • The quenching process is exothermic and should be performed slowly with efficient cooling.

Rieche_Formylation Aromatic_Precursor 4-Isopropyl-1-methoxy-2-methylbenzene Intermediate Electrophilic Complex Aromatic_Precursor->Intermediate DCME Dichloromethyl methyl ether DCME->Intermediate TiCl4 TiCl₄ (Lewis Acid) TiCl4->Intermediate Activation Product This compound Intermediate->Product Electrophilic Aromatic Substitution Workup Aqueous Work-up

Caption: Synthetic workflow for the Rieche formylation.

Applications in Organic Synthesis: Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of more elaborate molecular scaffolds. This section details protocols for two fundamental transformations: the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration to yield an α,β-unsaturated product. This reaction is a cornerstone of organic synthesis for the creation of functionalized alkenes.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol provides a general and efficient method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, a common active methylene compound.[8]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: Add malononitrile (1.1 eq) to the solution, followed by a catalytic amount of piperidine (e.g., 3-4 drops).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a precipitate as the product is formed. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete (typically within 1-2 hours), cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the pure α,β-unsaturated nitrile.

Knoevenagel_Condensation Aldehyde This compound Intermediate Aldol-type Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base_Catalyst Base (e.g., Piperidine) Base_Catalyst->Intermediate Catalysis Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation workflow.

Perkin Reaction: Synthesis of Cinnamic Acid Derivatives

The Perkin reaction is an organic reaction that condenses an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid to yield an α,β-unsaturated carboxylic acid.[9] This reaction provides a direct route to cinnamic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Protocol 3: Perkin Reaction with Acetic Anhydride

This protocol outlines the synthesis of a substituted cinnamic acid from this compound using acetic anhydride.[9]

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq).

  • Heating: Heat the reaction mixture to 180 °C in an oil bath and maintain this temperature for 5-8 hours.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • Isolation: If the product precipitates upon cooling, collect it by filtration. If not, make the solution alkaline with sodium carbonate and remove any unreacted aldehyde by steam distillation.

  • Acidification: Cool the remaining solution and acidify it with dilute hydrochloric acid to precipitate the cinnamic acid derivative.

  • Purification: Collect the crude product by filtration and recrystallize it from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its preparation via regioselective formylation and its subsequent derivatization through classic aldehyde chemistry, such as the Knoevenagel condensation and Perkin reaction, open avenues for the creation of a diverse range of complex molecules. The protocols detailed herein, grounded in established synthetic methodologies, provide a solid foundation for researchers to explore the full synthetic potential of this intriguing aromatic aldehyde in their drug discovery and materials science endeavors. Further exploration of its reactivity in other named reactions, such as the Wittig, Grignard, and various multicomponent reactions, will undoubtedly continue to expand its utility in the chemical sciences.

References

  • Reddy, B. V. S., et al. (2012). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of the Indian Chemical Society, 89(10), 1423-1427. Retrieved from [Link]

  • Shahi, A., et al. (2021). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. Retrieved from [Link]

  • Mumtazuddin, S., et al. (2010). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 22(6), 4945-4946. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 18). Gattermann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Wikipedia contributors. (2023, August 26). Rieche formylation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Crounse, N. N. (1949). The Gattermann-Koch reaction; the formylation of isopropylbenzene under pressure. Journal of the American Chemical Society, 71(4), 1263. [Link]

  • Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) [Video]. YouTube. [Link]

  • Rieche, A., Gross, H., & Höft, E. (1967). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1. [Link]

  • Sciencemadness Discussion Board. (2012, July 22). less common formylation. Retrieved from [Link]

  • IIT JAM Chemistry Smart Study. (2018, September 13). Gattermann Koch Formylation Reaction, mechanism, scope and application IIT JAM CSIR NET GATE [Video]. YouTube. [Link]

  • Iannelli, P., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Pharmaceuticals, 14(3), 286. [Link]

  • ResearchGate. (n.d.). Scheme 9: Synthesis of thymol (41) from m-cresol (39) and isopropyl.... Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Isopropyl-2-methoxy-1-methylbenzene (FDB013868). Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • Ramos-Tomillero, I., et al. (2015). Formylation of phenols, methoxy-and methylbenzenes. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, September 1). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylanisole. Retrieved from [Link]

  • Reddit. (2023, August 8). Duff reaction using 4-methoxyphenol. r/chemhelp. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Isopropyl-1-methoxy-4-methylbenzene. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H16O2). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-isopropyl-1-methoxy-4-methylbenzene (C11H16O). Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). 2,5-Dimethoxy-4-methylamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Retrieved from [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Sesquiterpenoids using 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aromatic Aldehyde in Complex Synthesis

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring an isopropyl group, a methoxy group, and a methyl group ortho to the aldehyde functionality, makes it an ideal starting material for the synthesis of a variety of complex molecules, particularly in the realm of natural products and pharmaceutical intermediates.[1][2] The presence of these functional groups allows for a range of chemical transformations, while the inherent chirality of many of its downstream products necessitates the use of asymmetric synthesis methodologies.

This guide provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, with a particular focus on the enantioselective total synthesis of the sesquiterpenoid (−)-α-herbertenol. The protocols outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Key Application: Asymmetric Total Synthesis of (−)-α-Herbertenol

The herbertane family of sesquiterpenoids, which includes (−)-α-herbertenol, are natural products characterized by a unique carbon skeleton. Their biological activities and complex structures have made them attractive targets for total synthesis. The structural core of these molecules often features a substituted aromatic ring that can be traced back to a precursor like this compound.

A notable asymmetric total synthesis of (−)-α-herbertenol that showcases the utility of this aldehyde was developed by Srikrishna and Ramasastry. This synthesis employs a chiral auxiliary-mediated approach to establish the key stereocenters of the molecule with high diastereoselectivity.

Synthetic Strategy Overview

The overall strategy involves the use of a chiral auxiliary to control the stereochemical outcome of a key carbon-carbon bond-forming reaction. The aldehyde group of this compound serves as the electrophilic partner in this transformation. Subsequent manipulations of the resulting stereodefined intermediate lead to the target natural product.

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Aldol-Type Addition

This protocol details the crucial diastereoselective addition of a chiral enolate to this compound, which sets the absolute stereochemistry of the eventual natural product. The choice of a specific chiral auxiliary, such as an Evans oxazolidinone, is critical for achieving high levels of stereocontrol.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product struct1 This compound struct3 Diastereomerically Enriched Adduct struct1->struct3 1. Lewis Acid (e.g., TiCl4) 2. Diisopropylethylamine struct2 Chiral Auxiliary-derived Enolate struct2->struct3 G cluster_reactants Reactants cluster_product Product struct1 Diastereomerically Enriched Adduct struct3 Chiral Diol Intermediate struct1->struct3 THF/H2O, 0 °C to rt struct2 Lithium Borohydride (LiBH4) struct2->struct3

Sources

Application Notes & Protocols: 5-Isopropyl-4-methoxy-2-methylbenzaldehyde as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6). This versatile aromatic aldehyde serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern makes it a valuable intermediate in the fragrance industry, medicinal chemistry, and agrochemical research.[1][2][3] These notes detail a robust synthetic protocol via Vilsmeier-Haack formylation, purification strategies, and a representative application in carbon-carbon bond formation, underscoring its utility as a chemical intermediate. All protocols are designed with causality and self-validation in mind, ensuring reproducibility and scientific integrity.

Introduction and Compound Profile

This compound is an aromatic aldehyde distinguished by its specific arrangement of electron-donating (isopropyl, methoxy, methyl) and electrophilic (aldehyde) functional groups. This electronic and steric configuration governs its reactivity, making it a precursor for a wide range of molecular scaffolds.

  • Significance in Synthesis : The aldehyde group is a versatile functional handle for transformations such as oxidations, reductions, reductive aminations, and various condensation reactions. The methoxy group is prevalent in many natural products and approved drugs, often influencing ligand-target binding, improving physicochemical properties, and positively affecting ADME parameters.[4]

  • Applications : It is widely utilized as a key intermediate in the synthesis of pharmaceuticals, fragrances, and flavoring agents.[1][2] In research, it serves as a foundational molecule for creating libraries of complex structures for screening and development.[3]

Physicochemical Properties

The following table summarizes the key properties of the title compound.

PropertyValueReference
CAS Number 105337-42-6[1][2][5]
Molecular Formula C₁₂H₁₆O₂[1][5]
Molecular Weight 192.25 g/mol [5][6]
IUPAC Name 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde[2][7]
Appearance Liquid[1]
Purity ≥ 95% (Typical)[1]
Storage Conditions Store at 0-8°C, tightly closed[1]

Synthesis Protocol: Vilsmeier-Haack Formylation

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is a cornerstone of synthetic chemistry. While methods like the Gattermann-Koch reaction exist, they often require handling toxic carbon monoxide gas under pressure.[8][9][10] The Vilsmeier-Haack reaction offers a more practical and widely used alternative for laboratory-scale synthesis, employing a pre-formed or in-situ generated "Vilsmeier reagent".[11][12][13]

Causality : This reaction is an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile.[13][14] Therefore, the reaction is most effective on electron-rich arenes, such as the precursor 2-isopropyl-1-methoxy-4-methylbenzene, where the alkyl and alkoxy substituents activate the ring towards electrophilic attack.[14]

Reaction Mechanism Overview

The process involves two main stages: the formation of the electrophilic Vilsmeier reagent from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), followed by the electrophilic substitution on the aromatic substrate and subsequent hydrolysis.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Arene (2-isopropyl-1-methoxy -4-methylbenzene) Sigma_Complex Sigma Complex (Iminium Adduct) Arene->Sigma_Complex + Vilsmeier Reagent Aldehyde Product (Aldehyde) Sigma_Complex->Aldehyde + H₂O (Workup)

Caption: Vilsmeier-Haack formylation workflow.

Detailed Experimental Protocol

Materials:

  • 2-isopropyl-1-methoxy-4-methylbenzene (Starting Material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, reflux condenser, and nitrogen/argon atmosphere setup.

Procedure:

  • Reaction Setup : In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation : Slowly add POCl₃ (1.5 eq) dropwise to the cooled, stirring DMF via the dropping funnel over 30 minutes. Causality : This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction rate and prevent side reactions. The mixture will become a thick, crystalline slurry.

  • Substrate Addition : After the addition of POCl₃ is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Then, dissolve 2-isopropyl-1-methoxy-4-methylbenzene (1.0 eq) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture.

  • Reaction Progression : After the substrate addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. Self-Validation : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Work-up & Hydrolysis : Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of deionized water. Causality : This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes any remaining POCl₃. This is highly exothermic and may release HCl gas; perform in a well-ventilated fume hood.

  • Neutralization & Extraction : Stir the mixture vigorously for 1 hour. Then, slowly add a saturated solution of sodium acetate until the pH is neutral (~7). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration : Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., 98:2 to 95:5) to yield this compound as a pure liquid.

Application Protocol: Knoevenagel Condensation

To demonstrate the utility of this compound as an intermediate, a Knoevenagel condensation is performed. This reaction forms a new carbon-carbon double bond, a key transformation in the synthesis of more complex molecules, including those with pharmaceutical or material science applications.[15]

Causality : The reaction involves the nucleophilic addition of a carbanion (generated from an active methylene compound like diethyl malonate) to the electrophilic carbonyl carbon of the aldehyde. A weak base, such as piperidine, is used as a catalyst to deprotonate the active methylene compound without causing self-condensation of the aldehyde.

General Workflow

Knoevenagel_Workflow Knoevenagel Condensation Workflow Start Start: 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Reagents Add: - Diethyl Malonate - Toluene (Solvent) - Piperidine (Catalyst) Start->Reagents Reflux Heat to Reflux (Dean-Stark Apparatus) Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (HCl wash, Brine wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End Final Product: Conjugated Alkene Characterize->End

Caption: Step-wise workflow for Knoevenagel condensation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Toluene (solvent)

  • Dilute Hydrochloric Acid (1M HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask, add this compound (1.0 eq), diethyl malonate (1.1 eq), and toluene (40 mL). Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition : Add piperidine (0.1 eq) to the mixture.

  • Reaction : Heat the reaction mixture to reflux. Causality : The Dean-Stark trap is used to remove the water formed during the condensation, which drives the reaction equilibrium towards the product.

  • Monitoring : Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC until the starting aldehyde is consumed (typically 4-8 hours).

  • Work-up : Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by a brine wash (1 x 20 mL).

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • Purification : The crude product can be purified by flash column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure condensation product.

Characterization Data

Proper characterization is essential for validating the identity and purity of the synthesized intermediate and its derivatives.

TechniqueExpected Data for this compound
¹H NMR Signals corresponding to: aldehyde proton (~9.8-10.2 ppm), aromatic protons (2H), methoxy protons (3H, singlet), isopropyl protons (1H septet, 6H doublet), and methyl protons (3H, singlet).
¹³C NMR Signals corresponding to: carbonyl carbon (~190 ppm), aromatic carbons (including quaternary), methoxy carbon, isopropyl carbons, and methyl carbon.
IR Spectroscopy Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), C-H stretches for alkyl and aromatic groups, and C-O stretch for the methoxy group.
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight (192.25 m/z).

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.[16][17]

  • General Handling : Work in a well-ventilated chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][19] Avoid inhalation of vapors and contact with skin and eyes.[16][18]

  • Specific Hazards : The aldehyde may cause skin, eye, and respiratory irritation.[18][20] The reagents used in its synthesis, particularly POCl₃, are highly corrosive and react violently with water. Handle with extreme care.

  • Storage : Store the compound in a tightly sealed container in a cool, dry place (0-8°C) away from incompatible materials like strong oxidizing agents.[1][16]

  • Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[16]

References

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]

  • Purechemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]

  • SMU. (n.d.). This compound. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]

  • Bio-Connect. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Shahi, A., et al. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. Retrieved from [Link]

  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H16O2). Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Zhang, Y., et al. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved from [Link]

Sources

The Strategic Utility of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, substituted benzaldehydes hold a prominent position due to their versatile reactivity. This guide delves into the specific applications of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, a uniquely substituted aromatic aldehyde, in the field of medicinal chemistry. Its distinct substitution pattern offers a nuanced interplay of steric and electronic properties, making it a valuable precursor for a range of pharmacologically relevant molecules.

This document will explore the intrinsic chemical characteristics of this compound that underpin its utility, provide detailed protocols for its application in key synthetic transformations, and discuss the potential for this scaffold in the generation of diverse compound libraries for drug screening. The insights provided are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Synthetic Rationale

This compound is a liquid aromatic aldehyde with a molecular formula of C12H16O2.[1] Its structure is characterized by an aldehyde functional group, which is the primary site of reactivity, and a benzene ring decorated with three distinct substituents: an isopropyl group, a methoxy group, and a methyl group. This specific arrangement of substituents dictates the molecule's reactivity and its potential applications in medicinal chemistry.

PropertyValueSource
CAS Number 105337-42-6[2][3]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [3]
Appearance Liquid[1]

The isopropyl group introduces steric bulk, which can influence the conformational preferences of downstream products and their interactions with biological targets. The electron-donating methoxy group activates the aromatic ring, potentially facilitating electrophilic substitution reactions if further functionalization of the ring is desired. The methyl group, positioned ortho to the aldehyde, can exert steric hindrance that modulates the reactivity of the formyl group. This combination of features makes this compound a nuanced and valuable starting material for creating complex molecular architectures.[1]

Core Applications in Medicinal Chemistry: A Versatile Synthetic Intermediate

The primary role of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules with potential therapeutic benefits.[1][2] Its aldehyde functionality serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of diverse molecular scaffolds.

Synthesis of Schiff Bases: Precursors to Bioactive Heterocycles

One of the most fundamental and widely exploited reactions of aldehydes in medicinal chemistry is their condensation with primary amines to form Schiff bases (imines). These imines are not only bioactive in their own right but also serve as key intermediates for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs.

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound

Objective: To synthesize a Schiff base derivative by reacting this compound with a primary amine.

Rationale: This protocol exemplifies a classic acid-catalyzed condensation reaction. The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the primary amine. The subsequent dehydration step drives the reaction to completion.

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol (or methanol) to make a 0.5 M solution.

  • Add 1.05 equivalents of the chosen primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The successful formation of the Schiff base can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the aldehyde proton signal and appearance of the imine proton signal) and IR spectroscopy (disappearance of the C=O stretch of the aldehyde and appearance of the C=N stretch of the imine).

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Aldehyde 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Reaction_Center Condensation Reaction Aldehyde->Reaction_Center Amine Primary Amine (R-NH2) Amine->Reaction_Center Schiff_Base Schiff Base Water Water (H2O) Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction_Center Reaction_Center->Schiff_Base Reaction_Center->Water

Caption: General workflow for Schiff base synthesis.

Aldol Condensation and Related Reactions: Building Carbon Skeletons

The aldehyde functionality of this compound can also participate in aldol-type condensation reactions with enolizable ketones or other active methylene compounds. These reactions are powerful tools for carbon-carbon bond formation, enabling the extension of carbon chains and the construction of more complex molecular frameworks that are often the core of pharmacologically active molecules.

Protocol 2: General Procedure for a Claisen-Schmidt Condensation

Objective: To synthesize an α,β-unsaturated ketone (a chalcone analog) via a base-catalyzed condensation of this compound with an acetophenone derivative.

Rationale: This is a mixed aldol condensation (Claisen-Schmidt) where the aromatic aldehyde, lacking α-hydrogens, can only act as the electrophile. The base abstracts an acidic α-proton from the ketone to form an enolate, which then attacks the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the stable, conjugated α,β-unsaturated ketone.

Materials:

  • This compound

  • An acetophenone derivative

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a beaker or Erlenmeyer flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the acetophenone derivative in ethanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a 10% aqueous solution of NaOH or KOH dropwise to the cooled mixture.

  • Continue stirring in the ice bath for 30 minutes and then at room temperature for an additional 2-3 hours, or until TLC indicates the reaction is complete.

  • The product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Self-Validation: The formation of the α,β-unsaturated ketone can be verified by the presence of characteristic signals for the vinylic protons in the ¹H NMR spectrum and the C=C and C=O stretching frequencies in the IR spectrum.

Aldol_Condensation cluster_reactants Reactants cluster_products Product Aldehyde 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Reaction_Center Claisen-Schmidt Condensation Aldehyde->Reaction_Center Ketone Enolizable Ketone (e.g., Acetophenone) Ketone->Reaction_Center Chalcone α,β-Unsaturated Ketone (Chalcone Analog) Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction_Center Reaction_Center->Chalcone

Caption: Workflow for Claisen-Schmidt condensation.

Potential in the Synthesis of Pharmacologically Active Scaffolds

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in various classes of bioactive compounds. The true value of this building block lies in its potential for the synthesis of novel compounds for screening and lead optimization. For instance, thymol, a natural monoterpenoid with a similar substitution pattern, is known for its antibacterial properties. Derivatives of this compound could be explored for similar antimicrobial activities.

The chalcone derivatives synthesized via the Claisen-Schmidt condensation are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific substitution pattern of the starting aldehyde can be used to fine-tune the biological activity of the resulting chalcones.

Future Perspectives and Conclusion

This compound represents a valuable and somewhat under-explored building block in medicinal chemistry. Its unique combination of steric and electronic features provides a solid foundation for the synthesis of diverse and complex molecules. The protocols outlined in this guide for the formation of Schiff bases and chalcone analogs are fundamental transformations that can unlock a wide range of molecular scaffolds for biological evaluation.

Researchers in drug discovery are encouraged to consider this compound as a starting material for generating novel compound libraries. The strategic incorporation of its substituted phenyl ring into larger molecules may lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this and other uniquely substituted benzaldehydes will undoubtedly contribute to the expanding toolkit of the medicinal chemist.

References

  • Chem-Impex. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for the Evaluation of Biological Activity of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold Inspired by Nature

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is an aromatic aldehyde that belongs to a class of compounds structurally related to thymol, a well-known monoterpenoid phenol with a wide array of pharmacological properties. The unique substitution pattern on the benzene ring—featuring isopropyl, methoxy, and methyl groups—makes this benzaldehyde and its analogs promising candidates for investigation in drug discovery. While this specific compound is utilized in the fragrance and flavor industries and as a synthetic intermediate, its biological activities are not extensively documented in dedicated studies. However, by examining the rich body of research on structurally similar molecules, particularly thymol derivatives and other substituted benzaldehydes, we can infer a strong potential for significant antimicrobial, antioxidant, cytotoxic, and anti-inflammatory activities.

This guide provides a comprehensive framework for the synthesis and biological evaluation of this compound and its analogs. It is designed to offer not just procedural steps but also the scientific rationale behind them, empowering researchers to explore the therapeutic potential of this chemical scaffold. The protocols described herein are established, validated methods that will ensure the generation of reliable and reproducible data.

PART 1: Synthesis of Target Analogs

The synthesis of this compound analogs can be approached through various established organic chemistry reactions. A plausible and efficient route starts from thymol, a readily available natural product. The introduction of the aldehyde group and modification of the phenolic hydroxyl are key steps.

Proposed Synthetic Pathway

A common method to introduce an aldehyde group onto a phenolic ring is the Duff reaction or a similar formylation reaction. Following formylation, the hydroxyl group can be alkylated to yield the desired methoxy analog.

Synthetic_Pathway Thymol Thymol (2-Isopropyl-5-methylphenol) Intermediate Thymol Aldehyde (4-hydroxy-5-isopropyl-2-methylbenzaldehyde) Thymol->Intermediate Formylation (e.g., Duff Reaction) Target Target Compound (this compound) Intermediate->Target Methylation (e.g., CH3I, K2CO3)

Caption: Proposed synthesis of the target compound from thymol.

PART 2: Protocols for Biological Activity Screening

Based on the activities of structurally related compounds, the primary biological assays for this class of molecules should focus on antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects.

Section 2.1: Antimicrobial and Antifungal Activity

Benzaldehyde derivatives and thymol analogs are known to possess broad-spectrum antimicrobial properties. Their mechanism often involves the disruption of microbial cell membranes and inhibition of essential enzymes.

This protocol uses the broth microdilution method, a standard for determining the lowest concentration of an antimicrobial agent that inhibits visible growth.

Principle: A serial dilution of the test compound is prepared in a 96-well plate. Each well is inoculated with a standardized microbial suspension. After incubation, the wells are observed for turbidity. The MIC is the lowest concentration with no visible growth. The MBC/MFC is then determined by sub-culturing from the clear wells onto agar plates to find the lowest concentration that kills 99.9% of the initial inoculum.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized analogs in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Culture them overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate. The final volume in each well should be 100 µL before adding the inoculum.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.

  • MBC/MFC Determination: Take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the agar plates overnight. The MBC/MFC is the lowest concentration that results in no colony formation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A1 Prepare Compound Stock B1 Serial Dilution in 96-Well Plate A1->B1 A2 Prepare Microbial Inoculum B2 Inoculate Wells A2->B2 B1->B2 B3 Incubate Plate B2->B3 C1 Read MIC (Visual Turbidity) B3->C1 C2 Sub-culture Clear Wells C1->C2 C3 Incubate Agar Plates C2->C3 C4 Determine MBC/MFC C3->C4

Caption: Workflow for MIC and MBC/MFC determination.

Table 1: Representative Antimicrobial Activity of Thymol and its Derivatives

Compound Organism MIC (µg/mL) MBC/MFC (µg/mL) Reference
Thymol H. pylori 64 - 128 64 - 128
Thymol C. albicans 64 64
4-CN Benzyl Thymol Ether H. pylori 4 - 8 4 - 16

| 4-Ph Benzyl Thymol Ether | H. pylori | 4 - 8 | 4 - 16 | |

Section 2.2: Antioxidant Capacity

Phenolic compounds, including benzaldehydes and thymol, are well-known for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm. The degree of color change is proportional to the antioxidant activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox, Gallic Acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Table 2: Representative Antioxidant Activity of Thymol Derivatives

Compound Assay IC50 (µg/mL) Reference
Thymol DPPH 178.03
Benzenaminium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate DPPH 3.44
Diethylammonium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate DPPH 6.76

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH | 21.7 | |

Section 2.3: Cytotoxic Activity

Substituted benzaldehydes have shown cytotoxic effects against various cancer cell lines. The evaluation of cytotoxicity is a critical first step in assessing anticancer potential.

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture: Seed human cancer cells (e.g., AGS gastric adenocarcinoma, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 3: Representative Cytotoxic Activity of Thymol and Benzaldehyde Analogs

Compound Cell Line Exposure Time (h) IC50 (µM) Reference
Thymol AGS (Gastric) 24 400
4-CN Benzyl Thymol Ether AGS (Gastric) 72 10.3
4-Ph Benzyl Thymol Ether AGS (Gastric) 72 16.5
Benzaldehyde A549 (Lung) 48 ~1000-3000

| 5-Fluorouracil (Standard) | AGS (Gastric) | 72 | 0.9 | |

Section 2.4: In Vitro Anti-inflammatory Activity

Phenolic compounds are frequently investigated for their ability to modulate inflammatory responses. Key mechanisms include the inhibition of pro-inflammatory enzymes and the prevention of protein denaturation associated with chronic inflammatory diseases.

Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like arthritis. This assay measures the ability of a compound to prevent heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 4.5 mL of the test compound solution at various concentrations (e.g., 100-1000 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples at 660 nm. Diclofenac sodium can be used as a standard drug.

  • Calculation: Calculate the percentage of protein denaturation inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response cluster_inhibition Potential Inhibition by Analogs LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB COX2 COX-2 Expression MAPK->COX2 iNOS iNOS Expression MAPK->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->COX2 NFkB->iNOS NFkB->Cytokines Inhibit Inhibition Inhibit->MAPK Inhibit->NFkB

Caption: Potential anti-inflammatory mechanism of action.

PART 3: Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not available, we can extrapolate from related structures:

  • Antimicrobial Activity: For thymol derivatives, modifying the hydroxyl group with bulky benzyl groups, especially those with electron-withdrawing substituents (like -CN) at the para position, significantly enhances activity against H. pylori. For substituted salicylaldehydes (2-hydroxybenzaldehydes), the presence of additional hydroxyl, nitro, or halogen groups dramatically increases antimicrobial potency compared to the unsubstituted parent compound.

  • Antioxidant Activity: The antioxidant capacity of phenolic compounds is highly dependent on the number and position of hydroxyl and methoxy groups. The conversion of the phenolic hydroxyl of thymol to a sulfonate salt has been shown to dramatically increase DPPH radical scavenging activity.

  • Cytotoxicity: The presence and type of substituents on the aromatic ring of benzaldehydes are critical for cytotoxic activity. For thymol derivatives, etherification of the hydroxyl group can lead to compounds with significantly lower IC50 values (higher potency) against cancer cells compared to thymol itself.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Drawing on the established biological activities of its structural relatives, particularly thymol, this guide provides the necessary protocols and scientific context for a systematic investigation into its antimicrobial, antioxidant, cytotoxic, and anti-inflammatory potential. By applying these detailed methodologies, researchers can effectively screen analogs, generate robust data, and elucidate the structure-activity relationships that will drive the rational design of new and effective drug candidates.

References

  • Gazzieri, D., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Pharmaceuticals (Basel), 14(4), 299. Available from: [Link]

  • Nagoor Meeran, M. F., et al. (2021). Thymol bioactivity: A review focusing on practical applications. Arabian Journal of Chemistry, 14(11), 103418. Available from: [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT), 10(4). Available from: [Link]

  • Getie, M. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. CogniScience, 2(1). Available from: [Link]

  • Adom, K. K., & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments, (170). Available from: [Link]

  • Dai, J., & Mumper, R. J. (2010). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Molecules, 15(10), 7313-7352. Available from: [Link]

  • Johnson, S., et al. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. Methods and Protocols, 6(5), 94. Available from: [Link]

  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547. Available from: [Link]

  • Sabour, B., et al. (2024). Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assessed by Docking Study. Moroccan Journal of Chemistry, 12(1). Available from: [Link]

  • Semantic Scholar. (n.d.). The recent development of thymol derivative as a promising pharmacological scaffold. Retrieved from [Link]

  • Sabour, B., et al. (2024). Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assessed by Docking Study. ResearchGate. Available from: [Link]

  • Saitoh, J., et al. (2022). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction between 14-3-3ζ and histone H3. Oncogene, 41(4), 513-526. Available from: [Link]

  • ResearchGate. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Available from: [Link]

  • de Almeida, F. R. C., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(5), 823-827. Available from: [Link]

  • Pasanen, P., et al. (2012). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. Zeitschrift für Naturforschung C, 67(11-12), 589-601. Available from: [Link]

  • Rehn, D., et al. (1981). [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale B, Hygiene, 172(6), 508-519. Available from: [Link]

  • Sulpizio, C., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(10), 1771-1778. Available from: [Link]

  • de Oliveira, T. L. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5557. Available from: [Link]

  • ResearchGate. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Available from: [Link]

  • Uddin, M. A., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(20), 7083. Available from: [Link]

  • Sakagami, H., et al. (2005). Tumor-specific Cytotoxicity and Type of Cell Death Induced by ‚-Cyclodextrin Benzaldehyde Inclusion Compound. Anticancer Research, 25(6B), 4061-4067. Available from: [Link]

  • Shahi, A., et al. (2023). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. Available from: [Link]

  • Pérez-González, M. Z., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 12(13), 2538. Available from: [Link]

  • Ariyoshi-Kishino, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-5076. Available from: [Link]

  • Wang, C., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. International Journal of Molecular Sciences, 25(16), 8820. Available from: [Link]

  • Kumar, A., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 8(2), 653-664. Available from: [Link]

  • Pasanen, P., et al. (2012). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift für Naturforschung C, 67(1-2), 47-56. Available from: [Link]

  • RGCC International. (n.d.). Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. Retrieved from [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. Available from: [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. Available from: [Link]

  • Bisignano, G., et al. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, 205(1), 135-138. Available from: [Link]

Application Notes & Protocols: 5-Isopropyl-4-methoxy-2-methylbenzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 5-isopropyl-4-methoxy-2-methylbenzaldehyde in fragrance compositions. It outlines the compound's olfactory profile, physical and chemical properties, and detailed protocols for its incorporation, stability testing, and sensory evaluation. The methodologies described herein are designed to ensure scientific rigor and generate reliable data for the development of innovative and stable fragrances.

Introduction: The Role of Aromatic Aldehydes in Modern Perfumery

Aromatic aldehydes are a cornerstone of modern perfumery, prized for their ability to impart brightness, effervescence, and complexity to a fragrance.[1][2][3] Since the pioneering use of synthetic aldehydes, these compounds have been instrumental in the creation of iconic and revolutionary scents.[2] They can amplify floral notes, introduce a clean, waxy, or citrusy character, and enhance the overall diffusion and longevity of a composition.[1][2] this compound is a unique aromatic aldehyde that offers a novel aromatic profile for creative perfumery.[4][5] Its molecular structure suggests a complex odor profile with the potential for warm, spicy, and woody nuances, making it a versatile ingredient for various applications.[4]

Compound Profile: this compound

This compound is a versatile aromatic aldehyde recognized for its unique structural properties and pleasant aroma.[4] It is utilized as a key ingredient in the fragrance industry to create complex and unique scent profiles.[4][5]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 105337-42-6[4][6]
Molecular Formula C₁₂H₁₆O₂[4][6]
Molecular Weight 192.25 g/mol [6]
IUPAC Name 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde[5]
Appearance Liquid[4]
Purity ≥ 95% (NMR)[4]
Storage Conditions 0-8°C[4]

Olfactory Profile: While detailed public descriptors are limited, its structure, being a substituted benzaldehyde, suggests a profile that could include the following characteristics:

  • Primary Notes: Aromatic, spicy, slightly sweet.

  • Subtle Nuances: Potential for woody, powdery, or even faint fruity undertones, influenced by the isopropyl and methoxy groups. Aromatic aldehydes, in general, can provide a soapy-waxy-lemony-floral touch to a perfume formula.[1] The specific combination of substituents in this compound makes it a candidate for adding warmth and complexity.

Application in Fragrance Formulation

The strategic use of aldehydes is crucial; they are high-impact materials that can transform a blend even in small quantities.[3] this compound is suitable for a range of product types, including:

  • Fine Fragrances: To introduce novel aromatic complexity and enhance floral or woody accords.

  • Personal Care Products (Lotions, Soaps, Shampoos): To impart a clean, sophisticated scent.[3]

  • Household and Air Care Products: To provide a warm and inviting background aroma.

Workflow for Fragrance Development and Evaluation

FragranceDevelopmentWorkflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Refinement A Define Olfactory Concept B Select Base Ingredients A->B C Incorporate 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde B->C D Create Trial Formulations C->D E Initial Olfactory Screening D->E Submit Trials F Stability Testing E->F G Sensory Panel Evaluation F->G H Analyze Data from Stability & Sensory Tests G->H Provide Feedback I Optimize Aldehyde Concentration H->I J Final Formulation I->J K K J->K Scale-Up

Caption: High-level workflow for developing a fragrance with a novel aldehyde.

Experimental Protocols

Protocol 1: Incorporation into a Simple Floral-Woody Fragrance Base

Objective: To evaluate the olfactory contribution of this compound in a standardized fragrance accord.

Materials:

  • This compound (as a 10% solution in Dipropylene Glycol - DPG)

  • Ethanol (Perfumery grade)

  • Dipropylene Glycol (DPG)

  • Glass beakers, pipettes, and vials

  • Digital scale (4 decimal places)

  • Reference floral-woody accord components (e.g., Linalool, Hedione®, Iso E Super®, Sandalwood accord)

Procedure:

  • Prepare a Control Accord: Create a 100g batch of the base accord without the target aldehyde.

    • Example Base Accord:

      • Hedione®: 30g

      • Iso E Super®: 20g

      • Linalool: 15g

      • Sandalwood Accord: 10g

      • DPG: 25g

  • Prepare Test Accord: Create a second 100g batch of the base accord.

  • Introduce the Aldehyde: To the Test Accord, add a specific amount of the 10% solution of this compound. Start with a low concentration (e.g., 0.5g of the 10% solution, which corresponds to 0.05% of the pure aldehyde in the final concentrate).

  • Maceration: Age both the Control and Test accords for a minimum of 48 hours in a cool, dark place to allow the components to meld.

  • Dilution for Evaluation: Prepare dilutions of both accords in perfumery grade ethanol (e.g., 20% accord in 80% ethanol).

  • Initial Evaluation: Dip smelling strips into both the Control and Test dilutions. Evaluate and compare the odor profiles at different stages of evaporation:

    • Top Note (0-15 mins): Note the initial impact of the aldehyde.

    • Heart Note (15 mins - 2 hours): Observe how it interacts with the floral components.

    • Base Note (>2 hours): Assess its contribution to the dry-down and its longevity.

Protocol 2: Accelerated Stability Testing

Objective: To assess the stability of the fragrance formulation containing this compound under stressed conditions to predict its shelf life.[7]

Rationale: Accelerated testing uses elevated temperatures and light exposure to simulate the effects of aging over a shorter period.[7][8] This is crucial for identifying potential issues like discoloration or odor changes early in development.[9]

Table 2: Stability Testing Conditions

TestConditionDurationEvaluation PointsParameters to Assess
Thermal Stability 40°C Oven12 weeksWeeks 1, 2, 4, 8, 12Color, Clarity, Odor Profile
Photostability UV Light Chamber24 hours (continuous)0, 8, 16, 24 hoursColor, Odor Profile
Freeze-Thaw Cycle -10°C for 24h, then 25°C for 24h3 cyclesAfter each cycleClarity, Precipitation

Procedure:

  • Prepare samples of the final fragrance dilution (Test formulation from Protocol 1) in clear and amber glass vials.

  • Place the samples in the respective stability chambers (oven, UV chamber). Keep a control sample at room temperature in the dark.

  • At each evaluation point, remove a sample and allow it to return to room temperature.

  • Visually inspect for any changes in color or clarity against the control.

  • Perform an olfactory evaluation on a smelling strip and compare it to the control to detect any degradation or alteration of the scent profile.[10]

Stability Testing Workflow

StabilityTestingWorkflow cluster_conditions Exposure Conditions Start Prepare Samples (Control & Test) Thermal Thermal Stress (40°C) Start->Thermal Photo Photostability (UV Light) Start->Photo FreezeThaw Freeze-Thaw Cycles Start->FreezeThaw Evaluation Periodic Evaluation (Color, Clarity, Odor) Thermal->Evaluation Photo->Evaluation FreezeThaw->Evaluation Analysis Data Analysis & Comparison to Control Evaluation->Analysis Report Generate Stability Report Analysis->Report

Caption: Workflow for conducting accelerated stability tests.

Protocol 3: Sensory Panel Evaluation

Objective: To obtain statistically relevant data on the perceived olfactory characteristics and performance of the fragrance.

Rationale: While expert evaluation is key, a sensory panel of trained or naive consumers provides crucial data on how the fragrance is perceived by the target audience.[11][12] A well-designed protocol minimizes bias and prevents olfactory fatigue.[11]

Procedure:

  • Participant Recruitment: Recruit a panel of 15-20 individuals, pre-screened for allergies and sensitivities.[11]

  • Testing Environment: Conduct the evaluation in a well-ventilated, odor-neutral room.[11]

  • Methodology (Triangle Test): This is a difference test to determine if a perceptible difference exists between the Control and Test fragrances.[13]

    • Present each panelist with three samples (two are the same, one is different), coded with random three-digit numbers.

    • Ask the panelist to identify the sample that is different.

    • The number of correct identifications is compared to statistical tables to determine significance.

  • Methodology (Descriptive Analysis): To characterize the scent.

    • Provide panelists with both Control and Test samples on smelling strips.

    • Ask them to rate the intensity of various scent descriptors (e.g., "Floral," "Woody," "Spicy," "Powdery") on a labeled magnitude scale.[14]

    • Ask them to rate overall pleasantness and purchase intent.

Table 3: Sample Sensory Evaluation Ballot (Descriptive Analysis)

DescriptorIntensity (0=Not Perceptible, 5=Very Strong)
Floral
Woody
Spicy
Sweet
Powdery
Overall Pleasantness (1=Dislike Extremely, 9=Like Extremely)

Analytical Validation (Optional)

For in-depth research and quality control, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[10] This technique can be used to:

  • Confirm the purity of the raw material.

  • Quantify the concentration of the aldehyde in the fragrance concentrate.

  • Identify potential degradation products or unwanted reactions during stability testing.[15]

Conclusion and Best Practices

This compound is a promising aromatic aldehyde for fragrance innovation. Its successful implementation requires a systematic approach encompassing careful formulation, rigorous stability testing, and detailed sensory evaluation.

Key Recommendations:

  • Start Low: Due to the high impact of aldehydes, begin with very low concentrations (0.01% - 0.5% of the fragrance concentrate) and incrementally adjust.

  • Maceration is Key: Allow sufficient time for the aldehyde to integrate into the fragrance base to avoid a harsh, top-heavy character.

  • Test in Application: The performance and stability of a fragrance can vary significantly depending on the product base (e.g., lotion vs. soap vs. candle). Always conduct stability tests in the final product matrix.

By following these protocols and best practices, researchers and perfumers can effectively harness the unique properties of this compound to create compelling and stable fragrances.

References

  • What Are Aldehydes And How Are They Used In Perfumery? - Alpha Aromatics. (2019-04-16). (URL: [Link])

  • Fragrance Stability Testing in Botanical Perfume Products - Testing Laboratory. (2026-01-10). (URL: [Link])

  • Fragrance Stability Testing - ILT - Integrated Liner Technologies. (2023-12-15). (URL: [Link])

  • The Enduring Role of Aldehydes in Perfume Creation - Source of Beauty Fragrance. (2024-12-05). (URL: [Link])

  • Aldehydes: What We Should Know About Them - IRIS Unibas. (2024-10-21). (URL: [Link])

  • The Effect of Perfume Volatility on Stability in Cosmetic Products - Blog. (URL: [Link])

  • Fragrance & Perfume Stability: How to Make it Last | Jasmine. (URL: [Link])

  • Fragrance Stability - Orchadia Solutions. (URL: [Link])

  • 5 Essential Tips for Effective Sensory Fragrance Testing - Sense:lab. (2024-09-11). (URL: [Link])

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances - ResearchGate. (URL: [Link])

  • SENSORY EVALUATION TECHNIQUES DO'S & DON'TS - Sitaram Dixit. (URL: [Link])

  • Fragrance and Sensory Appeal Testing - Umbrex. (URL: [Link])

  • Benzaldehyde - Perfumer & Flavorist. (2016-04-06). (URL: [Link])

  • From craftsmanship to science: A toolbox for sensory analysis in perfumery - TimTul. (URL: [Link])

  • Safety Assessment of Benzaldehyde as Used in Cosmetics. (2023-05-19). (URL: [Link])

  • Sensory approach to measure fragrance intensity on the skin | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (URL: [Link])

  • Analytical methods for identification and determination of some cosmetics ingredients. (URL: [Link])

  • This compound | 105337-42-6 - J&K Scientific. (URL: [Link])

Sources

Application Notes and Protocols for the Agrochemical Evaluation of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Agrochemical Potential of a Substituted Benzaldehyde

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is an aromatic aldehyde with a unique substitution pattern that suggests potential for biological activity relevant to the agricultural sector.[1] While this specific molecule is noted for its use in the fragrance industry and as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its direct application in crop protection has yet to be fully explored.[1][2] The broader class of benzaldehyde derivatives, however, has a well-documented history of diverse biological activities, including antifungal, insecticidal, antioxidant, and antimicrobial properties.[3][4][5] This provides a strong rationale for the systematic investigation of this compound as a candidate for a novel agrochemical active ingredient.

These application notes provide a comprehensive guide for researchers and scientists to explore the potential of this compound in three key areas of agrochemical research: as a fungicide, an insecticide, and a plant growth regulator or herbicide safener. The protocols outlined below are designed to be robust and self-validating, providing a clear path from initial screening to more detailed efficacy studies.

Section 1: Evaluation of Antifungal and Anti-Mycotoxigenic Properties

Rationale: Benzaldehydes are recognized for their antifungal properties and are considered environmentally benign due to their biodegradability.[3] Several studies have demonstrated the efficacy of benzaldehyde derivatives in inhibiting the growth of pathogenic fungi and the production of mycotoxins, such as aflatoxins produced by Aspergillus flavus.[3] The mechanism of action is often linked to the disruption of cellular antioxidation processes in fungi.[3] The structural features of this compound warrant its investigation for similar activities.

Protocol 1.1: In Vitro Antifungal Susceptibility Testing

This protocol details a standard poisoned food technique to assess the direct inhibitory effect of the compound on mycelial growth.

Materials:

  • This compound (analytical grade)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Cultures of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Aspergillus flavus)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.

  • Poisoned Media Preparation: Autoclave PDA medium and allow it to cool to approximately 50-55°C. Add the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth).

Data Presentation:

Concentration (mM)Mycelial Growth (mm)% Inhibition
Control (DMSO)0
0.1
0.5
1
5
10
Experimental Workflow for Antifungal Screening

Antifungal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (100 mM in DMSO) media Prepare Poisoned PDA (Varying Concentrations) stock->media plates Pour Plates media->plates inoculate Inoculate with Fungal Plug plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate Insecticidal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solutions Prepare Test Solutions (in Acetone) apply Topical Application to Insects solutions->apply hold Hold in Petri Dishes with Food apply->hold observe Record Mortality (24, 48, 72h) hold->observe calculate Calculate % Mortality and LD50 observe->calculate

Caption: Workflow for contact toxicity bioassay.

Section 3: Evaluation of Plant Growth Regulatory and Herbicidal Properties

Rationale: Certain benzaldehyde derivatives have been shown to influence plant growth, exhibiting both inhibitory and promoting effects depending on the concentration and the specific chemical structure. [6]This suggests that this compound could potentially be developed as a herbicide or a plant growth regulator.

Protocol 3.1: Seed Germination and Seedling Growth Bioassay

This protocol assesses the effect of the compound on the early stages of plant development.

Materials:

  • This compound

  • Ethanol or DMSO

  • Distilled water

  • Seeds of a model monocot (e.g., wheat, Triticum aestivum) and a model dicot (e.g., cress, Lepidium sativum)

  • Filter paper

  • Petri dishes

Procedure:

  • Test Solution Preparation: Prepare a stock solution in a minimal amount of ethanol or DMSO and then dilute with distilled water to obtain the final test concentrations (e.g., 10, 50, 100, 250, 500 µM). Include a solvent control.

  • Assay Setup: Place a sheet of filter paper in each Petri dish and moisten it with a defined volume of the respective test solution.

  • Sowing: Place a set number of seeds (e.g., 20) in each Petri dish.

  • Incubation: Incubate the dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 5-7 days), record the germination percentage, and measure the root and shoot length of the seedlings.

  • Analysis: Compare the germination rate and seedling growth in the treatments to the control to determine the extent of inhibition or stimulation.

Data Presentation:

Concentration (µM)Germination (%)Root Length (mm)Shoot Length (mm)
Control
10
50
100
250
500

Section 4: Evaluation as a Herbicide Safener

Rationale: Herbicide safeners are compounds that protect crop plants from herbicide injury without compromising weed control efficacy. [7][8]They often act by inducing the expression of genes involved in herbicide detoxification, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. [8][9]Given that this compound is an intermediate in agrochemical synthesis, it is plausible that it or its derivatives could possess safener properties.

Protocol 4.1: Herbicide Safener Screening Assay

This protocol is designed to assess the ability of the compound to protect a crop plant from a specific herbicide.

Materials:

  • This compound

  • A suitable herbicide (e.g., a chloroacetamide herbicide for maize)

  • Crop seeds (e.g., maize, Zea mays)

  • Weed seeds (e.g., green foxtail, Setaria viridis)

  • Pots with sterile soil or vermiculite

  • Growth chamber

Procedure:

  • Treatment Groups:

    • Untreated control

    • Herbicide alone

    • Safener alone

    • Herbicide + Safener

  • Application: The safener can be applied as a seed treatment before planting or as a tank-mix with the herbicide spray. For a seed treatment, coat the seeds with a solution of the safener. For a tank-mix, prepare a spray solution containing both the herbicide and the safener at desired concentrations.

  • Planting and Growth: Plant the treated and untreated crop and weed seeds in pots and grow them in a controlled environment.

  • Observation: After a suitable growth period (e.g., 14-21 days), visually assess herbicide injury on the crop plants (e.g., stunting, chlorosis) and the efficacy of weed control.

  • Data Collection: Measure plant height, and shoot fresh and dry weight for both crop and weed species in all treatment groups.

  • Analysis: Determine if the presence of the safener reduces herbicide injury in the crop without significantly reducing the herbicidal effect on the weed.

Experimental Workflow for Herbicide Safener Screening

Safener_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis treatments Define Treatment Groups: 1. Control 2. Herbicide 3. Safener 4. Herbicide + Safener application Apply Safener (Seed Treatment or Tank Mix) treatments->application plant Plant Crop and Weed Seeds application->plant grow Grow in Controlled Environment plant->grow assess Visually Assess Injury and Efficacy grow->assess measure Measure Plant Height and Biomass assess->measure evaluate Evaluate Safening Effect measure->evaluate

Caption: Workflow for herbicide safener screening.

Conclusion

The protocols detailed in these application notes provide a solid foundation for the systematic evaluation of this compound as a potential new agrochemical. The diverse biological activities associated with the benzaldehyde scaffold suggest a high probability of discovering useful properties. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of any new active ingredient through the research and development pipeline.

References

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). Chem-Impex. Retrieved January 11, 2026, from [Link]

  • Aldehydes: What We Should Know About Them. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. (2019). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. (2023, September 23). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Benzaldehyde as a new class plant growth regulator on Brassica campestris. (2016, June 30). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Herbicide Safeners, Additives and Formulants. (n.d.). BCPC. Retrieved January 11, 2026, from [Link]

  • Herbicide safener. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Chemistry and Structure-Activity Relationships of Herbicide Safeners*. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. (2015, January 28). PubMed. Retrieved January 11, 2026, from [Link]

  • New Lead Discovery of Herbicide Safener for Metolachlor Based on a Scaffold-Hopping Strategy. (2020, October 28). MDPI. Retrieved January 11, 2026, from [Link]

  • Benzaldehyde Synergizes the Response of Female Xyleborinus saxesenii (Coleoptera: Curculionidae, Scolytinae) to Ethanol. (2018, August 3). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Application Note: High-Purity Isolation of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde for Pharmaceutical and Flavoring Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a key intermediate in the synthesis of novel pharmaceuticals and a valuable component in the fragrance and flavoring industries[1][2]. Its purity is paramount to ensure the desired reaction outcomes, toxicological safety, and sensory profiles. This document provides a detailed protocol for the purification of this compound, achieving a purity of ≥98%. We will explore two primary methodologies: purification via a sodium bisulfite adduct and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Importance of Purity

This compound, a substituted aromatic aldehyde, serves as a critical building block in organic synthesis[1]. Impurities, such as unreacted starting materials, byproducts from synthesis (e.g., over-oxidized carboxylic acids or reduced alcohols), or residual solvents, can significantly impact the yield, stereoselectivity, and purity of subsequent reactions. In the context of drug development, even trace impurities can lead to unforeseen side effects or alter the efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reproducible purification protocol is essential.

This application note presents two effective methods for the purification of this liquid aldehyde. The first, formation of a sodium bisulfite adduct, is a classic and highly selective method for separating aldehydes from other functional groups. The second, flash column chromatography, is a versatile technique for separating compounds with different polarities.

Pre-Purification Analysis: Know Your Impurities

Before commencing purification, it is crucial to analyze the crude material to identify the major impurities. This will inform the choice of the most effective purification strategy.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in the crude mixture and to determine an appropriate solvent system for column chromatography.

  • ¹H NMR Spectroscopy: Provides structural information about the target compound and any impurities present. The aldehyde proton of the target compound is expected to have a characteristic chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

Method 1: Purification via Sodium Bisulfite Adduct Formation

This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a solid, water-soluble adduct. This allows for the separation of the aldehyde from non-aldehydic impurities through filtration and extraction.

Scientific Principle

The lone pair of electrons on the sulfur atom of the bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then rearranges to the more stable α-hydroxy sulfonate salt (the bisulfite adduct). This adduct is typically a crystalline solid that can be isolated. The reaction is reversible, and the aldehyde can be regenerated by treatment with a strong acid or base[3].

Experimental Protocol

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO₃)

  • Methanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Adduct Formation:

    • In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of methanol.

    • In a separate beaker, prepare a saturated solution of sodium bisulfite in deionized water.

    • Slowly add the saturated sodium bisulfite solution to the stirred methanolic solution of the aldehyde.

    • Continue stirring at room temperature. A white precipitate of the bisulfite adduct should form. The reaction time can vary, so it is advisable to monitor the disappearance of the aldehyde spot by TLC.

    • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation of the Adduct:

    • Collect the solid adduct by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold methanol, followed by a wash with diethyl ether to remove any adsorbed organic impurities.

  • Regeneration of the Aldehyde:

    • Transfer the filtered adduct to a clean flask.

    • Add a sufficient amount of 10% sodium hydroxide solution to dissolve the adduct and raise the pH to >12.

    • Transfer the resulting solution to a separatory funnel.

    • Extract the regenerated aldehyde with diethyl ether or ethyl acetate (3 x 50 mL for a 10g scale).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified this compound.

Causality and Field-Proven Insights
  • Why methanol? Methanol is used as a co-solvent to ensure miscibility between the organic aldehyde and the aqueous bisulfite solution, thereby facilitating the reaction[4][5].

  • Steric Hindrance Consideration: The isopropyl and methyl groups on the aromatic ring of the target molecule may introduce some steric hindrance around the aldehyde group. This could potentially slow down the rate of adduct formation. If the reaction is sluggish, gentle warming or extended reaction times may be necessary. However, some highly sterically hindered aldehydes may not form the adduct at all[6].

  • Trustworthiness: This method is highly reliable for removing non-aldehydic impurities. The formation of a solid adduct provides a clear visual indication of the reaction's progress.

Method 2: Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful when dealing with impurities of similar functionality but different polarity.

Scientific Principle

The separation is based on the polarity of the molecules. The stationary phase, typically silica gel, is highly polar. The mobile phase, a mixture of organic solvents, is less polar. Polar compounds will adhere more strongly to the silica gel and thus elute more slowly, while non-polar compounds will travel through the column more quickly.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate or Diethyl ether (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, determine an appropriate solvent system that provides good separation between the target aldehyde and its impurities. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate or hexane and diethyl ether. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude aldehyde in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle pressure with compressed air or nitrogen.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Causality and Field-Proven Insights
  • Why a non-polar solvent system? Aldehydes can sometimes be unstable on silica gel, potentially undergoing oxidation or other side reactions. Using a relatively non-polar mobile phase ensures that the aldehyde elutes quickly, minimizing its contact time with the stationary phase.

  • Decomposition on Silica: If decomposition is observed on the TLC plate (streaking or the appearance of new spots), the silica gel can be deactivated by adding a small percentage of triethylamine to the mobile phase. However, this will make the eluent more polar.

  • Trustworthiness: Column chromatography offers a high degree of control over the separation process. The purity of the collected fractions can be readily assessed by TLC before combining them, ensuring a high-purity final product.

Purity Assessment and Characterization

After purification, the purity of this compound should be confirmed using appropriate analytical techniques.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure of the purified compound and can detect the presence of any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Parameter Expected Value
Appearance Liquid
Molecular Formula C₁₂H₁₆O₂[1][7]
Molecular Weight 192.25 g/mol [7]
Purity (by HPLC) ≥98%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause skin, eye, and respiratory irritation. Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Visualization of Workflows

Bisulfite Adduct Purification Workflow

crude Crude Aldehyde in Methanol add_bisulfite Add Saturated NaHSO₃ (aq) crude->add_bisulfite stir Stir at RT (Precipitation) add_bisulfite->stir cool Cool in Ice Bath stir->cool filter Vacuum Filtration cool->filter adduct Solid Bisulfite Adduct filter->adduct impurities Impurities in Filtrate filter->impurities wash Wash with Cold MeOH and Diethyl Ether adduct->wash regenerate Dissolve in NaOH (aq) wash->regenerate extract Extract with Diethyl Ether regenerate->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Rotary Evaporation dry->evaporate pure_aldehyde Pure Aldehyde evaporate->pure_aldehyde crude Crude Aldehyde load Load onto Silica Gel Column crude->load elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions elute->collect impurities Impurities Elute Separately or Retained elute->impurities tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Rotary Evaporation combine->evaporate pure_aldehyde Pure Aldehyde evaporate->pure_aldehyde

Sources

Analytical methods for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde recognized for its utility as a key intermediate and building block in various sectors of chemical synthesis.[1][2] It finds applications in the fragrance industry for its distinct aromatic profile and serves as a precursor in the development of novel pharmaceutical and agrochemical compounds.[1][2] Given its role in these high-value applications, the accurate and precise quantification of this aldehyde is paramount for quality control, process monitoring, stability testing, and regulatory compliance.

This application note presents two robust and validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, quality control analysts, and drug development professionals, providing detailed protocols grounded in established scientific principles and regulatory standards.

Chemical Profile: this compound
PropertyValueReference
CAS Number 105337-42-6[1][3]
Molecular Formula C₁₂H₁₆O₂[1][3]
Molecular Weight 192.25 g/mol [3]
IUPAC Name 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde[2]
Appearance Liquid[1]
Purity (Typical) ≥ 95%[1]
Principle of Analysis

The quantification of a specific organic analyte within a complex matrix necessitates a technique that offers both high separation efficiency and sensitive detection. Chromatographic methods, such as HPLC and GC, are the cornerstone of modern analytical chemistry for this purpose.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For an aromatic aldehyde like this compound, a reversed-phase HPLC method is ideal. The nonpolar nature of the analyte causes it to interact strongly with a nonpolar C18 stationary phase, while a polar mobile phase elutes it. Quantification is achieved by measuring the analyte's UV absorbance, which is directly proportional to its concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. In GC, the analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. The separated analyte then enters the mass spectrometer, which ionizes the molecule and separates the resulting fragments based on their mass-to-charge ratio. This provides a highly specific "fingerprint" for identification (qualitative analysis) and allows for extremely sensitive quantification (quantitative analysis), especially when operating in Selected Ion Monitoring (SIM) mode.[4]

Method 1: Quantification by HPLC-UV

Rationale for Method Selection

Reversed-phase HPLC with UV detection is a widely accessible, robust, and reliable method for the routine analysis of aromatic compounds. The benzaldehyde moiety in the target analyte contains a chromophore that absorbs UV light, allowing for sensitive detection without the need for derivatization. This method is highly suitable for quality control labs where throughput and reproducibility are critical.

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagent and Standard Preparation
  • Mobile Phase: Acetonitrile (HPLC grade) and ultrapure water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[5] The mobile phase should be filtered and degassed before use.

  • Diluent: The mobile phase composition is typically used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time ~10 minutes
Sample Preparation Protocol
  • Accurately weigh a sample amount expected to contain the analyte within the calibration range.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add diluent to approximately 75% of the flask volume and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Calibration Curve Preparation HPLC HPLC System Injection Std_Prep->HPLC Sample_Prep Sample Weighing, Dissolution & Filtration Sample_Prep->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV quantification.

Method Validation Principles (ICH Q2(R2))

All analytical methods must be validated to ensure they are fit for their intended purpose.[6][7] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][8]

Performance CharacteristicPurpose & JustificationTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte only, free from interference from excipients, impurities, or degradation products.[8]Peak purity index > 0.995 (for DAD); baseline resolution from adjacent peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the detector response over a defined range.[8]Correlation coefficient (r²) ≥ 0.999.
Accuracy To assess the closeness of the test results to the true value, often determined by spike recovery.[8]98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for assay.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).RSD of results should remain within system suitability limits.

Method 2: Quantification by GC-MS

Rationale for Method Selection

GC-MS provides exceptional selectivity and sensitivity. The mass spectrometer acts as a highly specific detector, capable of distinguishing the target analyte from co-eluting impurities based on its unique mass fragmentation pattern. This is particularly advantageous for analyzing complex matrices or for detecting trace levels of the analyte. While derivatization is often used for aldehydes to improve stability and chromatography, direct injection is feasible for this compound.[9][10]

Instrumentation and Consumables
  • GC-MS system with an autosampler and a mass selective detector.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, pipettes, and GC vials with septa.

  • High purity helium (carrier gas).

Reagent and Standard Preparation
  • Diluent: High purity volatile organic solvent (e.g., Hexane, Dichloromethane).

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using the GC diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.

GC-MS Conditions
ParameterRecommended Setting
GC System
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS System
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-350) for identification; SIM for quantification
SIM Ions Quantifier Ion: Molecular ion (m/z 192). Qualifier Ions: Select 2-3 other prominent and specific fragment ions.

Note: SIM ions should be confirmed by running a standard in Full Scan mode and identifying the most abundant and unique ions in the analyte's mass spectrum.

Sample Preparation Protocol
  • Accurately weigh the sample into a volumetric flask.

  • Dissolve and dilute to volume with the appropriate GC-grade solvent.

  • Mix thoroughly.

  • If necessary, perform further dilutions to bring the analyte concentration into the calibration range.

  • Transfer an aliquot to a GC vial for analysis.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Calibration Curve Preparation GCMS GC-MS System Injection Std_Prep->GCMS Sample_Prep Sample Weighing & Dissolution Sample_Prep->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Qual_Analysis Qualitative Analysis (Full Scan Library Match) Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (SIM Mode Integration) Detection->Quant_Analysis

Caption: Workflow for GC-MS qualitative and quantitative analysis.

Data Analysis
  • Qualitative Analysis: Identify the analyte peak in the chromatogram by comparing its retention time and mass spectrum with that of a known reference standard. The mass spectrum from the Full Scan acquisition can be compared against a spectral library for confirmation.

  • Quantitative Analysis: For quantification, operate the mass spectrometer in SIM mode.[4] This involves monitoring only the specific ions for the target analyte, which significantly reduces background noise and increases sensitivity. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the prepared standards. Determine the concentration of the analyte in the sample by interpolating its peak area on this curve.

Conclusion

This application note provides two comprehensive and reliable methods for the quantification of this compound. The HPLC-UV method is presented as a robust protocol for routine quality control, while the GC-MS method offers superior selectivity and sensitivity for more demanding applications, such as trace analysis or analysis in complex matrices. Both methods are grounded in established chromatographic principles and adhere to the validation framework outlined by ICH guidelines, ensuring the generation of accurate, precise, and trustworthy data for researchers and industry professionals.

References
  • AMSbiopharma. (2025, July 22).
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Chem-Impex. This compound.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2)
  • Albarria, R., Vardarab, H. F., Alb, S., & Önalb, A. Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Taylor & Francis Online.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Kuwata, K., Uebori, M., & Yamazaki, Y. (1981).
  • J&K Scientific. This compound.
  • International Council for Harmonisation (ICH). (2023, November 30).
  • Santa Cruz Biotechnology, Inc. This compound | CAS 105337-42-6.
  • Tejada, S. B. (1986). Determination of Formaldehyde and Other Aldehydes by High Performance Liquid Chromatography with Fluorescence Detection. Taylor & Francis Online.
  • Li, Z., Jacobus, L. K., Wuelfing, W. P., Golden, M., Martin, G. P., & Reed, R. A. (2006). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography.
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Benchchem.
  • ResearchGate.

Sources

A Robust, Validated RP-HPLC Method for the Quantification of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Fine Chemical Industries

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. This aromatic aldehyde is a key intermediate in the synthesis of pharmaceuticals and a valuable component in the fragrance industry.[1][2][3] The method described herein is developed for precision, accuracy, and reliability, making it suitable for quality control, stability testing, and research applications. The protocol is founded on established principles of chromatographic separation and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose.[4][5]

Introduction and Scientific Rationale

This compound is a substituted aromatic aldehyde whose purity is critical for its end-use, whether as a precursor in complex pharmaceutical synthesis or as a component in fine fragrances.[3] A reliable analytical method is therefore essential to quantify the compound and ensure the absence or control of process-related impurities.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6] The chosen methodology, Reversed-Phase (RP) HPLC, is particularly well-suited for the analysis of moderately non-polar to polar organic molecules like the target analyte. In RP-HPLC, a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) is used with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase, providing excellent selectivity for aromatic compounds.

The method employs a C18 stationary phase and a mobile phase of acetonitrile and water, which are common solvents in reversed-phase chromatography, ensuring broad applicability and ease of implementation.[7] Detection is achieved using a UV-Vis detector, leveraging the inherent UV absorbance of the benzaldehyde moiety's chromophore.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for rational method development.

PropertyValueSource
Chemical Structure
4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde
CAS Number 105337-42-6[1][8]
Molecular Formula C₁₂H₁₆O₂[1][8]
Molecular Weight 192.25 g/mol [8]
Appearance Liquid[1]
Polarity Moderately non-polar, soluble in organic solvents like acetonitrile and methanol.Inferred from structure

The presence of the aromatic ring and the carbonyl group creates a conjugated system, which results in strong UV absorbance, making UV detection a highly sensitive and appropriate choice. While a specific λmax is best determined experimentally by scanning a standard solution, a wavelength of approximately 240 nm is a rational starting point for related benzaldehyde structures.[9]

HPLC Method and Instrumentation

Rationale for Parameter Selection
  • Stationary Phase (Column): A C18 column is the industry standard for RP-HPLC and provides excellent hydrophobic retention for aromatic compounds. A 250 mm length and 5 µm particle size offer a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity, robustness, and ability to effectively elute the analyte. Acetonitrile is a strong organic modifier that reduces retention time, while water is the weak solvent. The 65:35 ratio is an optimized starting point to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is selected. The wavelength is set at the determined UV maximum of the analyte to ensure maximum sensitivity.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring the reproducibility of retention times.

Chromatographic Conditions
ParameterCondition
Instrument HPLC System with UV/DAD Detector, Autosampler, and Column Oven
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 240 nm (or experimentally determined λmax)
Run Time 10 minutes

Detailed Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Measure 650 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Transfer to a 1 L solvent bottle.

  • Measure 350 mL of HPLC-grade water.

  • Add the water to the acetonitrile in the solvent bottle.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

  • Calculate the exact concentration in µg/mL.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with acetonitrile and mix well. This solution is used for system suitability and routine analysis.

Sample Preparation:

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow steps 3-6 from the Standard Stock Solution preparation.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with acetonitrile, and mix well.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow

The overall analytical process follows a systematic and self-validating sequence to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase sys_setup System Equilibration prep_mobile->sys_setup prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions sample_analysis Analyze Samples prep_sample->sample_analysis sys_setup->sst sst_fail Troubleshoot System (Check pump, column, detector) sst->sst_fail Criteria Not Met sst_pass SST Passed sst->sst_pass Criteria Met integrate Integrate Chromatograms sample_analysis->integrate sst_fail->sys_setup Re-equilibrate sst_pass->sample_analysis calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of this compound.

System Suitability Test (SST)

Procedure: Before any sample analysis, inject the Working Standard Solution (100 µg/mL) six consecutive times.

Acceptance Criteria: The system is deemed suitable for analysis only if all the following criteria are met.[10]

ParameterAcceptance CriteriaRationale
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the pump and injector.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.

Method Validation Protocol (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation should be performed.[5][11]

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] Protocol:

  • Inject a blank solution (acetonitrile).

  • Inject the Working Standard Solution.

  • Inject the sample solution.

  • If available, inject solutions of known impurities. Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the sample chromatogram should be spectrally pure (if using a DAD) and free from co-elution with any other peaks.

Linearity

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[4] Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be minimal.

Example Linearity Data Presentation:

Concentration (µg/mL) Mean Peak Area (n=3)
50 451023
75 674589
100 900123
125 1124890
150 1351050

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[6] Protocol:

  • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Example Accuracy Data Presentation:

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 101.2 101.2%

| 120% | 120.0 | 118.9 | 99.1% |

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The % RSD for the set of measurements should be ≤ 2.0%.[4]

Example Precision Data Presentation:

Parameter Analyst 1 / Day 1 (% Assay) Analyst 2 / Day 2 (% Assay)
Replicate 1 99.8 100.5
Replicate 2 100.2 99.6
Replicate 3 101.0 100.1
Replicate 4 99.5 100.8
Replicate 5 100.5 99.9
Replicate 6 100.8 100.3
Mean 100.3 100.2

| % RSD | 0.55% | 0.42% |

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Inject a standard solution and evaluate the impact on system suitability parameters. Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, demonstrating the reliability of the method during routine use.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, precise, and robust procedure for the quantitative analysis of this compound. The comprehensive validation protocol ensures compliance with international regulatory standards, making this method highly suitable for implementation in quality control laboratories within the pharmaceutical, fragrance, and fine chemical industries. The clear, step-by-step instructions and scientific rationale provide researchers and analysts with a reliable tool for ensuring product quality and consistency.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available at: [Link]

  • Patel, D., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Wang, D., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. RSC Advances. Available at: [Link]

  • Wang, D., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]

  • Wang, D., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available at: [Link]

  • Wang, D., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Institutes of Health (NIH). Available at: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • National Center for Biotechnology Information. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. PubChem. Available at: [Link]

  • SMU. (n.d.). This compound. Available at: [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available at: [Link]

Sources

Application Note: High-Throughput GC-MS Analysis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant aromatic aldehyde with applications in the fragrance, flavor, and pharmaceutical industries.[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. The protocol emphasizes scientifically sound experimental choices to ensure accuracy, precision, and reliability in the analytical workflow.

Introduction

This compound (CAS No. 105337-42-6) is a substituted benzaldehyde derivative characterized by its distinct aromatic profile.[1] Its molecular structure, featuring isopropyl, methoxy, and methyl functional groups on the benzene ring, contributes to its use as a key intermediate in organic synthesis and as a component in complex fragrance formulations.[1] Accurate and reliable analytical methods are crucial for quality control, purity assessment, and metabolic studies of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive molecular identification.[2][3][4] This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of this important analyte.

Chemical Properties of this compound

PropertyValueSource
CAS Number 105337-42-6[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [4]
Appearance Liquid[1]

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Sample Sample Matrix (e.g., Essential Oil, Reaction Mixture) Extraction Solvent Extraction (e.g., LLE, SPE) Sample->Extraction Matrix Dependent Dilution Dilution & Filtration Extraction->Dilution Vial Transfer to GC Vial Dilution->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (DB-5 type column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification TIC->Quantification LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Report Final Report LibrarySearch->Report Quantification->Report

Caption: GC-MS workflow for the analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract the analyte of interest, remove interfering substances, and prepare a sample that is compatible with the GC-MS system.[5]

Protocol 1A: Liquid-Liquid Extraction (LLE) for Aqueous Matrices

This protocol is suitable for extracting this compound from aqueous samples, such as process water or biological fluids.

  • Sample Collection: Collect 10 mL of the aqueous sample in a clean glass container.

  • Solvent Addition: Transfer the sample to a separatory funnel and add 10 mL of a volatile, water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer, containing the analyte, is typically the bottom layer with dichloromethane and the top layer with ethyl acetate.

  • Collection: Carefully drain the organic layer into a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration (Optional): If the analyte concentration is low, the solvent can be carefully evaporated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.

Protocol 1B: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is an effective technique for cleaning up and concentrating the analyte from complex matrices like essential oils or plant extracts.[5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Dissolve a known amount of the sample in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.

  • Elution: Elute the target analyte from the cartridge using a non-polar solvent such as hexane or dichloromethane.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.

Part 2: GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of this compound on a standard GC-MS system.

ParameterSettingRationale
Gas Chromatograph
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column like DB-5 provides excellent separation for a wide range of aromatic compounds.[6]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (1:50 for concentrated samples)Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents column overloading with more concentrated samples.
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert carrier gas that is standard for GC-MS analysis.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency and resolution.
Oven Program Initial temperature: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C.This temperature program allows for good separation of the analyte from other volatile components in the sample.
Mass Spectrometer
Ion Source Electron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible mass spectra.
Ionization Energy 70 eVThe standard ionization energy for creating a searchable mass spectrum.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CMaintains consistent mass filtering.
Scan Range m/z 40-450A wide scan range to capture the molecular ion and all significant fragment ions.
Transfer Line Temp. 280 °CPrevents analyte condensation between the GC and MS.

Data Analysis and Interpretation

Chromatographic Analysis

The retention time of this compound will be a key identifier. Under the specified GC conditions, the expected retention time can be compared to that of a pure standard. The use of retention indices, calculated relative to a series of n-alkanes, can provide a more robust identification that is less dependent on minor variations in chromatographic conditions.[6]

Mass Spectral Interpretation

The mass spectrum provides the molecular fingerprint of the compound. While a library spectrum for this compound may not be available in all commercial libraries, its fragmentation pattern can be predicted based on the principles of mass spectrometry for substituted benzaldehydes.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 192, corresponding to the molecular weight of the compound.

  • Loss of a Hydrogen Radical (M-1): A peak at m/z 191 is anticipated due to the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion.[7]

  • Loss of a Methyl Radical (M-15): A fragment at m/z 177 is likely due to the loss of a methyl radical from the isopropyl or methyl group.

  • Loss of a Formyl Radical (M-29): The loss of the -CHO group is a common fragmentation pathway for benzaldehydes, which would result in a peak at m/z 163.[7]

  • Loss of an Isopropyl Radical (M-43): Cleavage of the isopropyl group would lead to a fragment at m/z 149.

  • Tropylium Ion Formation: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

  • Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation, is also a common fragment in the mass spectra of aromatic compounds.[7]

The following diagram illustrates the predicted fragmentation pathway.

Fragmentation_Pathway M [C12H16O2]+. m/z 192 M_minus_1 [M-H]+ m/z 191 M->M_minus_1 - H• M_minus_15 [M-CH3]+ m/z 177 M->M_minus_15 - •CH3 M_minus_29 [M-CHO]+ m/z 163 M->M_minus_29 - •CHO M_minus_43 [M-C3H7]+ m/z 149 M->M_minus_43 - •C3H7

Caption: Predicted EI fragmentation of this compound.

Quantification

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. A series of standard solutions of known concentrations are analyzed, and the peak area of a characteristic ion (e.g., the molecular ion at m/z 192 or a major fragment ion) is plotted against the concentration. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. The outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection are designed to yield reliable and reproducible results. By understanding the underlying principles of the analytical choices and the expected fragmentation patterns, researchers can confidently apply this method for the quality control and characterization of this important aromatic compound.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Agilent Technologies. (2022). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Retrieved from [Link]

  • AZoM. (2021). Characterizing Essential Oils with GC-MS. Retrieved from [Link]

  • Filges, U., & Grützmacher, H. F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673–680.
  • The Pherobase. (2025). The Kovats Retention Index: Benzaldehyde (C7H6O). Retrieved from [Link]

  • PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Reaction of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Reaction of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde with Amines: Synthetic Routes to Imines and Secondary Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern offers steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. This document provides a detailed guide to the two primary reaction pathways of this aldehyde with amines: the formation of imines (Schiff bases) and the synthesis of secondary amines via reductive amination. We will explore the underlying mechanisms, provide field-proven, step-by-step protocols, and discuss critical experimental parameters and characterization techniques. These reactions are fundamental for generating novel derivatives with potential applications in pharmaceuticals, agrochemicals, and material science.[1]

Introduction: The Synthetic Potential of a Substituted Benzaldehyde

This compound is a polysubstituted aromatic aldehyde. The electron-donating methoxy group, the bulky isopropyl group, and the ortho-methyl group collectively influence the reactivity of the aldehyde functional group. Understanding these influences is key to optimizing reaction conditions. The products of its reactions with amines—imines and secondary amines—are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide provides the necessary protocols to leverage this aldehyde as a starting material for creating diverse chemical libraries.

Pathway I: Imine (Schiff Base) Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a cornerstone of organic chemistry.[3] The reaction is a reversible nucleophilic addition-elimination process. The stability of the resulting imine is often enhanced by conjugation with the aromatic ring, making this a favorable transformation for aromatic aldehydes.[4]

Reaction Mechanism

The formation of a Schiff base proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.[5]

  • Dehydration: The carbinolamine is then protonated (often catalyzed by a trace amount of acid) on the hydroxyl group, which turns it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.[5]

Caption: Mechanism of Imine (Schiff Base) Formation.

Experimental Protocol: General Imine Synthesis

This protocol is a robust starting point for reacting this compound with various primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol (approx. 0.2 M solution).

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the stirred solution.

  • Catalyst (Optional): For less reactive amines, add 1-2 drops of glacial acetic acid to catalyze the dehydration step.[2]

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-6 hours.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The imine product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration. Wash the precipitate with a small amount of cold ethanol or diethyl ether to remove unreacted aldehyde.[4] If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Characterization of the Imine Product

Confirmation of imine formation is typically achieved through spectroscopic methods.

Technique Reactant (Aldehyde) Product (Imine) Rationale
FT-IR (cm⁻¹) Strong C=O stretch (~1680-1700)C=O peak disappears. New C=N stretch appears (~1620-1650).[6]Direct observation of the key functional group transformation.
¹H NMR (ppm) Aldehyde proton (-CHO) singlet (~9.8-10.1)Aldehyde proton disappears. New imine proton (-CH=N-) singlet appears (~8.2-8.9).[3][7]Unambiguous evidence of the formation of the carbon-nitrogen double bond.
¹³C NMR (ppm) Aldehyde carbon (-CHO) signal (~190-200)Aldehyde carbon disappears. New imine carbon (-CH=N-) signal appears (~150-165).[6]Confirms the change in the carbon skeleton's electronic environment.

Pathway II: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds and is one of the most efficient ways to synthesize secondary and tertiary amines. It proceeds via the in-situ formation of an imine or iminium ion, which is immediately reduced by a selective reducing agent present in the reaction mixture.

Mechanism & Rationale for Reagent Selection

The one-pot direct reductive amination is highly efficient. The process begins with the formation of the carbinolamine and its subsequent dehydration to an iminium ion (the protonated form of an imine). A mild, selective hydride donor then reduces the C=N double bond of the iminium ion to the corresponding amine.

Choice of Reducing Agent: The key to a successful direct reductive amination is a reducing agent that is potent enough to reduce the iminium intermediate but mild enough to not significantly reduce the starting aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than sodium borohydride (NaBH₄) and does not readily reduce aldehydes or ketones at neutral or acidic pH. Its reaction rate with the protonated iminium ion is much faster, ensuring high selectivity.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation. It is stable in weakly acidic conditions (pH 3-4) where iminium ion formation is optimal. However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred.

reductive_amination_workflow cluster_reactants 1. Initial Mixture cluster_reaction 2. One-Pot Reaction cluster_workup 3. Workup & Purification Aldehyde 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Iminium In-situ Iminium Ion Formation Aldehyde->Iminium Amine Primary or Secondary Amine Amine->Iminium Solvent Solvent (e.g., EtOAc, DCM) Solvent->Iminium Reduction Addition of NaBH(OAc)₃ (Selective Reducing Agent) Stir Stir at Room Temperature (2-24 h) Reduction->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Final Secondary Amine Product Purify->Product

Caption: Workflow for One-Pot Reductive Amination.

Experimental Protocol: One-Pot Reductive Amination

This procedure is adapted from established methods for the direct reductive amination of aldehydes.[8]

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and the chosen anhydrous solvent (0.2 M).

  • Amine Addition: Add the amine (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial carbinolamine/iminium ion formation.

  • Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred mixture. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to afford the pure secondary amine.[8]

Characterization of the Secondary Amine Product

Confirmation of the secondary amine requires careful spectroscopic analysis to distinguish it from the starting materials and potential imine intermediates.

Technique Expected Observation Rationale
¹H NMR Disappearance of the aldehyde proton (~9.8-10.1 ppm). Appearance of new signals corresponding to the protons on the carbon adjacent to the nitrogen. For secondary amines, a broad N-H proton signal may be visible.Confirms reduction of the C=N bond and formation of the new C-N single bond.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the target secondary amine.Provides definitive evidence of the product's molecular weight.
FT-IR (cm⁻¹) Disappearance of the aldehyde C=O stretch (~1680-1700 cm⁻¹). For secondary amines, a characteristic N-H stretch may appear (~3300-3500 cm⁻¹).Confirms the removal of the carbonyl group and the presence of the amine.

Conclusion and Field Insights

The reaction of this compound with amines provides reliable and efficient access to two important classes of compounds.

  • For Imine Synthesis: The key is driving the equilibrium towards the product. This is typically achieved by heating (reflux) to remove the water byproduct. For sterically hindered or electronically deactivated amines, a catalytic amount of acid can significantly accelerate the reaction.

  • For Reductive Amination: The success of this reaction hinges on selectivity. Using a mild reducing agent like NaBH(OAc)₃ is critical to prevent premature reduction of the starting aldehyde.[8] The one-pot procedure is highly favored in drug discovery settings for its operational simplicity and efficiency.

These protocols offer a solid foundation for researchers to synthesize and explore the chemical space around this versatile benzaldehyde, paving the way for the development of novel molecules with significant therapeutic or material potential.

References

  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2025). Research Article. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base. (2023). ACS Omega. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry, Supplementary Material. [Link]

  • Schiff base formation for benzaldehyde. ResearchGate. [Link]

  • Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]

  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. (2010). Organic and Biomolecular Chemistry, Supplementary Material. [Link]

  • Dehydrogenative Synthesis of Imines from Alcohols and Amines Catalyzed by a Ruthenium N-Heterocyclic Carbene Complex. (2011). DTU Research Database. [Link]

  • Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. (2025). Scholars Journal of Engineering and Technology. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. BYJU'S NCERT Solutions. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

Sources

Application Note & Protocol: Base-Catalyzed Aldol Condensation of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Aldol Condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl compounds.[1][2][3] A particularly robust variant is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde lacking α-hydrogens with an enolizable ketone or aldehyde.[1][4][5] This reaction is a principal route to synthesizing chalcones (α,β-unsaturated ketones), which are valuable precursors in medicinal chemistry and drug development due to their wide range of pharmacological activities.[4][6]

This document provides a detailed application guide and experimental protocol for the Claisen-Schmidt condensation of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde with acetophenone. The target aldehyde possesses significant steric hindrance from the ortho-methyl and isopropyl groups, and electronic influence from the electron-donating methoxy group. This protocol is optimized to address these structural features, providing researchers with a reliable method for synthesizing the corresponding chalcone derivative, a scaffold of interest for further functionalization and screening. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, and offer insights for troubleshooting and characterization.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism.[3][4] Because this compound has no α-hydrogens, it cannot enolize and thus cannot act as the nucleophilic partner or undergo self-condensation.[2][5][7] This simplifies the reaction, leading to a single major cross-condensation product.[2] The reaction proceeds in three key stages:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[2][8][9] This is the nucleophilic species in the reaction.

  • Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the this compound.[9][10] This addition step forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone (the aldol addition product).[10][11]

  • Dehydration: The β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule).[1][10] This step is typically rapid and driven by the formation of a highly stable, conjugated system between the aromatic rings and the carbonyl group, yielding the final α,β-unsaturated ketone (chalcone).[8][9] Recent studies suggest this final dehydration step is often the rate-limiting step of the overall condensation.[12][13]

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Acetophenone Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Base OH⁻ (Base) Base->Ketone H2O_1 H₂O Enolate->H2O_1 Enolate_ref Enolate Aldehyde 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate AldolProduct β-Hydroxy Ketone Intermediate->AldolProduct Protonation AldolProduct_ref β-Hydroxy Ketone H2O_2 H₂O H2O_2->Intermediate Enolate_ref->Aldehyde Attack on Carbonyl FinalProduct α,β-Unsaturated Ketone (Chalcone) H2O_3 H₂O FinalProduct->H2O_3 Base_2 OH⁻ Base_2->AldolProduct_ref AldolProduct_ref->FinalProduct E1cB Elimination

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of (E)-1-phenyl-3-(5-isopropyl-4-methoxy-2-methylphenyl)prop-2-en-1-one.

Materials and Reagents
  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction and TLC)

  • Hexane (for TLC)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for prolonged heating)

  • Separatory funnel

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in 95% ethanol.[4][14] Use enough ethanol to ensure all reactants are fully dissolved at room temperature. Begin stirring the mixture with a magnetic stirrer.

  • Catalyst Addition: In a separate beaker, prepare an aqueous solution of sodium hydroxide (2.5 equivalents).[4] While stirring the aldehyde/ketone solution vigorously, add the NaOH solution dropwise.[15] An immediate color change and/or the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every 30-60 minutes.[4][16] A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The product spot should be less polar than the starting aldehyde. The reaction is typically complete within 2-24 hours, indicated by the consumption of the limiting reagent (aldehyde).[4] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.[14][15]

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture in an ice bath.[17] Slowly pour the reaction mixture into a beaker containing cold distilled water or crushed ice.[17] While stirring, carefully acidify the mixture with dilute HCl until the pH is neutral (~7).[4][17] This step neutralizes the excess base and protonates any phenoxide byproducts.

  • Product Isolation: The crude chalcone product will often precipitate as a solid.[4][17] Collect the solid by vacuum filtration using a Büchner funnel.[16] Wash the solid product thoroughly with cold distilled water until the washings are neutral to pH paper.[4]

  • Purification: The crude product should be purified by recrystallization to obtain a pure crystalline solid.[6][16][18] Ethanol or methanol are typically effective solvents for recrystallizing chalcones.[4][18] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified crystals, then determine the final mass and calculate the percent yield.[8] Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).[14][16] The purity can be confirmed by a single spot on a TLC plate.[16]

Experimental Workflow and Data Summary

The overall process from setup to final product analysis is outlined below.

G A 1. Reactant Preparation (Aldehyde + Ketone in EtOH) B 2. Base Catalyst Addition (Aqueous NaOH) A->B C 3. Reaction at RT (2-24 hours) B->C D 4. Monitoring by TLC C->D Periodic Check D->C Reaction Incomplete E 5. Workup (Ice water quench, neutralize with HCl) D->E Reaction Complete F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization from EtOH) F->G H 8. Characterization (Yield, M.P., NMR, IR) G->H

Caption: General experimental workflow for chalcone synthesis.

Table 1: Key Reaction Parameters
ParameterRecommended Value/ConditionRationale & Notes
Stoichiometry Aldehyde:Ketone = 1:1Equimolar amounts are standard. Using excess ketone can sometimes improve yield but complicates purification.[19]
Catalyst NaOH or KOH (2.5 eq)A strong base is required to efficiently generate the enolate.[4][9]
Solvent 95% EthanolGood solvent for both reactants and the intermediate; also the proton source for the alkoxide.
Temperature Room Temperature (or gentle heat, 40-50°C)The reaction is often successful at RT. Gentle heating can overcome activation energy barriers, especially with sterically hindered substrates.[14]
Reaction Time 2-24 hoursHighly dependent on substrate reactivity. Must be monitored by TLC to determine completion.[4]
Purification RecrystallizationA standard and effective method for obtaining high-purity crystalline chalcones.[6][16]

Troubleshooting and Field Insights

  • Low or No Product Formation: If the reaction fails to proceed, ensure the base is not old or degraded. The steric hindrance from the ortho-methyl group on the benzaldehyde may slow the reaction; in this case, increasing the reaction time or applying gentle heat is recommended.[14]

  • Formation of Multiple Products: While the non-enolizable nature of the aldehyde prevents its self-condensation, the ketone (acetophenone) can self-condense. This is generally slower than the cross-condensation but can be minimized by adding the aldehyde slowly to a mixture of the ketone and base.[2]

  • Difficulty with Recrystallization: If the product oils out or fails to crystallize, try a different solvent or a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane). Seeding the solution with a previously formed crystal can induce crystallization.

  • Product Identification: The formation of the α,β-unsaturated system can be clearly confirmed by ¹H NMR spectroscopy. Look for two doublet signals in the alkene region (typically 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of the trans configuration.[18]

Conclusion

The Claisen-Schmidt condensation is a powerful and versatile method for the synthesis of chalcones. The protocol detailed herein provides a robust and reproducible procedure for the reaction of this compound with acetophenone. By carefully controlling the reaction conditions and monitoring its progress, researchers can efficiently synthesize the target chalcone derivative in high purity, opening avenues for further investigation in drug discovery and materials science.

References

  • Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. ResearchGate. Available at: [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. Available at: [Link]

  • Aldol Condensation. Chemistry LibreTexts. Available at: [Link]

  • Claisen-Schmidt Condensation. University of Colorado Boulder. Available at: [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health (NIH). Available at: [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health (NIH). Available at: [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

  • The Kinetics of the Acid-catalyzed Condensation of Substituted Benzaldehydes with Methyl Ethyl Ketone. Google Books.
  • Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF CHALCONES. JETIR. Available at: [Link]

  • acid-catalyzed aldol condensation: Topics by Science.gov. Science.gov. Available at: [Link]

  • The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Aldol Condensation | PDF | Aldehyde | Ketone. Scribd. Available at: [Link]

  • Aldol condensation. Wikipedia. Available at: [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry. Available at: [Link]

  • Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. YouTube. Available at: [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]

  • Lab 13: Predicting the Products of an Aldol Reaction. California State University, Bakersfield (CSUB). Available at: [Link]

  • Experiment 19 — Aldol Condensation. Swarthmore College. Available at: [Link]

  • Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. CORE. Available at: [Link]

  • The Aldol Condensation. Magritek. Available at: [Link]

  • Acid-catalyzed Condensations. II.1 The Condensation of Benzaldehyde with Substituted Acetophenones. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube. Available at: [Link]

  • Acid/Base catalyzed aldol addition and aldol condensation reaction-Organic chemistry. YouTube. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]

  • Aldol Condensation of p-Anisaldehyde. Scribd. Available at: [Link]

Sources

Application Note: Synthesis of (5-Isopropyl-4-methoxy-2-methylphenyl)(R)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of a secondary alcohol via the Grignard reaction, specifically focusing on the addition of a Grignard reagent to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2][3][4] This document outlines the underlying mechanism, a detailed step-by-step protocol for laboratory execution, methods for purification and characterization, and a discussion of potential side reactions and troubleshooting. The protocols and insights are tailored for researchers in organic chemistry and drug development, emphasizing safety, efficiency, and reproducibility.

Introduction and Scientific Context

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for creating C-C bonds.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group.[5][6] When aldehydes are used as the electrophile, secondary alcohols are produced, a functional group prevalent in many biologically active molecules and pharmaceutical intermediates.[7][8][9][10]

The target substrate, this compound, is a substituted aromatic aldehyde used in the synthesis of specialty chemicals and as an intermediate for pharmaceuticals.[11] Its reaction with a Grignard reagent provides a direct route to a chiral secondary alcohol, a valuable building block for more complex molecular architectures. This guide explains the causality behind critical experimental choices, ensuring the protocol is robust and the results are reliable.

Reaction Mechanism and Rationale

The core of the Grignard reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[3][6] The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[6]

Key Mechanistic Steps:

  • Nucleophilic Addition: The Grignard reagent's nucleophilic carbon attacks the carbonyl carbon of this compound. Simultaneously, the pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[12][13] This addition typically proceeds through a six-membered ring transition state.[3]

  • Protonation (Aqueous Workup): The reaction is "quenched" by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute mineral acid.[12][14] The alkoxide is protonated to yield the final secondary alcohol product and water-soluble magnesium salts.

It is absolutely critical that the reaction is performed under strict anhydrous (water-free) conditions .[3][15][16] Grignard reagents are highly basic and react readily with protic sources like water, which would consume the reagent to form an alkane and prevent the desired reaction with the aldehyde.[17][18][19][20]

Caption: Mechanism of Grignard addition to an aldehyde.

Detailed Experimental Protocol

This protocol details the reaction of this compound with methylmagnesium bromide (CH₃MgBr) to yield 1-(5-isopropyl-4-methoxy-2-methylphenyl)ethanol.

Reagent and Equipment Preparation
  • Anhydrous Conditions: All glassware (round-bottom flasks, dropping funnel, condenser) must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.[21]

  • Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) is required. Ethers stabilize the Grignard reagent.[1][2][22] Use solvent from a freshly opened bottle or a solvent purification system.

  • Reagents: Obtain this compound, methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄), and solvents for chromatography (e.g., hexane, ethyl acetate).

Reagent Quantities
ReagentMol. Wt. ( g/mol )Moles (mmol)EquivalentsAmount
This compound192.2510.01.01.92 g
Methylmagnesium Bromide (3.0 M solution)119.2312.01.24.0 mL
Anhydrous Diethyl Ether (or THF)74.12--~50 mL
Saturated Aqueous NH₄Cl53.49--~20 mL
Step-by-Step Reaction Procedure
  • Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Purge the entire system with the inert gas for 10-15 minutes.

  • Aldehyde Solution: In a separate dry flask, dissolve this compound (1.92 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel via a cannula or syringe.

  • Grignard Reagent: Under a positive pressure of inert gas, transfer the methylmagnesium bromide solution (4.0 mL, 12.0 mmol) into the reaction flask via syringe, followed by 10 mL of anhydrous diethyl ether.

  • Addition: Cool the reaction flask to 0°C using an ice-water bath. Begin a slow, dropwise addition of the aldehyde solution from the dropping funnel to the stirred Grignard reagent over 20-30 minutes.

    • Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side reactions like reduction or enolization.[23][24]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[21]

  • Quenching: Cool the reaction flask back to 0°C in an ice bath. Very slowly and carefully add 20 mL of cold, saturated aqueous ammonium chloride solution dropwise.[23] A white precipitate of magnesium salts will form.

    • Causality: Using saturated NH₄Cl provides a mild proton source that effectively protonates the alkoxide without being acidic enough to cause potential side reactions with the alcohol product.[23] It is also less aggressive than adding water directly to unreacted Grignard reagent.[25][26]

  • Work-up and Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add ~30 mL of diethyl ether and shake.

    • Separate the organic layer. Extract the aqueous layer two more times with ~15 mL of diethyl ether each time.

    • Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

    • Purify the crude alcohol using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure secondary alcohol.

Experimental Workflow A 1. Preparation - Dry glassware - Prepare anhydrous solvents B 2. Reaction Setup - Assemble under N₂/Ar - Add Grignard reagent A->B C 3. Aldehyde Addition - Dissolve aldehyde in ether - Add dropwise at 0°C B->C D 4. Reaction - Warm to RT - Stir for 1-2 hours - Monitor by TLC C->D E 5. Quenching - Cool to 0°C - Add sat. aq. NH₄Cl slowly D->E F 6. Extraction - Separate layers - Extract aqueous phase - Combine & dry organic layers E->F G 7. Purification - Evaporate solvent - Column Chromatography F->G H 8. Characterization - NMR, IR, Mass Spec - Confirm product identity G->H

Caption: Overall experimental workflow for the Grignard synthesis.

Product Characterization

The identity and purity of the synthesized 1-(5-isopropyl-4-methoxy-2-methylphenyl)ethanol should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton NMR): Expect characteristic peaks for the aromatic protons, the methoxy group (-OCH₃), the isopropyl group (-CH(CH₃)₂), the methyl group on the ring, the new methyl group, the benzylic proton (-CHOH), and the hydroxyl proton (-OH).

  • ¹³C NMR (Carbon NMR): Will show distinct signals for all unique carbon atoms in the molecule.

  • IR Spectroscopy: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of an alcohol, and the disappearance of the strong C=O stretch from the starting aldehyde (typically ~1680-1700 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product (C₁₃H₂₀O₂ = 208.30 g/mol ).

Troubleshooting and Side Reactions

While the Grignard reaction is robust, several issues can arise, leading to low yields or impure products.

Issue / Side ReactionCauseSolution
Low or No Yield Moisture Contamination: The Grignard reagent was prematurely quenched by water.[21]Rigorously dry all glassware and use anhydrous solvents. Maintain a positive inert gas atmosphere.[15][18]
Wurtz Coupling The Grignard reagent (R-MgX) reacts with any unreacted alkyl halide (R-X) to form an R-R dimer. This is more common during the formation of the Grignard reagent itself.[24]Ensure slow, controlled addition of the alkyl halide to magnesium during reagent preparation. Use commercially prepared Grignard reagents to avoid this issue.
Reduction If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to a primary alcohol via a hydride transfer.[8][23]Use a Grignard reagent without β-hydrogens (like methyl or phenylmagnesium bromide) if possible. Run the reaction at a lower temperature to disfavor the reduction pathway.[23][27]
Enolization The Grignard reagent acts as a base and deprotonates an α-hydrogen on the aldehyde, forming an enolate. This regenerates the starting aldehyde upon workup.[8][23]This is not a concern for the specified benzaldehyde, as it lacks α-hydrogens. For other aldehydes, use a less hindered Grignard reagent and low temperatures.[23]

Safety Precautions

  • Grignard Reagents: Can be pyrophoric, especially in concentrated forms. They react violently with water.[16] Always handle under an inert atmosphere and away from sources of ignition.

  • Ethereal Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides over time.[17] Use in a well-ventilated fume hood and do not distill to dryness.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

References

  • Fiveable. (n.d.). Anhydrous Conditions Definition. Retrieved from [Link]

  • Brainly. (2023). Reactions involving Grignard reagents must be carried out under anhydrous conditions. Give the reason. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Quora. (2018). Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from [Link]

  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]

  • YouTube. (2023). Grignard reagent should be prepared under anhydrous condition. Explain. Retrieved from [Link]

  • YouTube. (2023). Unlocking Alcohol Synthesis with Grignard Reaction | Benzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Allen. (n.d.). Grignard Reagents: Definition, Preparation, Chemical Properties. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Bartleby. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (2024). Assessment of the strength of Grignard Reagent for the synthesis of secondary and tertiary alcohols of terpenes using metal plate flow reactor. Retrieved from [Link]

  • Study.com. (n.d.). Video: Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]

  • Chem-Station. (2024). Grignard Reaction. Retrieved from [Link]

  • YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable aromatic aldehyde, a key intermediate in the fragrance and pharmaceutical industries.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format, alongside a detailed reference protocol and mechanistic explanations to ensure a successful synthesis.

Core Synthesis Overview & Regioselectivity Challenges

The most common and effective method for synthesizing this compound is through the electrophilic formylation of its precursor, 2-Isopropyl-1-methoxy-4-methylbenzene . The Vilsmeier-Haack reaction is a preferred method for this transformation due to its use with electron-rich aromatic systems.[2][3]

However, the primary challenge in this synthesis is achieving the correct regioselectivity. The substitution pattern on the precursor presents a complex interplay of electronic and steric effects that must be carefully managed.

// Edges from directors to precursor positions Methoxy -> C6 [label="Strongly Directs (Ortho)", color="#34A853"]; Methoxy -> C5 [label="Does Not Direct (Meta)", style=dashed, color="#5F6368"]; Isopropyl -> C3 [label="Steric Hindrance", style=dashed, color="#5F6368"]; Methyl -> C3 [label="Steric Hindrance", style=dashed, color="#5F6368"]; Methyl -> C5 [label="Weakly Directs (Ortho)", color="#4285F4"];

// Edges showing conflict C6 -> C5 [label="Steric hindrance from -iPr\nand -Me favors C5 attack", arrowhead=open, style=bold, color="#EA4335"]; } dot Caption: Regioselectivity factors in the formylation of 2-Isopropyl-1-methoxy-4-methylbenzene.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I've recovered only starting material. What are the common causes?

This is one of the most frequent issues and can stem from several factors related to reagent quality and reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive.[4]

    • Expert Insight: DMF can decompose over time to dimethylamine and formic acid. Dimethylamine will react with the Vilsmeier reagent, quenching it.[5] Always use freshly opened or properly stored anhydrous DMF. POCl₃ should be a clear, colorless liquid; a yellow tint may indicate decomposition.

    • Solution: Ensure both POCl₃ and DMF are of high purity and handled under anhydrous conditions (e.g., under an inert atmosphere of Nitrogen or Argon). The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) to prevent degradation before the substrate is added.[3]

  • Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic, the subsequent electrophilic attack on the aromatic ring may require thermal energy to overcome the activation barrier, especially given the steric hindrance around the ring.

    • Solution: After adding the substrate at low temperature, allow the reaction to slowly warm to room temperature, and then heat to 60-80 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. If the starting material is consumed slowly, a modest increase in temperature or extended reaction time may be necessary.[4]

  • Incorrect Stoichiometry: An incorrect ratio of reagents can lead to an incomplete reaction or the formation of byproducts.

    • Solution: A slight excess of the Vilsmeier reagent is often beneficial. A molar ratio of 1.2-1.5 equivalents of POCl₃ relative to the aromatic substrate is a good starting point. DMF is typically used in a larger excess as it can also serve as the solvent.[3]

Q2: My NMR analysis shows I've formed an aldehyde, but it's the wrong isomer. How do I control the regioselectivity?

This is the central challenge of this synthesis. You are likely forming the electronically favored but incorrect 6-formyl isomer.

  • The Cause - Electronics vs. Sterics: The methoxy group at C1 is a powerful ortho, para-director, making the C6 position the most electronically activated site for electrophilic attack. However, the bulky isopropyl group at C2 and the methyl group at C4 create significant steric hindrance, which can disfavor attack at the adjacent C3 and C6 positions. The target C5 position, while electronically less favored (meta to the methoxy group), is sterically more accessible.

    • Expert Insight: The success of this reaction hinges on leveraging steric hindrance to override the powerful electronic directing effect of the methoxy group. The Vilsmeier reagent is a relatively bulky electrophile, which amplifies this steric sensitivity.

    • Solution:

      • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 60-80 °C) can provide enough energy to overcome the activation barrier for the sterically less-hindered C5 position.

      • Slow Addition: Add the solution of your aromatic substrate dropwise to the pre-formed Vilsmeier reagent. This maintains a low concentration of the substrate and can help favor the kinetically controlled product.

Q3: The reaction worked, but my product is difficult to purify due to persistent byproducts. What are these impurities and how can I remove them?

Impurity formation is common, but understanding the potential side reactions can guide purification.

  • Common Byproducts:

    • Over-oxidation: Aldehydes are susceptible to oxidation, forming the corresponding carboxylic acid, especially if exposed to air for prolonged periods.

    • Chlorinated Species: The Vilsmeier reagent can occasionally act as a mild chlorinating agent.[4]

    • Unreacted Starting Material: As discussed in Q1.

  • Purification Strategies:

    • Aqueous Work-up: A thorough aqueous work-up is critical. Quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes acidic components.[6]

    • Bisulfite Adduct Formation (Chemical Purification): This is a classic and highly effective method for purifying aldehydes.[7][8] The aldehyde reacts reversibly with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehydic impurities. The pure aldehyde is then regenerated by treating the adduct with a base (e.g., NaHCO₃ or NaOH solution).[6][8]

    • Column Chromatography: If isomers are present, silica gel chromatography is the most effective separation method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

    • Vacuum Distillation: For larger scales, high-vacuum distillation can be an effective final purification step to remove less volatile impurities.[6]

// Nodes Start [label="Reaction Complete?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Analyze Crude by TLC/NMR", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LowYield [label="Problem: Low/No Yield", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; WrongIsomer [label="Problem: Wrong Isomer", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impure [label="Problem: Impure Product", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Pure Product Obtained", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

CheckReagents [label="Solution:\n- Use anhydrous reagents\n- Check reagent purity\n- Optimize stoichiometry", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConditions [label="Solution:\n- Increase temp (60-80°C)\n- Extend reaction time\n- Monitor by TLC", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTemp [label="Solution:\n- Maintain 60-80°C to favor\n sterically controlled product\n- Slow substrate addition", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Solution:\n- Bisulfite adduct formation\n- Column chromatography\n- Vacuum distillation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> TLC [label="Yes"]; TLC -> LowYield [label="High SM spot"]; TLC -> WrongIsomer [label="Incorrect product spot/peaks"]; TLC -> Impure [label="Multiple spots"]; TLC -> Success [label="Clean single spot"];

LowYield -> CheckReagents; LowYield -> CheckConditions; WrongIsomer -> OptimizeTemp; Impure -> Purify;

CheckReagents -> Start [label="Retry", style=dashed]; CheckConditions -> Start [label="Retry", style=dashed]; OptimizeTemp -> Start [label="Retry", style=dashed]; Purify -> Success [label="Purified"]; } dot Caption: Troubleshooting flowchart for the synthesis of this compound.

Reference Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the synthesis of this compound from 2-Isopropyl-1-methoxy-4-methylbenzene.

Materials & Reagents

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Isopropyl-1-methoxy-4-methylbenzene164.241.01.64 g
Phosphorus Oxychloride (POCl₃)153.331.21.84 g (1.11 mL)
N,N-Dimethylformamide (DMF), anhydrous73.09~107.31 g (7.7 mL)
Dichloromethane (DCM), anhydrous84.93-20 mL
Saturated NaHCO₃ solution--~100 mL
Brine--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (7.7 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.11 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale yellow solution at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-Isopropyl-1-methoxy-4-methylbenzene (1.64 g) in anhydrous DCM (10 mL).

    • Add this solution dropwise to the cold Vilsmeier reagent over 20 minutes.

    • After addition, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 65 °C and stir for 4-6 hours. Monitor the reaction's progress via TLC (e.g., 10% Ethyl Acetate/Hexanes).

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Very cautiously, quench the reaction by slowly pouring it onto 100 g of crushed ice with vigorous stirring.

    • Once the ice has melted, slowly add saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil via silica gel column chromatography, eluting with a gradient of 2% to 10% ethyl acetate in hexanes, to afford this compound as a pale yellow oil.

References

  • Duff, J. C.; Bills, E. J. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc., 547.

  • BenchChem (2025). "An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene".

  • Reddit r/chemistry Community (2015). "Purifying aldehydes?".

  • Patrick, G. L. (2015). "Appendix 6: Protecting groups". An Introduction to Drug Synthesis. Oxford Learning Link.

  • Grokipedia (2023). "Duff reaction".

  • BenchChem (2025). "Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones".

  • Wenxuecity (2023). "Duff醛基化反应".

  • Wermuth, B., et al. (1985). "Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver". PubMed.

  • Kaliappan, K. P. (2020). "Protecting Groups". Indian Institute of Technology Bombay.

  • Nicolaou, K. C., et al. "Protecting Groups". Scripps Research.

  • Smith, W. E. (1972). "The Duff Reaction". Journal of Organic Chemistry. [Note: While a direct link to the 1972 paper by Smith modifying the Duff reaction was not found, its mention in related literature[9] is noted.]

  • European Patent Office (2000). "Method for removal of aldehydes from chemical manufacturing production streams during distillative purification".

  • BenchChem (2025). "Synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Duff Reaction".

  • Boyd, M. J., et al. (2017). "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures". Organic Process Research & Development, ACS Publications.

  • OrgoSolver. "Aromatic Reactions: Gattermann–Koch Formylation".

  • University of Rochester, Department of Chemistry. "Workup: Aldehydes".

  • NROChemistry (2021). "Reimer-Tiemann Reaction". YouTube.

  • Wikipedia. "Reimer–Tiemann reaction".

  • Schall, A., & Reiser, O. "The formylation of arylmetal reagents". Science of Synthesis.

  • Wikipedia. "Gattermann reaction".

  • Cárdenas-Jirón, G. I., et al. (2018). "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations". MDPI.

  • J&K Scientific LLC (2021). "Reimer-Tiemann Reaction".

  • Chemistry Steps. "Vilsmeier-Haack Reaction".

  • SynArchive. "Protecting Groups List".

  • BenchChem (2025). "The Reimer-Tiemann Reaction: Application Notes and Protocols".

  • Reddit r/OrganicChemistry Community (2021). "Having some troubles with a Vislmeier-Haack reaction".

  • Ambeed. "Reimer-Tiemann Reaction".

  • Chem-Impex. "this compound".

  • BYJU'S. "Gattermann Koch Reaction Mechanism".

  • Sridhar, R. (2015). "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION". World Journal of Pharmacy and Pharmaceutical Sciences.

  • ResearchGate (2023). "Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde)".

  • NPTEL Archive. "Lecture 14 : Electrophilic Aromatic Substitution - II".

  • Laamari, Y., et al. (2018). "Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate". Acta Crystallographica Section E.

  • Organic Chemistry Portal. "Protective Groups".

  • Chemistry with Caroline (2024). "Gatterman Koch Formylation Reaction in Organic Chemistry". YouTube.

  • Reddit r/OrganicChemistry Community (2022). "Vilsmeier Haack Reaction".

  • Schoenberg, A. & Heck, R. F. (1974). "Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides". Journal of the American Chemical Society.

  • PubChemLite. "2-isopropyl-1-methoxy-4-methylbenzene (C11H16O)".

  • ResearchGate (2018). "Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate".

  • ChemScene. "2-Isopropyl-1-methoxy-4-methylbenzene".

  • Ogiwara, Y., et al. (2012). "Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate". Organic Letters, ACS Publications.

  • ChemSynthesis. "5-hydroxy-4-methoxy-2-methylbenzaldehyde".

  • ResearchGate (2007). "Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde".

  • Organic Chemistry Portal. "Aryl ether synthesis by etherification (arylation)".

  • PubChem. "Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-".

  • The Good Scents Company. "2-isopropyl-4-methyl anisole".

  • Matrix Scientific. "5-Isopropyl-2-methoxybenzaldehyde".

Sources

Optimizing reaction conditions for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. We will explore common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to ensure the successful and efficient synthesis of this valuable aromatic aldehyde.

Introduction to the Target Molecule

This compound is a polysubstituted aromatic aldehyde of significant interest. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex molecules.[1][2] The primary synthetic challenge lies in achieving regioselective formylation on a sterically hindered and electronically complex aromatic ring. The starting material for this synthesis is 2-Isopropyl-1-methoxy-4-methylbenzene . The electronic effects of the substituents (a strongly activating methoxy group and weakly activating alkyl groups) and steric hindrance govern the outcome of the formylation.

Choosing the Optimal Synthetic Pathway

Several classical formylation reactions can be considered for this transformation. The choice depends on substrate reactivity, desired selectivity, and available reagents. As an electrophilic aromatic substitution, the reaction is most effective on electron-rich substrates like the one .[3]

Reaction Reagents Pros Cons Applicability to Substrate
Vilsmeier-Haack POCl₃, DMFHigh yields for activated rings, relatively mild conditions.[4]POCl₃ is highly corrosive and moisture-sensitive.Excellent . The electron-rich nature of the substrate makes it an ideal candidate.[5]
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Effective for electron-rich phenols and ethers.[6][7]Dichloromethyl methyl ether is a potent carcinogen; requires strict handling.Very Good . A strong alternative to the Vilsmeier-Haack reaction.[8]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA, acetic acid)Primarily used for ortho-formylation of phenols.[9][10]Generally inefficient, with yields often between 15-20%.[11]Poor . Not suitable as the substrate is an ether, not a phenol.
Gattermann-Koch CO, HCl, AlCl₃/CuClUseful for alkylbenzenes.[12][13]Not applicable to phenol ethers; requires high pressure and handling of toxic CO gas.[14]Poor . Ineffective for methoxy-substituted substrates.

Based on this analysis, the Vilsmeier-Haack reaction represents the most balanced and effective approach for this synthesis. The remainder of this guide will focus on optimizing this pathway.

Troubleshooting Guide: Vilsmeier-Haack Formylation

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield, and I am recovering mostly unreacted starting material. What are the common causes?

A: This is a frequent issue that typically points to problems with reagents, reaction conditions, or the work-up procedure. Consider the following points:

  • Reagent Quality and Handling : The Vilsmeier-Haack reaction is highly sensitive to moisture.[15]

    • Phosphorus oxychloride (POCl₃) must be fresh and handled under anhydrous conditions.

    • N,N-Dimethylformamide (DMF) must be anhydrous. The presence of dimethylamine (indicated by a fishy odor) can reduce yield.[15]

    • Action : Use freshly opened or distilled reagents and ensure all glassware is flame or oven-dried before use.[16]

  • Formation of the Vilsmeier Reagent : The electrophile (the Vilsmeier reagent, a chloroiminium salt) must be pre-formed correctly.[17][5]

    • Mechanism : POCl₃ is added dropwise to DMF at a low temperature (typically 0 °C). This is an exothermic reaction that must be controlled.

    • Action : Ensure POCl₃ is added slowly to chilled, stirring DMF. Allow the reagent to fully form by stirring for at least 30-60 minutes at 0 °C before adding the substrate.[3]

  • Reaction Temperature and Time : While the Vilsmeier reagent is a potent electrophile for activated rings, the reaction may still require thermal energy.

    • Action : After adding the substrate at 0 °C, allow the reaction to warm to room temperature. If monitoring by TLC shows slow conversion, gently heat the reaction mixture (e.g., to 40-60 °C). Reaction times can range from a few hours to overnight.[3][4]

  • Incomplete Hydrolysis : The initial product of the electrophilic substitution is an iminium ion, which must be hydrolyzed to the aldehyde during work-up.[17]

    • Action : Quench the reaction by pouring it onto crushed ice. Subsequently, heat the aqueous mixture (e.g., to 50-80 °C) for a period (30-60 minutes) to ensure complete hydrolysis of the iminium intermediate to the final aldehyde product.

G start Low Yield Observed reagent_check Are Reagents Anhydrous & High Purity? start->reagent_check reagent_no Use Fresh/Distilled Reagents & Dry Glassware reagent_check->reagent_no No conditions_check Was Vilsmeier Reagent Pre-formed at 0°C? reagent_check->conditions_check Yes reagent_no->start Re-run conditions_no Ensure Slow POCl₃ Addition to Chilled DMF conditions_check->conditions_no No monitoring_check Is Reaction Progressing (Monitored by TLC)? conditions_check->monitoring_check Yes conditions_no->start Re-run monitoring_no Gently Heat Reaction (e.g., 40-60°C) monitoring_check->monitoring_no No hydrolysis_check Was Work-up Hydrolysis Step Complete? monitoring_check->hydrolysis_check Yes monitoring_no->monitoring_check Continue hydrolysis_no Heat Aqueous Mixture After Quenching hydrolysis_check->hydrolysis_no No success Yield Optimized hydrolysis_check->success Yes hydrolysis_no->success Re-workup G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl₃ (0°C) Iminium_Ion Aryl Iminium Intermediate Vilsmeier Reagent->Iminium_Ion + Arene Arene Starting Material (2-Isopropyl-1-methoxy-4-methylbenzene) Product Final Aldehyde Product Iminium_Ion->Product + H₂O (Work-up)

Simplified Vilsmeier-Haack reaction pathway.

Q2: How should I monitor the reaction's progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup : Use silica gel plates. A good mobile phase (eluent) to start with is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Visualization : The starting material and product are UV active. You can also use a potassium permanganate (KMnO₄) stain, which will react with the aldehyde to give a yellow spot on a purple background.

  • Interpretation : The product, being more polar than the starting material, will have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What are the critical safety precautions for this reaction?

A3:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood, wearing gloves, safety glasses, and a lab coat.

  • Solvents : Use anhydrous solvents. The reaction work-up can be vigorous. Quench the reaction mixture by adding it slowly to a large amount of crushed ice, never the other way around.

  • General : As with all chemical reactions, perform a thorough risk assessment before starting.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol provides a starting point for optimization. Adjustments to time and temperature may be necessary based on reaction monitoring.

G start Start prep_glass 1. Prepare Dry Glassware (Flame or oven-dry) start->prep_glass prep_reagent 2. Form Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) prep_glass->prep_reagent add_substrate 3. Add Substrate Solution (Dropwise at 0°C) prep_reagent->add_substrate react 4. React & Monitor (Warm to RT, then heat if needed. Monitor by TLC) add_substrate->react quench 5. Quench Reaction (Pour onto crushed ice) react->quench hydrolyze 6. Hydrolyze Intermediate (Heat aqueous mixture) quench->hydrolyze extract 7. Extract Product (e.g., with Ethyl Acetate) hydrolyze->extract purify 8. Purify (Column Chromatography) extract->purify characterize 9. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Experimental workflow for the synthesis.

Materials:

  • 2-Isopropyl-1-methoxy-4-methylbenzene (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water and ice

Procedure:

  • Vilsmeier Reagent Formation : To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 45 minutes. [15]2. Substrate Addition : Dissolve 2-Isopropyl-1-methoxy-4-methylbenzene (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.

  • Reaction : After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, heat the mixture to 50 °C until the starting material is consumed.

  • Work-up and Hydrolysis : Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Add a saturated solution of sodium bicarbonate to neutralize the acid until the effervescence ceases and the pH is ~7-8. Heat the mixture to 60 °C for 30 minutes to ensure complete hydrolysis.

  • Extraction : Cool the mixture to room temperature and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification : Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Grokipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • BenchChem. (2025, December). Troubleshooting guide for the formylation of aromatic amines.
  • chemeurope.com. (n.d.). Duff reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions.
  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
  • Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032.
  • ResearchGate. (2025, August 6). Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
  • Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wikipedia. (n.d.). Gattermann reaction.
  • Crounse, N. N. (n.d.). The Gattermann-Koch Reaction. Organic Reactions.
  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Wikipedia. (n.d.). Rieche formylation.
  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Chem-Impex. (n.d.). This compound.
  • SynArchive. (n.d.). Rieche Formylation.
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.
  • SMU. (n.d.). This compound.

Sources

Technical Support Center: A Guide to Improving Yield in 5-Isopropyl-4-methoxy-2-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS 105337-42-6). This molecule is a valuable intermediate in the pharmaceutical, fragrance, and flavor industries, prized for its unique aromatic properties and utility as a building block in organic synthesis.[1][2][3] The primary synthetic challenge lies in the efficient and regioselective formylation of its precursor, 2-Isopropyl-1-methoxy-4-methylbenzene.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to overcome common experimental hurdles. We will delve into the underlying chemical principles, offer step-by-step troubleshooting, and provide detailed protocols to help you optimize your reaction yield and purity.

Section 1: The Synthetic Pathway - An Overview of Vilsmeier-Haack Formylation

The most reliable and scalable method for introducing a formyl group onto the electron-rich 2-Isopropyl-1-methoxy-4-methylbenzene scaffold is the Vilsmeier-Haack reaction .[4][5] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide like N,N-Dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

The starting material is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups (methoxy, isopropyl, and methyl). The Vilsmeier-Haack reaction is well-suited for such substrates, typically proceeding under mild conditions with good yields.[5][6]

Reaction Mechanism

The process involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion (the Vilsmeier reagent).[4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final benzaldehyde product.[4][5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier - [OPOCl₂]⁻ Substrate Starting Material (2-Isopropyl-1-methoxy-4-methylbenzene) Iminium Iminium Salt Intermediate Substrate->Iminium + Vilsmeier Reagent Product Final Product (this compound) Iminium->Product Hydrolysis (H₂O work-up) Troubleshooting_Yield Start Low or No Yield Cause1 Inactive Vilsmeier Reagent? Start->Cause1 Cause2 Incorrect Stoichiometry? Start->Cause2 Cause3 Sub-optimal Temperature? Start->Cause3 Cause4 Insufficient Reaction Time? Start->Cause4 Sol1 Use Anhydrous Reagents & Inert Atmosphere Cause1->Sol1 Yes Sol2 Use 1.5-2.0 eq. of Vilsmeier Reagent Cause2->Sol2 Yes Sol3 Cool for Reagent Formation (0°C) Heat for Reaction (50-70°C) Cause3->Sol3 Yes Sol4 Monitor by TLC Extend Heating Time Cause4->Sol4 Yes

Sources

Technical Support Center: Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the formylation of its precursor, 2-isopropyl-5-methylanisole (4-isopropyl-1-methoxy-2-methylbenzene). Our goal is to equip researchers, chemists, and drug development professionals with the expertise to diagnose and resolve common synthetic challenges, ensuring high yield and purity.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis, focusing primarily on the widely-used Vilsmeier-Haack formylation reaction.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor the desired 5-isopropyl product?

A1: Understanding the Root Cause of Poor Regioselectivity

This is the most common challenge in this synthesis. The formation of isomers is governed by the directing effects of the three activating substituents on the starting material, 2-isopropyl-5-methylanisole.

  • The Substituents:

    • Methoxy (-OCH₃): A very strong activating, ortho, para-director.

    • Isopropyl (-CH(CH₃)₂): A moderately activating, ortho, para-director.

    • Methyl (-CH₃): A weakly activating, ortho, para-director.

The electrophilic Vilsmeier-Haack reagent will attack the positions most activated by these groups. The directing influences of these groups can be either cooperative or antagonistic.[1] In this specific precursor, the positions are activated as follows:

  • Position 6 (ortho to -OCH₃, meta to -CH₃, meta to -isopropyl): Strongly activated by the methoxy group.

  • Position 3 (ortho to -OCH₃, ortho to -CH₃, para to -isopropyl): Strongly activated by all three groups. This position is highly sterically hindered.

  • Position 5 (para to -OCH₃, ortho to -isopropyl, meta to -CH₃): Strongly activated by the methoxy and isopropyl groups. This is the target position.

The primary isomeric byproduct is typically 3-Isopropyl-4-methoxy-6-methylbenzaldehyde , resulting from formylation at position 6. The Vilsmeier reagent is a relatively bulky electrophile, so while position 3 is electronically very favorable, steric hindrance from the adjacent isopropyl and methyl groups makes attack there unlikely.[2][3] Therefore, the main competition is between positions 5 (desired) and 6 (side product).

Mitigation Strategies:

  • Lower Reaction Temperature: Electrophilic aromatic substitutions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C to 5 °C) can enhance selectivity by favoring the pathway with the lower activation energy.[4] The attack at the less sterically hindered position 5 often has a lower energy barrier.

  • Choice of Formylating Agent: The Vilsmeier-Haack reaction is generally preferred for its relatively mild conditions.[5][6] More aggressive Lewis acid-catalyzed methods like the Gattermann-Koch or Rieche formylations might exhibit different, and potentially poorer, regioselectivity due to the generation of more reactive, less selective electrophiles.[7][8]

  • Slow Addition of Reagents: Adding the Vilsmeier reagent (or POCl₃ to the DMF/substrate mixture) slowly at a low temperature helps maintain better control over the reaction exotherm and can improve selectivity.

Q2: I'm observing a byproduct with a higher molecular weight, and my desired product yield is low. Could this be di-formylation?

A2: Assessing the Possibility of Di-formylation

While possible, di-formylation is unlikely in this specific synthesis under standard Vilsmeier-Haack conditions.

Causality: Di-formylation typically occurs when multiple, highly activated, and sterically accessible positions are available on the aromatic ring.[9] Once the first electron-withdrawing aldehyde group is added to the ring, the ring becomes significantly deactivated towards further electrophilic attack.[10] The combined deactivating effect of the new aldehyde group is usually sufficient to prevent a second formylation.

Troubleshooting Steps:

  • Confirm Stoichiometry: Ensure you are not using a large excess of the Vilsmeier reagent. A stoichiometry of 1.1 to 1.5 equivalents of the formylating agent is typically sufficient.

  • Characterize the Byproduct: Use mass spectrometry (MS) and NMR to confirm the identity of the byproduct. It is more likely to be a product of self-condensation or polymerization rather than di-formylation.

  • Control Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed (as monitored by TLC or GC). Prolonged reaction times, especially at elevated temperatures, can lead to side reactions.

Q3: My NMR analysis suggests the loss of the methoxy group. Why is ether cleavage occurring and how can I prevent it?

A3: Preventing Demethylation of the Aryl Methyl Ether

Cleavage of aryl methyl ethers is a known side reaction, often promoted by strong acids, particularly Lewis acids, at elevated temperatures.[11][12]

Causality: The phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction is a Lewis acid, and the reaction can generate acidic byproducts. If the reaction temperature is too high or the workup is not performed promptly, these acidic conditions can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack (often by chloride ions), leading to the formation of a phenol.[13]

Mitigation Strategies:

  • Strict Temperature Control: Avoid high temperatures. The Vilsmeier-Haack reaction for activated arenes can often be run at or below room temperature.[3]

  • Prompt and Careful Workup: Once the reaction is complete, it should be quenched promptly by pouring it onto ice water. This hydrolyzes the intermediate iminium salt and dilutes the acidic components.[2]

  • Neutralizing Workup: After quenching, neutralize the mixture carefully with a base like sodium acetate or sodium hydroxide solution before extraction. This will prevent acid-catalyzed decomposition during product isolation.

Q4: During workup and purification, I am isolating a significant amount of 5-Isopropyl-4-methoxy-2-methylbenzoic acid. What is causing this oxidation?

A4: Avoiding Oxidation of the Aldehyde Product

Aromatic aldehydes, especially those with electron-donating groups, can be susceptible to oxidation to the corresponding carboxylic acid.[14]

Causality: This oxidation typically occurs post-reaction, during the workup or purification stages. The aldehyde is sensitive to atmospheric oxygen, particularly under basic conditions or in the presence of trace metal impurities.

Mitigation Strategies:

  • Workup Under Inert Atmosphere: If the product is highly sensitive, consider performing the workup and extraction under a nitrogen or argon atmosphere to minimize contact with air.

  • Avoid Prolonged Exposure to Basic Conditions: While a basic wash is necessary to remove acidic residues, do not let the product sit in a strongly basic aqueous solution for extended periods.

  • Prompt Purification: Purify the crude product via column chromatography or distillation as soon as possible after extraction and drying.

  • Proper Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.

Experimental Workflow & Protocols

Diagram: Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and addressing common issues during the synthesis.

G Start Reaction Complete (TLC/GC Analysis) CheckYieldPurity Check Crude Yield & Purity (NMR/MS) Start->CheckYieldPurity Good High Yield & Purity? (>85% Desired Product) CheckYieldPurity->Good Isomer Major Isomer Present? Good->Isomer No End Proceed to Purification Good->End Yes Demethylation Phenolic Byproduct Detected? Isomer->Demethylation No SolveIsomer Troubleshoot Regioselectivity: - Lower Reaction Temp - Slow Reagent Addition Isomer->SolveIsomer Yes Oxidation Carboxylic Acid Detected? Demethylation->Oxidation No SolveDemethylation Troubleshoot Ether Cleavage: - Strict Temp Control - Prompt Neutralizing Workup Demethylation->SolveDemethylation Yes SolveOxidation Troubleshoot Oxidation: - Inert Atmosphere Workup - Prompt Purification Oxidation->SolveOxidation Yes Other Other Byproducts? (e.g., Polymer) Troubleshoot Stoichiometry & Reaction Time Oxidation->Other No

Caption: A troubleshooting decision tree for the synthesis.

Protocol: Optimized Vilsmeier-Haack Formylation

This protocol is designed to maximize the yield of the desired 5-isopropyl isomer while minimizing side reactions.

Reagents & Equipment:

  • 2-isopropyl-5-methylanisole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Ice, Saturated Sodium Acetate solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of inert gas.

  • Initial Solution: To the flask, add 2-isopropyl-5-methylanisole (1.0 eq) and anhydrous DCM (approx. 5 mL per 1 g of substrate). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation & Addition: In a separate dry flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Allow it to stir for 15-20 minutes. Alternatively, and often preferably for selectivity, add the substrate and DMF to the reaction flask, cool to 0°C, and then add POCl₃ dropwise via the dropping funnel.

  • Reaction: Add the prepared Vilsmeier reagent (or the POCl₃) dropwise to the cooled solution of the starting material over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium acetate solution.

  • Hydrolysis: Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude aldehyde by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent instead of DCM? A: Yes, other inert, non-polar solvents like 1,2-dichloroethane can be used. DMF can also be used as the solvent, but using a co-solvent like DCM can sometimes improve handling and workup.[15]

Q: Is it possible to use oxalyl chloride or thionyl chloride instead of POCl₃? A: Yes, other acid chlorides can be used to activate DMF to form the Vilsmeier reagent.[3] However, POCl₃ is the most common, and changing the reagent may require re-optimization of the reaction conditions.

Q: Why is the Vilsmeier-Haack reaction preferred over Friedel-Crafts acylation for making this aldehyde? A: Friedel-Crafts formylation is difficult because the required reagent, formyl chloride (HCOCl), is unstable.[5] While related methods like the Gattermann-Koch reaction exist, they require high pressures of carbon monoxide and strong Lewis acids, which can lead to more side reactions with highly activated substrates like this one. The Vilsmeier-Haack reaction is milder and uses stable, readily available liquid reagents.[16]

Mechanistic Visualization

Diagram: Regioselectivity in Vilsmeier-Haack Formylation

G cluster_0 Starting Material: 2-Isopropyl-5-methylanisole cluster_1 Vilsmeier Reagent (Electrophile) cluster_2 Reaction Pathways cluster_3 Products start start path1 Attack at C5 (Less Hindered) FAVORED start->path1 Electrophilic Attack path2 Attack at C6 (More Hindered) DISFAVORED start->path2 reagent [Cl-CH=N(CH3)2]+ prod1 Desired Product: 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde path1->prod1 prod2 Side Product: 3-Isopropyl-4-methoxy- 6-methylbenzaldehyde path2->prod2

Caption: Competing reaction pathways for formylation.

References

  • ResearchGate. (n.d.). N-formylation of ortho-substituted anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic diversity of reductive cleavage of aryl methyl ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of methyl aryl ether cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of aryl methyl ethers with LiCl. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Filo. (n.d.). Formylation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). Retrieved from [Link]

  • Fiveable. (n.d.). Trisubstituted Benzenes: Additivity of Effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Allyl Aryl Ether Cleavage by Blautia sp. MRG-PMF1 Cocorrinoid O-Demethylase. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (1992). FORMYLATION PROCESS FOR AROMATIC ALDEHYDES.
  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • PureChemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.6: Trisubstituted Benzenes - Additivity of Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

Sources

Stability and degradation of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound during experimental workflows.

Introduction

This compound is a versatile aromatic aldehyde utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a component in the fragrance industry.[1] Its unique substitution pattern, featuring multiple electron-donating groups (isopropyl, methoxy, and methyl), significantly influences its reactivity and stability. Understanding the potential degradation pathways of this molecule is critical for ensuring the accuracy, reproducibility, and safety of your experimental results. This guide will help you navigate potential challenges and maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to oxygen (air) , light , and high temperatures . The aldehyde functional group is susceptible to oxidation, and the presence of electron-donating groups on the benzene ring can increase this susceptibility. Aromatic aldehydes, in general, can be oxidized to their corresponding benzoic acids, and this process can be accelerated by environmental factors.[2]

Q2: What is the most common degradation product of this compound?

A2: The most common degradation product is 5-Isopropyl-4-methoxy-2-methylbenzoic acid . This occurs through the oxidation of the aldehyde group. This conversion is a common degradation pathway for benzaldehydes, particularly those with electron-donating substituents which make the aldehyde proton more susceptible to abstraction.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at 0-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.

Q4: I've noticed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as turning yellowish, can be an indication of degradation.[3] This is often due to the formation of small amounts of oxidation products or other impurities. It is advisable to re-analyze the purity of the sample using an appropriate analytical method, such as HPLC or NMR, before use.

Q5: Can I use common oxidizing agents in reactions with this compound?

A5: Caution should be exercised when using strong oxidizing agents. The aldehyde group is readily oxidized to a carboxylic acid. If your synthetic route requires the use of an oxidizing agent for another part of the molecule, it is highly recommended to protect the aldehyde group first. Common protecting groups for aldehydes include acetals and dithianes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
  • Possible Cause: Degradation of the starting material, this compound.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, confirm the purity of your aldehyde using HPLC or ¹H NMR. Compare the results to the certificate of analysis or a previously recorded spectrum of a fresh sample.

    • Use Fresh Sample: If degradation is suspected, use a freshly opened or recently purchased bottle of the compound.

    • Inert Atmosphere: If your reaction is sensitive to oxidation, ensure it is performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvents prior to use.

    • Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate degradation.

Issue 2: Appearance of an Unknown Impurity in HPLC Analysis
  • Possible Cause: Formation of 5-Isopropyl-4-methoxy-2-methylbenzoic acid due to oxidation.

  • Troubleshooting Steps:

    • Co-injection: If you have a standard of 5-Isopropyl-4-methoxy-2-methylbenzoic acid, perform a co-injection with your sample. If the unknown peak increases in area, it confirms the identity of the impurity.

    • LC-MS Analysis: If a standard is not available, use LC-MS to determine the mass of the impurity. The molecular weight of the benzoic acid derivative is 208.26 g/mol , which is 16 g/mol higher than the aldehyde (192.26 g/mol ) due to the addition of an oxygen atom.

    • Forced Degradation Study: To confirm, you can perform a small-scale forced degradation study by exposing a small amount of your pure aldehyde to air or a mild oxidant (e.g., hydrogen peroxide) and analyzing the resulting mixture by HPLC.

Issue 3: Difficulty in Purifying the Product due to a Persistent Impurity
  • Possible Cause: The degradation product, 5-Isopropyl-4-methoxy-2-methylbenzoic acid, may have similar chromatographic behavior to your desired product.

  • Troubleshooting Steps:

    • Acid-Base Extraction: If your desired product is neutral, you can remove the acidic impurity by performing a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated benzoic acid will move into the aqueous layer.

    • Chromatography Optimization: Adjust the pH of your mobile phase during HPLC purification. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) will protonate the benzoic acid, making it less polar and potentially improving separation from your product.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC (Without Derivatization)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) or acetonitrile to a concentration of approximately 1 mg/mL.

Expected Observations:

  • This compound will have a specific retention time.

  • The degradation product, 5-Isopropyl-4-methoxy-2-methylbenzoic acid, being more polar, is expected to elute earlier than the aldehyde under these reversed-phase conditions.

Protocol 2: Identification of Degradation Products by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying the parent compound and its degradation products.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

Expected Chemical Shifts (Predicted):

CompoundGroup¹H NMR (ppm)¹³C NMR (ppm)
This compound Aldehyde (-CHO)~9.9-10.1 (s, 1H)~191-193
Aromatic-H~7.0-7.8 (m, 2H)~125-160
Methoxy (-OCH₃)~3.8-3.9 (s, 3H)~55-56
Methyl (-CH₃)~2.4-2.5 (s, 3H)~20-22
Isopropyl (-CH(CH₃)₂)~3.2-3.4 (sept, 1H)~33-35 (CH), ~23-25 (CH₃)
Isopropyl (-CH(CH₃ )₂)~1.2-1.3 (d, 6H)
5-Isopropyl-4-methoxy-2-methylbenzoic acid Carboxylic Acid (-COOH)~10-13 (br s, 1H)~168-172
Aromatic-H~7.0-7.9 (m, 2H)~125-160
Methoxy (-OCH₃)~3.8-3.9 (s, 3H)~55-56
Methyl (-CH₃)~2.4-2.5 (s, 3H)~20-22
Isopropyl (-CH(CH₃)₂)~3.2-3.4 (sept, 1H)~33-35 (CH), ~23-25 (CH₃)
Isopropyl (-CH(CH₃ )₂)~1.2-1.3 (d, 6H)

Note: The disappearance of the aldehyde proton signal around 10 ppm and the appearance of a broad carboxylic acid proton signal downfield (and a corresponding upfield shift of the carbonyl carbon in the ¹³C NMR spectrum) are key indicators of oxidation.

Visualizations

Degradation_Pathway Aldehyde This compound Benzoic_Acid 5-Isopropyl-4-methoxy-2-methylbenzoic acid Aldehyde->Benzoic_Acid Oxidation (O₂, Light, Heat)

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Impurities Check_Purity Verify Purity of Starting Material (HPLC, NMR) Start->Check_Purity Is_Pure Purity Confirmed? Check_Purity->Is_Pure Pure Investigate Other Reaction Parameters Is_Pure->Pure Yes Impure Use Fresh Sample and/or Re-purify Is_Pure->Impure No Identify_Impurity Identify Impurity (LC-MS, Co-injection) Impure->Identify_Impurity Is_Oxidized Is it the Benzoic Acid? Identify_Impurity->Is_Oxidized Oxidized Implement Purification Strategy (e.g., Acid-Base Extraction) Is_Oxidized->Oxidized Yes Not_Oxidized Characterize Unknown Impurity Is_Oxidized->Not_Oxidized No

Caption: Troubleshooting workflow for experimental issues.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the effective storage, handling, and utilization of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS 105337-42-6). By understanding the chemical properties and potential challenges associated with this aromatic aldehyde, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 0-8°C in a tightly sealed container.[1] For extended storage, flushing the container with an inert gas such as argon or nitrogen is a best practice to minimize exposure to air.[2][3]

Q2: Why is refrigerated storage recommended?

A2: Refrigerated storage slows down the rate of potential degradation reactions, particularly oxidation.[2] Aromatic aldehydes can be susceptible to slow oxidation over time, especially if exposed to air and light.

Q3: Is this compound sensitive to air or light?

A3: Yes. Like many aromatic aldehydes, this compound can be sensitive to both air (oxygen) and light.[4] Oxygen can lead to the oxidation of the aldehyde to the corresponding carboxylic acid, which is the most common degradation pathway.[5] Exposure to UV light can also promote degradation.[6] Therefore, it is advisable to store the compound in an amber or opaque container to protect it from light.[2]

Q4: What are the signs of degradation?

A4: Visual signs of degradation can be subtle. A noticeable change in color or the appearance of solid precipitate may indicate degradation. The most reliable method for assessing purity is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in the amount of the corresponding carboxylic acid (5-isopropyl-4-methoxy-2-methylbenzoic acid) is a key indicator of oxidation.

Stability and Degradation

Q5: What is the primary degradation pathway for this compound?

A5: The primary degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid functional group, forming 5-isopropyl-4-methoxy-2-methylbenzoic acid. This process, known as auto-oxidation, can be accelerated by the presence of oxygen, light, and elevated temperatures.[7]

Diagram of Degradation Pathway

Degradation Pathway Oxidation of this compound. compound This compound oxidized_product 5-Isopropyl-4-methoxy-2-methylbenzoic acid compound->oxidized_product Oxidation (O₂, light, heat)

Q6: How do the substituents on the aromatic ring affect the stability of this aldehyde?

A6: The methoxy (-OCH₃) group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the aldehyde slightly more susceptible to oxidation compared to unsubstituted benzaldehyde.[4] The isopropyl and methyl groups are also weakly electron-donating.

Q7: What materials are incompatible with this compound?

A7: This compound should not be stored with strong oxidizing agents, strong bases, or strong reducing agents. Contact with certain metals may also catalyze degradation. It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Incompatible Material ClassPotential Hazard
Strong Oxidizing Agents Can cause a vigorous, potentially exothermic reaction, leading to fire or explosion.
Strong Bases Can catalyze aldol condensation or Cannizzaro-type reactions.
Strong Reducing Agents Can reduce the aldehyde to an alcohol in an uncontrolled manner.
Some Metals May catalyze oxidation or other degradation reactions.

Troubleshooting Guides for Experimental Issues

General Issues

Q8: My reaction is not proceeding to completion, and I suspect the aldehyde has degraded. How can I confirm this and what should I do?

A8: Confirmation:

  • Analytical Confirmation: The most definitive way to confirm degradation is through analytical methods.

    • GC-MS: This technique is excellent for identifying and quantifying the presence of the aldehyde and its primary degradation product, the carboxylic acid.[2][3][8]

    • ¹H NMR: In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet between 9.5 and 10.5 ppm. The formation of the carboxylic acid will result in the disappearance of this peak and the appearance of a new, broad peak for the carboxylic acid proton, typically above 10 ppm.

Remediation:

  • Purification: If the starting material is found to be impure, it may be possible to purify it by column chromatography or distillation. However, purchasing a fresh batch is often the most reliable solution.

  • Use Fresh Reagent: For critical experiments, it is always best to use a fresh bottle of the aldehyde or one that has been properly stored under an inert atmosphere.

Troubleshooting Workflow for Suspected Degradation

Troubleshooting Workflow Workflow for addressing suspected aldehyde degradation. start Reaction Failure/ Low Yield check_purity Analyze Aldehyde Purity (GC-MS, NMR) start->check_purity is_impure Is the Aldehyde Impure? check_purity->is_impure purify Purify Aldehyde or Use Fresh Stock is_impure->purify Yes other_issues Investigate Other Reaction Parameters is_impure->other_issues No optimize Re-run Reaction with Pure Aldehyde purify->optimize

Specific Reaction Troubleshooting

Q9: I am performing a reductive amination, and the reaction is sluggish or yielding byproducts. Could the quality of the aldehyde be the issue?

A9: Yes, the quality of the aldehyde is critical in reductive aminations.

  • Problem: If the aldehyde has partially oxidized to the corresponding carboxylic acid, the acid can neutralize the amine starting material, forming an ammonium salt. This will reduce the concentration of the free amine available to react with the aldehyde, slowing down or inhibiting the reaction.

  • Solution:

    • Ensure the aldehyde is pure using the analytical methods described in Q8.

    • If a small amount of carboxylic acid is present, you can add an additional equivalent of a non-nucleophilic base to neutralize the acid and liberate the free amine. However, this may complicate the reaction workup.

    • Using a freshly opened bottle of the aldehyde is the best course of action.

Q10: In a Wittig reaction, I am observing low yields of the desired alkene. How might the aldehyde be contributing to this?

A10:

  • Problem: The presence of the carboxylic acid impurity can be detrimental to a Wittig reaction. The acidic proton of the carboxylic acid will quench the Wittig reagent (a strong base), rendering it unreactive towards the aldehyde. This will directly lead to lower yields of the alkene product.

  • Solution:

    • The aldehyde must be free of acidic impurities. Check the purity via NMR or GC-MS.

    • If purification is necessary, flash column chromatography can be effective in removing the more polar carboxylic acid.

    • Always use an anhydrous solvent and perform the reaction under an inert atmosphere to prevent the degradation of the Wittig reagent.

References

  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233.
  • Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]

  • Frank, S., Dunkel, A., & Schieberle, P. (2020). Model studies on benzene formation from benzaldehyde. Journal of Agricultural and Food Chemistry, 68(21), 5945-5953.
  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228-2233.
  • Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Benzaldehyde conversion by two anaerobic bacteria isolated from an upflow anaerobic sludge bed reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Bio-Connect. (2013, September 9). Safety Data Sheet. Retrieved from [Link]

  • eGyanKosh. (n.d.). Aromatic Aldehydes and Ketones. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Momentum Transfer. (n.d.). How we handle Air Sensitive Samples. Retrieved from [Link]

  • Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. This document is designed for researchers, chemists, and process development professionals who are working with this versatile aromatic aldehyde.[1][2][3] Our goal is to provide expert insights and practical troubleshooting advice to help you identify and mitigate common reaction byproducts, thereby improving yield, purity, and process reliability.

Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound, and why?

The most prevalent and scalable method for the formylation of the precursor, 2-isopropyl-1-methoxy-4-methylbenzene, is the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7]

Causality: The Vilsmeier-Haack reaction is favored for several reasons:

  • Substrate Compatibility: It is highly effective for electron-rich aromatic compounds, such as the anisole derivative precursor.[7][8] The combination of a methoxy, methyl, and isopropyl group makes the aromatic ring highly activated and thus an excellent substrate.

  • Milder Conditions: Compared to Friedel-Crafts type reactions (e.g., Gattermann-Koch), the Vilsmeier-Haack reaction generally proceeds under milder conditions, reducing the likelihood of harsh acid-catalyzed side reactions like polymerization or dealkylation.[9]

  • Reagent Handling: The reagents (DMF, POCl₃) are more manageable and less hazardous on an industrial scale than alternatives like hydrogen cyanide (Gattermann reaction) or high-pressure carbon monoxide (Gattermann-Koch reaction).[10][11]

Q2: What are the primary byproducts I should anticipate during the synthesis?

The most common impurities are not from reagent decomposition but from the inherent reactivity of the aromatic substrate. You should primarily watch for:

  • Positional Isomers: These are the most significant byproducts. The formyl group (–CHO) may be introduced at different positions on the aromatic ring.

  • Di-formylated Products: Under certain conditions, a second formyl group can be added to the ring.

  • Demethylated Products: Cleavage of the methoxy group can lead to a phenolic impurity.

  • Polymeric/Resinous Material: Harsh conditions can cause the electron-rich starting material or product to polymerize.[12]

Q3: What chemical principles govern the regioselectivity of the formylation, leading to isomeric byproducts?

The formation of the desired product versus its isomers is a classic example of electrophilic aromatic substitution governed by the directing effects of the substituents on the precursor, 2-isopropyl-1-methoxy-4-methylbenzene.

  • Methoxy Group (–OCH₃) at C1: This is a powerful activating group and is ortho, para-directing. It strongly directs the incoming electrophile (the Vilsmeier reagent) to the C2 and C6 positions. The C2 position is sterically hindered by the adjacent isopropyl group. Therefore, the methoxy group strongly favors substitution at the C6 position .

  • Isopropyl Group (–CH(CH₃)₂) at C2: This is a moderately activating, ortho, para-directing group. It directs substitution to the C1, C3, and C5 positions. C1 is blocked, leaving C3 and C5 as possibilities.

  • Methyl Group (–CH₃) at C4: This is a weakly activating, ortho, para-directing group, directing to the C3 and C5 positions.

Troubleshooting Guide: Isolating and Identifying Byproducts

This section addresses specific issues you may encounter during your experiment, complete with diagnostic steps and mitigation strategies.

Issue 1: My GC-MS analysis shows a peak with the same mass as my product (m/z 192.25) but at a different retention time. What is it?

Diagnosis: You are almost certainly observing a positional isomer of this compound. All constitutional isomers will have the identical molecular weight (C₁₂H₁₆O₂) and thus the same molecular ion peak in the mass spectrum.[13][14]

Likely Isomers:

  • Isomer A (Most Likely Byproduct): 6-Isopropyl-4-methoxy-2-methylbenzaldehyde (formylation at the C5 position of the precursor).

  • Isomer B (Less Likely Byproduct): 3-Isopropyl-4-methoxy-2-methylbenzaldehyde (formylation at the C3 position of the precursor, sterically hindered).

Workflow for Identification & Mitigation:

  • Confirm by NMR: While GC-MS confirms the mass, ¹H NMR spectroscopy is definitive for identifying isomers. The number of aromatic protons and their coupling patterns will be distinct for each isomer. The desired product will show two singlets (or very narrowly split doublets) in the aromatic region, whereas the isomers will exhibit different splitting patterns.

  • Optimize Reaction Temperature: Lowering the reaction temperature often increases selectivity. Run the reaction at 0 °C or even lower during the addition of the Vilsmeier reagent to favor the kinetically preferred product.

  • Control Reagent Stoichiometry: Ensure precise control over the molar ratios of your reactants. Use of excess formylating agent can sometimes decrease selectivity.

Diagram 1: Key Reaction Pathways This diagram illustrates the main Vilsmeier-Haack reaction pathway leading to the desired product and the side reaction forming the most probable isomeric byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway start 2-Isopropyl-1-methoxy- 4-methylbenzene reagent 1. DMF, POCl₃ 2. H₂O Workup start->reagent Electrophilic Attack at C6 start_side 2-Isopropyl-1-methoxy- 4-methylbenzene product Product: 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde reagent->product reagent_side 1. DMF, POCl₃ 2. H₂O Workup start_side->reagent_side Electrophilic Attack at C5 byproduct Byproduct: 6-Isopropyl-4-methoxy- 2-methylbenzaldehyde reagent_side->byproduct

Caption: Main and side reaction pathways in the formylation.

Issue 2: My GC-MS shows a significant peak with m/z = 220. What is this impurity?

Diagnosis: A molecular ion peak at m/z 220 corresponds to a molecular formula of C₁₃H₁₆O₃, which is consistent with a di-formylated product .

Causality: Although the first formyl group added to the ring is deactivating, the combined activating power of the methoxy, methyl, and isopropyl groups can still make the product susceptible to a second formylation, especially if reaction conditions are forced (e.g., high temperature, long reaction time, or excess Vilsmeier reagent).[12]

Mitigation Strategies:

  • Reduce Reagent Stoichiometry: Carefully limit the amount of the Vilsmeier reagent to 1.0-1.1 equivalents relative to the starting material.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.

  • Control Temperature: Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 3: The reaction mixture became a dark, intractable tar, resulting in very low yield.

Diagnosis: This is indicative of polymerization or resin formation .[12]

Causality: Electron-rich aromatic compounds are susceptible to polymerization under strong acidic conditions. The Vilsmeier-Haack reaction, while milder than other methods, still generates acidic species, particularly during the reaction and aqueous workup. High local concentrations of reagents or elevated temperatures can initiate and propagate polymerization.

Diagram 2: Troubleshooting Workflow for Low Yield/Polymerization

G start Start: Low Yield & Polymer Formation Observed q1 Was the reaction temperature > 50°C? start->q1 s1 Solution: Maintain temperature at 0-25°C. Consider reverse addition (add substrate to Vilsmeier reagent). q1->s1 Yes q2 Was the Vilsmeier reagent added too quickly? q1->q2 No s1->q2 s2 Solution: Add reagent dropwise over a prolonged period to avoid hotspots. q2->s2 Yes q3 Was the workup procedure controlled? q2->q3 No s2->q3 s3 Solution: Quench the reaction mixture by slowly adding it to ice-cold water or a buffered aqueous solution (e.g., NaOAc). q3->s3 No end Outcome: Minimized Polymerization, Improved Yield q3->end Yes s3->end

Caption: Logical workflow for troubleshooting polymer formation.

Experimental Protocols for Byproduct Identification
Protocol 1: GC-MS Analysis for Qualitative Identification

This protocol provides a standardized method for separating and identifying volatile byproducts from your reaction mixture.[15][16]

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of the crude reaction mixture in 1 mL of ice-cold water.

    • Extract with 1 mL of ethyl acetate or dichloromethane.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a new vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • Dilute the dried organic solution 1:100 in the same solvent for GC-MS analysis.

  • Instrumentation & Parameters (Example):

    • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak for the desired product based on its expected retention time and mass spectrum.

    • Analyze the mass spectra of other significant peaks, comparing them against the expected values in the table below.

Table 1: Expected Mass-to-Charge Ratios (m/z) for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M⁺) [m/z]
Target Product C₁₂H₁₆O₂192.25192
Isomeric Byproducts C₁₂H₁₆O₂192.25192
Di-formylated Byproduct C₁₃H₁₆O₃220.26220
Demethylated Byproduct (Phenol)C₁₁H₁₄O₂178.23178
Starting Material (2-isopropyl-1-methoxy-4-methylbenzene)C₁₁H₁₆O164.24164
References
  • Reimer, K., Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenol-lösungen. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Wynberg, H., Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.
  • Chem. Rev. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-206.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Gattermann reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • GeeksforGeeks. (2023). Reimer Tiemann Reaction Mechanism. [Link]

  • MDPI. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7586. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

  • Unacademy. (n.d.). Gattermann Reaction. [Link]

  • Chem-Impex. (n.d.). This compound. [Link]

  • Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • PubChemLite. (n.d.). This compound (C12H16O2). [Link]

  • SMU. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

Sources

Technical Support Center: Advanced Purification Strategies for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6). This guide is designed for researchers and drug development professionals to provide in-depth, practical solutions to common purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

This compound, a versatile aromatic aldehyde, is a key intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals.[1][2][3] Achieving high purity is critical for downstream applications and ensuring the integrity of your research.

Compound Profile

PropertyValue
CAS Number 105337-42-6[1]
Molecular Formula C₁₂H₁₆O₂[1][4]
Molecular Weight 192.25 g/mol [4]
Appearance Liquid[1]
Purity (Typical) ≥ 95% (NMR)[1]

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, there are several common culprits to anticipate:

  • Oxidation Product: The most prevalent impurity is the corresponding carboxylic acid, 5-isopropyl-4-methoxy-2-methylbenzoic acid. Aldehydes are highly susceptible to air oxidation, a process that can occur during the reaction, work-up, or even during prolonged storage.[5][6]

  • Unreacted Starting Materials: If the aldehyde is synthesized via oxidation of 5-isopropyl-4-methoxy-2-methyltoluene, the presence of this less-polar starting material is common due to incomplete reaction.[7]

  • Grignard Synthesis Byproducts: If a Grignard reaction was used to introduce one of the functional groups, you might encounter byproducts. For instance, coupling reactions can lead to biphenyl-type impurities.[8] It is also critical that Grignard reactions are conducted under strictly anhydrous conditions to prevent quenching of the reagent.[8][9]

  • Residual Solvents & Reagents: Standard impurities from the reaction work-up, which can typically be removed by evaporation or subsequent purification steps.

Q2: My crude product has a significant acidic impurity. What is the best way to remove the corresponding carboxylic acid?

A2: The presence of an acidic impurity like 5-isopropyl-4-methoxy-2-methylbenzoic acid is best addressed with a liquid-liquid extraction using a mild aqueous base. This is a fundamental and highly effective technique that exploits the difference in acidity between the aldehyde and the carboxylic acid.

The principle is straightforward: the carboxylic acid is acidic enough to be deprotonated by a weak base (like sodium bicarbonate or sodium carbonate) to form a water-soluble carboxylate salt. The aldehyde, being significantly less acidic, remains in the organic phase.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. A typical concentration is 5-10% w/v.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂).

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the dissolved sodium 5-isopropyl-4-methoxy-2-methylbenzoate salt.

  • Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified aldehyde.

Q3: I need to achieve >99% purity. Which primary purification technique should I choose: Recrystallization, Chromatography, or Distillation?

A3: The optimal technique depends on the nature of the impurities, the required scale, and the thermal stability of your compound. Since this compound is a liquid at room temperature, recrystallization is not a primary option unless you are forming a solid derivative. The choice is primarily between column chromatography and vacuum distillation.

Purification_Decision_Tree cluster_options Impurity Profile start Crude Product (Post-Aqueous Wash) check_impurities What is the nature of the major remaining impurities? start->check_impurities impurities_polar Impurities have significantly different polarity than product check_impurities->impurities_polar Polarity-based impurities_bp Impurities have significantly different boiling points check_impurities->impurities_bp Volatility-based impurities_complex Complex mixture or unknown impurities check_impurities->impurities_complex Uncertain chromatography Column Chromatography (High Resolution) impurities_polar->chromatography distillation Vacuum Distillation (Good for large scale) impurities_bp->distillation impurities_complex->chromatography

Caption: Decision tree for selecting a primary purification method.

ParameterColumn ChromatographyVacuum Distillation
Best For Separating compounds with different polarities, complex mixtures, and achieving very high purity (>99%).[10]Separating compounds with different boiling points, thermally stable compounds, and larger scale purifications.[5][11]
Scale Milligrams to tens of grams.Grams to kilograms.
Pros High resolution, applicable to a wide range of compounds.[5]Fast, efficient for large quantities, lower solvent consumption.
Cons Can be time and solvent-intensive. Risk of product degradation on acidic stationary phases.[5]Requires compound to be thermally stable, even under vacuum. Not effective for separating compounds with close boiling points.[5][11]
Q4: My aldehyde appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A4: This is a classic issue encountered with acid-sensitive compounds like aldehydes. Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze side reactions, such as acetal formation (if alcohols are present in the eluent) or other acid-catalyzed decomposition pathways.[5]

Solution: Deactivate the Stationary Phase

You can neutralize the acidic sites on the silica gel before use.

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for aromatic aldehydes is a mixture of petroleum ether (or hexanes) and ethyl acetate (e.g., starting at a 95:5 ratio).[10]

  • Silica Deactivation: Prepare your eluent. Add 0.5-1% triethylamine (Et₃N) by volume to the solvent mixture. This will act as a volatile base to neutralize the silica gel.

  • Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack your column as usual, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve your crude aldehyde in a minimal amount of the eluent and load it carefully onto the top of the silica bed.[10]

  • Elution & Collection: Run the column, collecting fractions and monitoring their composition by TLC.

  • Analysis: Combine the pure fractions and remove the eluent (and the volatile triethylamine) under reduced pressure.

Alternative: If degradation persists, consider using a neutral stationary phase like neutral alumina instead of silica gel.[5]

Chromatography_Workflow A 1. Prepare Slurry (Silica + Eluent w/ Et3N) B 2. Pack Column A->B C 3. Load Sample B->C D 4. Elute & Collect Fractions C->D E 5. Analyze Fractions (TLC) D->E F 6. Combine Pure Fractions & Concentrate E->F

Caption: Standard workflow for column chromatography purification.

Q5: Is distillation a viable method for this compound, and what special considerations are needed?

A5: Yes, distillation is an excellent method, but it must be performed under vacuum . A structurally similar compound, 4-Methoxy-2-methylbenzaldehyde, has a boiling point of 262-267 °C at atmospheric pressure.[12] Heating this compound to such high temperatures would almost certainly lead to decomposition.[13]

Vacuum distillation lowers the boiling point of a liquid by reducing the external pressure.[11] This allows you to distill the compound at a much lower, safer temperature, preserving its integrity.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of star cracks or defects, as they can implode under vacuum.[11] Use appropriate joint grease.

  • Charge the Flask: Add the crude aldehyde to the distilling flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips for smooth boiling.

  • Apply Vacuum: Slowly and carefully apply the vacuum from a vacuum pump or water aspirator.

  • Heating: Once the desired pressure is stable, begin gently heating the distillation flask using a heating mantle.

  • Distillation: The compound will begin to boil at a reduced temperature. Collect the fraction that distills over at a constant temperature. It is often wise to collect a small initial "forerun" fraction to discard, which may contain more volatile impurities.

  • Completion: Stop heating before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxide residues. Release the vacuum before turning off the cooling water to the condenser.

Q6: How can I definitively assess the purity of my final product?

A6: While TLC is excellent for monitoring the purification process, it is not a quantitative method. For a definitive assessment of purity, you should use a combination of the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique. GC will separate any remaining volatile impurities, and the area under the peak for your product will give a quantitative measure of its purity (e.g., >99% by GC area). The mass spectrometer will confirm the identity of the main peak by its mass-to-charge ratio.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your purified compound. While quantification can be more complex, the absence of impurity peaks is a strong indicator of high purity.[1][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. For aldehydes, analysis is often improved by derivatization, for example, with 2,4-dinitrophenylhydrazine (DNPH), followed by UV detection.[17][18]

By employing these advanced analytical techniques, you can be confident in the purity and identity of your this compound, ensuring the success of your subsequent research and development activities.

References

  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem.
  • Purification of 4-(Hexyloxy)
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • This compound. Chem-Impex.
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Distillation.
  • Column Chrom
  • How do typical impurities arise in the Grignard reaction? Homework.Study.com.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • This compound | CAS 105337-42-6. SCBT.
  • Analytical Method. Keika Ventures.
  • This compound | 105337-42-6. J&K Scientific.
  • How to Purify by Distill
  • ALDEHYDES, SCREENING 2539. CDC.
  • How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? TNJ Chemical.
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
  • 4-Methoxy-2-methylbenzaldehyde 95 52289-54-0. Sigma-Aldrich.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • This compound. SMU.

Sources

Technical Support Center: Catalyst Selection for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile aromatic aldehyde. We will move beyond simple protocols to explore the causal relationships behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do they influence catalyst selection?

A1: The molecule possesses two primary sites for catalytic transformation: the aldehyde functional group and the electron-rich aromatic ring.

  • The Aldehyde Group: This is the most reactive site for nucleophilic addition and redox reactions. Its reactivity is modulated by the electronic effects of the ring substituents. The methoxy group (-OCH₃) and the two alkyl groups (-CH₃, -CH(CH₃)₂) are all electron-donating, which slightly reduces the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde. This can make some reactions sluggish and requires careful catalyst selection to achieve high conversion.

  • The Aromatic Ring: The strong activating effects of the methoxy and alkyl substituents make the ring susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration). However, these reactions are often less selective. The primary focus of this guide is on transformations of the aldehyde moiety.

Catalyst choice is therefore dictated by the desired transformation. For aldehyde reductions, you'll need a source of hydride or a hydrogenation catalyst. For oxidations, a suitable oxidizing agent or catalyst is required. For C-C bond formation, acid or base catalysts are typically employed to generate the requisite electrophilic or nucleophilic partners.

Q2: For the reduction of the aldehyde to an alcohol, what are my main catalyst options?

A2: The conversion of this compound to the corresponding benzyl alcohol is a fundamental transformation. Your choice of catalyst depends on factors like scale, cost, and functional group tolerance.

  • Metal Hydride Reagents (Stoichiometric): For small-scale, rapid reductions, sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., ethanol, methanol) is the most common and reliable choice. It is highly selective for aldehydes and ketones, leaving other functional groups intact.

  • Catalytic Hydrogenation: For larger-scale reactions where atom economy is a concern, catalytic hydrogenation is preferred. Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere are effective. This method avoids the generation of borate salts, simplifying workup.

  • Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation. A common system is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses a hydrogen donor like isopropanol in the presence of a metal alkoxide catalyst, such as aluminum isopropoxide. Zirconium and Hafnium complexes have also shown high efficiency in related systems, operating as robust homogeneous catalysts.[1]

Q3: I want to perform a condensation reaction, like an Aldol or Knoevenagel reaction. What type of catalyst should I start with?

A3: For carbon-carbon bond forming reactions at the aldehyde, the choice is typically between base and acid catalysis.

  • Base Catalysis: This is the most common approach for reactions with active methylene compounds (e.g., malonates in a Knoevenagel condensation) or another enolizable carbonyl partner (in an Aldol condensation). Weak organic bases like piperidine or pyrrolidine are often sufficient to deprotonate the active methylene compound without promoting significant self-condensation of the aldehyde partner.[2] Stronger bases like NaOH or KOH can be used but increase the risk of side reactions, including the Cannizzaro reaction, where two aldehyde molecules disproportionate to an alcohol and a carboxylic acid.[3]

  • Acid Catalysis: Lewis acids (e.g., TiCl₄, ZnCl₂) or Brønsted acids can catalyze condensation reactions by activating the aldehyde, making it more electrophilic.[4] This is often employed for specific applications where base catalysis is problematic.

A logical workflow for selecting a catalyst for your desired transformation is outlined below.

G cluster_choices Select Reaction Type cluster_reduction Reduction Catalyst Options cluster_oxidation Oxidation Catalyst Options cluster_cc C-C Condensation Catalyst Options start Define Desired Transformation reduction Reduction (Aldehyde -> Alcohol) start->reduction Identify Goal oxidation Oxidation (Aldehyde -> Acid) start->oxidation Identify Goal cc_bond C-C Bond Formation (e.g., Knoevenagel) start->cc_bond Identify Goal hydride Metal Hydrides (e.g., NaBH4) - High Selectivity - Stoichiometric reduction->hydride Choose Method hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) - High Atom Economy - Requires H2 setup reduction->hydrogenation Choose Method transfer Transfer Hydrogenation (e.g., Al(OiPr)3) - Avoids H2 gas - Reversible reduction->transfer Choose Method oxidant Strong Oxidants (e.g., KMnO4, CrO3) - High Yield - Stoichiometric Waste oxidation->oxidant Choose Method catalytic_ox Catalytic Oxidation (e.g., TEMPO, NaOCl) - Milder Conditions - Re-oxidant needed oxidation->catalytic_ox Choose Method base Base Catalysis (e.g., Piperidine) - For active methylene - Common & effective cc_bond->base Choose Method acid Acid Catalysis (e.g., Lewis Acids) - Activates Aldehyde - Substrate specific cc_bond->acid Choose Method

Caption: Catalyst selection workflow for key transformations.

Troubleshooting Guide

Q4: My Knoevenagel condensation with diethyl malonate is giving very low yields. I'm using piperidine as a catalyst in ethanol. What could be the problem?

A4: Low yield in this reaction is a common issue that can often be traced to a few key factors.

  • Problem 1: Water Content. The condensation reaction produces one equivalent of water. If not removed, water can hydrolyze the malonic ester or shift the equilibrium back towards the starting materials.

    • Solution: Use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or benzene (use with caution), to continuously remove water as it is formed. Alternatively, adding a drying agent like anhydrous MgSO₄ to the reaction can help, though this is less efficient for larger scales.

  • Problem 2: Insufficient Catalyst or Reaction Time. While piperidine is a standard catalyst, the electronically enriched nature of your aldehyde may slow the reaction rate.

    • Solution: First, ensure you are using a sufficient catalytic amount (typically 5-10 mol%). Second, monitor the reaction by Thin Layer Chromatography (TLC) to determine if it is simply slow. If the reaction stalls, a slightly stronger base or an additional catalytic amount of acetic acid (to form the more active piperidinium acetate in situ) can sometimes accelerate the reaction.

  • Problem 3: Steric Hindrance. The ortho-methyl group on your benzaldehyde introduces some steric bulk near the reaction center, which can hinder the approach of the malonate nucleophile.

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome this steric barrier. Switching from ethanol to a higher-boiling solvent like toluene will facilitate this.

Q5: I'm attempting a reductive amination, but the primary product is the alcohol from aldehyde reduction, not the desired amine. How can I improve selectivity?

A5: This is a classic selectivity problem in reductive amination. The reducing agent is reacting with your starting aldehyde faster than the aldehyde is reacting with the amine to form the imine/enamine intermediate.

  • Problem: Mismatched Reaction Rates. Strong, unhindered reducing agents like NaBH₄ will rapidly reduce the aldehyde. The formation of the imine is often slower and is also an equilibrium process.

    • Solution 1 (Change the Reducing Agent): Switch to a more sterically hindered or electronically attenuated hydride source that is selective for the protonated iminium ion over the neutral aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the modern standard for this reason. It is mild enough not to significantly reduce the aldehyde but reactive enough to reduce the iminium intermediate as it's formed.

    • Solution 2 (Modify Reaction Conditions): You can perform the reaction in two steps. First, form the imine by mixing the aldehyde and amine, often with a dehydrating agent or Dean-Stark trap to drive the equilibrium. Once imine formation is complete (confirm by spectroscopy if possible), then add the reducing agent (e.g., NaBH₄ or H₂/Pd-C). This ensures the aldehyde is consumed before the reduction step begins.

The logical flow of troubleshooting this issue is depicted below.

G cluster_solutions Potential Solutions start Problem: Low Yield of Amine, High Yield of Alcohol reason Root Cause: Rate(Aldehyde Reduction) > Rate(Imine Formation) start->reason solution1 Solution A: Change Reducing Agent reason->solution1 solution2 Solution B: Change Procedure reason->solution2 action1 Use NaBH(OAc)3 (Sodium Triacetoxyborohydride) - Selective for iminium ion solution1->action1 Implement action2 Perform in Two Steps: 1. Form imine (remove H2O) 2. Add reducing agent (e.g., NaBH4) solution2->action2 Implement

Caption: Troubleshooting workflow for reductive amination.

Catalyst Performance Summary

For common transformations, the following table summarizes potential catalyst systems. This data is synthesized from established chemical principles and literature on related benzaldehydes.

Desired TransformationCatalyst SystemTypical SolventTemperature (°C)AdvantagesDisadvantages
Reduction to Alcohol NaBH₄Methanol / Ethanol0 - 25Fast, selective, simple setupStoichiometric, generates waste
H₂ (50 psi), 5% Pd/CEthyl Acetate / THF25 - 50High atom economy, cleanRequires pressure equipment
Al(Oi-Pr)₃, IsopropanolIsopropanol80 - 100Avoids H₂ gas, mildReversible, may require excess donor
Oxidation to Acid KMnO₄, NaOH(aq)Water / Acetone0 - 100Strong, high conversionPoor selectivity, MnO₂ waste
Ag₂O (Tollens' Reagent)Water / NH₄OH25Diagnostic, very mildExpensive, not for preparative scale
Knoevenagel Condensation Piperidine / Acetic AcidToluene80 - 110Effective, commonRequires water removal for high yield
TiCl₄, PyridineDichloromethane-78 to 25Can work for difficult substratesStoichiometric Lewis acid, moisture sensitive

Key Experimental Protocols

Protocol 1: Knoevenagel Condensation with Diethyl Malonate

This protocol provides a robust method for the condensation of this compound with diethyl malonate, incorporating best practices for achieving high yield.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene (approx. 2 mL per mmol of aldehyde)

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Addition: To the flask, add this compound, toluene, and diethyl malonate. Stir the mixture to form a homogeneous solution.

  • Catalyst Addition: Add piperidine followed by glacial acetic acid to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should be significantly less polar than the starting aldehyde.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional toluene or ethyl acetate and wash sequentially with 1M HCl (to remove piperidine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield the desired substituted cinnamate derivative.

References

  • This compound (C12H16O2) - PubChem. National Center for Biotechnology Information. [Link]

  • Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.GOV. [Link]

  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. ResearchGate. [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • 5-hydroxy-4-methoxy-2-methylbenzaldehyde - ChemSynthesis. ChemSynthesis. [Link]

  • Formylation of phenols, methoxy-and methylbenzenes. ResearchGate. [Link]

  • Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. International Journal of Advanced Scientific Research and Management. [Link]

  • Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts. ResearchGate. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

Sources

Technical Support Center: Solvent Effects on 5-Isopropyl-4-methoxy-2-methylbenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS 105337-42-6). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of solvent selection in modulating the reactivity of this versatile aromatic aldehyde. The principles and protocols discussed herein are designed to help you anticipate challenges, optimize reaction conditions, and ensure reproducible outcomes.

Part 1: Foundational Concepts & General FAQs

This section addresses fundamental questions regarding the substrate's properties and the general principles of solvent effects that underpin its reactivity.

Q1: What are the key structural features of this compound and how do they influence its reactivity?

A1: this compound is a substituted aromatic aldehyde with several key features that dictate its chemical behavior:

  • The Aldehyde Group (-CHO): This is the primary site of reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[1][2]

  • Aromatic Ring: The benzene ring provides a rigid scaffold and influences the electronic properties of the aldehyde group.

  • Electron-Donating Groups: The methoxy (-OCH₃), isopropyl, and methyl groups are all electron-donating. They increase the electron density on the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[2]

  • No α-Hydrogens: The carbon atom adjacent to the aldehyde group (the α-carbon) is part of the aromatic ring and has no attached hydrogen atoms. This is a critical feature, as it means the molecule cannot form an enolate at this position and cannot undergo self-condensation in reactions like the Aldol condensation.[3][4] It can, however, act as an excellent electrophilic partner in crossed-condensation reactions.[1][3]

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[5][6]

Q2: How does solvent polarity fundamentally alter the course of a reaction involving this aldehyde?

A2: Solvent polarity is a crucial parameter that influences reaction rates and even mechanisms. Solvents are broadly classified based on their ability to stabilize charges:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[7][8] They are highly effective at stabilizing both cations and anions. However, their strong solvation of anionic nucleophiles (e.g., Grignard reagents, enolates) can "cage" them, reducing their reactivity and slowing down reactions that depend on a potent nucleophile.[9]

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetone): These solvents have significant dipole moments but lack acidic protons.[7][8] They are excellent at solvating cations but leave anions relatively "bare" and highly reactive. This property makes them ideal for many reactions involving strong nucleophiles, such as nucleophilic aromatic substitution (SNAr) and certain organometallic reactions.[9][10]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and do not effectively stabilize charged species. They are typically used for reactions involving non-polar reactants or when trying to suppress side reactions that proceed through charged intermediates. Diethyl ether is a classic exception in Grignard reactions, where its ability to coordinate with the magnesium center is crucial.[11]

The choice between these solvent classes can be the difference between a high-yield synthesis and a failed reaction. The influence of solvent polarity has been shown to be particularly significant for the reactivity of less-reactive carbonyl compounds.[12][13]

Q3: What is the first step I should take when a reaction with this compound is failing?

A3: Before optimizing temperature or catalysts, always re-evaluate your solvent choice and purity. The most common point of failure in many sensitive organic reactions is the presence of impurities, particularly water, in the solvent. For instance, Grignard reactions require strictly anhydrous conditions, as even trace amounts of water will quench the Grignard reagent.[14] Ensure your solvents are appropriately dried and handled under an inert atmosphere (e.g., Nitrogen or Argon) when necessary.

Part 2: Troubleshooting Specific Reaction Classes

This section provides targeted advice for common synthetic transformations performed on this compound.

Guide 1: Grignard and Organolithium Additions

These reactions are fundamental for C-C bond formation, converting the aldehyde to a secondary alcohol.

FAQ & Troubleshooting

Issue / Question Potential Cause Troubleshooting Suggestion & Rationale
Reaction fails to initiate or proceeds with very low yield. 1. Wet Solvent/Glassware: Grignard/organolithium reagents are extremely strong bases and are instantly destroyed by protic contaminants like water.Action: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or using activated molecular sieves).[11][14] Handle all reagents under an inert atmosphere.
2. Poor Quality Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.Action: Use fresh, shiny magnesium turnings. If they appear dull, activate them by crushing them in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[11]
Q: Which solvent is better: Diethyl Ether or THF? The choice depends on the reactivity of the organohalide and desired reaction conditions.Rationale: Both are excellent choices.[11] Diethyl Ether has a low boiling point (35 °C), making it easy to remove post-reaction, but this can be a disadvantage if higher temperatures are needed. THF has a higher boiling point (66 °C) and is a better solvating agent, which can stabilize the Grignard reagent and be advantageous for forming the reagent from less reactive halides like aryl chlorides.[11][15] For reactions with the aldehyde, both are generally effective. 2-Methyltetrahydrofuran (2-MeTHF) is a greener, often superior alternative to THF.[16]
Significant amount of a Wurtz coupling by-product is observed. This side reaction (R-X + R-MgX → R-R) can be solvent-dependent.Action: Consider switching the solvent. Studies have shown that 2-MeTHF can suppress the formation of Wurtz by-products compared to THF, especially in benzyl Grignard reactions.[16]
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: Add magnesium turnings (1.2 eq) to the flask. Add a small volume of anhydrous diethyl ether. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), warm the flask gently or add a crystal of iodine.

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes to ensure full formation of the Grignard reagent.

  • Addition: Cool the Grignard solution to 0 °C. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel.

  • Work-up: After the addition is complete, stir for 1 hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[11]

  • Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting secondary alcohol via column chromatography.

Guide 2: Condensation Reactions (Crossed-Aldol, Knoevenagel)

As this aldehyde lacks α-hydrogens, it is an ideal electrophile for crossed-condensation reactions.

FAQ & Troubleshooting

Issue / Question Potential Cause Troubleshooting Suggestion & Rationale
Q: I'm performing a crossed-aldol reaction with acetone. Why am I getting a complex mixture of products? Acetone can undergo self-condensation. The reaction conditions are not optimized to favor the crossed product.Action: Use the aldehyde as the limiting reagent and add it slowly to a pre-formed solution of the base and the enolate source (acetone). This keeps the aldehyde concentration low, minimizing side reactions. Alternatively, use a non-enolizable ketone partner if the goal is to react the aldehyde. For crossed reactions, careful control of conditions is key to avoid multiple products.[3]
The initial aldol addition product is isolated, but dehydration to the α,β-unsaturated product does not occur. Dehydration is a separate elimination step that often requires more forcing conditions (e.g., heat).Action: After the initial addition, heat the reaction mixture. The dehydration is often the thermodynamically favored outcome due to the formation of a stable conjugated system.[3][4]
Q: How does solvent choice affect a Knoevenagel condensation with malononitrile? Solvent polarity directly impacts the kinetics of both the addition and elimination steps.Rationale: Polar solvents are generally preferred. Protic polar solvents (e.g., Ethanol) can facilitate the initial aldol-type addition. Aprotic polar solvents (e.g., DMF) have been shown to accelerate both the addition and the subsequent water elimination step, leading to faster overall product formation.[17] For a less reactive aldehyde, a more polar solvent may lead to higher yields.[13]

The following diagram illustrates a simplified decision-making process for solvent selection based on the reaction type.

Solvent_Selection start Select Reaction Type grignard Grignard / Organolithium (Strongly Basic/Nucleophilic) start->grignard condensation Aldol / Knoevenagel (Base/Acid Catalyzed) start->condensation reduction Hydride Reduction (e.g., NaBH₄) start->reduction solvent_grignard Anhydrous Ethereal Solvent (THF, Diethyl Ether, 2-MeTHF) grignard->solvent_grignard solvent_condensation Polar Solvent (Protic or Aprotic) condensation->solvent_condensation solvent_reduction Polar Protic Solvent (Methanol, Ethanol) reduction->solvent_reduction rationale_grignard Rationale: Solvates Mg²⁺, non-reactive, anhydrous. solvent_grignard->rationale_grignard rationale_condensation Rationale: Stabilizes intermediates, can affect kinetics. solvent_condensation->rationale_condensation rationale_reduction Rationale: Solubilizes reagents, acts as proton source in workup. solvent_reduction->rationale_reduction

Caption: Decision flowchart for initial solvent selection.

Guide 3: Reduction to an Alcohol

Reduction of the aldehyde to the corresponding benzyl alcohol is a common transformation.

FAQ & Troubleshooting

Issue / Question Potential Cause Troubleshooting Suggestion & Rationale
Q: What is the role of the methanol solvent in a sodium borohydride (NaBH₄) reduction? It serves two primary purposes: solvent and proton source.Rationale: NaBH₄ and the aldehyde are soluble in methanol. After the hydride attacks the carbonyl carbon, an alkoxide intermediate is formed. The methanol solvent then protonates this alkoxide during the reaction or workup to yield the final neutral alcohol product.[2][18]
Reaction is sluggish or incomplete. Sodium borohydride is a relatively mild reducing agent.Action: While NaBH₄ is generally effective for aldehydes, ensure the reagent is fresh. If the reaction remains slow, gentle warming can be applied. For more resistant carbonyls (not typically an issue with aldehydes), a stronger reagent like lithium aluminum hydride (LiAlH₄) could be used, but this requires a non-protic solvent (like THF or ether) and a separate aqueous workup step.[2]

This diagram outlines the typical steps for performing and analyzing a reaction with this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_glass Dry Glassware prep_solvent Select & Dry Solvent prep_glass->prep_solvent prep_reagents Weigh Reagents (Inert atm if needed) prep_solvent->prep_reagents reaction_setup Assemble Apparatus (under N₂ if needed) prep_reagents->reaction_setup Proceed to Reaction reaction_run Combine Reagents & Monitor (TLC) reaction_setup->reaction_run reaction_quench Quench Reaction reaction_run->reaction_quench workup_extract Extraction reaction_quench->workup_extract Proceed to Workup workup_purify Purification (Chromatography) workup_extract->workup_purify analysis Characterization (NMR, IR, MS) workup_purify->analysis

Sources

Technical Support Center: Temperature Optimization for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. Temperature is a critical, yet often overlooked, parameter that governs reaction success, influencing yield, purity, and the formation of byproducts. This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a versatile aromatic aldehyde.[1][2] Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] It is also utilized in the fragrance and flavor industries due to its distinct aromatic profile.[3] The reactivity of its aldehyde functional group, combined with the electronic effects of the methoxy, isopropyl, and methyl substituents on the benzene ring, dictates its behavior in chemical transformations.

Q2: Why is temperature control so critical in reactions involving this compound?

Temperature directly influences the rate of chemical reactions. For many organic reactions, an increase in temperature can enhance reaction speed but may also promote undesirable side reactions, such as polymerization, decomposition, or the formation of isomeric byproducts.[4] Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction. For specific reactions like formylations or Grignard additions, temperature control is paramount for achieving high selectivity and yield.[5][6][7]

Q3: What are the general storage conditions for this compound?

This compound is typically stored at refrigerated temperatures (0-8°C) to ensure its long-term stability.[1] Like many aldehydes, it can be susceptible to oxidation over time, where the aldehyde group converts to a carboxylic acid, especially if exposed to air and light.[8]

Troubleshooting Guides for Key Reactions

This section addresses specific temperature-related issues you may encounter during the synthesis or subsequent reactions of this compound.

Part A: Synthesis via Aromatic Formylation

The introduction of a formyl (-CHO) group onto the aromatic precursor is a common synthetic route. The temperature requirements for these reactions are highly dependent on the chosen method.

1. Vilsmeier-Haack Reaction

Q: My Vilsmeier-Haack reaction is producing a low yield of the desired aldehyde and a significant amount of dark, insoluble material. What's happening?

A: This issue often points to improper temperature control during the formation of the Vilsmeier reagent (the chloroiminium salt from POCl₃ and DMF).

  • Causality: The reaction between phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic.[6][9] If the temperature is not controlled, this exotherm can lead to the decomposition of the reagent and subsequent side reactions with your electron-rich aromatic substrate. The Vilsmeier-Haack reaction itself can be thermally unstable, posing a risk of a thermal runaway if not managed.[6][7][10]

  • Troubleshooting & Optimization:

    • Pre-form the Vilsmeier Reagent: Always prepare the Vilsmeier reagent before adding your substrate. This is done by adding POCl₃ dropwise to an excess of DMF, which can also serve as the solvent.

    • Maintain Low Temperature during Formation: This initial mixing must be performed at a low temperature, typically 0°C using an ice bath, to dissipate the heat generated.[9]

    • Controlled Substrate Addition: Once the reagent is formed, your aromatic precursor can be added slowly, often while maintaining the low temperature.

    • Optimize Reaction Temperature: The subsequent reaction temperature depends heavily on the reactivity of your substrate. It can range from 0°C to over 80°C.[9][11] If your reaction is sluggish, you may need to slowly warm the mixture to room temperature or even heat it gently. Start low and gradually increase the temperature while monitoring the reaction's progress via TLC or GC.

2. Duff Reaction

Q: I'm attempting a Duff reaction to synthesize a hydroxy-substituted analog, but I'm getting a low yield and significant resin formation. How can I improve this?

A: The Duff reaction, which uses hexamethylenetetramine (HMTA), often requires high temperatures (70°C to 160°C), making it prone to polymerization.[9][12][13]

  • Causality: Phenols can react with formaldehyde (generated from HMTA) to form phenol-formaldehyde resins, especially under the acidic and high-temperature conditions of the Duff reaction.[14] This is a competitive side reaction to the desired ortho-formylation.[14][15]

  • Troubleshooting & Optimization:

    • Find the Lowest Effective Temperature: Do not overheat. While the reaction needs heat, excessive temperatures accelerate polymerization.[14] Try running the reaction at the lower end of the typical range (e.g., 70-90°C) and extending the reaction time if necessary.[14][16]

    • Control Stoichiometry: Using a large excess of HMTA can sometimes promote side reactions. To favor mono-formylation and reduce byproducts, carefully control the reagent stoichiometry.[14]

    • Solvent Choice: The use of trifluoroacetic acid (TFA) as a solvent has been shown to be effective and can sometimes allow for lower reaction temperatures (around 70°C).[13][14]

3. Rieche Formylation

Q: My Rieche formylation is not proceeding cleanly. What are the critical temperature control points?

A: The Rieche formylation uses a strong Lewis acid (e.g., TiCl₄) and dichloromethyl methyl ether, both of which are highly reactive. Temperature control during reagent addition is crucial.

  • Causality: The complexation of the Lewis acid with the substrate and the subsequent reaction with the formylating agent are very fast and exothermic. Uncontrolled addition at room temperature can lead to a rapid temperature spike, causing degradation and side-product formation.

  • Troubleshooting & Optimization:

    • Cool Before Adding Lewis Acid: Dissolve your aromatic substrate in an anhydrous solvent (like DCM) and cool the solution to 0°C in an ice bath before adding the Lewis acid.[17][18]

    • Slow, Dropwise Addition: Add the TiCl₄ and dichloromethyl methyl ether slowly and dropwise, ensuring the internal temperature of the reaction does not rise significantly.[17][18]

    • Maintain Low Temperature: Continue stirring the reaction at 0°C for 1-3 hours after the addition is complete to allow the formylation to proceed cleanly before work-up.[17][18]

Formylation Method Typical Temperature Range Key Temperature Control Point Common Issues at Sub-Optimal Temperatures
Vilsmeier-Haack 0°C to >80°C[9][11]Pre-formation of reagent at 0°C[9]Too High: Reagent decomposition, thermal runaway.[6][7]
Duff Reaction 70°C to 160°C[9][12]Maintain lowest effective temperatureToo High: Phenol-formaldehyde resin formation.[14]
Rieche Formylation 0°C to Room Temp[17][18]Addition of reagents at 0°C[17]Too High: Degradation, low selectivity.
Gattermann-Koch ~20-25°C[19]Maintain steady temperature under pressureFluctuations: Inconsistent reaction rate, byproduct formation.
Part B: Reactions of this compound

Once synthesized, the aldehyde is often used as a starting material for more complex molecules.

1. Grignard Reactions

Q: When I react my benzaldehyde with a Grignard reagent, I get a low yield of the desired secondary alcohol and recover a lot of my starting material. What is the likely cause?

A: This is a classic problem in Grignard chemistry, often linked to temperature control and reagent addition.

  • Causality: Grignard reagents are not only strong nucleophiles but also strong bases. If the reaction temperature is too high, the Grignard reagent can act as a base and deprotonate any slightly acidic protons, or side reactions like reduction can occur.[20] For aldehydes, the primary side reaction is the formation of an enolate if there are alpha-protons, but with benzaldehydes, the main issue is controlling the addition rate. A rapid addition can cause a localized temperature increase, leading to side reactions.

  • Troubleshooting & Optimization:

    • Cool the Aldehyde Solution: Before adding the Grignard reagent, cool the solution of this compound in an anhydrous ether solvent (like THF or diethyl ether) to 0°C.[5][21] For very sensitive reactions, temperatures as low as -78°C may be required.[22][23]

    • Slow, Dropwise Addition of Grignard: Add the Grignard reagent solution dropwise via a syringe or an addition funnel, while vigorously stirring the aldehyde solution.[5][21]

    • Maintain Low Temperature: Keep the reaction flask in the ice bath throughout the addition and for a period afterward (e.g., 1 hour) to ensure the reaction goes to completion before quenching.[21]

2. Aldol and Claisen-Schmidt Condensations

Q: My Claisen-Schmidt condensation (reaction with a ketone) is slow and gives a poor yield. Can I just increase the heat indefinitely?

A: While increasing temperature will speed up the reaction, it is not without consequences.

  • Causality: The rate of an aldol-type condensation increases with temperature.[4] Higher temperatures, often reflux, are used to drive the dehydration step to form the final α,β-unsaturated carbonyl compound.[4] However, very high temperatures can also lead to side reactions, including self-condensation of the ketone partner, polymerization, or degradation of the product.[4]

  • Troubleshooting & Optimization:

    • Stepwise Temperature Increase: Start the reaction at room temperature to allow the initial addition to occur. Once the addition is underway (monitor by TLC), you can then gently heat the reaction to reflux to promote dehydration.

    • Optimize Catalyst and Reaction Time: Instead of relying solely on high temperatures, ensure you are using an effective base catalyst (e.g., NaOH, KOH).[4] Sometimes, a longer reaction time at a more moderate temperature can provide a cleaner product profile than a short reaction time at a very high temperature.

Visualizing Temperature Optimization Workflows

A systematic approach is key to solving temperature-related issues.

G cluster_0 Problem Diagnosis cluster_1 Temperature Troubleshooting cluster_2 Analysis & Refinement Start Sub-optimal Reaction (Low Yield, Low Purity) Check_Params Review Critical Parameters: Stoichiometry, Purity, Time Start->Check_Params Is_Temp Is Temperature a Likely Culprit? Check_Params->Is_Temp Temp_Too_High Hypothesis: Temperature Too High Is_Temp->Temp_Too_High  Yes (Degradation, Resin, Multiple Spots) Temp_Too_Low Hypothesis: Temperature Too Low Is_Temp->Temp_Too_Low  Yes (No Reaction, Slow Conversion) Run_Gradient Action: Run parallel reactions at T1, T2, T3 Is_Temp->Run_Gradient Unsure Run_Low Action: Run reaction at lower T (e.g., 0°C or RT) Temp_Too_High->Run_Low Run_High Action: Run reaction at higher T (e.g., Reflux) Temp_Too_Low->Run_High Analyze Analyze Outcome: TLC, GC/MS, NMR Run_Low->Analyze Run_High->Analyze Run_Gradient->Analyze Result Optimal Temperature Identified? Analyze->Result Success Protocol Optimized Result->Success Yes Refine Refine Hypothesis & Re-test Result->Refine No Refine->Is_Temp G cluster_0 Step 1: Reagent Formation (Exothermic) cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent CRITICAL: Cool to 0°C POCl3 POCl3 POCl3->Reagent CRITICAL: Cool to 0°C Intermediate Iminium Intermediate Reagent->Intermediate Variable Temp: 0°C to 80°C Substrate Aromatic Substrate Substrate->Intermediate Variable Temp: 0°C to 80°C Product Aldehyde Product Intermediate->Product Hydrolysis Aqueous Workup Hydrolysis->Product

Caption: Key temperature control points in the Vilsmeier-Haack reaction.

Experimental Protocol: Systematic Temperature Optimization

This protocol provides a framework for determining the optimal reaction temperature for a given transformation, using a formylation reaction as an example.

Objective: To identify the temperature that maximizes the yield of the desired product while minimizing byproduct formation.

Materials:

  • Aromatic precursor to this compound

  • Formylating agent (e.g., Vilsmeier reagent, HMTA)

  • Anhydrous solvent (e.g., DMF, DCM, TFA)

  • Reaction vessels (e.g., three-neck flasks or reaction vials)

  • Heating/cooling apparatus (e.g., oil baths, ice baths, cryocooler)

  • Stirring apparatus

  • TLC plates and developing chamber

  • Quenching solution (e.g., ice water, saturated aq. NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate, DCM)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Analytical instrument (GC-MS or HPLC) for quantitative analysis

Procedure:

  • Setup Parallel Reactions: Prepare three identical reaction setups. Label them T1, T2, and T3 for the different temperatures you will test (e.g., T1=0°C, T2=25°C, T3=60°C).

  • Reagent Preparation: In each flask, dissolve the aromatic precursor in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Establish Temperatures: Bring each reaction vessel to its target temperature.

    • T1: Place the flask in an ice-water bath.

    • T2: Place the flask in a room temperature water bath (to buffer any minor exotherms).

    • T3: Place the flask in a pre-heated oil bath.

  • Initiate Reaction: Simultaneously (or as close as possible), add the formylating agent dropwise to each of the three flasks over the same period.

  • Monitor Progress: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture and analyze it by TLC. Spot the starting material, the reaction mixture, and a co-spot on the same plate. This will show the consumption of starting material and the formation of the product and any byproducts.

  • Reaction Completion & Quench: Once TLC indicates that the starting material is consumed in the fastest reaction (or after a pre-determined time), quench all three reactions by pouring them into ice-cold water or an appropriate quenching solution.

  • Work-up: Perform an identical aqueous work-up and extraction for all three reactions. Dry the organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Analyze Results:

    • Qualitative: Compare the TLC plates from the final crude products. Note the intensity of the product spot versus any byproduct spots at each temperature.

    • Quantitative: Analyze the crude product from each reaction by GC-MS or ¹H NMR with an internal standard to determine the precise yield and purity.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
  • Chemcess. (n.d.). Benzaldehyde Condensation.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Benchchem. (n.d.). Synthesis and discovery of 2-Methylbenzaldehyde.
  • Chem-Impex. (n.d.). This compound.
  • Miyake, A., et al. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Wikipedia. (n.d.). Duff reaction.
  • ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development.
  • Benchchem. (n.d.). Application Notes and Protocols for the Gattermann-Koch Formylation of Aromatic Aldehydes.
  • Benchchem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis.
  • Common Organic Chemistry. (n.d.). Rieche Formylation.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Mettler Toledo. (n.d.). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere.
  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • Reddit. (2022). Benzaldehyde freezing at room temperature.
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
  • Google Patents. (n.d.). Formylation process for aromatic aldehydes.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound.

Sources

Preventing polymerization of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the unwanted polymerization and degradation of this versatile aromatic aldehyde.[1][2][3]

Introduction: Understanding the Reactivity of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1][3] However, like many aromatic aldehydes, it is susceptible to various chemical transformations that can reduce its purity and yield in chemical reactions. The aldehyde functional group is inherently reactive and can participate in several undesirable side reactions, including polymerization, disproportionation, and oxidation.

This guide will walk you through the common issues encountered when working with this compound and provide robust solutions to ensure the stability and integrity of your material.

Section 1: Troubleshooting Unwanted Polymerization and Degradation

This section is structured in a question-and-answer format to directly address the challenges you may face during your experiments.

Question 1: I've observed a significant decrease in the purity of my this compound sample over time, even during storage. What is happening?

Answer: The decrease in purity is likely due to one or more of the following degradation pathways:

  • Autoxidation: Aromatic aldehydes are prone to autoxidation, where they react with atmospheric oxygen to form the corresponding carboxylic acid.[4][5] This process is often initiated by light and can be catalyzed by trace metal impurities.[4][6] The product of this degradation is 5-isopropyl-4-methoxy-2-methylbenzoic acid.

  • Disproportionation Reactions: In the presence of acidic or basic impurities, aromatic aldehydes can undergo disproportionation reactions where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. The two most common examples are:

    • Cannizzaro Reaction: This occurs under strongly basic conditions with aldehydes that lack an alpha-hydrogen, such as this compound. Two molecules of the aldehyde react to produce one molecule of the corresponding alcohol (5-isopropyl-4-methoxy-2-methylbenzyl alcohol) and one molecule of the carboxylate salt.[7][8][9][10]

    • Tishchenko Reaction: This reaction, catalyzed by metal alkoxides, also results in disproportionation, but the products are combined to form an ester.[11][12][13][14] Two molecules of the aldehyde will form 5-isopropyl-4-methoxy-2-methylbenzyl 5-isopropyl-4-methoxy-2-methylbenzoate.

  • Condensation Reactions:

    • Benzoin Condensation: This is a self-condensation of two aromatic aldehydes, typically catalyzed by nucleophiles like cyanide, to form an α-hydroxy ketone, also known as a benzoin.[15][16][17][18][19]

The formation of these byproducts leads to a decrease in the purity of your starting material.

Question 2: My reaction mixture containing this compound has become viscous and is showing signs of polymer formation. What is the likely cause?

Answer: The viscosity increase and polymer formation are classic signs of polymerization. For aromatic aldehydes, this can occur through several mechanisms:

  • Acid- or Base-Catalyzed Polymerization: Trace amounts of acid or base can catalyze the formation of polymeric materials.

  • Free-Radical Polymerization: Exposure to light, heat, or the presence of radical initiators can trigger a free-radical chain reaction, leading to polymerization. Aldehydes can act as photoinitiators for polymerization reactions.[20]

The structure of this compound, with its electron-donating groups (isopropyl, methoxy, and methyl), can influence the reactivity of the aldehyde group and may make it more susceptible to certain polymerization pathways compared to unsubstituted benzaldehyde.

Section 2: Preventative Measures and Protocols

This section provides detailed protocols and best practices to inhibit polymerization and degradation.

FAQ 1: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is the first line of defense against degradation. Follow these guidelines:

  • Temperature: Store the compound at a low temperature, ideally refrigerated or frozen (-20°C is recommended for long-term storage).[21][22]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[23]

  • Light: Protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.[5][23] Aldehydes can be sensitive to light, which can induce autoxidation and other degradation pathways.[4][5]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[23][24]

Table 1: Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature -20°C (long-term)Slows down degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents autoxidation.[23]
Light Protection from lightPrevents photo-induced degradation.[4][5]
Container Tightly sealedPrevents exposure to air and moisture.[24]
FAQ 2: What chemical inhibitors can I add to my this compound to prevent polymerization during a reaction or during storage?

Answer: The addition of a suitable inhibitor is a highly effective strategy. The choice of inhibitor will depend on the suspected degradation pathway.

  • For Free-Radical Polymerization: Free-radical scavengers are the inhibitors of choice. These compounds work by quenching radical species that initiate polymerization.

    • Hydroquinone: A commonly used inhibitor for unsaturated monomers.

    • Butylated Hydroxytoluene (BHT): Another effective phenolic antioxidant.

    • Phenothiazine: A potent inhibitor for radical polymerization.

  • For Autoxidation: Antioxidants that can scavenge free radicals are also effective against autoxidation.[25]

  • For Acid-Catalyzed Polymerization: The addition of a small amount of a non-nucleophilic, sterically hindered base can neutralize trace acidic impurities.

    • Triethanolamine or Dimethylethanolamine: These have been shown to be effective stabilizers for aliphatic aldehydes and can prevent autocondensation.[26]

Protocol 1: Stabilization of this compound with an Inhibitor

  • Inhibitor Selection: Choose an appropriate inhibitor based on the likely degradation pathway. For general-purpose stabilization against both radical polymerization and autoxidation, BHT or hydroquinone are good starting points.

  • Concentration: Add the inhibitor at a concentration of 100-500 ppm (parts per million) to the aldehyde.

  • Procedure: a. Weigh the required amount of inhibitor. b. Dissolve the inhibitor in a small amount of a compatible solvent in which the aldehyde is also soluble. c. Add the inhibitor solution to the bulk aldehyde and mix thoroughly. d. If the aldehyde is a solid, the inhibitor can be added during the final purification step (e.g., before crystallization) or blended with the solid material.

  • Storage: Store the stabilized aldehyde under the recommended conditions (cool, dark, and under an inert atmosphere).

FAQ 3: I am purifying this compound by distillation. What precautions should I take to prevent polymerization at elevated temperatures?

Answer: Distillation at elevated temperatures can accelerate polymerization. Here are some crucial precautions:

  • Vacuum Distillation: Distill the aldehyde under reduced pressure to lower the boiling point and minimize thermal stress.

  • Inhibitor Addition: Add a non-volatile polymerization inhibitor, such as hydroquinone, to the distillation flask.

  • Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation.

  • Temperature Control: Use a heating mantle with a temperature controller to avoid overheating. Monitor the head temperature closely.

Section 3: Mechanistic Insights

To effectively troubleshoot, it is essential to understand the underlying chemical mechanisms of degradation.

Mechanism 1: Autoxidation of Aromatic Aldehydes

Autoxidation proceeds via a free-radical chain reaction involving atmospheric oxygen.

Autoxidation Aldehyde Ar-CHO Alkyl_Radical Ar-C(•)=O Aldehyde->Alkyl_Radical Radical_Initiator Initiator (light, heat) Radical_Initiator->Aldehyde Initiation Peroxy_Radical Ar-C(=O)OO• Alkyl_Radical->Peroxy_Radical Propagation Oxygen O₂ Another_Aldehyde Ar-CHO Peroxy_Radical->Another_Aldehyde Propagation Peroxy_Acid Ar-C(=O)OOH Peroxy_Radical->Peroxy_Acid Propagation Another_Aldehyde->Alkyl_Radical Chain Reaction Carboxylic_Acid Ar-COOH Peroxy_Acid->Carboxylic_Acid Decomposition

Caption: Free-radical autoxidation of an aromatic aldehyde.

Mechanism 2: The Cannizzaro Reaction

This base-catalyzed disproportionation is a key degradation pathway in the presence of basic impurities.

Cannizzaro Aldehyde1 Ar-CHO Tetrahedral_Intermediate1 Ar-CH(O⁻)OH Aldehyde1->Tetrahedral_Intermediate1 Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Aldehyde1 Carboxylic_Acid Ar-COOH Tetrahedral_Intermediate1->Carboxylic_Acid Hydride Transfer Alkoxide Ar-CH₂O⁻ Tetrahedral_Intermediate1->Alkoxide Aldehyde2 Ar-CHO Aldehyde2->Alkoxide Carboxylate Ar-COO⁻ Carboxylic_Acid->Carboxylate Proton Transfer Alcohol Ar-CH₂OH Alkoxide->Alcohol

Caption: Mechanism of the Cannizzaro reaction.[7][8][9][10]

Section 4: Quality Control

Regularly assessing the purity of your this compound is crucial.

Recommended Analytical Techniques:

  • Gas Chromatography (GC): Ideal for monitoring the purity and detecting volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the aldehyde and non-volatile impurities like the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the aldehyde and its degradation products. The aldehyde proton will have a characteristic chemical shift around 9-10 ppm.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch around 3000 cm⁻¹ and a shift in the carbonyl peak can indicate the formation of the carboxylic acid.

By implementing these preventative measures and understanding the potential degradation pathways, you can ensure the stability and reliability of your this compound for successful experimental outcomes.

References

  • Testbook. (n.d.). Benzoin Condensation: Definition, Mechanism and Applications.
  • Organic Chemistry Portal. (n.d.). Benzoin Condensation.
  • Wikipedia. (2024). Cannizzaro reaction.
  • Aurora Chemistry for Everyone. (2024, October 13). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO.
  • Wikipedia. (2024). Benzoin condensation.
  • Slideshare. (n.d.). Cannizaro's reaction benzaldehyde.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Slideshare. (n.d.). Benzoin condensation.
  • ChemTalk. (2023, April 22). Cannizzaro Reaction.
  • BYJU'S. (2020, April 13). Mechanism of Benzoin Condensation Reaction.
  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction.
  • RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
  • ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds.
  • The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. (2024, June 5). RSC Publishing.
  • Grokipedia. (n.d.). Tishchenko reaction.
  • Wikipedia. (2024). Tishchenko reaction.
  • Thermo Fisher Scientific. (n.d.). Tischenko Reaction.
  • Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • National Institutes of Health. (n.d.). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases.
  • ResearchGate. (n.d.). The autoxidation of aldehydes.
  • ACS Publications. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions.
  • MDPI. (2024, March 25). Reactive Carbonyl Species Scavenger: Epigallocatechin-3-Gallate.
  • Sustainability Directory. (n.d.). Autoxidation of Aldehydes.
  • Techno PharmChem. (n.d.). BENZALDEHYDE.
  • Benchchem. (2025). Best practices for the long-term storage and handling of 2-Benzoylbenzaldehyde.
  • Benchchem. (2025). An In-depth Technical Guide on the Storage and Handling of Deuterated Benzaldehydes.
  • Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • European Patent Office. (n.d.). EP 0148648 B1 - A method for stabilizing aliphatic higher aldehyde compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • Google Patents. (n.d.). US4414419A - Stabilization of aldehydes.
  • PubMed. (2020, October 15). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects.
  • PubMed. (n.d.). New Inhibitors of Aldose Reductase: Anti-Oximes of Aromatic Aldehydes.
  • Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?.
  • Chem-Impex. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 105337-42-6.
  • Google Patents. (n.d.). US5912389A - Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution.
  • J&K Scientific. (n.d.). This compound | 105337-42-6.
  • ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Open Access Pub. (n.d.). Free Radical Scavengers | Journal of Antioxidant Activity.
  • National Institutes of Health. (n.d.). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application.
  • Sigma-Aldrich. (n.d.). This compound.
  • Toronto Research Chemicals. (n.d.). This compound.
  • Fisher Scientific. (n.d.). eMolecules this compound | 105337-42-6 | 250MG.
  • RSC Publishing. (2013). Light Induced Protein-DNA Conjugation - Supporting Information.
  • PubMed. (n.d.). Benzaldehyde O-Alkyloximes as New Plant Growth Regulators.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylbenzaldehyde 95 52289-54-0.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Methoxybenzaldehyde 98 135-02-4.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scaling up this valuable aromatic aldehyde. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and scalability.

The target molecule, this compound, is a key intermediate in the fragrance and pharmaceutical industries.[1][2] Its synthesis, while conceptually straightforward, presents several challenges in practice, particularly concerning reaction control, regioselectivity, and product isolation. This guide provides a comprehensive framework for addressing these issues.

Section 1: Synthesis Overview and Core Protocol

The most robust and scalable method for synthesizing the target aldehyde is the Vilsmeier-Haack formylation of the precursor, 2-isopropyl-1-methoxy-4-methylbenzene.[3][4] This electrophilic aromatic substitution reaction utilizes a chloroiminium salt (the Vilsmeier reagent) to introduce a formyl group onto the electron-rich aromatic ring.[5][6]

The electron-donating effects of the methoxy and alkyl groups on the precursor ring system make it highly activated, facilitating the reaction.[7] The formylation is expected to occur at the position that is para to the strongly activating methoxy group and ortho to the methyl group, which is the least sterically hindered activated position.

Experimental Workflow Diagram

G cluster_start Starting Material Synthesis cluster_main Vilsmeier-Haack Formylation Start p-Cresol Methyl Ether Alkylation Friedel-Crafts Alkylation (e.g., with Isopropyl Bromide, AlCl3) Start->Alkylation Precursor 2-Isopropyl-1-methoxy-4-methylbenzene Alkylation->Precursor Formylation Formylation Reaction (Add Precursor to Reagent) Precursor->Formylation Input ReagentPrep Vilsmeier Reagent Preparation (POCl3 + DMF @ 0-5 °C) ReagentPrep->Formylation Quench Reaction Quenching (Ice Water / Base) Formylation->Quench Workup Extraction & Washing Quench->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Overall workflow from precursor synthesis to the final product.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred over other formylation methods like Gattermann-Koch for this specific substrate?

The Vilsmeier-Haack reaction is generally milder, more versatile, and uses more manageable reagents than the Gattermann-Koch reaction.[3] The Gattermann-Koch reaction requires high pressures of carbon monoxide and hydrogen chloride gas, along with a Lewis acid catalyst like aluminum chloride.[8][9][10] This setup can be complex and hazardous to implement on a large scale.[11] The Vilsmeier-Haack conditions (POCl₃/DMF) are more amenable to standard laboratory and pilot-plant equipment and are highly effective for electron-rich substrates like 2-isopropyl-1-methoxy-4-methylbenzene.[4][12]

Q2: How is the necessary precursor, 2-isopropyl-1-methoxy-4-methylbenzene, synthesized?

This key starting material can be efficiently prepared via a Friedel-Crafts alkylation of p-cresol methyl ether (1-methoxy-4-methylbenzene).[13] The reaction involves treating the starting anisole derivative with an isopropylating agent (e.g., isopropyl bromide or 2-propanol) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong acid. The methoxy group is a strong ortho-, para-director, and since the para position is blocked by the methyl group, the alkylation is directed to the ortho position.

Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction at scale?

The primary hazards involve the reagents.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water in a strongly exothermic manner.[5] It must be handled under anhydrous conditions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is also exothermic and must be controlled by slow addition at low temperatures (0-5 °C).[5]

  • Quenching: The work-up step, which involves quenching the reaction mixture with ice or an aqueous base, is highly exothermic and can release HCl gas. This must be done slowly and cautiously in an open or well-ventilated system to manage the heat and gas evolution.[5][12]

Q4: What is the mechanism of the Vilsmeier-Haack reaction?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Following a rearrangement and elimination of a dichlorophosphate anion, a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, is formed.[4][6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate (2-isopropyl-1-methoxy-4-methylbenzene) attacks the carbon atom of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). A subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. During aqueous workup, this iminium salt is hydrolyzed to yield the final aldehyde product.[6]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting Workflow for Low Yield

G cluster_reagents Reagent & Setup Issues cluster_reaction Reaction Condition Issues cluster_workup Workup & Isolation Issues Start Problem: Low or No Product Yield R1 Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->R1 C1 Incomplete Reaction? (Monitor by TLC/LCMS) Start->C1 W1 Improper Quenching? (Ensure pH is optimal for product stability) Start->W1 R2 Verify Anhydrous Conditions (Flame-dried glassware, inert atmosphere) R1->R2 C2 Increase Reagent Equivalents (Typically 1.5 eq of Vilsmeier Reagent) C1->C2 C3 Extend Reaction Time or Increase Temperature (e.g., to 40-60 °C) C2->C3 W2 Emulsion Formation? (Add brine, filter through celite) W1->W2 W3 Product Loss to Aqueous Layer? (Saturate with NaCl, perform multiple extractions) W2->W3

Caption: A decision-making workflow for troubleshooting low product yield.

Problem 1: Low or No Yield / Incomplete Reaction
Question Potential Cause & Explanation Recommended Solution
Why is the starting material still present after the recommended reaction time? 1. Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the substrate may be too low to drive the reaction to completion.[12] 2. Low Temperature/Short Time: The substrate may be less reactive than anticipated, requiring more forcing conditions (higher temperature or longer reaction time) to overcome the activation energy barrier.[12]1. Increase Reagent: Use a higher excess of the Vilsmeier reagent, typically 1.5 to 2.0 equivalents relative to the aromatic substrate.[12] 2. Modify Conditions: First, try extending the reaction time at room temperature, monitoring by TLC. If the reaction remains sluggish, gradually increase the temperature to 40-80°C.[12]
Why did the reaction mixture solidify or become difficult to stir during reagent preparation? 1. High Concentration: The concentrations of POCl₃ and DMF are too high, causing the Vilsmeier salt to precipitate out of the solution. 2. Inefficient Cooling: The reaction between POCl₃ and DMF is exothermic. Localized heating can cause the reagent to solidify.[5][12]1. Use a Co-solvent: Add a dry, inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) before adding POCl₃ to keep the reagent in solution. 2. Ensure Efficient Cooling: Use an ice/salt bath and ensure vigorous stirring. Add the POCl₃ dropwise to dissipate heat effectively.[12]
Problem 2: Difficult Workup and Product Isolation
Question Potential Cause & Explanation Recommended Solution
Why did a persistent emulsion form during the aqueous extraction? The hydrolysis of reaction byproducts can generate surfactants, leading to the formation of a stable emulsion between the organic and aqueous layers, making phase separation difficult.[5][12]1. Break the Emulsion: Add a saturated NaCl solution (brine) to increase the ionic strength and polarity of the aqueous phase.[5] 2. Filtration: Filter the entire mixture through a pad of Celite or glass wool to break up the emulsion. 3. Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
How can I be sure I'm not losing the product during workup? The aldehyde product may have some slight solubility in the aqueous layer, especially if the pH is not optimal. Additionally, incomplete hydrolysis of the iminium intermediate means the product has not yet fully formed.[12]1. Ensure Complete Hydrolysis: After quenching, stir the biphasic mixture vigorously for an extended period (e.g., 1-2 hours) or gently heat it to ensure the iminium salt is fully hydrolyzed to the aldehyde. 2. Optimize pH: Carefully neutralize the quenched reaction mixture (e.g., with NaHCO₃ or NaOH solution) to a pH of ~7-8 before extraction. 3. Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent (e.g., ethyl acetate or DCM) to ensure complete recovery.[5]

Section 4: Data Summary and Characterization

Table 1: Typical Vilsmeier-Haack Reaction Parameters
ParameterRecommended RangeRationale
Substrate 1.0 equivThe limiting reagent.
DMF 3.0 - 10.0 equivActs as both reagent and solvent. A larger excess can be used if no co-solvent is employed.
POCl₃ 1.2 - 2.0 equivTypically used in slight excess relative to the substrate to ensure complete conversion.
Temperature 0 °C to 80 °CReagent preparation should be at 0-5 °C. The formylation reaction may proceed at room temperature or require heating depending on substrate reactivity.[12]
Reaction Time 2 - 24 hoursHighly dependent on temperature and substrate reactivity. Must be monitored empirically (e.g., by TLC or LCMS).[12]
Product Characterization

After purification (typically via vacuum distillation or column chromatography), the structure of this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.2 ppm), aromatic protons, methoxy group (~3.8 ppm), isopropyl group (septet and doublet), and methyl group.

  • ¹³C NMR: Expect a signal for the carbonyl carbon (~190 ppm) in addition to signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (192.25 g/mol ).

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

References

  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Organic Reactions. (n.d.). The Synthesis of Aromatic Aldehydes. designer-drug.com.
  • Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods.
  • Chem-Impex International. (n.d.). This compound.
  • Patil, S. B., & Tale, R. H. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Thermo Fisher Scientific. (n.d.). Gattermann and Gattermann-Koch Formylation.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • SMU. (n.d.). This compound.
  • Crunch Chemistry. (2025). Explaining the reactivity of substituted benzenes.
  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl).
  • Shaalaa.com. (2019). Write chemical equation for the following: Gatterman - Koch formylation.
  • ScienceMadness Discussion Board. (2018). Aromatic aldehydes using Gattermann Koch Reaction.

Sources

Validation & Comparative

A Comparative Analysis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde and Other Key Benzaldehydes in Synthetic and Biological Contexts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Introduction

Substituted benzaldehydes are foundational building blocks in the landscape of organic chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their utility stems from the versatile reactivity of the aldehyde moiety, which can be finely tuned by the electronic and steric nature of substituents on the aromatic ring.[2] This guide provides a detailed comparative analysis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde , a polysubstituted aromatic aldehyde, against a curated selection of other benzaldehydes.

Our focus is to move beyond a simple cataloging of properties and delve into the causal relationships between molecular structure, chemical reactivity, and functional application. By examining experimental data and established synthetic protocols, this guide aims to equip researchers, particularly those in drug development and synthetic chemistry, with the insights needed to make informed decisions when selecting a benzaldehyde scaffold for their specific application. We will contrast our target molecule with unsubstituted benzaldehyde, isomers like vanillin and isovanillin, and other derivatives to illuminate the nuanced effects of substitution patterns on performance in both chemical reactions and biological systems.

Physicochemical and Structural Overview

The identity and placement of substituents on the benzene ring dictate the fundamental properties of a benzaldehyde derivative. Our compound of interest, this compound, possesses three electron-donating groups (EDGs) at positions 2, 4, and 5. To understand its unique character, we compare it with benchmark aldehydes.

PropertyThis compoundBenzaldehydeVanillinIsovanillinp-Anisaldehydep-Nitrobenzaldehyde
CAS Number 105337-42-6[3][4]100-52-7121-33-5621-59-0[5]123-11-5555-16-8
Molecular Formula C₁₂H₁₆O₂[4]C₇H₆OC₈H₈O₃C₈H₈O₃C₈H₈O₂C₇H₅NO₃
Molar Mass ( g/mol ) 192.25[4]106.12152.15152.15136.15151.12
Key Substituents 2-Methyl, 4-Methoxy, 5-IsopropylNone3-Methoxy, 4-Hydroxy3-Hydroxy, 4-Methoxy4-Methoxy4-Nitro
Nature of Substituents All Electron-Donating (EDG)-EDG/ActivatingEDG/ActivatingEDG/ActivatingElectron-Withdrawing (EWG)

Electronic Effects and Predicted Reactivity

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents dramatically influence this property through inductive and resonance effects.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), methyl (-CH₃), and isopropyl (-CH(CH₃)₂), increase electron density on the aromatic ring. This electron density is partially delocalized onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon. Consequently, EDGs decrease the aldehyde's reactivity toward nucleophiles.[2]

  • Electron-Withdrawing Groups (EWGs) , such as the nitro group (-NO₂), pull electron density away from the ring and the carbonyl carbon. This increases the carbon's electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[2]

This compound is "electron-rich" due to its three EDGs. The methoxy group provides a strong positive resonance effect (+R), while the alkyl groups (methyl and isopropyl) offer positive inductive effects (+I). This combination renders its carbonyl carbon significantly less electrophilic compared to unsubstituted benzaldehyde or nitro-substituted analogs.

Wittig_Reaction_Workflow prep Step 1: Ylide Preparation (Phosphonium Salt + Strong Base in THF) setup Step 2: Reaction Setup (Dissolve Aldehyde in THF, Cool to 0°C) prep->setup Causality: Prepare nucleophile first addition Step 3: Nucleophilic Addition (Slowly add Ylide solution to Aldehyde) setup->addition Causality: Control exothermic reaction reaction Step 4: Reaction Monitoring (Warm to RT, Stir 2-4h, Monitor by TLC) addition->reaction Causality: Ensure complete conversion quench Step 5: Workup - Quenching (Add Saturated aq. NH4Cl) reaction->quench Causality: Decompose excess reagents extract Step 6: Workup - Extraction (Extract with Ethyl Acetate) quench->extract Causality: Isolate organic product purify Step 7: Purification (Dry, Concentrate, Purify via Column Chromatography) extract->purify Causality: Remove byproducts and impurities

Caption: Standard experimental workflow for a Wittig reaction.

Methodology:

  • Ylide Preparation (The Nucleophile):

    • Action: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent like Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon). A strong base (e.g., n-BuLi or NaH) is added dropwise at 0°C.

    • Causality: The strong base deprotonates the phosphonium salt to form the highly reactive phosphorus ylide. Anhydrous and inert conditions are critical as the ylide is sensitive to water and oxygen. THF is an ideal solvent as it is aprotic and effectively solvates the reagents.

  • Reaction with Aldehyde:

    • Action: The selected benzaldehyde (e.g., this compound) is dissolved in a separate flask with anhydrous THF. The pre-formed ylide solution is then slowly transferred (cannulated) into the aldehyde solution at 0°C. The reaction is allowed to warm to room temperature and stirred for 2-12 hours.

    • Causality: Cooling the initial addition prevents side reactions and ensures controlled formation of the betaine intermediate. For electron-rich, less reactive aldehydes like our target molecule, a longer reaction time or gentle heating may be necessary to drive the reaction to completion.

  • Workup and Purification:

    • Action: The reaction is quenched by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic product is extracted into a solvent like ethyl acetate, dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified.

    • Causality: Quenching neutralizes any remaining base and ylide. Extraction separates the desired alkene product from inorganic salts.

    • Validation: The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. For a successful reaction, the aldehyde peak in the ¹H NMR spectrum (~9-10 ppm) will be absent, and new peaks corresponding to the alkene protons (~5-7 ppm) will appear.

Applications in Biological Systems and Drug Development

The substitution pattern of a benzaldehyde is a key determinant of its biological activity, influencing everything from metabolic stability to receptor binding affinity.

  • This compound: This molecule is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. [6]Its lipophilic character, enhanced by the isopropyl and methyl groups, can improve membrane permeability—a desirable trait in drug candidates. It is also widely used in the fragrance and flavor industries. [3][6]

  • Vanillin vs. Isovanillin - A Case Study in Metabolism: Vanillin (4-hydroxy-3-methoxy) and Isovanillin (3-hydroxy-4-methoxy) are structural isomers with starkly different metabolic fates.

    • Vanillin is readily metabolized by aldehyde oxidase . [7][8] * Isovanillin , conversely, acts as a selective inhibitor of aldehyde oxidase and is primarily metabolized by aldehyde dehydrogenase . [5][8][9] This difference is critical. For instance, isovanillin's ability to inhibit aldehyde oxidase could make it a candidate for alcohol aversion therapy. [5]This example powerfully illustrates how the simple transposition of two functional groups can completely alter a molecule's interaction with biological targets, a crucial consideration in drug design.

  • Benzaldehydes as Pharmacophores: The benzaldehyde scaffold is present in numerous biologically active compounds. For example, benzimidazole-based benzaldehyde derivatives have been synthesized and screened as potent inhibitors for enzymes implicated in Alzheimer's disease. [10]The ability to synthetically modify the substitution pattern allows for the optimization of binding affinity and pharmacokinetic properties.

Synthesis Strategies

The creation of polysubstituted benzaldehydes like our target molecule requires strategic synthetic planning. While numerous formylation methods exist, a common approach involves building complexity on a simpler, commercially available aromatic precursor.

Synthesis_Strategy start Commercially Available Substituted Benzene/Phenol step1 Step 1: Friedel-Crafts Acylation/Alkylation (Introduce Isopropyl/Methyl Group) start->step1 Lewis Acid (e.g., AlCl3) step2 Step 2: Functional Group Interconversion (e.g., Nitration -> Reduction -> Diazotization -> Hydroxylation/Methoxylation) step1->step2 Standard Reagents step3 Step 3: Formylation (Introduce Aldehyde Group) step2->step3 e.g., Vilsmeier-Haack or Duff Reaction product Final Product: Polysubstituted Benzaldehyde step3->product

Caption: A generalized, multi-step synthetic approach.

A plausible, though not exclusive, route to this compound could involve:

  • Starting Material: A readily available substituted phenol or anisole.

  • Introduction of Substituents: Stepwise introduction of the methyl and isopropyl groups via Friedel-Crafts alkylation or related methods. The directing effects of the existing groups must be carefully considered to achieve the desired regiochemistry.

  • Formylation: Introduction of the aldehyde group. This is a critical step, and several named reactions can be employed, such as the Vilsmeier-Haack reaction, the Gattermann reaction, or the Duff reaction, chosen based on the reactivity of the substrate.

Modern methods often employ tandem or one-pot procedures to improve efficiency by avoiding the isolation of intermediates, saving time and resources. [11][12]

Conclusion

This compound represents a unique scaffold characterized by a highly electron-rich aromatic system. This electronic nature renders it less reactive in nucleophilic additions compared to unsubstituted benzaldehyde or electron-poor derivatives, a factor that must be accounted for in reaction design. However, its polysubstituted and lipophilic structure makes it a valuable intermediate in the synthesis of complex targets in the pharmaceutical and fragrance industries.

The comparative analysis with isomers like vanillin and isovanillin underscores the profound impact of substituent placement on biological activity, offering a crucial lesson for medicinal chemists. Ultimately, the choice of a benzaldehyde derivative is a multi-faceted decision. Researchers must weigh the demands of their synthetic route (reactivity, steric hindrance) against the desired properties of the final product (biological activity, scent profile, material characteristics). This guide provides a framework for making that decision on a foundation of chemical principles and empirical data.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). BenchChem.
  • Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.).
  • This compound | 105337-42-6. (n.d.). J&K Scientific.
  • What are the ring - opening reactions of benzaldehyde derivatives? (2025, December 19). SHINY Blog.
  • What are the uses of benzaldehyde in the pharmaceutical industry? (2025, June 30). Blog.
  • This compound. (n.d.). Chem-Impex.
  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (n.d.). BenchChem.
  • Reactivity of Benzaldehyde between aldehydes. (2018, March 20). Chemistry Stack Exchange.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
  • Benzaldehyde derivatives: Significance and symbolism. (2025, July 31).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters.
  • A Comparative Analysis of Isovanillin and Vanillin Interactions with Target Enzymes: A Molecular Docking Perspective. (n.d.). BenchChem.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023, January 30). MDPI.
  • Isovanillin. (n.d.). Wikipedia.
  • Unveiling Isovanillin: A Technical Guide to its History, Synthesis, and Biological Significance. (n.d.). BenchChem.
  • Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. (n.d.). PubMed.
  • This compound | CAS 105337-42-6. (n.d.). SCBT.

Sources

A Comparative Guide to the Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a valuable aromatic aldehyde intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its unique substitution pattern, featuring a combination of sterically demanding and electron-donating groups, presents interesting challenges and opportunities in its synthetic preparation. This guide provides a comprehensive comparison of two prominent methods for the synthesis of this target molecule: the Modified Duff Reaction and the Vilsmeier-Haack Reaction.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of these synthetic routes. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and starting material accessibility.

The Starting Material: 2-Isopropyl-1-methoxy-4-methylbenzene

Both synthetic routes discussed in this guide commence with the common starting material, 2-isopropyl-1-methoxy-4-methylbenzene (CAS No. 31574-44-4). The commercial availability of this substituted anisole derivative is a critical factor in the overall feasibility and cost-effectiveness of the synthesis of this compound. Several chemical suppliers offer this starting material, with purity typically around 95%.[2][3][4][5][6]

Method 1: The Modified Duff Reaction

The Duff reaction is a classical method for the formylation of electron-rich aromatic compounds, typically phenols, using hexamethylenetetramine (HMTA) as the formylating agent.[7] However, a modified version of this reaction, employing a strong acid like trifluoroacetic acid (TFA), has proven effective for the formylation of activated anisole derivatives.[8] This approach is particularly relevant to the synthesis of our target molecule.

Reaction Mechanism

The modified Duff reaction proceeds through the in-situ formation of an electrophilic iminium ion from the protonation and subsequent fragmentation of hexamethylenetetramine in the presence of a strong acid. This electrophile then attacks the electron-rich aromatic ring of 2-isopropyl-1-methoxy-4-methylbenzene. The directing effects of the methoxy and alkyl groups favor electrophilic substitution at the ortho and para positions. In this specific substrate, the position ortho to the methoxy group and para to the isopropyl group is the most sterically accessible and electronically activated site for formylation. A subsequent hydrolysis step converts the resulting imine intermediate into the final aldehyde product.

dot

Modified_Duff_Reaction cluster_reactants Reactants cluster_reaction Reaction Pathway SM 2-Isopropyl-1-methoxy-4-methylbenzene Intermediate Iminium Adduct SM->Intermediate Electrophilic Aromatic Substitution HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium Protonation & Fragmentation TFA Trifluoroacetic Acid (TFA) TFA->Iminium Iminium->Intermediate Iminium->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow of the Modified Duff Reaction.

Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of a closely related analog, 5-isopropyl-2-methoxybenzaldehyde, and is expected to be effective for the target molecule.

Materials:

  • 2-Isopropyl-1-methoxy-4-methylbenzene

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Water

  • Hexanes

  • 3N Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • In a suitable reaction vessel, charge 2-isopropyl-1-methoxy-4-methylbenzene and hexamethylenetetramine.

  • Add trifluoroacetic acid to the mixture.

  • Heat the reaction mixture to a temperature between 65°C and the reflux temperature.

  • Maintain the temperature until the aminoalkylation reaction is substantially complete, as monitored by an appropriate technique (e.g., TLC or GC).

  • Cool the reaction mixture to below 100°C and dilute with water.

  • Further cool the mixture to 30°C and add hexanes.

  • Adjust the pH of the mixture to approximately 3.0 with 3N hydrochloric acid.

  • Filter the resulting biphasic mixture through a filter aid (e.g., celite).

  • Separate the organic and aqueous layers.

  • The organic layer containing the product can be further purified by distillation or chromatography.

Method 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[10]

Reaction Mechanism

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. This reagent then undergoes electrophilic aromatic substitution with the activated aromatic ring of 2-isopropyl-1-methoxy-4-methylbenzene. Similar to the Duff reaction, the regioselectivity is governed by the directing effects of the existing substituents. The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the desired aldehyde.

dot

Vilsmeier_Haack_Reaction cluster_reagent_formation Reagent Formation cluster_reaction_pathway Reaction Pathway DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Vilsmeier->Intermediate SM 2-Isopropyl-1-methoxy-4-methylbenzene SM->Intermediate Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Sources

Biological activity of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde compared to analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Biological Activity of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde and Its Structural Analogs

Executive Summary

This guide provides a comprehensive analysis of the potential biological activities of this compound by drawing objective comparisons with its structurally related analogs. While this compound is primarily recognized for its applications in the fragrance and flavor industries, its core benzaldehyde structure is a well-established pharmacophore in medicinal chemistry.[1][2][3] By examining the biological profiles of analogs—differentiated by substitutions such as hydroxyl, methoxy, and other functional groups—we can extrapolate a scientifically grounded hypothesis of its potential efficacy. This report synthesizes data from antimicrobial, antioxidant, and anti-inflammatory/cytotoxic studies on various benzaldehyde derivatives to build a structure-activity relationship (SAR) framework. Detailed experimental protocols for foundational biological assays are provided to empower researchers to validate these hypotheses.

Introduction: The Benzaldehyde Scaffold as a Privileged Structure

Benzaldehyde and its derivatives represent a class of aromatic aldehydes that are ubiquitous in nature and serve as foundational building blocks in synthetic chemistry. The inherent reactivity of the aldehyde group, coupled with the diverse functionalization possible on the aromatic ring, makes the benzaldehyde scaffold a "privileged structure" in drug discovery. It is a key component in a multitude of compounds exhibiting a wide spectrum of biological activities.

This compound (Structure 1) is a polysubstituted benzaldehyde.[4] Its specific substitution pattern—an isopropyl group at position 5, a methoxy group at position 4, and a methyl group at position 2—defines its chemical properties, such as lipophilicity and steric profile. While direct, extensive biological data on this specific molecule is limited in public literature, a robust body of research on its analogs allows for a detailed comparative analysis. This guide aims to dissect the contributions of each functional group to overall biological activity by comparing it with key analogs, thereby predicting its therapeutic potential and guiding future research.

Structure 1. Chemical structure of this compound.

Part 1: Comparative Analysis of Key Biological Activities

Antimicrobial Activity

The benzaldehyde core is associated with antimicrobial properties, although often at moderate levels.[5] However, specific substitutions on the aromatic ring can dramatically enhance this activity.

  • Key Analog: 2-Hydroxy-4-methoxybenzaldehyde This analog is a potent natural antimicrobial agent and the primary active component of the essential oil from Periploca sepium.[6] Studies have demonstrated its broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi, with Minimum Inhibitory Concentration (MIC) values reported in the range of 80 µg/mL to 300 µg/mL.[6] Its efficacy is largely attributed to the hydroxyl group at the ortho position, which can act as a proton donor and participate in hydrogen bonding, potentially disrupting microbial cell membranes and inhibiting essential enzymes.[7] A recent study confirmed its ability to target the cell membrane of Staphylococcus aureus, leading to the release of intracellular contents.[7]

  • Key Analog: Halogenated Benzaldehydes The formation of Schiff bases from halogenated isopropyl benzaldehydes, such as 5-Chloro-Isopropyl Benzaldehyde, has been shown to produce compounds with significant antibacterial activity.[8] This suggests that the isopropyl group, also present in our target molecule, is compatible with potent antimicrobial designs.

  • Inferred Activity of this compound Our target compound lacks the critical ortho-hydroxyl group seen in 2-hydroxy-4-methoxybenzaldehyde. In its place is a methyl group, which is sterically larger and electronically different. While the overall lipophilicity conferred by the isopropyl, methyl, and methoxy groups may facilitate interaction with microbial lipid membranes, the absence of the phenolic hydroxyl group suggests its intrinsic antimicrobial activity is likely to be less potent than its hydroxylated analog. However, it may serve as an effective scaffold for developing more potent derivatives, such as hydrazones or thiosemicarbazones.

Antioxidant Activity

A compound's ability to scavenge free radicals is a key therapeutic property. For phenolic compounds, this activity is intrinsically linked to the presence and position of hydroxyl groups.

  • Key Analog: 2-Hydroxy-4-methoxybenzaldehyde This analog demonstrates moderate antioxidant activity in DPPH free radical scavenging and other assays.[6] The phenolic hydroxyl group is the primary active moiety, capable of donating a hydrogen atom to stabilize free radicals.

  • Structure-Activity Relationship (SAR) Insights Quantitative structure-activity relationship (QSAR) studies on benzaldehyde and benzoic acid derivatives confirm that hydroxylation of the aromatic ring is a primary determinant of antioxidant capacity.[9] Compounds like 2,3-dihydroxybenzaldehyde and 2,4,5-trihydroxybenzaldehyde are particularly strong antioxidants.[9]

  • Inferred Activity of this compound Lacking any hydroxyl groups, this compound is predicted to have minimal, if any, direct radical scavenging antioxidant activity. Its methoxy group is generally a poor hydrogen donor compared to a hydroxyl group. Therefore, it is unlikely to be a primary antioxidant, though it could potentially influence cellular redox states through other mechanisms not involving direct scavenging.

Anti-inflammatory and Cytotoxic Activity

Chronic inflammation and cancer are major areas of drug discovery where benzaldehyde derivatives have shown promise.

  • Key Analog: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde This halogenated analog of vanillin has demonstrated potent anti-inflammatory effects in macrophage cell lines.[10] It significantly reduces the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of iNOS and COX-2. Mechanistically, it was shown to inhibit key inflammatory signaling pathways, including NF-κB and MAPK (ERK, JNK).[10]

  • Hydrazone and Oxadiazole Derivatives The benzaldehyde scaffold is frequently used to synthesize N-acyl hydrazones and 1,3,4-oxadiazole derivatives, which have shown significant cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancers.[11]

  • Inferred Activity of this compound The potential for anti-inflammatory or cytotoxic activity is plausible but would require chemical modification. The core structure could serve as an excellent starting point for creating derivatives like hydrazones or Schiff bases, which are known to possess these activities. The substitution pattern may influence binding to specific biological targets, but direct activity is unlikely to be potent without further functionalization.

Part 2: Structure-Activity Relationship (SAR) Summary

The biological activity of benzaldehyde derivatives is highly dependent on the nature, position, and steric properties of the ring substituents.

  • Hydroxyl Groups (-OH): Essential for antioxidant activity via hydrogen atom donation.[9] The presence of an ortho-hydroxyl group is strongly correlated with enhanced antimicrobial activity.[6][7]

  • Methoxy Groups (-OCH₃): This group increases lipophilicity, which can enhance cell membrane permeability. While not directly active in radical scavenging, it electronically influences the ring and can modulate the activity of other functional groups.

  • Alkyl Groups (-CH₃, -CH(CH₃)₂): These groups also increase lipophilicity. However, bulky groups in the ortho position (like the methyl group at C2 in our target) can introduce steric hindrance, potentially reducing the ability of the molecule to bind to an enzyme's active site.[12]

  • Aldehyde Group (-CHO): This is a key reactive center, crucial for the formation of more complex and biologically active derivatives like Schiff bases, hydrazones, and oxadiazoles, which often exhibit enhanced antimicrobial and anticancer properties.[8][11]

SAR_Benzaldehyde cluster_0 Benzaldehyde Core cluster_1 Biological Activities cluster_2 Structural Features & Effects Core 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Alkyl Alkyl Groups (Isopropyl, Methyl) Methoxy Methoxy Group Aldehyde Aldehyde Group Antimicrobial Antimicrobial Antioxidant Antioxidant AntiInflammatory Anti-inflammatory/ Cytotoxic OH Hydroxyl Group (Analog) OH->Antimicrobial + Positive OH->Antioxidant ++ Strong Positive Alkyl->Antimicrobial +/- Modulates (Lipophilicity) Alkyl->AntiInflammatory ? Steric Hindrance Methoxy->Antimicrobial +/- Modulates (Lipophilicity) Aldehyde->Antimicrobial ++ Key for Derivatization Aldehyde->AntiInflammatory ++ Key for Derivatization

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Methodology:

  • Preparation: Prepare various concentrations of the test compound in methanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (~0.1 mM).

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

  • Controls: Use a blank (methanol only) and a control (DPPH solution with methanol instead of the compound). Ascorbic acid or BHT can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Analysis: Measure the absorbance at ~517 nm. The scavenging activity is calculated as a percentage reduction in DPPH absorbance relative to the control. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Figure 3. Workflow for DPPH antioxidant assay.

Cytotoxicity: MTT Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

Methodology:

  • Cell Seeding: Seed cells (e.g., A549 human lung cancer cells) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells, and the IC₅₀ value is calculated.

Figure 4. Workflow for MTT cytotoxicity assay.

Part 4: Data Summary Table and Future Directions

The following table summarizes the known and inferred activities based on the comparative analysis.

Biological Activity2-Hydroxy-4-methoxybenzaldehydeHalogenated Analogs (e.g., 2-Bromo-5-hydroxy-4-methoxybenzaldehyde)This compound (Inferred)
Antimicrobial High (MIC 80-300 µg/mL) [6]Moderate to High (especially as derivatives) [8]Low to Moderate (Likely requires derivatization)
Antioxidant Moderate (due to -OH group) [6]Moderate (due to -OH group)Very Low / Negligible (Lacks -OH group)
Anti-inflammatory Not extensively reportedHigh (Inhibits NF-κB & MAPK) [10]Unknown (Potential as a scaffold)
Cytotoxicity Not extensively reportedNot extensively reportedLow (Requires derivatization to active forms like hydrazones) [11]
Future Research Directions:
  • Direct Biological Screening: The immediate priority is to perform direct antimicrobial, antioxidant, and cytotoxicity screening of this compound using the standardized protocols outlined above to validate the hypotheses presented in this guide.

  • Synthesis of Derivatives: A focused medicinal chemistry effort to synthesize a small library of derivatives (e.g., Schiff bases, hydrazones, oximes) from the parent aldehyde is highly recommended. This would explore its potential as a versatile scaffold.

  • Mechanistic Studies: Should any derivative show potent activity, subsequent studies should focus on elucidating its mechanism of action, such as its effects on microbial membrane integrity, specific enzyme inhibition, or modulation of inflammatory signaling pathways.

Conclusion

While this compound itself is not expected to be a highly potent biological agent, particularly as an antioxidant, its structural framework holds considerable promise as a scaffold for the development of novel therapeutic agents. The comparative analysis with its analogs strongly suggests that derivatization of its aldehyde group or modification of the ring substituents could unlock significant antimicrobial or anti-inflammatory/cytotoxic activities. This guide provides the foundational logic and experimental framework for researchers to systematically investigate and potentially exploit the latent therapeutic value of this compound.

References

  • Syarif, R. A., et al. (2020). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry.

  • Chem-Impex International. (n.d.). This compound. Retrieved from

  • ResearchGate. (n.d.). Graphical representation of the structure–activity relationship. Retrieved from

  • Mayer, J. M., et al. (2006). Structure–Activity Relationships for Aldehyde Categories. ResearchGate.

  • ResearchGate. (n.d.). Structure of benzaldehyde (1), 4-n-pentylbenzaldehyde (2),.... Retrieved from

  • J&K Scientific. (n.d.). This compound. Retrieved from

  • Singh, S., et al. (2019). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Research and Analytical Reviews.

  • Natsuka, K., et al. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonistic and antagonistic activities. Journal of Medicinal Chemistry.
  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from

  • PubChemLite. (n.d.). This compound (C12H16O2). Retrieved from

  • Achmem. (n.d.). This compound. Retrieved from

  • SMU. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylbenzaldehyde. Retrieved from

  • de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5565.

  • Wang, W., et al. (2009). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 14(8), 2983-2992.

  • Özcan, H. İ., et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Artuklu International Journal of Health Sciences.

  • Ramachandran, R., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.

  • Aday, B., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311.

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from

  • Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry.

  • Kim, M., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 28(4), 1888.

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from

  • Rathi, M. A., et al. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. Constitutional isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct biological activities, toxicological profiles, and chemical reactivities. Consequently, the ability to unequivocally differentiate between such isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde and two of its constitutional isomers, offering a framework for their unambiguous identification using nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.

The insights presented herein are grounded in fundamental spectroscopic principles and supported by data from analogous compounds, providing a robust, field-proven methodology for researchers, scientists, and professionals in drug development.

The Isomers in Focus

The subject of our analysis is this compound (henceforth Isomer A ), a polysubstituted aromatic aldehyde. To illustrate the power of spectroscopic differentiation, we will compare it with two plausible constitutional isomers: 4-Isopropyl-5-methoxy-2-methylbenzaldehyde (Isomer B ) and 2-Isopropyl-4-methoxy-5-methylbenzaldehyde (Isomer C ). All three share the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .

Figure 1: Structures of the Compared Constitutional Isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.

Causality in NMR: Why Substituent Position Matters

The chemical shift of a proton or carbon nucleus in an aromatic ring is dictated by the cumulative electronic effects (both inductive and resonance) of all substituents.[1] Electron-donating groups (like -OCH₃ and alkyl groups) shield aromatic protons and carbons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like -CHO) deshield them, causing a downfield shift.[1] The relative positions of these groups create unique electronic environments and, consequently, distinct NMR spectra for each isomer.

Predicted ¹H NMR Data
Proton Isomer A (Predicted δ, ppm)Isomer B (Predicted δ, ppm)Isomer C (Predicted δ, ppm)Key Differentiators
Aldehyde (-CHO)~9.8 (s)~9.9 (s)~10.2 (s)The steric hindrance from the adjacent isopropyl group in Isomer C is expected to deshield the aldehyde proton significantly.
Aromatic H~7.5 (s), ~7.0 (s)~7.6 (s), ~7.1 (s)~7.7 (d), ~6.9 (d)Isomers A & B each have two singlets for their aromatic protons due to their substitution pattern. Isomer C will show two doublets with a distinct ortho coupling constant (J ≈ 8-9 Hz).
Methoxy (-OCH₃)~3.9 (s)~3.8 (s)~3.8 (s)Minimal difference expected.
Isopropyl (-CH)~3.2 (septet)~3.3 (septet)~3.4 (septet)The proximity to the aldehyde in Isomer C may cause a slight downfield shift.
Isopropyl (-CH₃)~1.2 (d)~1.2 (d)~1.3 (d)Minimal difference expected.
Methyl (-CH₃)~2.5 (s)~2.4 (s)~2.3 (s)The shielding/deshielding environment for the methyl group differs in each isomer, leading to subtle but measurable shifts.
Predicted ¹³C NMR Data
Carbon Isomer A (Predicted δ, ppm)Isomer B (Predicted δ, ppm)Isomer C (Predicted δ, ppm)Key Differentiators
Carbonyl (-CHO)~191~192~193Similar to the proton NMR, the steric environment in Isomer C will likely deshield the carbonyl carbon.
Aromatic C-H2 distinct signals2 distinct signals2 distinct signalsThe chemical shifts will be unique for each isomer based on the substituent effects.
Quaternary Aromatic C4 distinct signals4 distinct signals4 distinct signalsThe number of quaternary carbon signals is the same, but their chemical shifts will be highly diagnostic. For instance, the carbon bearing the methoxy group will be significantly shielded (~155-160 ppm) compared to the others.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

While IR spectroscopy will confirm the presence of key functional groups (aldehyde, ether, alkyl, and aromatic moieties) in all three isomers, it can also provide subtle clues to differentiate them based on the substitution pattern on the benzene ring.

Causality in IR: The Fingerprint of Substitution

The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the number of adjacent hydrogen atoms on an aromatic ring.[2] The specific substitution pattern of each isomer will result in a unique "fingerprint" in this region. Additionally, conjugation and steric effects can slightly shift the frequency of the C=O stretch of the aldehyde.[3]

Predicted IR Data
Vibrational Mode Isomer A (Predicted cm⁻¹)Isomer B (Predicted cm⁻¹)Isomer C (Predicted cm⁻¹)Key Differentiators
Aldehyde C-H Stretch~2820, ~2720~2820, ~2720~2820, ~2720This characteristic Fermi doublet will be present in all isomers.[4]
C=O Stretch~1690~1695~1685Conjugation with the aromatic ring lowers the C=O frequency. The steric hindrance in Isomer C may slightly decrease this frequency further.
Aromatic C=C Stretch~1600, ~1500~1600, ~1500~1600, ~1500Present in all isomers.
C-O Stretch (Ether)~1250~1250~1250Present in all isomers.
Aromatic C-H Out-of-Plane Bending~880-860~880-860~840-810Isomers A and B have two adjacent aromatic hydrogens, leading to a strong band in the 880-860 cm⁻¹ region. Isomer C has two isolated aromatic hydrogens, which will result in a different pattern, likely a strong band in the 840-810 cm⁻¹ region. This is a crucial differentiating feature.[2]
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in transmittance or absorbance mode.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺˙) at m/z 192 for all three isomers. However, the relative abundances of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.

Causality in MS: The Logic of Fragmentation

Aromatic aldehydes typically undergo characteristic fragmentations, including the loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺) and the loss of the formyl group (-CHO) to produce a substituted phenyl cation ([M-29]⁺).[5][6] The positions of the alkyl and methoxy groups will influence the subsequent fragmentation of the substituted phenyl cation.

Predicted Mass Spectrometry Data
Fragment Ion (m/z) Isomer A Isomer B Isomer C Key Differentiators
192 (M⁺˙)PresentPresentPresentMolecular ion peak.
191 ([M-H]⁺)AbundantAbundantAbundantLoss of the aldehydic hydrogen.
177 ([M-CH₃]⁺)AbundantAbundantAbundantLoss of a methyl group from the isopropyl moiety (Benzylic cleavage).
163 ([M-CHO]⁺)PresentPresentPresentLoss of the formyl group.
148 ([M-CHO-CH₃]⁺)PresentPresentPresentSubsequent loss of a methyl group.
Unique Fragments Possible loss of propene via McLafferty-type rearrangement Similar to Isomer A Steric hindrance may favor different initial fragmentation pathways, potentially altering fragment ratios. The relative intensities of the [M-1]⁺ and [M-29]⁺ peaks may vary slightly. More detailed analysis using high-resolution MS and tandem MS (MS/MS) would be required to definitively distinguish isomers based on fragmentation alone.
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Isomer NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS GC-MS Sample->MS UV UV-Vis Sample->UV NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Functional Groups Fingerprint Region (C-H Bending) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data UV_Data λmax Molar Absorptivity UV->UV_Data Identification Unambiguous Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification UV_Data->Identification

Figure 2: General workflow for the spectroscopic differentiation of isomers.

UV-Visible Spectroscopy: A Complementary Perspective

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Causality in UV-Vis: The Role of Conjugation and Sterics

All three isomers possess a conjugated system involving the benzene ring and the aldehyde group. Auxochromic groups like -OCH₃ and alkyl groups can cause a bathochromic (red) shift of the π → π* transition.[7] Steric hindrance, particularly in Isomer C where the bulky isopropyl group is ortho to the aldehyde, can disrupt the planarity of the chromophore, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity.[8]

Predicted UV-Vis Data
Parameter Isomer A (Predicted)Isomer B (Predicted)Isomer C (Predicted)Key Differentiators
λ_max (π → π*)~260-270 nm~260-270 nm~250-260 nmThe λ_max for Isomer C is expected to be at a shorter wavelength due to steric hindrance between the ortho-isopropyl and aldehyde groups, which reduces conjugation.
Molar Absorptivity (ε)HighHighLowerThe reduced planarity in Isomer C will likely result in a lower molar absorptivity compared to Isomers A and B .
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to obtain a solution with an absorbance between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The unambiguous differentiation of constitutional isomers like this compound and its variants is a task readily achievable through a systematic application of modern spectroscopic techniques. While MS and UV-Vis provide valuable corroborating evidence, NMR spectroscopy stands out as the most definitive method , offering a wealth of structural information through chemical shifts and coupling patterns. Furthermore, the out-of-plane C-H bending region in the IR spectrum provides a simple yet powerful diagnostic tool for distinguishing substitution patterns. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently elucidate the correct structure of their target molecules, a critical step in ensuring the safety, efficacy, and novelty of their chemical entities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Nyquist, R. A., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(1), 163-174. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 28-33. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Isopropyl-5-methoxy-2-methylbenzaldehyde. [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-methoxy-5-methylbenzaldehyde. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Hornback, J. M. (2005). Organic Chemistry. Cengage Learning.
  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of key analytical techniques for the structural validation of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in fragrance and medicinal chemistry. We will move beyond a simple recitation of methods to explore the "why" behind the "how," offering insights grounded in years of laboratory experience.

The structural integrity of a synthesized or isolated compound is paramount; it ensures the reproducibility of experiments and the validity of structure-activity relationship (SAR) studies. In this guide, we will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for the structural elucidation of our target molecule.

The Subject of Our Investigation: this compound

  • IUPAC Name: 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol

  • CAS Number: 105337-42-6

This molecule presents several key structural features that we will systematically confirm: a pentasubstituted benzene ring, an aldehyde group, a methoxy group, a methyl group, and an isopropyl group. Each of these moieties will produce a characteristic signature in the analytical data we collect.

A Multi-Faceted Approach to Structural Validation

A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. Each method interrogates the molecule from a different perspective, and when the data from all techniques consistently support a single structure, we can have high confidence in our assignment.

Caption: A typical workflow for the structural validation of a synthesized organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

Predicted ¹H NMR Data and Interpretation:
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a10.15s1HAldehyde-HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield shift.
b7.58s1HAr-HThis aromatic proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift.
c6.85s1HAr-HThis aromatic proton is ortho to the electron-donating methoxy group, resulting in an upfield shift compared to other aromatic protons.
d3.88s3HMethoxy (-OCH₃)The protons of the methoxy group are deshielded by the attached oxygen atom.
e3.25sept1HIsopropyl-CHThis proton is split into a septet by the six neighboring equivalent methyl protons of the isopropyl group.
f2.52s3HMethyl (-CH₃)The protons of the methyl group on the aromatic ring.
g1.25d6HIsopropyl-CH₃These six equivalent protons are split into a doublet by the single neighboring methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp peak.

Experimental Protocol:
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation:
Predicted Chemical Shift (δ, ppm)AssignmentRationale
192.5C=O (Aldehyde)The carbonyl carbon is significantly deshielded and appears far downfield.
163.0Ar-C (C-4)Aromatic carbon attached to the electron-donating methoxy group.
145.0Ar-C (C-5)Aromatic carbon attached to the isopropyl group.
138.0Ar-C (C-2)Aromatic carbon attached to the methyl group.
131.0Ar-C (C-1)Aromatic carbon attached to the aldehyde group.
128.5Ar-CH (C-6)Aromatic methine carbon.
108.0Ar-CH (C-3)Aromatic methine carbon shielded by the adjacent methoxy group.
55.5-OCH₃Methoxy carbon.
28.0Isopropyl-CHIsopropyl methine carbon.
23.0Isopropyl-CH₃Isopropyl methyl carbons.
18.0-CH₃Methyl carbon attached to the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this molecule, Electron Ionization (EI) is a suitable technique.

Experimental Protocol:
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation:

m/zProposed FragmentRationale for Fragmentation
192[M]⁺The molecular ion peak, corresponding to the intact molecule.
177[M - CH₃]⁺Loss of a methyl radical, likely from the isopropyl group or the ring-attached methyl group.
163[M - C₂H₅]⁺Loss of an ethyl radical, a common fragmentation pathway for isopropyl groups.
149[M - C₃H₇]⁺Loss of the isopropyl group.
121[M - C₃H₇ - CO]⁺Subsequent loss of carbon monoxide from the benzoyl cation.

digraph "Mass_Spectrometry_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]⁺\nm/z = 192", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_15 [label="[M - CH₃]⁺\nm/z = 177", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_43 [label="[M - C₃H₇]⁺\nm/z = 149", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_71 [label="[M - C₃H₇ - CO]⁺\nm/z = 121", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> M_minus_15 [label="- CH₃"]; M -> M_minus_43 [label="- C₃H₇"]; M_minus_43 -> M_minus_71 [label="- CO"]; }

Caption: A simplified representation of the predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.

Experimental Protocol:
  • Sample Preparation: A small drop of the neat liquid compound is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance is measured as a function of wavenumber.

Predicted IR Absorption Bands and Interpretation:
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2960-2850StrongC-H stretchAlkyl (Isopropyl, Methyl)
2830, 2720MediumC-H stretchAldehyde
1690StrongC=O stretchAromatic Aldehyde
1600, 1480MediumC=C stretchAromatic Ring
1250StrongC-O stretchAryl-alkyl ether

Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton connectivity, chemical environment, relative numbersHigh resolution, detailed structural informationRequires soluble sample, can have overlapping signals in complex molecules
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good for identifying symmetryLow sensitivity, longer acquisition times
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternHigh sensitivity, provides molecular formulaIsomers can be difficult to distinguish, fragmentation can be complex
IR Spectroscopy Presence of functional groupsFast, simple, good for identifying key bondsProvides limited information on the overall molecular structure

Conclusion

The structural validation of this compound is achieved with a high degree of confidence through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. The predicted data presented in this guide serves as a benchmark for researchers working with this molecule. By systematically acquiring and interpreting these spectra, and ensuring the convergence of all data points, the scientific community can build upon a solid foundation of validated molecular structures.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • NMRDB.org. (n.d.). An online database of predicted NMR spectra. Retrieved from [Link]

A Comparative Guide to the Quantitative Analysis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of robust analytical methodologies for the quantitative determination of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced selection of analytical techniques, emphasizing the rationale behind experimental choices and adherence to rigorous validation standards.

This compound is an aromatic aldehyde with applications in the fragrance and pharmaceutical industries as a synthetic intermediate.[1] Accurate quantification is critical for quality control, reaction monitoring, and stability testing. This guide compares two primary chromatographic techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), providing the technical basis for selecting the most suitable method for a given application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds.[2][3] Given that substituted benzaldehydes possess a chromophore (the benzene ring and carbonyl group), UV detection is a highly effective and accessible method for quantification.

Principle of the Method

The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately nonpolar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a more polar mobile phase. The analyte is retained on the column and then eluted by adjusting the mobile phase composition. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard, based on the Beer-Lambert law.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 column is selected for its strong hydrophobic retention of the aromatic ring and alkyl substituents of the target analyte, providing excellent separation from more polar potential impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The ratio is optimized to achieve a balance between resolution and analysis time. An acidic modifier (e.g., phosphoric acid) is often added to suppress the ionization of any potential acidic or basic impurities, ensuring sharp, symmetrical peaks.

  • UV Detection Wavelength: The wavelength is selected at or near the analyte's absorbance maximum (λmax) to ensure maximum sensitivity and selectivity. Aromatic aldehydes typically exhibit strong absorbance in the 254-280 nm range.

Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • System: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Testing (SST):

  • Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

  • The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5, in accordance with USP <621> guidelines.[4][5]

4. Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999.

  • Inject the prepared sample solutions and determine the concentration of the analyte from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard & Calibration Curve Prep SST System Suitability Test (≤2.0% RSD) StandardPrep->SST SamplePrep Sample Weighing, Dilution & Filtration Injection HPLC Injection SamplePrep->Injection SST->Injection If Pass DataAcq Data Acquisition (Chromatogram) Injection->DataAcq Integration Peak Integration DataAcq->Integration Calculation Concentration Calculation (vs. Calibration Curve) Integration->Calculation Result Final Result Calculation->Result GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard & Calibration Curve Prep SST System Suitability Test (≤2.0% RSD) StandardPrep->SST SamplePrep Sample Weighing & Dilution in Solvent Injection GC Injection (Vaporization) SamplePrep->Injection SST->Injection If Pass DataAcq Data Acquisition (Chromatogram) Injection->DataAcq Integration Peak Integration DataAcq->Integration Calculation Concentration Calculation (vs. Calibration Curve) Integration->Calculation Result Final Result Calculation->Result

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Novel 5-Isopropyl-4-methoxy-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, understanding the off-target effects of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a comprehensive framework for evaluating the cross-reactivity of derivatives of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, a versatile aromatic aldehyde with applications in fragrances and as a synthetic intermediate.[1] Recognizing the current scarcity of direct comparative data for this specific class of compounds, this document serves as a methodological blueprint. It details the underlying biochemical rationale, provides robust, step-by-step experimental protocols, and presents illustrative data to guide researchers in designing and executing a rigorous cross-reactivity assessment. Our focus is on empowering research teams to generate validated, reliable data for their unique derivatives.

Introduction: The Imperative of Off-Target Profiling

The journey of a small molecule from discovery to a potential therapeutic is fraught with challenges, a primary one being unintended biological interactions.[2] Most small molecule drugs interact with off-target proteins, which can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[2][3] Early identification of these off-target interactions is critical to de-risk drug development programs and reduce costly late-stage failures.[4]

The parent molecule, this compound, possesses a reactive aldehyde group. Aldehydes are known to interact with biological macromolecules, primarily through the formation of Schiff bases with primary amine groups, such as the ε-amino group of lysine residues in proteins.[5][6][7] This covalent interaction, while potentially central to a desired mechanism of action, also represents a significant pathway for off-target binding and cross-reactivity.

This guide will focus on a hypothetical scenario where we are comparing the parent compound (Parent) with two novel derivatives:

  • Derivative A: 5-Isopropyl-2-methylbenzene-1,4-diol (hydroxyl groups replacing methoxy and aldehyde).

  • Derivative B: (4-hydroxy-5-isopropyl-2-methylphenyl)methanol (aldehyde reduced to an alcohol).

Our objective is to quantify the extent to which these structural modifications alter the binding affinity for a hypothetical primary target versus a panel of off-targets.

Mechanistic Considerations: The Chemistry of Cross-Reactivity

The aldehyde functional group is an electrophilic center susceptible to nucleophilic attack from amine groups on proteins, forming a reversible carbon-nitrogen double bond known as a Schiff base or imine.[7][8]

.dot

Caption: Proposed mechanism of protein cross-reactivity.

This reversible reaction is the cornerstone of our experimental design. The stability of the Schiff base, and thus the potential for cross-reactivity, is influenced by the electronic and steric environment of the aldehyde and the pKa of the interacting lysine residue. Modifications to the parent structure, as in Derivatives A and B, are intended to abrogate this reactivity and will be tested accordingly.

Experimental Design: A Multi-Faceted Approach

A robust assessment of cross-reactivity requires a combination of binding and functional assays. We propose a tiered approach, starting with a broad screening method like a competitive immunoassay, followed by a more specific functional assay to confirm biological relevance.

Tier 1: Competitive ELISA for Binding Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal high-throughput method for assessing the relative binding affinities of our derivatives.[9][10] This assay measures the ability of a test compound (the "competitor") to inhibit the binding of a known ligand (the "tracer," often the parent compound conjugated to an enzyme like HRP) to a target protein immobilized on a microplate.[11] A stronger inhibition (lower signal) indicates higher binding affinity.

The choice of antibody is critical; it must specifically recognize the parent compound.[9] The degree to which the derivatives can displace the parent compound from the antibody binding site is a direct measure of their cross-reactivity in this specific assay format.[12][13]

.dot

Competitive_ELISA_Workflow cluster_plate Microplate Well cluster_analysis Analysis p1 1. Coat with Target Protein p2 2. Block Non-Specific Sites (e.g., BSA) p1->p2 p3 3. Add Sample (Parent or Derivative) + HRP-Conjugated Parent p2->p3 p4 4. Wash Unbound Reagents p3->p4 note1 Competition Occurs: Unlabeled compound competes with HRP-labeled compound for binding to the coated protein. p3->note1 p5 5. Add TMB Substrate p4->p5 p6 6. Add Stop Solution p5->p6 note2 Color Development: Intensity is inversely proportional to the concentration of the competing compound in the sample. p5->note2 a1 Measure Absorbance (450 nm) p6->a1 a2 Generate Dose-Response Curve a1->a2 a3 Calculate IC50 & % Cross-Reactivity a2->a3

Caption: Workflow for the competitive ELISA protocol.

  • Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of the target protein (e.g., a relevant off-target receptor) at 2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[14]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature (RT).[9][14]

  • Competition Reaction:

    • Prepare serial dilutions of the Parent, Derivative A, and Derivative B in assay buffer.

    • Add 50 µL of each dilution to the appropriate wells.

    • Immediately add 50 µL of the HRP-conjugated Parent compound (at a pre-determined optimal concentration) to all wells.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Washing: Discard the solution and wash the plate 5 times with wash buffer.

  • Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes at RT.[10]

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.[11]

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes.[14]

  • Analysis:

    • Plot the OD values against the logarithm of the competitor concentration.

    • Use a four-parameter logistic regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the tracer binding).

    • Calculate the percent cross-reactivity for each derivative using the formula: % Cross-Reactivity = (IC₅₀ of Parent / IC₅₀ of Derivative) x 100

Tier 2: Cellular Cytotoxicity Assay

To assess the functional consequences of potential off-target interactions, a cytotoxicity assay is essential. Aldehydes can induce cytotoxicity through various mechanisms, including protein damage and DNA damage.[15] By comparing the cytotoxic potential of the parent compound with its derivatives, we can infer whether the structural modifications have successfully mitigated off-target cellular toxicity.[16][17]

We will use a standard lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium as an indicator of compromised cell membrane integrity.[16]

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the Parent, Derivative A, and Derivative B. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at RT, protected from light.

  • Stopping Reaction: Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Experimental Value - Negative Control) / (Positive Control - Negative Control)] x 100

    • Plot the % cytotoxicity against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cell death).

Illustrative Data and Interpretation

The following tables present hypothetical, yet plausible, data derived from the protocols described above. This data is for illustrative purposes to guide interpretation.

Table 1: Competitive ELISA Binding Affinity and Cross-Reactivity
CompoundIC₅₀ (nM)% Cross-ReactivityInterpretation
Parent 50100%High affinity for the target protein (Reference).
Derivative A >10,000<0.5%Negligible cross-reactivity. The structural changes successfully eliminated binding to this off-target.
Derivative B 8505.9%Low but measurable cross-reactivity. The reduction of the aldehyde group significantly reduced but did not completely abolish binding.
  • Interpretation: The data clearly demonstrates that Derivative A shows a vastly superior off-target profile compared to the Parent compound and Derivative B in this binding assay. The removal of the aldehyde and methoxy groups was highly effective. Derivative B shows a significant reduction in cross-reactivity, confirming that the aldehyde group is a primary driver of the interaction.

Table 2: Cellular Cytotoxicity Assessment
CompoundCC₅₀ (µM)Interpretation
Parent 25Moderate cytotoxicity, consistent with a reactive aldehyde.[16][17]
Derivative A >200Low to no cytotoxicity observed within the tested range.
Derivative B 150Significantly reduced cytotoxicity compared to the parent compound.
  • Interpretation: The cytotoxicity data corroborates the binding assay findings. The parent compound's reactivity leads to moderate cell death. In contrast, Derivatives A and B are significantly less toxic, with Derivative A showing the best safety profile. This functional data provides strong evidence that the designed structural modifications successfully mitigate the off-target effects leading to cytotoxicity.

Conclusion and Future Directions

This guide outlines a foundational strategy for assessing the cross-reactivity of novel this compound derivatives. By combining a high-throughput competitive binding assay with a functional cellular assay, researchers can efficiently profile and rank new chemical entities based on their off-target liability.

Our illustrative data highlights how targeted structural modifications—specifically the removal or reduction of the reactive aldehyde moiety—can dramatically improve the selectivity profile of a lead compound. The presented protocols are robust, widely applicable, and serve as a self-validating system when appropriate controls are included.

For drug development professionals, adopting such a systematic screening cascade early in the discovery process is crucial.[4] It enables data-driven decisions, helps prioritize compounds with the highest potential for success, and ultimately contributes to the development of safer, more effective medicines. Further studies could involve broader off-target panels, including in silico screening and cellular thermal shift assays (CETSA), to build a more comprehensive understanding of a compound's interaction profile.[3][18]

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Reaction of glycolaldehyde with proteins: latent crosslinking potential of alpha-hydroxyaldehydes. National Institutes of Health (NIH). [Link]

  • Aldehyde-Schiff Reaction. StainsFile. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. PubMed. [Link]

  • Comparative Evaluation of Cytotoxicity and Metabolism of Four Aldehydes in Two Hepatoma Cell Lines. Taylor & Francis Online. [Link]

  • Competitive ELISA protocol. St John's Laboratory. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. National Institutes of Health (NIH). [Link]

  • Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]

  • Schiff Compounds. University of Kerbala. [Link]

  • Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). [Link]

  • Reversible reaction of a Schiff base formed from an aldehydes or ketones. ResearchGate. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Semantic Scholar. [Link]

  • cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]

Sources

A Researcher's Guide to Benchmarking Substituted Benzaldehydes in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the rigorous evaluation of small molecules is paramount to ensuring the validity and reproducibility of experimental findings. This guide provides a comprehensive framework for benchmarking the performance of a class of aromatic aldehydes, specifically substituted benzaldehydes, in relevant biological assays. While 5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a notable synthetic intermediate, its direct biological activity is not extensively documented in publicly available literature.[1][2] Therefore, we will broaden our scope to the principles of evaluating substituted benzaldehydes, a class of compounds with diverse and well-documented biological effects, as a model system.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

The Critical Role of Benchmarking in Chemical Probe Development

Substituted Benzaldehydes: A Versatile Chemical Scaffold

Substituted benzaldehydes are a class of organic compounds characterized by a benzene ring with a formyl group and one or more additional substituents. These substituents can dramatically influence the molecule's physicochemical properties and biological activity. For instance, some benzaldehydes exhibit antifungal properties by targeting cellular antioxidation systems, while others may have applications in chemotherapy.[5] The structural diversity of this class makes it an excellent case study for demonstrating the principles of assay benchmarking.

Comparative Assay Performance: A Case Study

To illustrate the benchmarking process, we will consider a hypothetical scenario where we are comparing the cytotoxic effects of three substituted benzaldehydes on a cancer cell line (e.g., HeLa).

  • Compound A: 4-Methoxy-2-methylbenzaldehyde

  • Compound B: 2-Methoxybenzaldehyde

  • Compound C (Test Compound): this compound

Our objective is to determine the relative potency and efficacy of these compounds in inducing cell death.

Experimental Workflow: Cytotoxicity Assessment

The following workflow outlines the key steps in our comparative analysis.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Compound Stock Preparation C Serial Dilution of Compounds A->C B Cell Culture (HeLa) D Cell Seeding in 96-well Plates B->D E Compound Treatment of Cells C->E D->E F Incubation (e.g., 48 hours) E->F G MTT or Resazurin Assay F->G H Absorbance/Fluorescence Measurement G->H I Dose-Response Curve Generation H->I J IC50 Determination I->J

Caption: A typical workflow for assessing the cytotoxicity of chemical compounds.

Quantitative Data Summary

The results of our hypothetical cytotoxicity assays are summarized in the table below.

CompoundIC50 (µM)Maximum Inhibition (%)
4-Methoxy-2-methylbenzaldehyde (A)5095%
2-Methoxybenzaldehyde (B)15080%
This compound (C)7592%

Note: The data presented here is for illustrative purposes only and is not derived from actual experimental results for this compound.

From this data, we can infer that Compound A is the most potent of the three, with the lowest IC50 value. Compounds A and C show similar efficacy, as indicated by their high maximum inhibition percentages. Compound B is the least potent and efficacious in this hypothetical assay.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed protocols are essential.

Protocol 1: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of each benzaldehyde derivative in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Understanding the Mechanism of Action: Beyond Cytotoxicity

While cytotoxicity assays provide valuable information about a compound's potency, they do not reveal the underlying mechanism of action. To gain deeper insights, further experiments are necessary. For instance, if we hypothesize that our benzaldehydes are inducing apoptosis, we could perform a Caspase-3/7 activity assay.

Signaling Pathway: Apoptosis Induction

The following diagram illustrates a simplified apoptosis pathway that could be activated by a test compound.

G A Test Compound B Cellular Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I Apoptosis H->I

Caption: A simplified schematic of the intrinsic apoptosis pathway.

By measuring the activity of key proteins in this pathway, such as Caspase-3/7, we can validate the on-target effects of our compounds and build a more complete picture of their biological activity.

Conclusion and Future Directions

This guide has provided a foundational framework for benchmarking the performance of substituted benzaldehydes in cellular assays. We have emphasized the importance of comparative analysis, detailed protocols, and mechanistic studies. While this compound's primary applications currently lie outside of chemical biology, the principles outlined here can be applied to any small molecule to rigorously characterize its biological effects.[1][2]

Future studies should aim to expand the panel of assays to include measures of selectivity, off-target effects, and in vivo efficacy. The use of high-quality, well-characterized chemical probes is essential for advancing our understanding of biology and for the development of new therapeutics.[3]

References

  • On-Target Activity of New Chemical Probes: A Comparative Guide to Confirmation in Biological Systems. Benchchem.
  • This compound - Chem-Impex. Chem-Impex.
  • This compound | 105337-42-6 - J&K Scientific. J&K Scientific.
  • Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement - PubMed Central. PubMed Central.
  • Benchmarking Data Sets | Encyclopedia MDPI. MDPI.
  • Assay Validation Using Chemical Probes - Alto Predict. Alto Predict.
  • The era of high-quality chemical probes - PMC - NIH. National Institutes of Health.
  • 4-Methoxy-2-methylbenzaldehyde 95 52289-54-0 - Sigma-Aldrich. Sigma-Aldrich.
  • This compound | CAS 105337-42-6 | SCBT. Santa Cruz Biotechnology.
  • This compound (C12H16O2) - PubChemLite. PubChem.
  • This compound - Sigma-Aldrich. Sigma-Aldrich.
  • 4-Methoxy-2-methylbenzaldehyde 95 52289-54-0 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Methoxybenzaldehyde 98 135-02-4 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Methoxybenzaldehyde 98 135-02-4 - Sigma-Aldrich. Sigma-Aldrich.
  • 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. Wikipedia.
  • 4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0 | Chemsrc. Chemsrc.
  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. PubChem.
  • Benzaldehyde, 4-methoxy- - the NIST WebBook. NIST.

Sources

A Comprehensive Guide to Alternative Reagents for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts synthetic efficiency, scalability, and the ultimate success of a research campaign. 5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a versatile aromatic aldehyde, valued for its unique substitution pattern and its utility as a precursor in the synthesis of pharmaceuticals, fragrances, and flavor compounds.[1][2][3] This guide provides an in-depth comparison of viable alternative reagents, supported by an analysis of their chemical properties, reactivity, and relevant experimental data. We will explore the nuanced interplay of steric and electronic effects that govern the reactivity of these molecules and offer practical guidance for their application in key organic transformations.

Understanding the Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The aldehyde moiety is the primary site of reaction, susceptible to nucleophilic attack. The substituents on the aromatic ring, however, modulate this reactivity:

  • Methoxy Group (-OCH₃): As a strong electron-donating group at the para-position, the methoxy group increases the electron density of the aromatic ring and, to a lesser extent, the carbonyl carbon. This can slightly decrease the aldehyde's electrophilicity compared to unsubstituted benzaldehyde.

  • Methyl Group (-CH₃): Positioned ortho to the aldehyde, the methyl group introduces steric hindrance, which can impede the approach of bulky nucleophiles.

  • Isopropyl Group (-CH(CH₃)₂): Located meta to the aldehyde, the isopropyl group also contributes to the overall steric bulk of the molecule.

Therefore, an ideal alternative reagent would mimic this specific combination of electronic and steric properties to achieve a similar reaction profile.

A Curated Selection of Alternative Reagents

Based on structural similarity and commercial availability, we have identified two primary alternatives to this compound:

  • 2,5-Dimethyl-4-methoxybenzaldehyde: This compound replaces the isopropyl group with a methyl group. This substitution reduces the steric bulk at the 5-position, which may lead to faster reaction rates in sterically sensitive transformations.

  • 4-Methoxy-3-methylbenzaldehyde: In this alternative, the ortho-methyl group of the target molecule is absent, significantly reducing steric hindrance around the aldehyde. The methyl group is instead at the 3-position.

The selection of an appropriate alternative will depend on the specific requirements of the reaction, such as the desired reaction rate, yield, and the steric tolerance of the transition state.

Physicochemical and Spectroscopic Data Comparison

A thorough understanding of the physical and spectral properties of these aldehydes is essential for their effective use in the laboratory. The following table summarizes key data for our target molecule and its proposed alternatives.

PropertyThis compound2,5-Dimethyl-4-methoxybenzaldehyde4-Methoxy-3-methylbenzaldehyde
CAS Number 105337-42-66745-75-132723-67-4
Molecular Formula C₁₂H₁₆O₂C₁₀H₁₂O₂C₉H₁₀O₂
Molecular Weight 192.25 g/mol 164.19 g/mol 150.17 g/mol
Appearance Liquid[2]SolidLiquid
Boiling Point Not available147-149 °C/12 mmHg80-85 °C/1 mmHg
Melting Point Not available31-35 °CNot applicable
¹H NMR (CDCl₃, δ) Not available10.3 (s, 1H, CHO), 7.5 (s, 1H, ArH), 6.7 (s, 1H, ArH), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, ArCH₃), 2.2 (s, 3H, ArCH₃)9.8 (s, 1H, CHO), 7.7 (d, 1H, ArH), 7.6 (s, 1H, ArH), 6.9 (d, 1H, ArH), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, ArCH₃)
¹³C NMR (CDCl₃, δ) Not available191.5, 163.7, 137.9, 133.0, 125.1, 124.9, 108.9, 55.4, 21.1, 15.9191.1, 162.8, 135.0, 130.8, 126.7, 125.9, 110.6, 55.5, 16.2

Note: Spectroscopic data can vary slightly based on the solvent and instrument used. The provided data is representative.

Comparative Reactivity in Key Organic Transformations

The choice of an aldehyde can significantly influence the outcome of a reaction. Below, we analyze the expected performance of our target molecule and its alternatives in several common and important synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] The reaction is sensitive to both the electrophilicity of the aldehyde and steric hindrance around the carbonyl group.

Expected Reactivity:

  • This compound: The ortho-methyl group will likely slow the reaction rate due to steric hindrance. The electron-donating methoxy group will also slightly decrease the electrophilicity of the carbonyl carbon.

  • 2,5-Dimethyl-4-methoxybenzaldehyde: With a smaller methyl group at the 5-position instead of an isopropyl group, the steric hindrance is reduced, potentially leading to a faster reaction compared to the target molecule.

  • 4-Methoxy-3-methylbenzaldehyde: The absence of an ortho-substituent will significantly reduce steric hindrance, making this aldehyde likely the most reactive of the three in a Knoevenagel condensation.

Supporting Data:

While direct comparative data is scarce, studies on substituted benzaldehydes in the Knoevenagel condensation generally show that increased steric hindrance and electron-donating groups decrease reaction rates and yields.[5] For example, in a study of the Knoevenagel condensation between various benzaldehydes and malononitrile, electron-withdrawing groups led to higher yields in shorter reaction times.

Benzaldehyde DerivativeSubstituentReaction TimeYield (%)
4-Nitrobenzaldehyde4-NO₂ (EWG)5 min95
4-Chlorobenzaldehyde4-Cl (EWG)10 min92
BenzaldehydeH15 min90
4-Methylbenzaldehyde4-CH₃ (EDG)20 min88
4-Methoxybenzaldehyde4-OCH₃ (EDG)25 min85

Data adapted from a representative Knoevenagel condensation procedure. Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), catalyst (e.g., piperidine), solvent (e.g., ethanol), room temperature.

This trend supports the prediction that 4-Methoxy-3-methylbenzaldehyde would be the most reactive, followed by 2,5-Dimethyl-4-methoxybenzaldehyde, and then the target molecule.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds.[6][7][8][9] The starting material for the synthesis of this compound would be 1-isopropyl-2-methoxy-4-methylbenzene. The regioselectivity of the formylation is directed by the activating methoxy group and influenced by the steric bulk of the adjacent isopropyl and methyl groups.

Expected Outcome:

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of these types of substituted benzaldehydes. The reaction of 1-isopropyl-2-methoxy-4-methylbenzene with the Vilsmeier reagent (formed from POCl₃ and DMF) would be expected to yield this compound as the major product due to the directing effect of the methoxy group and the steric hindrance at the other available positions.

Experimental Protocols

To provide a practical comparison, we present detailed, side-by-side protocols for a Knoevenagel condensation using this compound and its alternative, 2,5-Dimethyl-4-methoxybenzaldehyde.

Protocol 1: Knoevenagel Condensation with this compound

Materials:

  • This compound (1.92 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound and malononitrile in 20 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure condensed product.

Protocol 2: Knoevenagel Condensation with 2,5-Dimethyl-4-methoxybenzaldehyde

Materials:

  • 2,5-Dimethyl-4-methoxybenzaldehyde (1.64 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2,5-Dimethyl-4-methoxybenzaldehyde and malononitrile in 20 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure condensed product.

Visualizing Molecular Structures and Reaction Workflows

To further aid in the understanding of the concepts discussed, the following diagrams visualize the structures of the compared aldehydes and a typical experimental workflow.

cluster_0 Target Molecule cluster_1 Alternative Reagents A This compound B 2,5-Dimethyl-4-methoxybenzaldehyde A->B Structural Similarity C 4-Methoxy-3-methylbenzaldehyde A->C Structural Similarity

Caption: Comparison of the target molecule and its alternatives.

reagents Dissolve Aldehyde and Malononitrile in Ethanol catalyst Add Catalytic Piperidine reagents->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction precipitation Cool in Ice Bath reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallize from Ethanol filtration->purification product Pure Condensed Product purification->product

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion

The selection of an appropriate benzaldehyde derivative is a critical step in the design of efficient and successful synthetic routes. While this compound offers a unique combination of steric and electronic properties, commercially available alternatives such as 2,5-Dimethyl-4-methoxybenzaldehyde and 4-Methoxy-3-methylbenzaldehyde present viable options for researchers. The choice between these reagents should be guided by a careful consideration of the specific reaction mechanism, with particular attention to the steric demands of the transition state. This guide provides the foundational knowledge and practical protocols to enable informed decision-making in your research and development endeavors.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • ResearchGate. Knoevenagel condensation between different substituted benzaldehydes... [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • SMU. This compound. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • SciSpace. Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • PubChemLite. This compound (C12H16O2). [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Royal Society of Chemistry. ChemComm. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • NCERT. Alcohols, Phenols and Ethers. [Link]

  • ResearchGate. (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • PubMed. RIFM fragrance ingredient safety assessment, 4-isopropyl-2-methoxy-1-methylbenzene, CAS Registry Number 6379-73-3. [Link]

  • Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fragrance development, the aromatic aldehyde 5-isopropyl-4-methoxy-2-methylbenzaldehyde stands as a valuable intermediate, lending its unique structural motifs to a variety of complex molecules.[1] Its synthesis, therefore, is a critical process, demanding efficiency, cost-effectiveness, and a keen eye towards safety and environmental impact. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this target molecule, offering the detailed experimental data and field-proven insights necessary for informed decision-making in a research and development setting.

Route 1: Grignard Reaction and Subsequent Formylation of a Brominated Precursor

This synthetic pathway commences with the commercially available 2-bromo-1-methoxy-4-methylbenzene, leveraging the power of Grignard chemistry to construct the isopropyl moiety, followed by a formylation step to introduce the crucial aldehyde functionality.

Workflow for Synthesis Route 1

A 2-bromo-1-methoxy-4-methylbenzene B Grignard Reagent Formation (Mg, THF) A->B Step 1a C Reaction with Acetone B->C D Tertiary Alcohol Intermediate C->D E Dehydration & Reduction D->E Step 1b F 2-isopropyl-1-methoxy-4-methylbenzene E->F G Formylation (Vilsmeier-Haack or Duff Reaction) F->G Step 1c H This compound G->H

Caption: Synthetic pathway for Route 1.

Experimental Protocol for Route 1

Step 1a & 1b: Synthesis of 2-isopropyl-1-methoxy-4-methylbenzene via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-1-methoxy-4-methylbenzene (1.0 eq.) in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Reaction with Acetone: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.1 eq.) in anhydrous THF is added dropwise, and the reaction mixture is stirred for 1 hour at room temperature.

  • Work-up and Formation of the Isopropyl Group: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting tertiary alcohol is then subjected to dehydration (e.g., using a catalytic amount of a strong acid) followed by catalytic hydrogenation to yield 2-isopropyl-1-methoxy-4-methylbenzene.

Step 1c: Formylation using the Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Formation: In a separate flask, phosphorus oxychloride (POCl₃, 1.5 eq.) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, 3.0 eq.) with vigorous stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent.

  • Formylation: The solution of 2-isopropyl-1-methoxy-4-methylbenzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane) is added dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours until completion (monitored by TLC).

  • Hydrolysis: The reaction mixture is carefully poured onto crushed ice and stirred. The mixture is then neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford the crude product, which is then purified by column chromatography or distillation to yield this compound.

Route 2: Friedel-Crafts Alkylation of p-Cresol and Subsequent Transformations

This alternative route begins with the inexpensive and readily available starting material, p-cresol. The synthesis involves a Friedel-Crafts alkylation to introduce the isopropyl group, followed by methylation of the phenolic hydroxyl group and a final formylation step.

Workflow for Synthesis Route 2

A p-Cresol B Friedel-Crafts Alkylation (Isopropyl bromide, Lewis Acid) A->B Step 2a C 5-isopropyl-2-methylphenol (Carvacrol) B->C D Methylation (Dimethyl sulfate, Base) C->D Step 2b E 4-isopropyl-1-methoxy-2-methylbenzene D->E F Formylation (Reimer-Tiemann or Gattermann Reaction) E->F Step 2c G This compound F->G

Caption: Synthetic pathway for Route 2.

Experimental Protocol for Route 2

Step 2a: Friedel-Crafts Alkylation of p-Cresol

  • In a reaction vessel, p-cresol (1.0 eq.) is dissolved in a suitable solvent (e.g., nitrobenzene or a non-polar solvent). A Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq.), is added portion-wise at a low temperature.

  • Isopropyl bromide (1.1 eq.) is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours at a controlled temperature.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated. The product, 5-isopropyl-2-methylphenol (carvacrol), is purified by distillation.

Step 2b: Methylation of 5-isopropyl-2-methylphenol

  • To a solution of carvacrol (1.0 eq.) in a suitable solvent (e.g., acetone or methanol), a base such as potassium carbonate (K₂CO₃, 1.5 eq.) is added.

  • Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.) is added dropwise, and the mixture is refluxed for several hours.

  • After completion of the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 4-isopropyl-1-methoxy-2-methylbenzene.

Step 2c: Formylation using the Reimer-Tiemann Reaction

  • A solution of 4-isopropyl-1-methoxy-2-methylbenzene (1.0 eq.) in an excess of chloroform is prepared.

  • A concentrated aqueous solution of a strong base, such as sodium hydroxide, is added, and the two-phase system is stirred vigorously at an elevated temperature for several hours.

  • After the reaction, the mixture is cooled, and the excess chloroform is removed. The aqueous layer is acidified with a dilute acid, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis of these two routes involves a multi-faceted evaluation of reagent costs, process efficiency (yield and reaction time), safety considerations, and environmental impact.

Factor Route 1: Grignard Pathway Route 2: Friedel-Crafts Pathway
Starting Material Cost Moderate (2-bromo-1-methoxy-4-methylbenzene)Low (p-cresol)[2][3][4][5][6]
Key Reagent Costs Moderate to High (Magnesium, Acetone, POCl₃, DMF)Low to Moderate (Isopropyl bromide, AlCl₃, Dimethyl sulfate, Chloroform)[7][8][9][10]
Overall Yield Potentially higher overall yield due to more controlled reaction steps.Can be variable, especially in the Friedel-Crafts alkylation step which is prone to side reactions.[11]
Process Complexity Multi-step process requiring anhydrous conditions for the Grignard reaction.Multi-step process; Friedel-Crafts alkylation can be challenging to control.
Safety Concerns Grignard reagents are highly reactive and moisture-sensitive. The Vilsmeier-Haack reagent is corrosive and reacts violently with water.[12]Friedel-Crafts alkylation can lead to polyalkylation and rearrangements.[11][13] Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic.[14][15][16][17] The Reimer-Tiemann reaction uses chloroform, a suspected carcinogen, and is highly exothermic.[18][19][20][21][22]
Environmental Impact Use of ethereal solvents (THF, diethyl ether) which are volatile and flammable. Generation of magnesium salts as byproducts.Use of halogenated solvents and potentially hazardous reagents. Generation of aluminum salts and other byproducts.
Scalability Grignard reactions can be challenging to scale up due to their exothermic nature and sensitivity.Friedel-Crafts reactions are common in industrial processes but require careful control.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 , starting from a brominated precursor, offers a more controlled and potentially higher-yielding synthesis. The Grignard reaction is a powerful tool for C-C bond formation, and the Vilsmeier-Haack formylation is generally efficient for electron-rich aromatic systems. However, the higher cost of the starting material and the stringent requirements for anhydrous conditions may be limiting factors, particularly for large-scale production.

Route 2 , commencing with the inexpensive p-cresol, is economically attractive. However, it presents significant challenges in terms of reaction control and safety. The Friedel-Crafts alkylation is notorious for producing isomeric mixtures and polyalkylation products, which can complicate purification and reduce the overall yield.[11] Furthermore, the use of highly toxic reagents like dimethyl sulfate and chloroform necessitates stringent safety protocols and specialized handling procedures.[14][15][16][17][18][19][20][21][22]

For laboratory-scale research and development where purity and yield are paramount, Route 1 may be the preferred option , despite its higher initial cost. The predictability of the reaction sequence allows for more reliable production of the target molecule.

For industrial-scale manufacturing where cost is a primary driver, Route 2 holds potential but requires significant process optimization and investment in safety infrastructure. The challenges associated with this route, particularly in achieving high selectivity and ensuring worker safety, must be carefully addressed.

Ultimately, the choice of synthesis route will depend on the specific priorities of the research or production team, balancing the trade-offs between cost, yield, safety, and environmental considerations. This guide provides the foundational data and insights to facilitate that critical decision-making process.

References

  • Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding - ACS Publications. (URL: [Link])

  • Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. (URL: [Link])

  • Para Cresol - p-Cresol Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])

  • isopropyl bromide - IndiaMART. (URL: [Link])

  • Dimethyl Sulphate Prices, News, Chart, Index & Demand - IMARC Group. (URL: [Link])

  • Isopropyl Bromide at best price in Sarigam by GBH Fine Chem | ID - IndiaMART. (URL: [Link])

  • Isopropyl Bromide - SYNTHETIKA. (URL: [Link])

  • p-Cresol - Adooq Bioscience. (URL: [Link])

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. (URL: [Link])

  • Isopropyl Bromide - 75-26-3 Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])

  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. (URL: [Link])

  • Ch12: Friedel-Crafts limitations - University of Calgary. (URL: [Link])

  • Gattermann reaction - Wikipedia. (URL: [Link])

  • Reimer–Tiemann reaction | 60 Publications | 523 Citations | Top Authors | Related Topics. (URL: [Link])

  • The Gattermann-Koch reaction; the formylation of isopropylbenzene under pressure - PubMed. (URL: [Link])

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (URL: [Link])

  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) - YouTube. (URL: [Link])

  • The Reimer–Tiemann Reaction - ResearchGate. (URL: [Link])

  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])

  • Showing Compound 5-Isopropyl-2-methylphenol (FDB014512) - FooDB. (URL: [Link])

  • Note An expeditious synthesis of syringaldehyde from para-cresol. (URL: [Link])

  • Gattermann Koch Formylation Reaction, mechanism, scope and application IIT JAM CSIR NET GATE - YouTube. (URL: [Link])

  • Reimer-Tiemann reaction | Britannica. (URL: [Link])

  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (URL: [Link])

Sources

Characterizing the Reaction Kinetics of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and fine chemical synthesis, a precise understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, scalability, and safety. 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis, presents a unique structural profile that influences its reactivity.[1] This guide provides a comprehensive framework for characterizing the reaction kinetics of this molecule, offering a comparative analysis of suitable experimental methodologies and the rationale behind their selection. We aim to equip researchers with the necessary tools to generate robust kinetic data, enabling informed decisions in process development and mechanistic investigations.

The Significance of Kinetic Profiling for Substituted Benzaldehydes

The reactivity of a benzaldehyde derivative is intricately linked to the electronic and steric nature of its substituents. The isopropyl and methyl groups on the aromatic ring of this compound exert steric hindrance and electron-donating effects, while the methoxy group further influences the electron density of the aromatic system. These features can significantly impact the rate of reactions involving the aldehyde functional group. A thorough kinetic study allows for the quantification of these effects, providing critical insights into:

  • Reaction Mechanism: Elucidating the sequence of elementary steps, identifying the rate-determining step, and understanding the role of intermediates.

  • Process Optimization: Determining the optimal conditions (temperature, concentration, catalyst loading) to maximize reaction rate and yield while minimizing byproduct formation.

  • Scalability and Safety: Predicting reaction behavior on a larger scale and identifying potential thermal hazards.

  • Structure-Activity Relationships: Comparing the kinetic data with that of other aromatic aldehydes to build predictive models for reactivity.

A Comparative Overview of Kinetic Investigation Methodologies

The choice of analytical technique to monitor the progress of a reaction is paramount for obtaining high-quality kinetic data. The ideal method should be sensitive, specific, and capable of providing real-time or frequent measurements of reactant consumption or product formation.[2][3] We will now compare two robust and widely applicable methodologies for studying the kinetics of reactions involving this compound: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC) .

In-Situ Monitoring: UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry measures the absorbance of light by a sample at a specific wavelength.[4][5] If the reactant, product, or a reaction intermediate has a distinct absorption spectrum, the change in absorbance over time can be directly correlated to the change in its concentration, as described by the Beer-Lambert law.[2]

Applicability to this compound: The extended conjugation of the aromatic ring and the carbonyl group in this compound results in a characteristic UV absorbance. Many common reactions of aldehydes, such as condensation or oxidation, lead to products with significantly different conjugation systems and, therefore, different UV spectra. This spectral shift provides an excellent handle for monitoring reaction progress.

Experimental Workflow: A Proposed Kinetic Study of a Model Reaction (Aldol Condensation)

The aldol condensation of an aromatic aldehyde with a ketone is a classic carbon-carbon bond-forming reaction that is well-suited for kinetic analysis.[6]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis prep_reagents Prepare stock solutions of: - this compound - Ketone (e.g., acetone) - Catalyst (e.g., NaOH) prep_uv Determine λmax of reactant and product prep_reagents->prep_uv mix Equilibrate reactants to reaction temperature in a cuvette prep_uv->mix initiate Initiate reaction by adding catalyst mix->initiate monitor Record absorbance at λmax over time initiate->monitor convert Convert Absorbance vs. Time to Concentration vs. Time monitor->convert plot Plot integrated rate laws (e.g., ln[A] vs. time) convert->plot determine Determine rate constant (k) and reaction order plot->determine

Caption: Workflow for a UV-Vis spectrophotometry-based kinetic study.

Advantages & Limitations:

FeatureUV-Vis Spectrophotometry
Speed Real-time, continuous monitoring.[2]
Cost Relatively low instrument and operational cost.
Complexity Simple experimental setup.
Specificity Can be limited if multiple species absorb at the same wavelength.
Sensitivity Moderate sensitivity.
Offline Analysis: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7][8] By collecting aliquots from a reaction at specific time points and analyzing them by HPLC, the concentration of each component can be accurately determined.

Applicability to this compound: HPLC is an exceptionally versatile technique for analyzing complex reaction mixtures. It can simultaneously quantify the starting material, products, and any byproducts, providing a comprehensive picture of the reaction progress. For reactions involving aromatic aldehydes, reverse-phase HPLC with a UV detector is a standard and effective method. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection sensitivity if needed.[9]

Experimental Workflow: A Proposed Kinetic Study

G cluster_reaction 1. Reaction Setup cluster_sampling 2. Sampling & Quenching cluster_analysis 3. HPLC Analysis & Data Processing setup Set up the reaction in a thermostatted vessel initiate Initiate the reaction and start the timer setup->initiate sample Withdraw aliquots at defined time intervals initiate->sample quench Quench the reaction in the aliquot immediately sample->quench analyze Analyze each quenched aliquot by HPLC quench->analyze integrate Integrate peak areas to determine concentrations analyze->integrate plot Plot Concentration vs. Time integrate->plot determine Determine rate constant (k) and reaction order plot->determine

Caption: Workflow for an HPLC-based kinetic study.

Advantages & Limitations:

FeatureHigh-Performance Liquid Chromatography (HPLC)
Specificity High, can resolve complex mixtures and quantify multiple components.[7]
Sensitivity High, especially with sensitive detectors like DAD or MS.
Versatility Applicable to a wide range of reactions and analytes.
Speed Offline, discrete time points; can be labor-intensive.
Cost Higher instrument and operational cost.

Comparative Performance and Data Interpretation

ParameterUV-Vis SpectrophotometryHPLCRecommendation for this compound
Initial Rate Studies Excellent for rapid determination of initial rates by varying reactant concentrations.[2][4]Feasible, but can be challenging for very fast reactions due to sampling time.UV-Vis is preferred for initial screening and determining reaction orders.
Mechanistic Studies Can detect the buildup and decay of UV-active intermediates.Superior for identifying and quantifying a wide range of intermediates and byproducts.HPLC provides a more complete picture for complex mechanistic investigations.
Reaction Optimization Good for rapid screening of reaction conditions.Provides detailed information on yield and purity, essential for optimization.A combination is ideal: UV-Vis for rapid screening, HPLC for detailed analysis of promising conditions.
Data Analysis Direct conversion of absorbance to concentration. Analysis using integrated rate laws.[2][4]Requires calibration curves for each analyte. Provides concentration data for multiple species.Both methods lead to standard kinetic plots (e.g., ln[A] vs. time for first-order).

Detailed Experimental Protocols

Protocol for UV-Vis Spectrophotometric Analysis
  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Reagents: Stock solutions of this compound, the co-reactant (e.g., acetone), and the catalyst (e.g., NaOH) in a suitable solvent (e.g., ethanol).

  • Procedure:

    • Determine the absorption spectra of the starting material and the expected product to identify a suitable wavelength (λ_max) for monitoring where the change in absorbance is maximal.

    • Place a quartz cuvette containing the aldehyde and ketone solutions in the spectrophotometer and allow it to equilibrate to the desired reaction temperature.

    • Initiate the reaction by injecting a small volume of the catalyst solution and start data acquisition.

    • Record the absorbance at the chosen λ_max at regular time intervals until the reaction is complete.

    • Convert the absorbance data to concentration using a previously established calibration curve.

    • Analyze the concentration versus time data using appropriate integrated rate law plots to determine the rate constant and reaction order.[3]

Protocol for HPLC Analysis
  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column, a UV detector, and a thermostatted column compartment.

  • Reagents: Reaction components, a suitable mobile phase (e.g., acetonitrile/water gradient), and a quenching agent (e.g., a weak acid to neutralize a basic catalyst).

  • Procedure:

    • Develop an HPLC method that provides good separation of the reactant, product, and any expected byproducts.

    • Generate calibration curves for each analyte by injecting known concentrations.

    • Set up the reaction in a thermostatted vessel with stirring.

    • At time zero, initiate the reaction.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing the quenching agent.

    • Dilute the quenched sample if necessary and inject it into the HPLC.

    • Record the chromatogram and integrate the peak areas of the components of interest.

    • Use the calibration curves to convert peak areas to concentrations.

    • Plot concentration versus time and perform kinetic analysis.

Conclusion

The characterization of the reaction kinetics for this compound is essential for its effective utilization in synthesis. Both UV-Vis spectrophotometry and HPLC offer robust frameworks for such investigations, each with distinct advantages. For rapid initial screening and determination of reaction orders, the real-time nature of UV-Vis spectrophotometry is highly advantageous. For detailed mechanistic studies and optimization where the formation of byproducts is a concern, the superior specificity and comprehensive quantitative capabilities of HPLC are indispensable. A judicious combination of these techniques will provide the most complete and reliable kinetic profile for this valuable aromatic aldehyde, empowering researchers to harness its full synthetic potential.

References

  • Fiveable. (n.d.). Experimental methods for rate law determination | Chemical Kinetics Class Notes. Retrieved from [Link]

  • Wikipedia. (2024). Chemical kinetics. Retrieved from [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.1: Experimental Determination of Kinetics. Retrieved from [Link]

  • O'Brien-Coker, I. C., Perkins, G., & Mallet, A. I. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(12), 920–928. Retrieved from [Link]

  • Poole, C. F., & Zlatkis, A. (2009). Aldehydes and Ketones: Gas Chromatography.
  • Al Mulla, A., et al. (2020). Reactions of NO3 with Aromatic Aldehydes: Gas-Phase Kinetics and Insights into the Mechanism of the Reaction.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Bohrium. (2019). Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. Retrieved from [Link]

  • O'Brien-Coker, I. C., et al. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots of relative kinetic data obtained from the reaction of aromatic.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction. Retrieved from [Link]

  • Olariu, R. I., et al. (2002). Kinetics of gas phase reactions of OH and Cl with aromatic aldehydes. Physical Chemistry Chemical Physics, 4(16), 4139–4145. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 24(1), 122.
  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensor response to aldehydes and ketones. a) Before-exposure, 2min.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-539.
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Wikipedia. (2024). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

Sources

A Comparative Guide to the Isomeric Purity of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), the control of impurities is a critical factor that directly impacts the quality, safety, and efficacy of the final product.[1][2] Isomeric impurities, which have the same molecular formula but different structural arrangements, can be particularly challenging to control and analyze.[3] This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, a versatile aromatic aldehyde used in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

The Genesis of Isomeric Impurities

The synthesis of this compound typically involves the formylation of an electron-rich aromatic precursor, such as 2-isopropyl-1-methoxy-4-methylbenzene.[5] Common formylation reactions like the Vilsmeier-Haack or Gattermann-Koch reactions are subject to regioselectivity, which can lead to the formation of positional isomers.[6][7][8][9][10][11]

In the context of this compound, the primary positional isomers of concern would involve the aldehyde group at different positions on the benzene ring. The directing effects of the existing substituents (isopropyl, methoxy, and methyl groups) will influence the position of the incoming formyl group during electrophilic aromatic substitution.

Analytical Methodologies for Isomeric Purity Assessment

The selection of an appropriate analytical technique is paramount for the accurate quantification of isomeric impurities. The most common and effective methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

HPLC is a robust and widely used technique for the separation and quantification of positional isomers.[12][13][14]

  • Principle of Separation : Reversed-phase HPLC (RP-HPLC) separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. For aromatic isomers, stationary phases with phenyl groups can offer enhanced selectivity through π-π interactions.[12][15][16]

  • Advantages : HPLC offers high resolution, sensitivity, and reproducibility. It is particularly well-suited for non-volatile or thermally labile compounds.[17]

  • Considerations : Method development can be time-consuming, requiring optimization of the stationary phase, mobile phase composition, and detector wavelength.

GC is another powerful chromatographic technique for separating volatile and thermally stable compounds.[18][19]

  • Principle of Separation : GC separates compounds based on their volatility and interaction with the stationary phase of the column. The choice of column (e.g., polar vs. non-polar) is critical for resolving isomers.

  • Advantages : GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of impurities.[20][21][22]

  • Considerations : Derivatization may be necessary for less volatile or polar aldehydes to improve their chromatographic properties.[23] High temperatures in the GC inlet can potentially cause degradation of some analytes.[17]

qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard for each impurity.[24][25][26][27]

  • Principle of Quantification : The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the main compound to that of a known internal standard, the absolute purity can be determined.[24]

  • Advantages : qNMR is a non-destructive technique that provides structural information and quantification simultaneously. It can be used to quantify isomers even if they are not chromatographically separated.[24][28]

  • Considerations : Requires a high-field NMR spectrometer for sufficient resolution of signals. The selection of a suitable internal standard and appropriate experimental parameters are crucial for accuracy.[24]

Comparative Analysis of Methodologies
Methodology Principle Advantages Limitations Best Suited For
HPLC Differential partitioning between stationary and mobile phases.High resolution, sensitivity, and reproducibility. Suitable for non-volatile compounds.[12][13][29][30]Method development can be extensive. Potential for co-elution of closely related isomers.Routine quality control and release testing where a validated method is established.
GC-MS Separation based on volatility and interaction with the stationary phase.Excellent separation efficiency and definitive identification of volatile impurities.[18][20][22]Not suitable for thermally labile compounds. Derivatization may be required.[17][23]Analysis of volatile organic impurities and when structural confirmation of isomers is needed.
qNMR Direct proportionality between signal integral and molar concentration.Absolute quantification without specific impurity standards. Provides structural information.[24][25][26][27]Requires high-field NMR instrumentation. Lower sensitivity compared to chromatographic methods.Purity assessment of reference standards and complex mixtures where impurity standards are unavailable.
Experimental Protocols

This protocol provides a general framework for the separation of positional isomers of this compound.

  • Instrumentation and Materials :

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A phenyl column may provide better selectivity.[12][15]

    • HPLC-grade acetonitrile and water.

    • Phosphoric acid or formic acid for pH adjustment.

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of water (with 0.1% acid) and acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis :

    • Inject the sample and record the chromatogram.

    • Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas.

This protocol outlines the steps for determining the purity of this compound using qNMR.

  • Instrumentation and Materials :

    • NMR spectrometer (≥400 MHz).

    • High-purity internal standard (e.g., maleic acid, dimethyl sulfone).

    • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the sample and 10 mg of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent and dissolve completely.

  • Data Acquisition :

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.

  • Data Processing and Calculation :

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Visualization of Analytical Workflow

Caption: Workflow for the analysis of isomeric purity.

Conclusion

The determination of isomeric purity is a critical aspect of quality control in the chemical and pharmaceutical industries. While HPLC and GC-MS are powerful tools for the separation and identification of isomers, qNMR offers a distinct advantage in providing absolute quantification without the need for specific impurity reference standards. A combination of these techniques often provides the most comprehensive understanding of the isomeric profile of a compound like this compound. The choice of methodology should be guided by the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the available instrumentation.

References

  • Different Types of Isomeric Impurities Present in Pharmaceutical Products - Veeprho. (2020, August 25). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved from [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education. (2017, August 8). Retrieved from [Link]

  • Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages - Taylor & Francis Online. (2006, January 1). Retrieved from [Link]

  • eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column - Shimadzu. (n.d.). Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (2011, January-March). Retrieved from [Link]

  • Quantitative NMR | Organic Primary Standards Group. (n.d.). Retrieved from [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). Retrieved from [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF - ResearchGate. (2017, August 8). Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. (1992, September). Retrieved from [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed. (2015, April). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust. (n.d.). Retrieved from [Link]

  • Related Substances Method Validation - Pharmaguideline Forum. (2022, February 2). Retrieved from [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. (2017, March 1). Retrieved from [Link]

  • Related Substances-Method Validation-PPT_slide | PPT - Slideshare. (2018, February 19). Retrieved from [Link]

  • Impurities in Pharmaceuticals: Sources and Guidelines - YouTube. (2024, June 15). Retrieved from [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. (2011). Retrieved from [Link]

  • Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction | Request PDF - ResearchGate. (2011, January 1). Retrieved from [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, April 1). Retrieved from [Link]

  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents. (n.d.).
  • Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction - International Journal of ChemTech Research. (2011). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv. (n.d.). Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. (2016, January 28). Retrieved from [Link]

  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (2022). Retrieved from [Link]

  • Separation of Benzaldehyde on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • The Gattermann-Koch reaction; the formylation of isopropylbenzene under pressure - PubMed. (1949, April). Retrieved from [Link]

  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) - YouTube. (2024, February 21). Retrieved from [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry - UND Scholarly Commons. (2015). Retrieved from [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. (2007, January 1). Retrieved from [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines - ResearchGate. (2015, March 13). Retrieved from [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral - Scirp.org. (2013, April 29). Retrieved from [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC - PubMed Central - NIH. (2011, March 1). Retrieved from [Link]

  • Aromatic aldehydes using Gattermann Koch Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, February 11). Retrieved from [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY - TDI-Brooks. (n.d.). Retrieved from [Link]

  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID - PubChem. (n.d.). Retrieved from [Link]

  • 5-hydroxy-4-methoxy-2-methylbenzaldehyde - 7721-61-1, C9H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Identification of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Niche Aldehyde

5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6) is a substituted aromatic aldehyde of increasing interest in specialized chemical synthesis.[1][2] Its unique substitution pattern makes it a valuable precursor in the development of novel pharmaceuticals and a key component in the formulation of complex fragrances and flavoring agents.[1][2][3] However, the very structural complexity that makes it valuable also presents a significant analytical challenge. The potential for isomeric impurities and the requirement for absolute structural confirmation necessitate a robust, multi-technique approach to its identification.

This guide provides a comprehensive framework for researchers and quality control specialists to unambiguously confirm the identity and purity of this compound. We will move beyond simple data reporting to explain the causal logic behind our choice of analytical techniques, providing a self-validating workflow that ensures the highest degree of scientific integrity. We will compare the expected analytical signatures of the target compound with potential structural isomers, demonstrating how a synergistic application of modern analytical methods leads to definitive identification.

Compound Profile: Establishing the Molecular Identity

Before any experimental validation, it is critical to establish the theoretical and registered identity of the target molecule. This data serves as the foundational reference against which all experimental results will be compared.

IdentifierValueSource
IUPAC Name 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde[2]
CAS Number 105337-42-6[1][2][4]
Molecular Formula C₁₂H₁₆O₂[1][4]
Molecular Weight 192.25 g/mol [4]
SMILES String CC1=CC(=C(C=C1C=O)C(C)C)OC[2]
PubChem CID 3276129[1][2]

A Multi-Pronged Strategy for Unambiguous Identification

No single analytical technique can provide absolute confirmation of a chemical structure. A robust identification strategy relies on the convergence of data from multiple, orthogonal techniques. The following workflow outlines a logical and efficient process for the structural verification of this compound.

G Workflow for Identity Confirmation cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Final Confirmation A Sample Receipt B Purity Assessment (HPLC/GC) A->B C Mass Spectrometry (Molecular Weight & Fragmentation) B->C D IR Spectroscopy (Functional Group Analysis) B->D E NMR Spectroscopy ('H, '³C, COSY) (Definitive Connectivity) B->E F Data Correlation & Comparison (vs. Reference/Predicted Data) C->F D->F E->F G Identity Confirmed F->G

Caption: A logical workflow for confirming chemical identity.

Part 1: Mass Spectrometry – The Molecular Weight Gatekeeper

Principle: Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is the first-line technique for confirming the molecular weight of a volatile analyte. The electron ionization (EI) process also induces fragmentation, providing a molecular "fingerprint" that offers clues to the compound's structure.

Experimental Protocol (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Detection: Set the mass spectrometer to scan from m/z 40 to 400 in EI mode (70 eV).

Expected Data & Interpretation
  • Molecular Ion (M⁺•): The primary data point is the molecular ion peak. For C₁₂H₁₆O₂, the exact mass is 192.1150, which should be observed as a peak at m/z = 192 .

  • Key Fragmentation Patterns: The fragmentation pattern is predictive. Expect to see characteristic losses:

    • [M-15]⁺• (m/z 177): Loss of a methyl group (•CH₃).

    • [M-29]⁺• (m/z 163): Loss of an aldehyde group (•CHO) or an ethyl group.

    • [M-43]⁺• (m/z 149): Loss of an isopropyl group (•CH(CH₃)₂).

  • Predicted Mass Spectrum Data: PubChemLite provides predicted collision cross-section data for various adducts, which can be valuable for more advanced MS techniques.[5] For example, the [M+H]⁺ adduct is predicted at m/z 193.12232.[5]

Part 2: Infrared Spectroscopy – Functional Group Fingerprinting

Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and effective method for confirming the presence of key functional groups, which in this case are the aldehyde, the ether, and the substituted aromatic ring.

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation

The IR spectrum should display characteristic absorption bands that confirm the compound's core functionalities.

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale
Aromatic C-H Stretch 3100-3000Confirms the presence of the benzene ring.
Aliphatic C-H Stretch 2970-2850Strong bands indicating the isopropyl and methyl groups.
Aldehyde C-H Stretch ~2820 and ~2720A pair of weak bands characteristic of the C-H bond in an aldehyde.
Aldehyde C=O Stretch ~1700-1680 A very strong, sharp absorption, confirming the conjugated aldehyde.
Aromatic C=C Stretch ~1600 and ~1480Bands indicating the benzene ring itself.
Aromatic C-O Stretch ~1250 Strong band confirming the aryl-ether linkage of the methoxy group.

Part 3: Nuclear Magnetic Resonance – The Definitive Structural Blueprint

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. For unambiguous assignments, 2D experiments like COSY (Correlation Spectroscopy) are recommended.

Predicted ¹H NMR Data & Interpretation (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3Singlet (s)1H-CHO Aldehyde proton, deshielded by the carbonyl group.
~7.5Singlet (s)1HAr-H Aromatic proton adjacent to the aldehyde group.
~6.8Singlet (s)1HAr-H Aromatic proton adjacent to the isopropyl group.
~3.9Singlet (s)3H-OCH₃ Methoxy protons, singlet with a typical chemical shift.
~3.3Septet (sept)1H-CH(CH₃)₂ Isopropyl methine proton, split by 6 neighboring protons.
~2.5Singlet (s)3HAr-CH₃ Aromatic methyl protons, a sharp singlet.
~1.2Doublet (d)6H-CH(CH₃ )₂Isopropyl methyl protons, split by the single methine proton.
Predicted ¹³C NMR Data

A ¹³C NMR spectrum is expected to show 10 distinct signals, accounting for all 12 carbons (with two pairs of equivalent carbons in the isopropyl methyls and potentially the aromatic ring). Key signals would include the aldehyde carbonyl (~191 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and aliphatic carbons (15-35 ppm).

Comparative Analysis: Distinguishing from Structural Isomers

The true power of this multi-technique approach is revealed when differentiating the target compound from its structural isomers. A common point of confusion could be with compounds where the substituents are rearranged on the aromatic ring.

G Isomeric Differentiation Target This compound MW: 192.25 Formula: C₁₂H₁₆O₂ Isomer1 4-Methoxy-2-methylbenzaldehyde MW: 150.17 Formula: C₉H₁₀O₂ Target->Isomer1 Different MW & No Isopropyl Signal Isomer2 5-Isopropyl-2-methoxybenzaldehyde MW: 178.23 Formula: C₁₁H₁₄O₂ Target->Isomer2 Different MW & No Ar-CH₃ Signal

Caption: Differentiating the target compound from common isomers.

Case Study 1: Comparison with 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0)

  • Mass Spec: This isomer has a completely different molecular formula (C₉H₁₀O₂) and molecular weight (150.17 g/mol ).[6][7][8] This would be immediately obvious from the MS data.

  • NMR: The NMR spectrum would be much simpler, completely lacking the characteristic septet and doublet signals of the isopropyl group.[9]

Case Study 2: Comparison with 5-Isopropyl-2-methoxybenzaldehyde (CAS 85902-68-7)

  • Mass Spec: Again, a different molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ) provides a clear distinction.[10][11]

  • NMR: The ¹H NMR would be missing the sharp singlet for the aromatic methyl group (Ar-CH₃). Furthermore, the splitting pattern of the aromatic protons would be significantly different due to the altered substitution pattern, likely showing more complex coupling instead of two singlets.

Conclusion

Confirming the identity of this compound is a task that demands analytical rigor. A superficial analysis risks misidentification with structural isomers, leading to failed syntheses or compromised product quality. By employing a systematic workflow that integrates Mass Spectrometry for molecular weight determination, IR Spectroscopy for functional group verification, and NMR Spectroscopy for definitive structural mapping, a researcher can achieve an unambiguous and scientifically sound identification. This guide provides the protocols and interpretive framework necessary to build that conclusive analytical case, ensuring the integrity of your research and development efforts.

References

  • Chem-Impex International. this compound. Accessed January 11, 2026. [Link]

  • PubChemLite. this compound (C12H16O2). Accessed January 11, 2026. [Link]

  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2. Accessed January 11, 2026. [Link]

  • Chemsrc. 4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0. Accessed January 11, 2026. [Link]

  • PubChem. 4-Methoxy-2-methylbenzaldehyde | C9H10O2. Accessed January 11, 2026. [Link]

  • ChemSynthesis. 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Accessed January 11, 2026. [Link]

  • Royal Society of Chemistry. Light Induced Protein-DNA Conjugation - Supporting Information. Accessed January 11, 2026. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

This compound is a valuable aromatic aldehyde prized for its unique sensory properties and its utility as a versatile building block in organic synthesis.[1] Its structural complexity, featuring a polysubstituted benzene ring, necessitates a careful selection of synthetic strategies to achieve efficient and reproducible production. This guide will explore and compare several key synthetic pathways, providing the necessary data and protocols to empower researchers in making informed decisions for their specific applications.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct methods, each with its own set of advantages and reproducibility considerations. The most common strategies involve the formylation of a suitable precursor, such as 4-isopropyl-1-methoxy-2-methylbenzene.

Method 1: The Vilsmeier-Haack Reaction

A classic and widely used method for the formylation of electron-rich aromatic compounds, the Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]

Mechanism and Rationale:

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in an electrophilic aromatic substitution reaction.[2] The electron-donating methoxy and alkyl groups on the precursor, 4-isopropyl-1-methoxy-2-methylbenzene, activate the aromatic ring, facilitating the formylation. The reaction is typically followed by hydrolysis to yield the desired aldehyde.[3]

Experimental Protocol: Vilsmeier-Haack Synthesis

Diagrammatic Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Precursor 4-isopropyl-1-methoxy- 2-methylbenzene Precursor->Intermediate Electrophilic Aromatic Substitution Product 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (1.5 eq) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring, maintaining the temperature below 10°C. Stir the resulting mixture at room temperature for 1 hour to form the Vilsmeier reagent.

  • Formylation: Dissolve 4-isopropyl-1-methoxy-2-methylbenzene (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]

Reproducibility Considerations:

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to ensure consistent reagent formation and reaction yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Careful temperature control is crucial to prevent side reactions and ensure the stability of the reagent.

  • Stoichiometry: The ratio of POCl₃ to DMF can influence the reactivity of the Vilsmeier reagent. Precise measurement of reagents is key to reproducible results.

  • Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. Common impurities may include unreacted starting material and potentially di-formylated products, although the steric hindrance from the isopropyl and methyl groups in the target precursor makes this less likely.

Method 2: The Duff Reaction

The Duff reaction is another classical method for the formylation of aromatic compounds, particularly phenols and other activated systems. It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.

Mechanism and Rationale:

The reaction proceeds via the in-situ generation of an iminium ion from the protonation and subsequent fragmentation of HMTA. This electrophile then attacks the electron-rich aromatic ring. A series of subsequent steps, including hydrolysis, leads to the final aldehyde product. The Duff reaction is generally considered less efficient than the Vilsmeier-Haack reaction but can be a viable alternative, especially when milder conditions are desired.

Experimental Protocol: Duff Reaction

Diagrammatic Workflow:

Duff_Reaction_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Work-up Precursor 4-isopropyl-1-methoxy- 2-methylbenzene Reaction_Mixture Reaction Mixture Precursor->Reaction_Mixture HMTA HMTA HMTA->Reaction_Mixture Acid Acid (e.g., Acetic Acid) Acid->Reaction_Mixture Hydrolysis Acidic Hydrolysis Reaction_Mixture->Hydrolysis Heating Product 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Hydrolysis->Product

Caption: Workflow for the Duff Reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-isopropyl-1-methoxy-2-methylbenzene (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (2.0 eq) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 118°C) for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Hydrolysis: Heat the acidic mixture to reflux for 1-2 hours to hydrolyze the intermediate imine.

  • Extraction and Purification: Cool the mixture and extract with a suitable solvent like dichloromethane. Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Reproducibility Considerations:

  • Reaction Time and Temperature: The Duff reaction often requires prolonged heating at high temperatures. Consistent temperature control and reaction time are critical for achieving reproducible yields.

  • Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate and selectivity.

  • Yield Variability: Yields in the Duff reaction can be variable and are often lower than those obtained with the Vilsmeier-Haack reaction. Careful optimization of reaction conditions is necessary for consistent results.

  • Complex Reaction Mixture: The reaction can produce a complex mixture of products and intermediates, making purification challenging.

Method 3: Two-Step Synthesis via Thymol Aldehyde

An alternative and potentially more controlled route involves the synthesis of the phenolic precursor, 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde), followed by methylation of the hydroxyl group.

Mechanism and Rationale:

This approach breaks down the synthesis into two distinct and well-established transformations. The first step, the formylation of thymol, can be achieved using various methods, including the Reimer-Tiemann or Duff reactions on thymol itself. The subsequent methylation of the phenolic hydroxyl group is a straightforward Williamson ether synthesis, typically using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Protocol: Two-Step Synthesis

Diagrammatic Workflow:

Two_Step_Workflow cluster_step1 Step 1: Formylation of Thymol cluster_step2 Step 2: Methylation Thymol Thymol Thymol_Aldehyde 4-hydroxy-5-isopropyl- 2-methylbenzaldehyde Thymol->Thymol_Aldehyde Formylation_Reagents Formylation Reagents (e.g., HMTA, Acid) Formylation_Reagents->Thymol_Aldehyde Product 5-Isopropyl-4-methoxy- 2-methylbenzaldehyde Thymol_Aldehyde->Product Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_Agent->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Workflow for the Two-Step Synthesis.

Step-by-Step Procedure:

Part A: Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (Thymol Aldehyde)

  • Follow a standard procedure for the formylation of thymol, such as the Duff reaction described previously, substituting thymol for 4-isopropyl-1-methoxy-2-methylbenzene.

Part B: Methylation of Thymol Aldehyde

  • Reaction Setup: Dissolve the crude or purified thymol aldehyde (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Methylating Agent: Add dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60°C) for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the final product by column chromatography or distillation.

Reproducibility Considerations:

  • Purity of Intermediate: The purity of the thymol aldehyde intermediate will directly impact the yield and purity of the final product.

  • Choice of Methylating Agent: Dimethyl sulfate is highly effective but also toxic. Methyl iodide is another option, though it is more volatile. The choice of agent and base can affect reaction times and yields.

  • Complete Reaction: Ensuring the complete consumption of the starting phenol is important to avoid purification challenges.

Data Summary and Comparison

Method Starting Material Key Reagents Typical Yield Reproducibility Challenges Advantages Disadvantages
Vilsmeier-Haack 4-isopropyl-1-methoxy-2-methylbenzenePOCl₃, DMFGood to ExcellentMoisture sensitivity, temperature control.High yields, reliable for activated aromatics.Use of corrosive and hazardous reagents.
Duff Reaction 4-isopropyl-1-methoxy-2-methylbenzeneHexamethylenetetramine, AcidModerateLong reaction times, temperature control, variable yields.One-pot procedure, milder than some alternatives.Lower yields, complex product mixtures.
Two-Step Synthesis ThymolFormylating agents, Methylating agent, BaseGood (overall)Purity of intermediate, complete methylation.Controlled, stepwise approach, potentially higher overall purity.Longer overall synthesis time, more unit operations.

Characterization of this compound

Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow liquid.[1]

  • Molecular Formula: C₁₂H₁₆O₂[5]

  • Molecular Weight: 192.25 g/mol [5]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.2 (s, 1H, CHO), 7.5 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.2 (sept, 1H, CH(CH₃)₂), 2.5 (s, 3H, Ar-CH₃), 1.2 (d, 6H, CH(CH₃)₂). (Predicted, based on structurally similar compounds).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.0, 160.0, 140.0, 135.0, 130.0, 125.0, 110.0, 55.5, 33.0, 24.0, 20.0. (Predicted, based on structurally similar compounds).

  • IR (neat, cm⁻¹): ~2960 (C-H), ~2870 (C-H), ~1680 (C=O, aldehyde), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ether). (Predicted).

Conclusion and Recommendations

For researchers prioritizing high yield and a well-established, albeit moisture-sensitive, procedure, the Vilsmeier-Haack reaction is often the method of choice. Its reliability for activated aromatic systems makes it a strong candidate for the reproducible synthesis of this compound.

The Duff reaction , while simpler in terms of reagent preparation, often suffers from lower and more variable yields, making it a less desirable option for applications where consistency is paramount.

The two-step synthesis via thymol aldehyde offers a more controlled and modular approach. This method can be particularly advantageous if high purity is the primary concern, as purification can be performed at an intermediate stage. While it involves more steps, the individual reactions are generally robust and well-understood, contributing to overall reproducibility.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, purity specifications, available equipment, and safety considerations. It is recommended that small-scale trials of the chosen method be conducted to optimize conditions and ensure reproducible results before scaling up.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. (2015, December 3).
  • This compound. Chem-Impex. (n.d.).
  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. (n.d.).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. (n.d.).
  • How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. ResearchGate. (2021, November 28).
  • Purifying aldehydes?. Reddit. (2015, April 1).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. (2018, January 10).
  • Vilsmeier-Haack Reaction. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.).
  • Vilsmeier-Haack Reaction. NROChemistry. (n.d.).
  • Gattermann reaction. Wikipedia. (n.d.).
  • Gattermann and Gattermann-Koch Formylation. Thermo Fisher Scientific. (n.d.).
  • Application Notes and Protocols for the Gattermann-Koch Formylation of Aromatic Aldehydes. Benchchem. (n.d.).
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. (n.d.).
  • This compound (C12H16O2). PubChem. (n.d.).
  • The Gattermann-Koch reaction; the formylation of isopropylbenzene under pressure. PubMed. (n.d.).
  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).. (n.d.).
  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. (2024, February 21).
  • Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.).
  • Vilsmeier–Haack reaction. Wikipedia. (n.d.).
  • Direct One-Pot Synthesis of r-Siloxy-Weinreb Amides from Aldehydes. datapdf.com. (n.d.).
  • PAPER: 04/2896 Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. ResearchGate. (n.d.).
  • (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Organic Syntheses. (n.d.).
  • 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde. PubChem. (n.d.).
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. (n.d.).
  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness Discussion Board. (2009, September 1).
  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. (n.d.).
  • Direct one-pot synthesis of alpha-siloxy-Weinreb amides from aldehydes. PubMed. (2007, December 7).
  • A Comparative Guide to the Synthetic Routes of 4-Alkoxybenzaldehydes. Benchchem. (n.d.).
  • 4-Methoxybenzaldehyde. PubChem. (n.d.).
  • Benzaldehyde, 4-methoxy-. NIST WebBook. (n.d.).
  • Direct One-Pot Synthesis of α-Siloxy-Weinreb Amides from Aldehydes. Figshare. (2007, December 7).
  • The Gattermann‐Koch Reaction. ResearchGate. (n.d.).
  • Benzene, 1-(2-ethoxycyclopropyl)-4-methyl. Organic Syntheses. (n.d.).
  • The Gattermann–Koch reaction. Part I. Thermodynamics. RSC Publishing. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to encompass their entire lifecycle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6), a versatile aromatic aldehyde used in fragrance, pharmaceutical, and organic synthesis research.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

The disposal protocols outlined below are grounded in an understanding of the compound's specific chemical hazards. The causality behind each step is explained to empower researchers to make informed safety decisions.

Hazard Identification: The Foundation of Safe Disposal

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is not benign; its hazard profile necessitates its classification as regulated chemical waste. The primary risks associated with this compound drive the requirement for specialized disposal rather than simple drain or trash disposal.

According to its Safety Data Sheet (SDS), the compound presents several key hazards identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4]

Hazard Class GHS Hazard Statement Implication for Disposal
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child.This is a significant long-term health risk. The compound must be managed as hazardous waste to prevent exposure to personnel and release into the environment where it could affect ecosystems.
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effects.Direct disposal to the sewer system is strictly prohibited. The compound's persistence and toxicity in aquatic environments mandate containment and treatment via an approved hazardous waste facility.
Skin Irritation H315: Causes skin irritation.[4]Direct contact must be avoided during handling and disposal. This reinforces the need for appropriate Personal Protective Equipment (PPE).
Eye Irritation H319: Causes serious eye irritation.[4]Risk of eye damage necessitates the use of chemical safety goggles and dictates careful handling to prevent splashes.
Respiratory Irritation H335: May cause respiratory irritation.[4]Handling and preparation for disposal should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of vapors.

The most critical precautionary statement for our purpose is P501: Dispose of contents/container to an approved waste disposal plant .[5] This directive forms the basis of the following protocols.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all necessary safety measures are in place.

  • Ventilation: Always handle the chemical and prepare waste containers inside a certified chemical fume hood or in a well-ventilated laboratory space.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Gloves: Nitrile or other chemically resistant gloves.

    • Eye Protection: Tight-sealing chemical safety goggles.

    • Protective Clothing: A long-sleeved lab coat.

Core Disposal Protocols

The correct disposal procedure depends on whether you are disposing of the bulk chemical (unused, surplus, or waste reaction mixtures) or the empty container. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Protocol 3.1: Disposal of Unused or Waste this compound

This protocol applies to the liquid chemical itself, whether it is expired, surplus, or a contaminated waste product.

Step 1: Classification and Segregation Designate the material as "Hazardous Waste." Due to its reactivity profile, it is crucial not to mix this aldehyde-containing waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unintended chemical reactions.[5][6] Keep it in a dedicated waste container.

Step 2: Containment If possible, use the original manufacturer's container. If not, use a clean, dry, chemically compatible container with a secure screw-top cap. The container must be in good condition and free of external contamination.[7] Fill containers to no more than 90% capacity to allow for vapor expansion.[7]

Step 3: Labeling Properly label the waste container. Most institutional Environmental Health & Safety (EHS) departments provide standardized hazardous waste tags. The label must include, at a minimum:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • CAS Number: "105337-42-6"

  • Relevant Hazard Pictograms (e.g., Health Hazard, Exclamation Mark)

  • Accumulation Start Date (the date you first added waste to the container)

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area must be equipped with secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arrange for Collection Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport the waste off-site yourself.

Protocol 3.2: Decontamination and Disposal of Empty Containers

An "empty" container that once held this chemical is not truly empty; it contains residue that must be managed as hazardous waste. The standard procedure is a triple rinse.[8]

Step 1: First Rinse (Hazardous Rinseate Collection) Rinse the empty container with a small amount of a suitable solvent (e.g., ethanol or acetone). The volume should be sufficient to wet the entire inner surface. Securely cap and shake the container. This first rinseate is considered hazardous waste. Pour the rinseate into your designated "Hazardous Waste" container for this compound.[8]

Step 2: Second and Third Rinses Repeat the rinsing process two more times. For a standard chemical of this hazard level, institutional policies may differ on the disposal of the second and third rinseates. The most conservative and universally accepted practice is to collect all three rinses as hazardous waste. Check with your local EHS for specific guidance.

Step 3: Final Container Disposal After the triple rinse, the container is considered decontaminated. Deface or remove the original label to prevent confusion. The clean, dry container can now typically be disposed of as non-hazardous waste (e.g., regular trash or glass recycling, depending on the material).

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for this compound.

G Disposal Workflow: this compound start Start: Waste Generated decision Is it bulk chemical or an empty container? start->decision bulk_path Bulk Chemical (Unused, Surplus, Waste) decision->bulk_path Bulk Chemical container_path Empty Container decision->container_path Empty Container classify_waste 1. Classify as Hazardous Waste 2. Contain in a labeled, sealed container bulk_path->classify_waste triple_rinse 1. Triple rinse the container container_path->triple_rinse store_waste 3. Store in secondary containment in a designated area classify_waste->store_waste contact_ehs 4. Contact EHS for pickup store_waste->contact_ehs collect_rinseate 2. Collect first (or all) rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container 3. Deface label and dispose of decontaminated container triple_rinse->dispose_container collect_rinseate->store_waste

Sources

Mastering the Safe Handling of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical and fragrance development, 5-Isopropyl-4-methoxy-2-methylbenzaldehyde stands out as a versatile aromatic aldehyde. Its unique properties make it a valuable intermediate in organic synthesis.[1] However, its reactivity and potential hazards necessitate a robust understanding of safe handling protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.

Understanding the Hazard Profile

This compound is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2][3] Ingestion may also be harmful.[4] It is a combustible liquid, and its vapors can form explosive mixtures with air upon intense heating.[2] A thorough understanding of its properties is the first line of defense in mitigating risk.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[5]
Molecular Weight 192.3 g/mol [5]
Appearance Liquid[5]
Boiling Point 143 °C (289 °F) at 67 hPa[2]
Density 1.117 g/cm³ at 20 °C (68 °F)[2]
Flash Point 116 °C (240.8 °F)[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The minimum required PPE includes:[7][8]

  • Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[7][9] A face shield should be worn over safety glasses when there is a risk of splashing.[9]

  • Hand Protection: Chemically resistant gloves are essential to prevent skin contact. Based on breakthrough time data for similar aromatic aldehydes, butyl rubber and Viton® gloves offer excellent protection.[6][10] Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[1][11] Always inspect gloves for any signs of degradation or perforation before use.[11]

  • Body Protection: A flame-resistant lab coat, buttoned and covering all exposed skin, is required.[9] Long pants and closed-toe shoes are also mandatory to protect the lower body from potential spills.[8][9]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[8] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[12] For environments with higher concentrations, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) may be required.[5][13]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing the risk of exposure and accidents.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt.

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][14][15] It should be stored in a designated cabinet for flammable liquids.[8][16]

  • Segregation: Keep this compound segregated from strong oxidizing agents, strong bases, and strong reducing agents to prevent incompatible reactions.[3][6]

Handling Procedures
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Dispensing: When transferring the liquid, use a funnel to minimize the risk of spills. Perform all transfers within the fume hood.

  • Heating: If heating is required, use a water bath or a heating mantle. Avoid the use of open flames.[8]

  • Housekeeping: Maintain a clean and organized workspace. Clean up any minor drips or spills immediately.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Emergency Procedures: Spill and Exposure Response

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (Minor Spill) cluster_major_spill Major Spill alert Alert others in the area evacuate Evacuate non-essential personnel alert->evacuate ignition Remove ignition sources evacuate->ignition assess_spill Assess spill size and risk ignition->assess_spill don_ppe Don appropriate PPE assess_spill->don_ppe Minor Spill evacuate_lab Evacuate the laboratory assess_spill->evacuate_lab Major Spill contain Contain the spill with absorbent material don_ppe->contain absorb Absorb the spilled liquid contain->absorb collect Collect absorbed material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate contact_ehs Contact Emergency Services / EHS evacuate_lab->contact_ehs

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure (Minor Spill)
  • Alert Personnel: Immediately alert others in the vicinity of the spill.[4]

  • Remove Ignition Sources: Extinguish any open flames and turn off any equipment that could be a source of ignition.[7]

  • Don PPE: Put on the appropriate PPE, including chemical splash goggles, a face shield, chemically resistant gloves (butyl rubber or Viton®), and a lab coat.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or a commercial spill pillow, to create a dike around the spill to prevent it from spreading.[17][18]

  • Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect Waste: Once the liquid has been completely absorbed, use a non-sparking scoop to collect the material and place it into a clearly labeled, sealable container for hazardous waste.[4]

  • Decontaminate the Area: Clean the spill area with soap and water.[2]

  • Dispose of Waste: The collected waste must be disposed of as hazardous chemical waste.[2][7]

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated from the use of this chemical is considered hazardous waste.[19][20]

Waste Collection and Labeling
  • Designated Container: Use a dedicated, properly labeled, and chemically compatible container for liquid waste. The container should be kept closed when not in use.

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.[2]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Flammable," "Irritant").

Disposal Procedure
  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][8]

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[8] Adherence to EPA and local regulations for hazardous waste disposal is mandatory.[21][22]

References

  • Cleanflow. (n.d.). 3M Organic Vapor Cartridge. Retrieved from [Link]

  • Olsen Safety Equipment. (n.d.). Formaldehyde/Organic Vapor Cartridge. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]

  • SHOWA. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • The RIDGEPRO. (n.d.). NIOSH Approved Respirator 5203 by 3M. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Glove Protection and Selection Guide. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • University of Rochester. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • University of California, Berkeley. (2022, August). Glove Selection Chart. Retrieved from [Link]

  • SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • AdventHealth University. (n.d.). Hazardous Waste Management Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropyl-4-methoxy-2-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.